molecular formula C4H5NO3 B1311207 D-Pyroaspartic acid CAS No. 62860-12-2

D-Pyroaspartic acid

Cat. No.: B1311207
CAS No.: 62860-12-2
M. Wt: 115.09 g/mol
InChI Key: YSPMLLKKKHCTBN-UWTATZPHSA-N
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Description

D-Pyroaspartic acid is a synthetic intermediate. It has been used in the synthesis of antibiotic precursors.>

Properties

IUPAC Name

(2R)-4-oxoazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c6-3-1-2(5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPMLLKKKHCTBN-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436375
Record name (2R)-4-OXOAZETIDINE-2-CARBOXYLIC ACID
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Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62860-12-2
Record name (2R)-4-OXOAZETIDINE-2-CARBOXYLIC ACID
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Record name (2R)-4-oxoazetidine-2-carboxylic acid
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Foundational & Exploratory

D-Pyroaspartic Acid: A Technical Overview of its Structure and Synthetic Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Pyroaspartic acid, known formally as (2R)-4-oxoazetidine-2-carboxylic acid, is a heterocyclic organic compound. It is a chiral, non-proteinogenic amino acid derivative featuring a four-membered β-lactam ring. This structural motif is of significant interest in medicinal chemistry, primarily due to its presence in a wide array of antibiotic compounds. This document provides a detailed examination of the structure of this compound, its physicochemical properties, and its established role as a synthetic intermediate.

Core Structure and Chemical Identity

This compound is structurally defined as the product of an intramolecular head-to-tail cyclization of D-aspartic acid.[1] This condensation reaction forms a strained four-membered ring known as an azetidinone or β-lactam. The stereochemistry at the C2 position is retained from the parent D-aspartic acid, designated as (R) configuration.

The key structural features include:

  • Azetidin-2-one Ring: A four-membered heterocyclic ring containing one nitrogen atom and a carbonyl group at the C4 position. This β-lactam ring is the core functional group.

  • Carboxylic Acid Group: A carboxyl moiety attached to the C2 position of the ring.

  • Chiral Center: The C2 carbon atom is a stereocenter with an (R) configuration.

Chemical Identifiers:

  • Formal Name: 4-oxo-2R-azetidinecarboxylic acid

  • CAS Number: 62860-12-2

  • Molecular Formula: C₄H₅NO₃

  • SMILES: O=C1C--INVALID-LINK--N1

  • InChI Key: YSPMLLKKKHCTBN-UWTATZPHSA-N

Physicochemical and Quantitative Data

The properties of this compound are summarized below. This data is crucial for its application in chemical synthesis, including solvent selection and purification processes.

PropertyValueSource
Molecular Weight 115.1 g/mol
Appearance Crystalline solid
Purity ≥95% (typical commercial grade)
Solubility (DMF) 30 mg/mL
Solubility (DMSO) 30 mg/mL
Solubility (Ethanol) 5 mg/mL
Solubility (PBS, pH 7.2) 10 mg/mL

Biological and Synthetic Context

Current scientific literature predominantly identifies this compound as a synthetic intermediate, particularly in the synthesis of antibiotic precursors. Its strained β-lactam ring serves as a reactive electrophile, making it a valuable building block for constructing more complex molecular architectures.

It is critical to distinguish this compound from its precursor, D-Aspartic acid . D-Aspartic acid is a well-documented endogenous amino acid that functions as a signaling molecule in the nervous and neuroendocrine systems of mammals, often acting as a neurotransmitter.[2][3] In contrast, there is currently a lack of evidence to suggest that this compound itself possesses a significant biological signaling role. Its primary importance lies in its utility as a synthon in organic chemistry.

The logical relationship of this compound in a synthetic context is illustrated in the diagram below.

Synthetic_Pathway DAsp D-Aspartic Acid (Signaling Molecule) DPyro This compound (Synthetic Intermediate) DAsp->DPyro Intramolecular Cyclization Antibiotic Antibiotic Precursors & Other Complex Molecules DPyro->Antibiotic Further Synthesis

Synthetic role of this compound.

Representative Experimental Protocol: Synthesis of this compound

While specific, detailed protocols can vary, the synthesis of this compound generally involves the activation of the side-chain carboxyl group of a suitably N-protected D-aspartic acid, followed by intramolecular cyclization. The following is a generalized protocol representative of methods used for β-lactam formation from β-amino acids.

Objective: To synthesize (2R)-4-oxoazetidine-2-carboxylic acid from D-aspartic acid.

Materials:

  • D-Aspartic acid

  • Thionyl chloride (SOCl₂) or similar activating agent

  • Protecting group reagents (e.g., Di-tert-butyl dicarbonate (B1257347) for Boc protection)

  • Anhydrous solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Base (e.g., Triethylamine (TEA), Pyridine)

  • Reagents for deprotection (e.g., Trifluoroacetic acid (TFA))

  • Standard glassware for organic synthesis under inert atmosphere

Methodology:

  • Protection of D-Aspartic Acid: The amino group of D-aspartic acid is first protected to prevent unwanted side reactions. For example, a Boc protecting group can be introduced by reacting D-aspartic acid with Di-tert-butyl dicarbonate in the presence of a base. The α-carboxyl group may also be esterified (e.g., to a methyl or benzyl (B1604629) ester) at this stage.

  • Activation of the Side-Chain Carboxyl Group: The unprotected side-chain (β) carboxyl group is activated to facilitate nucleophilic attack by the protected nitrogen. This can be achieved by converting it to an acid chloride using thionyl chloride or oxalyl chloride, or by forming a mixed anhydride. This step must be performed under anhydrous conditions to prevent hydrolysis of the activated intermediate.

  • Intramolecular Cyclization: A suitable base, such as triethylamine, is added to the reaction mixture. The base deprotonates the protected amino group, which then acts as a nucleophile, attacking the activated carbonyl of the side chain. This intramolecular nucleophilic acyl substitution results in the formation of the four-membered β-lactam ring. This step is often performed at low temperatures to control the reaction rate and minimize side reactions.

  • Deprotection: The protecting groups on the nitrogen and, if applicable, the α-carboxyl group are removed. For a Boc group and a benzyl ester, this can often be achieved in a single step via hydrogenolysis or using a strong acid like trifluoroacetic acid.

  • Purification: The final product, this compound, is purified from the reaction mixture. This typically involves techniques such as crystallization, extraction, and/or column chromatography to yield the pure compound.

Note: The formation of the strained β-lactam ring can be challenging, and reaction conditions such as solvent, temperature, and choice of activating and protecting groups must be carefully optimized to achieve a good yield and avoid racemization or polymerization.

References

D-Pyroaspartic acid chemical properties and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Stability of D-Pyroaspartic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically named (2R)-4-oxoazetidine-2-carboxylic acid, is a cyclic derivative of the D-enantiomer of aspartic acid.[1][2] Unlike pyroglutamic acid, which can be a product of thermal degradation, this compound is primarily known as a synthetic intermediate, particularly in the synthesis of antibiotic precursors and other complex molecules.[2][3] While its direct biological activity is not extensively documented, its parent compound, D-aspartic acid, is an important endogenous signaling molecule in the neuroendocrine systems of vertebrates, playing roles in hormone regulation and neurotransmission.[4][5][6] This guide provides a comprehensive overview of the known chemical properties and stability of this compound, supplemented with data from its parent compound where relevant, to serve as a technical resource for researchers in chemistry and drug development.

Chemical and Physical Properties

This compound is a chiral, cyclic amino acid derivative. Its key physicochemical properties are summarized below. Data for the related compound D-aspartic acid are provided for context and comparison.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Reference
Systematic Name (2R)-4-oxoazetidine-2-carboxylic acid[2][3]
CAS Number 62860-12-2[3]
Molecular Formula C₄H₅NO₃[3]
Formula Weight 115.1 g/mol [3]
Appearance Crystalline solid[3]
Purity ≥95% (Commercially available)[3]
Boiling Point 489.4 ± 38.0 °C (Predicted)[7]
pKa 3.19 ± 0.20 (Predicted, for the carboxylic acid group)[7]
SMILES O=C1C--INVALID-LINK--N1[3]
InChI 1S/C4H5NO3/c6-3-1-2(5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8)/t2-/m1/s1[3]

Table 2: Solubility of this compound

SolventSolubilitySource / Reference
DMF 30 mg/mL[3]
DMSO 30 mg/mL[3]
Ethanol 5 mg/mL[3]
PBS (pH 7.2) 10 mg/mL[3]

Table 3: Comparative Properties of D-Aspartic Acid

PropertyValueSource / Reference
CAS Number 1783-96-6[4]
Molecular Formula C₄H₇NO₄[8]
Formula Weight 133.10 g/mol [8]
Melting Point 270 °C (decomposes)[4]
pKa Values pKa₁ (α-COOH): ~2.1pKa₂ (β-COOH): ~3.9pKa₃ (α-NH₃⁺): ~9.8[9]
Solubility in Water 4.5 g/L (at 25 °C)[4]

Stability Profile

The stability of this compound is largely determined by the reactivity of its β-lactam (azetidinone) ring. This ring is susceptible to hydrolysis, particularly under acidic or basic conditions.

pH Stability and Hydrolysis

The β-lactam ring in this compound can undergo hydrolytic cleavage to yield D-aspartic acid. The rate of this hydrolysis is pH-dependent.

  • Acidic Conditions: Under strong acidic conditions, the amide bond of the lactam is susceptible to acid-catalyzed hydrolysis. This process involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Neutral to Mildly Acidic pH: In the pH range of 4-6, the degradation of related aspartyl residues in peptides proceeds via the formation of a cyclic imide intermediate, leading to isomerization and hydrolysis.[10]

  • Alkaline Conditions: Under basic conditions, the lactam ring is readily opened by hydroxide-ion-catalyzed hydrolysis. The hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to ring opening. Polyaspartic acid hydrogels, which are related polymers, are known to be pH-sensitive, swelling in alkaline conditions due to the ionization of carboxylic acid groups, and shrinking in acidic conditions.[11]

G Figure 1: Hydrolysis of this compound DPA This compound ((2R)-4-oxoazetidine-2-carboxylic acid) DAsp D-Aspartic Acid DPA->DAsp H⁺ / H₂O (Acidic Hydrolysis) DPA->DAsp OH⁻ / H₂O (Alkaline Hydrolysis)

Caption: Hydrolysis of this compound under acidic or alkaline conditions.

Thermal Stability

Direct experimental data on the melting point and thermal decomposition of this compound is limited. However, its precursor, D-aspartic acid, decomposes at 270 °C.[4] Thermal analysis of aspartic acid shows that upon heating to elevated temperatures (e.g., 200 °C), it undergoes polymerization via dehydration, forming poly(succinimide), which is a precursor to polyaspartic acid.[12][13] This indicates that this compound, while being a cyclic monomer, is part of a family of compounds that are thermally reactive and prone to polymerization at high temperatures.

Experimental Protocols

Synthesis of this compound

This compound is typically prepared via the intramolecular cyclization of a D-aspartic acid diester.[2] The following is a representative protocol.

Objective: To synthesize (2R)-4-oxoazetidine-2-carboxylic acid from D-aspartic acid.

Materials:

Procedure:

  • Step 1: Esterification of D-Aspartic Acid.

    • Suspend D-aspartic acid (1.0 eq) in anhydrous methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (2.2 eq) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.

    • Remove the solvent under reduced pressure to yield D-aspartic acid dimethyl ester hydrochloride as a white solid.

  • Step 2: Cyclization to form the β-Lactam Ring.

    • Dissolve the D-aspartic acid dimethyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C.

    • Slowly add triethylamine (2.5 eq) dropwise to the solution. The reaction is often exothermic.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl (2R)-4-oxoazetidine-2-carboxylate.

  • Step 3: Hydrolysis of the Ester.

    • Dissolve the crude ester from Step 2 in a suitable solvent mixture (e.g., THF/water).

    • Add a stoichiometric amount of a base like lithium hydroxide (LiOH) at 0 °C and stir until the ester is fully hydrolyzed (monitored by TLC).

    • Acidify the reaction mixture to pH 2-3 with dilute HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Step 4: Purification.

    • Purify the crude this compound by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography to yield the final product as a crystalline solid.

G Figure 2: Experimental Workflow for this compound Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Purification DA D-Aspartic Acid Ester D-Aspartic Acid Dimethyl Ester DA->Ester SOCl₂, MeOH LactamEster Methyl (2R)-4-oxoazetidine -2-carboxylate Ester->LactamEster TEA, DCM DPA This compound (Crude) LactamEster->DPA 1. LiOH 2. HCl PureDPA Pure this compound DPA->PureDPA Recrystallization or Chromatography

Caption: A representative workflow for the synthesis of this compound.

Analytical Method: HPLC Determination

The analysis of this compound, particularly for enantiomeric purity, requires chiral separation techniques. A common approach is pre-column derivatization followed by reversed-phase HPLC.[14][15]

Objective: To quantify this compound and determine its enantiomeric purity.

Principle: The sample is derivatized with a chiral reagent, such as O-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) or a Marfey's reagent analog (e.g., FDNP-Val-NH₂), to form diastereomers.[16][17] These diastereomers can then be separated on a standard achiral reversed-phase column.

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 9.5).

    • If analyzing from a biological matrix, perform a protein precipitation step (e.g., with trichloroacetic acid) followed by neutralization.[17]

  • Derivatization:

    • To an aliquot of the sample solution, add the derivatizing reagent (e.g., OPA/NAC solution).

    • Mix and allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specific time (e.g., 2-5 minutes). The reaction should be performed in the dark as the derivatives can be light-sensitive.

    • Stop the reaction by adding an acid (e.g., phosphoric acid) or by direct injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 50 mM sodium acetate, pH 6.8) and Solvent B (e.g., methanol or acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives) or UV detector (e.g., 340 nm for FDNP derivatives).[16]

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using standards of known concentrations of D- and L-Pyroaspartic acid that have undergone the same derivatization procedure.

    • Identify and integrate the peaks corresponding to the D- and L-diastereomers. The elution order will depend on the chiral reagent used.

    • Calculate the concentration and enantiomeric excess based on the peak areas from the calibration curve.

Biological Activity and Signaling Pathways (Contextual)

While this compound itself is mainly regarded as a synthetic intermediate, its precursor, D-aspartic acid , has significant and well-documented biological roles. Professionals in drug development should be aware of these activities as this compound could potentially act as a pro-drug or have uninvestigated biological effects.

Role of D-Aspartic Acid in the Neuroendocrine System

D-aspartic acid is an endogenous signaling molecule found in the nervous and endocrine systems.[18] It plays a crucial role in the hypothalamic-pituitary-gonadal (HPG) axis , where it stimulates the synthesis and release of key hormones.[6][19]

Key functions of D-aspartic acid include:

  • Stimulation of Hormone Release: It triggers the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus and Luteinizing Hormone (LH) from the pituitary gland.[19]

  • Testosterone (B1683101) Synthesis: In the testes, D-aspartic acid upregulates the expression of Steroidogenic Acute Regulatory (StAR) protein and steroidogenic enzymes, which are critical for testosterone production in Leydig cells.[19]

  • Neurotransmission: D-aspartic acid acts as a neurotransmitter that can stimulate NMDA (N-methyl-D-aspartate) receptors, though less potently than glutamate.[18]

The signaling cascade initiated by D-aspartic acid in Leydig cells often involves cAMP and MAP kinase (MAPK/ERK) pathways, leading to increased expression of steroidogenic genes.

G Figure 3: D-Aspartic Acid Signaling in Testosterone Synthesis DAsp D-Aspartic Acid Hypothalamus Hypothalamus DAsp->Hypothalamus stimulates Testis Testis (Leydig Cells) DAsp->Testis acts directly on GnRH GnRH Hypothalamus->GnRH releases Pituitary Pituitary Gland LH LH Pituitary->LH releases StAR ↑ StAR Protein ↑ Steroidogenic Enzymes Testis->StAR GnRH->Pituitary stimulates LH->Testis stimulates Testosterone Testosterone Synthesis StAR->Testosterone

Caption: Signaling pathway for D-Aspartic Acid in the HPG axis. Note: This is for the parent compound.

Conclusion

This compound is a valuable chiral building block in synthetic chemistry. Its chemical properties are defined by its strained β-lactam ring and a single carboxylic acid group. While stable under anhydrous conditions, it is susceptible to hydrolysis, a factor that must be considered in its handling and in aqueous formulations. Currently, its primary role is that of a synthetic intermediate, and there is a lack of data on its specific biological activities. However, the profound physiological effects of its parent compound, D-aspartic acid, suggest that any potential application in drug development should carefully consider the possibility of in vivo hydrolysis and the subsequent biological actions of the resulting D-aspartic acid. Further research is warranted to explore the unique biological profile of this compound itself.

References

The Hidden Modification: A Technical Guide to the Biological Significance of Aspartate Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the query of D-Pyroaspartic acid's direct biological significance yields limited information on a free-form signaling molecule, it opens the door to a crucial and often underestimated post-translational modification: the cyclization of aspartate (Asp) and asparagine (Asn) residues within proteins and peptides. This process, proceeding through a succinimide (B58015) intermediate, is a key non-enzymatic reaction that can significantly alter protein structure and function. The formation of this cyclic intermediate can subsequently lead to a heterogeneous mixture of isomers, including the original L-aspartate, L-isoaspartate, D-aspartate, and D-isoaspartate. This guide delves into the core biological implications of this molecular rearrangement, its detection, and its relevance in disease and drug development.

Formation of Succinimide and its Derivatives

The primary mechanism for the cyclization of aspartyl and asparaginyl residues is a spontaneous, non-enzymatic intramolecular reaction. This process is highly dependent on the local peptide sequence and the flexibility of the polypeptide chain.[1][2]

The reaction is initiated by the nucleophilic attack of the nitrogen atom from the succeeding peptide bond on the side-chain carbonyl carbon of an aspartyl or asparaginyl residue. This forms a five-membered succinimide ring intermediate.[3][4] This intermediate is relatively stable but can undergo hydrolysis to yield either a normal L-aspartyl residue or, more commonly, an L-isoaspartyl residue, where the peptide backbone is extended by a methylene (B1212753) group.[3][5] Furthermore, the succinimide intermediate is prone to racemization at the α-carbon, which upon hydrolysis, can result in the formation of D-aspartyl and D-isoaspartyl residues.[2][3][6]

The rate of succinimide formation is significantly faster for asparaginyl residues compared to aspartyl residues.[1] The nature of the C-terminal flanking amino acid also plays a critical role, with glycine (B1666218) residues promoting the reaction due to their lack of steric hindrance.[1][2]

succinimide_formation cluster_main_pathway Main Degradation Pathway cluster_hydrolysis Hydrolysis Products cluster_racemization Racemization Pathway L-Asparagine_Residue L-Asparagine Residue Succinimide_Intermediate L-Succinimide Intermediate L-Asparagine_Residue->Succinimide_Intermediate Deamidation (faster) L-Aspartic_Acid_Residue L-Aspartic Acid Residue L-Aspartic_Acid_Residue->Succinimide_Intermediate Dehydration (slower) L-Isoaspartate L-Isoaspartate (major product) Succinimide_Intermediate->L-Isoaspartate Hydrolysis (β-carbonyl attack) L-Aspartate_Regenerated L-Aspartate (minor product) Succinimide_Intermediate->L-Aspartate_Regenerated Hydrolysis (α-carbonyl attack) D-Succinimide D-Succinimide Intermediate Succinimide_Intermediate->D-Succinimide Racemization D-Isoaspartate D-Isoaspartate D-Succinimide->D-Isoaspartate D-Aspartate D-Aspartate D-Succinimide->D-Aspartate

Figure 1: Formation of succinimide and its derivatives from L-Asp and L-Asn.

Biological Consequences of Aspartate Cyclization

The formation of isoaspartate residues can have profound biological consequences, primarily due to the introduction of a "kink" in the polypeptide backbone.[5][7] This structural perturbation can lead to:

  • Altered Protein Structure and Function: The change in the peptide backbone can disrupt higher-order protein structures, leading to a loss of biological activity.[8][9]

  • Increased Protein Aggregation: The formation of isoaspartate has been strongly linked to increased protein aggregation. This is particularly relevant in the context of neurodegenerative diseases, where isoaspartate in amyloid-beta peptides is thought to accelerate fibril formation.[8][10][11]

  • Protein Aging: As this modification is spontaneous and time-dependent, it is considered a hallmark of protein aging. Long-lived proteins, such as crystallins in the eye lens, accumulate significant levels of isoaspartate over time, which is associated with cataract formation.[5][12]

  • Neurodegeneration: The accumulation of isoaspartate-containing proteins is a feature of several neurodegenerative diseases, most notably Alzheimer's disease.[8][10][13] Elevated levels of isoaspartate in blood proteins have been associated with Alzheimer's disease and may serve as a biomarker.[8][14]

  • Impact on Therapeutic Proteins: For drug development professionals, the formation of isoaspartate in recombinant monoclonal antibodies and other protein-based therapeutics is a major concern. It can lead to a loss of efficacy, altered pharmacokinetics, and potentially, immunogenicity.[15][16][17]

The Protein Repair Machinery: PIMT

To counteract the deleterious effects of isoaspartate formation, cells have evolved a repair mechanism centered on the enzyme Protein L-isoaspartyl methyltransferase (PIMT).[7][18] PIMT recognizes the L-isoaspartyl residue and catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the isoaspartyl side-chain carboxyl group.[7] This methylation converts the L-isoaspartate back into a succinimide intermediate, which can then be hydrolyzed to the normal L-aspartate residue, thus repairing the protein. However, the hydrolysis can also regenerate the L-isoaspartate, making the repair process inefficient.[7][8]

pimt_repair_pathway Damaged_Protein Protein with L-Isoaspartate Methylated_Intermediate Methylated L-Isoaspartate Intermediate Damaged_Protein->Methylated_Intermediate Methylation PIMT PIMT (Protein L-isoaspartyl methyltransferase) SAH S-adenosyl-L-homocysteine (SAH) PIMT->SAH PIMT->Methylated_Intermediate SAM S-adenosyl-L-methionine (SAM) SAM->PIMT Succinimide_Intermediate L-Succinimide Intermediate Methylated_Intermediate->Succinimide_Intermediate Spontaneous Demethylation Succinimide_Intermediate->Damaged_Protein Hydrolysis (major pathway) Repaired_Protein Repaired Protein (L-Aspartate) Succinimide_Intermediate->Repaired_Protein Hydrolysis (minor pathway)

Figure 2: The PIMT-mediated protein repair pathway.

Quantitative Data on Aspartate Cyclization

The rate of succinimide formation and subsequent isoaspartate accumulation is highly variable and sequence-dependent. Below is a summary of relative reaction rates for model peptides.

Peptide Sequence (Val-Tyr-Pro-X-Y-Ala)Relative Rate of Succinimide FormationReference
X=Asn, Y=GlyHigh (Half-life of 1.4 days at 37°C, pH 7.4)[2]
X=Asp, Y=Gly~34-fold slower than Asn-Gly[2]
X=Asn, Y=Ala6.5-17.6 times slower than Asn-Gly[1]
X=Asn, Y=Ser1.6-4.5 times slower than Asn-Gly[1]

In the context of therapeutic proteins, a study on a recombinant monoclonal antibody found an average of 0.2 moles of isoaspartate per mole of protein, with the more acidic isoforms containing up to 0.7 moles of isoaspartate.[15][16]

Experimental Protocols for Detection and Quantification

Several methods are employed to detect and quantify isoaspartate in proteins and peptides.

Mass Spectrometry-Based Methods

Mass spectrometry (MS) is a powerful tool for identifying and localizing isoaspartate residues. Since isoaspartate and aspartate are isomers with identical mass, their differentiation relies on tandem MS (MS/MS) fragmentation patterns.[3][19]

  • Protocol Outline:

    • Proteolytic Digestion: The protein of interest is digested with a protease (e.g., trypsin) to generate smaller peptides.

    • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry. Peptides containing isoaspartate often elute earlier than their aspartate-containing counterparts in reversed-phase chromatography.[20]

    • Fragmentation and Data Analysis: Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD) are particularly useful fragmentation methods as they can generate diagnostic fragment ions that differentiate between aspartate and isoaspartate.[19][21] For isoaspartate, characteristic c+57 and z-57 fragment ions are observed.[19]

ms_workflow Protein_Sample Protein Sample Digestion Proteolytic Digestion (e.g., Trypsin) Protein_Sample->Digestion Peptide_Mixture Peptide Mixture Digestion->Peptide_Mixture LC_Separation Liquid Chromatography (LC) Peptide_Mixture->LC_Separation MS_Analysis Mass Spectrometry (MS) LC_Separation->MS_Analysis MS_MS_Fragmentation Tandem MS (ETD/ECD) Fragmentation MS_Analysis->MS_MS_Fragmentation Data_Analysis Data Analysis (Identification of diagnostic ions) MS_MS_Fragmentation->Data_Analysis Isoaspartate_Quantification Isoaspartate Identification and Quantification Data_Analysis->Isoaspartate_Quantification

Figure 3: Experimental workflow for mass spectrometry-based detection of isoaspartate.
Enzymatic Assay using PIMT

A highly specific and quantitative method for detecting total isoaspartate content utilizes the enzyme PIMT. Commercial kits, such as the ISOQUANT® Isoaspartate Detection Kit, are available for this purpose.[22][23]

  • Protocol Outline:

    • Reaction Setup: The protein or peptide sample is incubated with PIMT and a methyl donor, S-adenosyl-L-methionine (SAM).

    • Enzymatic Reaction: PIMT catalyzes the transfer of a methyl group from SAM to any isoaspartyl residues in the sample, producing S-adenosyl-L-homocysteine (SAH) in a stoichiometric manner.

    • Quantification of SAH: The amount of SAH produced is quantified, typically by reversed-phase high-performance liquid chromatography (HPLC) with UV detection.

    • Correlation to Isoaspartate: The amount of SAH is directly proportional to the amount of isoaspartate in the original sample.

Implications for Drug Development

The propensity for aspartate and asparagine residues to undergo cyclization is a critical consideration in the development of therapeutic proteins. The formation of isoaspartate can:

  • Reduce Efficacy: If the modification occurs within a critical region, such as the complementarity-determining region (CDR) of a monoclonal antibody, it can reduce binding affinity and biological activity.[17][24]

  • Affect Stability: Isoaspartate formation can lead to aggregation and reduced shelf-life of protein therapeutics.[15]

  • Increase Immunogenicity: Altered protein structures can be recognized as foreign by the immune system, potentially leading to an adverse immune response.

Therefore, careful analytical characterization to identify and quantify isoaspartate is a mandatory step in the development and quality control of biopharmaceuticals. Formulation strategies, such as optimizing pH and excipients, are often employed to minimize the rate of isoaspartate formation.

Conclusion

While this compound as a free molecule does not appear to have a significant, well-defined biological role, the underlying chemical process of aspartate cyclization within proteins is of profound biological importance. This spontaneous, non-enzymatic modification is a key factor in protein aging and has been implicated in the pathology of several age-related and neurodegenerative diseases. For professionals in drug development, understanding and controlling this modification is crucial for ensuring the safety, efficacy, and stability of protein-based therapeutics. The continued development of sensitive analytical techniques will further illuminate the roles of this "hidden" modification in health and disease.

References

The Enigmatic Presence of D-Aspartic Acid in the Biological Realm: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Natural Occurrence, Quantitative Distribution, and Biological Significance of a Unique D-Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the L-enantiomers of amino acids have long been recognized as the fundamental building blocks of proteins and key players in cellular metabolism, a growing body of evidence has unveiled the significant, albeit more specialized, roles of their D-counterparts. This guide delves into the natural occurrence and biological implications of D-aspartic acid (D-Asp), a non-canonical amino acid that has emerged as a critical signaling molecule in the nervous and endocrine systems.

Initially, this document intended to focus on D-Pyroaspartic acid, the cyclic lactam derivative of D-aspartic acid. However, a comprehensive review of the scientific literature revealed a notable scarcity of information regarding the natural occurrence and physiological relevance of this compound in biological organisms. It is plausible that this molecule may exist as a transient metabolite or a potential artifact of sample processing under specific conditions (e.g., high temperature or acidic pH). Consequently, this guide has been pivoted to provide a thorough examination of its immediate precursor, D-aspartic acid, a molecule with a well-documented and expanding repertoire of biological functions.

This technical guide is designed to provide researchers, scientists, and drug development professionals with a detailed overview of the current understanding of D-aspartic acid. We will explore its distribution across various organisms and tissues, present quantitative data in a clear and comparative format, detail established experimental protocols for its detection and quantification, and visualize its key metabolic and signaling pathways.

Natural Occurrence and Distribution of D-Aspartic Acid

D-aspartic acid is not a mere biological curiosity but is found across a wide range of organisms, from invertebrates to vertebrates, including humans. Its distribution is not uniform, with notably high concentrations observed in specific tissues, particularly those involved in neural and endocrine functions.

Invertebrates: The initial discovery of high concentrations of free D-aspartic acid in the nervous system of the mollusk Octopus vulgaris paved the way for further investigation into its role in invertebrates. Significant levels have since been reported in the ganglia and nervous tissues of various marine and terrestrial invertebrates.

Vertebrates: In vertebrates, D-aspartic acid exhibits a dynamic pattern of expression throughout development and in adulthood.

  • Nervous System: The brain is a primary site of D-aspartic acid accumulation, especially during embryonic development where it is involved in neurogenesis.[1] In the adult brain, it is localized in specific regions, including the hippocampus, prefrontal cortex, and striatum, suggesting a role in synaptic plasticity and neurotransmission.[1][2]

  • Endocrine System: The endocrine glands are another major reservoir of D-aspartic acid in adult vertebrates. High concentrations are found in the pituitary gland, pineal gland, and testes.[1][3] This localization strongly implies its involvement in the regulation of hormone synthesis and secretion.

Quantitative Data on D-Aspartic Acid Distribution

The concentration of D-aspartic acid varies significantly depending on the species, tissue, and developmental stage. The following tables summarize quantitative data from various studies to provide a comparative overview.

OrganismTissueD-Aspartic Acid Concentration (nmol/g wet tissue)Reference
Human (embryo)Prefrontal Cortex320-380[4]
Human (adult)Grey Matter20-40[4]
Rat (adult)Adenohypophysis78 ± 12[2]
Rat (adult)Hypothalamus55 ± 9[2]
Rat (adult)Testes109 ± 8[5]
Rat (adult)Hippocampus~30.6[4]
Rat (adult)Pituitary Gland129 ± 12[5]

Table 1: Concentration of D-Aspartic Acid in Various Mammalian Tissues.

Treatment GroupTissueD-Aspartic Acid Concentration (nmol/g tissue)Fold Increase over ControlReference
Control (Rat)Pituitary Gland129 ± 12-[5]
D-Asp treated (Rat)Pituitary Gland877 ± 756.8[5]
Control (Rat)Testes109 ± 8-[5]
D-Asp treated (Rat)Testes779 ± 657.15[5]

Table 2: Accumulation of D-Aspartic Acid in Rat Tissues Following Administration.

Experimental Protocols for the Analysis of D-Aspartic Acid

Accurate quantification of D-aspartic acid in biological samples is crucial for understanding its physiological roles. Several analytical techniques have been developed for this purpose, each with its own advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the separation and quantification of D- and L-amino acid enantiomers. The general workflow involves pre-column derivatization with a chiral reagent, followed by separation on a reverse-phase column and detection by fluorescence or UV absorbance.

Protocol: HPLC Determination of D-Aspartic Acid using OPA/NAC Derivatization

  • Sample Preparation:

    • Homogenize tissue samples in a suitable buffer (e.g., 0.1 M perchloric acid).

    • Centrifuge to pellet proteins and other macromolecules.

    • Neutralize the supernatant with a suitable base (e.g., potassium carbonate).

    • For samples with low D-Asp concentrations, a solid-phase extraction (SPE) step may be necessary to remove interfering substances and concentrate the analyte.

  • Derivatization:

    • Prepare the derivatizing reagent by mixing o-phthaldialdehyde (OPA) and N-acetyl-L-cysteine (NAC) in a borate (B1201080) buffer (pH 9.0-10.4). This reagent is light-sensitive and should be prepared fresh.

    • Mix the sample extract with the OPA/NAC reagent and allow the reaction to proceed for a few minutes at room temperature. The reaction forms fluorescent diastereomeric isoindole derivatives.

  • HPLC Analysis:

    • Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).

    • Use an isocratic or gradient elution with a mobile phase typically consisting of a buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

    • Detect the fluorescent derivatives using a fluorescence detector (e.g., excitation at 340 nm and emission at 450 nm).

  • Quantification:

    • Prepare a standard curve using known concentrations of D- and L-aspartic acid standards that have undergone the same derivatization procedure.

    • Calculate the concentration of D-aspartic acid in the samples by comparing their peak areas to the standard curve.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_quant Quantification Tissue Tissue Sample Homogenate Homogenization Tissue->Homogenate Centrifugation Centrifugation Homogenate->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Neutralization Neutralization Supernatant->Neutralization Derivatization OPA/NAC Derivatization Neutralization->Derivatization Injection HPLC Injection Derivatization->Injection Separation Reverse-Phase Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantification vs. Standard Curve Detection->Quantification G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_quant Quantification Sample Biological Sample Extraction Extraction & Drying Sample->Extraction Esterification Esterification Extraction->Esterification Acylation Acylation Esterification->Acylation Injection GC-MS Injection Acylation->Injection Separation Chiral GC Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Quantification Quantification with Internal Standard Detection->Quantification G cluster_main D-Aspartic Acid Metabolism L_Asp L-Aspartic Acid Asp_Racemase Aspartate Racemase L_Asp->Asp_Racemase D_Asp D-Aspartic Acid DDO D-Aspartate Oxidase (DDO) D_Asp->DDO Oxaloacetate Oxaloacetate Asp_Racemase->D_Asp DDO->Oxaloacetate G cluster_hpg D-Aspartic Acid in the HPG Axis D_Asp D-Aspartic Acid Hypothalamus Hypothalamus D_Asp->Hypothalamus + Pituitary Pituitary Gland D_Asp->Pituitary + Testes Testes (Leydig Cells) D_Asp->Testes + GnRH GnRH Hypothalamus->GnRH LH LH Pituitary->LH Testosterone Testosterone Testes->Testosterone GnRH->Pituitary + LH->Testes +

References

The Emergence of a Chiral Synthon: A Technical Guide to (2R)-4-oxoazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Attributes of (2R)-4-oxoazetidine-2-carboxylic acid

(2R)-4-oxoazetidine-2-carboxylic acid, a chiral non-proteinogenic amino acid, stands as a pivotal building block in the landscape of modern medicinal chemistry. Its rigid, strained four-membered β-lactam ring and defined stereochemistry make it a highly sought-after precursor for the synthesis of a diverse array of pharmacologically active molecules, most notably in the realm of β-lactam antibiotics. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthetic approaches related to this important chiral synthon.

A Legacy of β-Lactams: The Historical Context

The story of (2R)-4-oxoazetidine-2-carboxylic acid is intrinsically linked to the broader history of β-lactam antibiotics. The serendipitous discovery of penicillin by Alexander Fleming in 1928 revolutionized medicine and laid the groundwork for the development of a vast class of life-saving drugs. The core of these antibiotics is the β-lactam ring, a four-membered cyclic amide, which is responsible for their antimicrobial activity.

Over the decades, as the demand for new and more potent antibiotics grew, so did the field of synthetic organic chemistry. The focus shifted from the fermentation of natural products to the laboratory synthesis of novel β-lactam structures. This pursuit of synthetic analogues with improved efficacy, broader spectrum of activity, and resistance to bacterial β-lactamase enzymes led to the need for versatile and stereochemically defined building blocks. It is within this context that chiral synthons like (2R)-4-oxoazetidine-2-carboxylic acid emerged as critical components in the drug discovery and development pipeline. While a singular "discovery" of this specific molecule is not well-documented as a standalone event, its significance grew with the increasing sophistication of asymmetric synthesis and the demand for enantiomerically pure starting materials for complex drug targets.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of (2R)-4-oxoazetidine-2-carboxylic acid and its enantiomer, (2S)-4-oxoazetidine-2-carboxylic acid, are crucial for their application in synthesis. The following table summarizes the available quantitative data for both enantiomers, providing a basis for comparison in experimental design.

Property(2R)-4-oxoazetidine-2-carboxylic acid(2S)-4-oxoazetidine-2-carboxylic acid
CAS Number 62860-12-216404-94-7
Molecular Formula C₄H₅NO₃C₄H₅NO₃
Molecular Weight 115.09 g/mol 115.09 g/mol
Boiling Point (Predicted) 489.4 ± 38.0 °CNot available
Density (Predicted) 1.519 ± 0.06 g/cm³Not available
pKa (Predicted) 3.19 ± 0.20Not available
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 5 mg/mL, PBS (pH 7.2): 10 mg/mL[1]Not available
XLogP3 Not available-1.1
Hydrogen Bond Donor Count Not available2
Hydrogen Bond Acceptor Count Not available3
Rotatable Bond Count Not available1
Appearance Crystalline solidNot available

Note: Much of the publicly available, computationally predicted data is not specific to one enantiomer. The experimental solubility data is provided for the (2R) enantiomer.

Synthetic Strategies: The Quest for Enantiopurity

A plausible and commonly employed strategy for the asymmetric synthesis of chiral amino acids and their derivatives is the use of a chiral auxiliary or a chiral starting material. For the synthesis of the (2R)-enantiomer, a logical starting material would be D-aspartic acid, which possesses the desired stereocenter.

Conceptual Experimental Workflow: Synthesis from D-Aspartic Acid

The following represents a conceptual workflow for the synthesis of (2R)-4-oxoazetidine-2-carboxylic acid, illustrating the key transformations that would be required. This is a generalized scheme and does not represent a specific, validated experimental protocol.

G cluster_0 DA D-Aspartic Acid P1 N-Protection DA->P1 e.g., Boc₂O P2 Side-chain Activation P1->P2 e.g., Esterification of alpha-carboxyl group P3 Intramolecular Cyclization P2->P3 Base-mediated ring closure P4 Deprotection & Purification P3->P4 e.g., Acidic cleavage of protecting groups Target (2R)-4-oxoazetidine- 2-carboxylic acid P4->Target

Conceptual synthesis workflow for (2R)-4-oxoazetidine-2-carboxylic acid.

Key Steps in the Conceptual Protocol:

  • Nitrogen Protection: The amino group of D-aspartic acid is first protected to prevent side reactions. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

  • Side-Chain Activation: The α-carboxylic acid is typically converted to an ester to prevent its participation in the subsequent cyclization step. The β-carboxylic acid is activated for cyclization, for instance, by conversion to an acid chloride or another reactive derivative.

  • Intramolecular Cyclization: The crucial β-lactam ring is formed via an intramolecular nucleophilic substitution. A base is used to deprotonate the protected nitrogen, which then attacks the activated β-carbonyl carbon, displacing a leaving group and forming the four-membered ring.

  • Deprotection and Purification: The protecting groups on the nitrogen and the ester on the carboxylic acid are removed, typically under acidic conditions. The final product is then purified using techniques such as chromatography or recrystallization to yield the enantiomerically pure (2R)-4-oxoazetidine-2-carboxylic acid.

Applications in Drug Development: A Foundation for Innovation

(2R)-4-oxoazetidine-2-carboxylic acid serves as a valuable chiral pool starting material in the synthesis of a wide range of biologically active molecules. Its primary application lies in the development of novel antibiotics. The stereocenter at the C2 position is crucial for the precise three-dimensional arrangement of substituents, which in turn dictates the binding affinity to bacterial targets like penicillin-binding proteins (PBPs) and the susceptibility to β-lactamase degradation.

Beyond antibiotics, the rigid scaffold of the azetidinone ring is utilized in the design of inhibitors for other enzymes, such as proteases and elastases. The carboxylic acid handle provides a convenient point for further chemical modification and elaboration into more complex molecular architectures.

The logical relationship for its utility in drug development can be visualized as a branching pathway from a central building block to diverse applications.

G cluster_applications Applications in Drug Development Core (2R)-4-oxoazetidine-2-carboxylic acid (Chiral Building Block) Antibiotics Novel β-Lactam Antibiotics Core->Antibiotics Synthesis of complex antibacterial agents EnzymeInhibitors Enzyme Inhibitors Core->EnzymeInhibitors Scaffold for protease/ elastase inhibitors Other Other Bioactive Molecules Core->Other Precursor for diverse pharmacophores

Role of (2R)-4-oxoazetidine-2-carboxylic acid in drug development.

References

The Role of D-Pyroaspartic Acid's Precursor, Aspartimide, in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation and implications of aspartimide, a critical cyclic intermediate in peptide synthesis that leads to the generation of D-aspartyl residues. While the term "D-pyroaspartic acid" is not standard in peptide chemistry literature, the underlying chemical transformation involving the cyclization of aspartic acid is of paramount importance. This document provides a comprehensive overview of the mechanisms, consequences, and mitigation strategies associated with aspartimide formation, offering valuable insights for researchers in peptide chemistry and drug development.

Introduction: The Aspartimide Challenge

In solid-phase peptide synthesis (SPPS), particularly when using the common Fluorenylmethyloxycarbonyl (Fmoc) strategy, the incorporation of aspartic acid (Asp) residues presents a significant challenge. Under the basic conditions required for Fmoc deprotection, typically with piperidine (B6355638), the aspartic acid side chain can undergo an intramolecular cyclization to form a five-membered succinimide (B58015) ring known as aspartimide.[1][2][3] This side reaction is highly problematic as it leads to a cascade of undesirable products that can compromise the purity, yield, and biological activity of the final peptide.[3][4]

The formation of the aspartimide intermediate is a crucial event because the alpha-carbon of the aspartyl residue becomes susceptible to epimerization.[1][3] This racemization process results in the formation of D-aspartyl residues within the peptide sequence, even when the synthesis starts with enantiomerically pure L-aspartic acid. Furthermore, the aspartimide ring can be opened by nucleophiles, leading to the formation of not only the desired α-aspartyl peptide but also β-aspartyl peptides, where the peptide backbone is connected through the side-chain carboxyl group.[1][5]

This guide will delve into the chemical intricacies of aspartimide formation, its impact on peptide integrity, and detailed methodologies to control this unwanted side reaction.

The Chemistry of Aspartimide Formation and Consequent Reactions

The formation of aspartimide is a base-catalyzed intramolecular reaction. The process is initiated by the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl group of the aspartic acid to form the five-membered aspartimide ring.[1]

The propensity for aspartimide formation is highly sequence-dependent, with sequences where aspartic acid is followed by a small, sterically unhindered amino acid being the most susceptible. The most problematic sequences include Asp-Gly, Asp-Asn, and Asp-Ser.[3][4]

Once formed, the aspartimide intermediate is at the center of several unwanted transformations:

  • Racemization: The alpha-proton of the aspartimide is acidic and can be abstracted under basic conditions, leading to a loss of stereochemistry and the formation of a mixture of L- and D-aspartimide. Subsequent ring-opening will therefore produce peptides containing both L- and D-aspartyl residues.[1]

  • Ring-Opening to α- and β-Peptides: The aspartimide ring can be opened by nucleophilic attack. Attack at the α-carbonyl regenerates the α-aspartyl linkage, while attack at the β-carbonyl results in the formation of a β-aspartyl linkage, an isomeric and often difficult-to-separate impurity.[1][5]

  • Piperidide Adduct Formation: In Fmoc-SPPS, the piperidine used for deprotection can also act as a nucleophile and attack the aspartimide ring, leading to the formation of piperidide adducts, which are termination products.[5]

The following diagram illustrates the pathway of aspartimide formation and its subsequent reactions.

Aspartimide_Formation cluster_0 Fmoc-SPPS Cycle cluster_1 Consequences of Aspartimide Formation L-Asp_Peptide Peptide with L-Asp(OR) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) L-Asp_Peptide->Deprotection Aspartimide Aspartimide Intermediate Deprotection->Aspartimide Base-catalyzed intramolecular cyclization Racemization Racemization Aspartimide->Racemization Ring_Opening Nucleophilic Ring Opening (H2O, Piperidine) Aspartimide->Ring_Opening D-Aspartimide D-Aspartimide Racemization->D-Aspartimide D-Aspartimide->Ring_Opening Alpha_Peptide α-Aspartyl Peptide (L & D) Ring_Opening->Alpha_Peptide Beta_Peptide β-Aspartyl Peptide (L & D) Ring_Opening->Beta_Peptide Piperidide_Adduct Piperidide Adducts Ring_Opening->Piperidide_Adduct

Figure 1: Aspartimide formation pathway in Fmoc-SPPS.

Quantitative Impact of Aspartimide Formation

The extent of aspartimide formation and the resulting byproducts can vary significantly depending on the peptide sequence, reaction conditions, and the protecting groups used. The following table summarizes representative quantitative data from the literature, highlighting the impact of different factors on this side reaction.

Peptide Sequence/ConditionAsp Side-Chain Protecting GroupDeprotection ConditionsAspartimide-Related Impurities (%)Reference
VKDG YIOtBu20% Piperidine/DMF (200 min)~44%[5]
VKDN YIOtBu20% Piperidine/DMF (18 h)High levels of byproducts[6]
VKDR YIOtBu20% Piperidine/DMF (200 min)Significant formation[5]
VKDGYIOMpe20% Piperidine/DMF (200 min)Reduced vs. OtBu[5]
VKDGYIOBno20% Piperidine/DMF (200 min)Almost undetectable[6]
Asp-Gly SequenceOtBu20% Piperidine/DMF~8%[7]
Asp-Gly Sequence(Picoc protecting group)Photoredox-catalyzed deprotection0%[7]

Note: The percentages of impurities can vary based on the specific experimental setup and analytical method used.

Experimental Protocols

This section provides detailed methodologies for the synthesis of aspartic acid-containing peptides, with a focus on both standard procedures and strategies to mitigate aspartimide formation.

Standard Fmoc-SPPS Protocol for Aspartic Acid-Containing Peptides

This protocol outlines a general procedure for manual Fmoc-SPPS.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids, including Fmoc-Asp(OtBu)-OH

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Coupling reagents:

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add fresh deprotection solution and agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Minimizing Aspartimide Formation

This protocol incorporates modifications to the standard procedure to suppress aspartimide formation.

Modifications to the Standard Protocol:

  • Choice of Protecting Group: Instead of the standard Fmoc-Asp(OtBu)-OH, utilize a sterically hindered protecting group such as Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester) or Fmoc-Asp(OBno)-OH (5-butyl-5-nonyl).[2][6]

  • Modified Deprotection Cocktail:

  • Backbone Protection: For particularly problematic sequences like Asp-Gly, consider using a dipeptide building block with a backbone protecting group, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH , where Dmb is 2,4-dimethoxybenzyl.[8]

Example Workflow for Minimizing Aspartimide:

The following diagram illustrates a modified workflow incorporating strategies to reduce aspartimide formation.

Minimized_Aspartimide_Workflow start Start SPPS resin Swell Resin start->resin deprotection Fmoc Deprotection (Modified Cocktail: e.g., 20% Piperazine/DMF or 20% Piperidine/0.1M HOBt) resin->deprotection coupling Coupling of Fmoc-AA-OH deprotection->coupling wash Wash Resin coupling->wash asp_coupling Coupling of Fmoc-Asp(OR)-OH (R = OMpe, OBno) asp_coupling->wash repeat Repeat for next amino acid wash->repeat repeat->deprotection Yes repeat->asp_coupling Asp residue final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin final_deprotection->cleavage purification HPLC Purification cleavage->purification end Pure Peptide purification->end

Figure 2: Modified SPPS workflow to minimize aspartimide.

Analytical Characterization

The detection and quantification of aspartimide-related impurities are crucial for ensuring the quality of synthetic peptides.

HPLC Analysis

RP-HPLC is the primary tool for analyzing the purity of synthetic peptides. Aspartimide and its byproducts often have slightly different retention times compared to the target peptide. A high-resolution column and an optimized gradient are essential for separating these closely related species. The appearance of new peaks, especially when subjecting the peptide to basic conditions (e.g., prolonged treatment with piperidine), can indicate the presence of aspartimide-related impurities.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. While α- and β-aspartyl peptides are isomeric and have the same mass, MS/MS fragmentation can sometimes provide clues to differentiate them. Piperidide adducts will have a characteristic mass increase.

General Protocol for Peptide MS Analysis:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Ionization: Use electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • MS1 Scan: Acquire a full scan to determine the molecular weight of the peptide.

  • MS/MS Fragmentation: Select the parent ion of interest and subject it to fragmentation (e.g., collision-induced dissociation - CID). The resulting fragment ions (b- and y-ions) can be used to confirm the peptide sequence.

NMR Spectroscopy

NMR spectroscopy is a powerful technique for detailed structural characterization. Although more complex, 2D NMR experiments like COSY and TOCSY can help in assigning the proton resonances and confirming the connectivity of the peptide backbone, which can help differentiate between α- and β-linkages.

Impact on Peptide and Protein Function

The isomerization of L-aspartic acid to D-aspartic acid or its rearrangement to a β-aspartyl linkage can have profound effects on the structure and biological activity of a peptide.

  • Conformational Changes: The introduction of a D-amino acid or a β-amino acid can significantly alter the peptide's secondary and tertiary structure. This can disrupt critical binding motifs and lead to a loss of biological function.

  • Proteolytic Stability: While the incorporation of D-amino acids is often a deliberate strategy to increase resistance to proteolysis, the uncontrolled and random introduction of D-Asp via aspartimide formation can have unpredictable effects on stability.[9]

  • Receptor Binding: The precise three-dimensional arrangement of amino acid side chains is crucial for receptor binding. Changes in stereochemistry or backbone connectivity at the aspartic acid residue can abolish or significantly reduce binding affinity. For example, studies on RGD peptides have shown that the orientation of the aspartyl side chain is critical for integrin binding.[10]

The following diagram illustrates how a D-amino acid can sterically hinder protease binding, thereby increasing peptide stability.

Protease_Stability cluster_L L-Peptide cluster_D D-Peptide L_Peptide L-Peptide Substrate Protease_L Protease L_Peptide->Protease_L Binds to active site Cleavage_L Proteolytic Cleavage Protease_L->Cleavage_L D_Peptide D-Peptide (Analog) Protease_D Protease D_Peptide->Protease_D Steric hindrance prevents binding No_Cleavage_D No Cleavage (Increased Stability)

Figure 3: D-amino acid mediated protease resistance.

Conclusion

The formation of aspartimide is a critical side reaction in peptide synthesis that serves as a primary pathway for the introduction of D-aspartyl residues and other structural modifications. Understanding the underlying chemistry and the factors that influence this reaction is essential for the successful synthesis of pure and biologically active peptides. By employing strategies such as the use of sterically hindered protecting groups, modified deprotection conditions, and backbone protection, researchers can effectively mitigate aspartimide formation. Careful analytical characterization is paramount to ensure the integrity of the final peptide product. This guide provides a foundational understanding and practical protocols to address the challenges associated with aspartic acid in peptide synthesis, ultimately contributing to the development of novel and effective peptide-based therapeutics.

References

The Neuro-Enigmatic Molecule: A Technical Guide to the Potential Neuroactivity of D-Aspartic Acid and its Cyclic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Aspartic acid, an endogenous D-amino acid found in the mammalian central nervous system, has emerged as a significant neuromodulator with the potential to influence a range of neurological processes. This document provides a comprehensive technical overview of the neuroactive properties of D-Aspartic acid, with a particular focus on its interactions with glutamate (B1630785) receptors. It addresses the existing ambiguity surrounding the term "D-Pyroaspartic acid," clarifying its relationship to the cyclized forms of D-Aspartic acid—succinimide (B58015) and diketopiperazine derivatives—and the current scarcity of neuroactivity data for these specific cyclic molecules. This guide synthesizes available quantitative data on D-Aspartic acid's receptor interactions, details key experimental protocols for its study, and presents visual representations of its implicated signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: Decoding this compound

The term "this compound" is not standard in neuropharmacological literature. It is hypothesized to refer to the cyclic derivatives of D-Aspartic acid that can form spontaneously. This cyclization can result in two primary structures:

  • Succinimide Intermediates: Formed through an intramolecular condensation of the aspartyl side chain. This process is a key step in the non-enzymatic isomerization and racemization of aspartic acid residues within proteins.[1][2]

  • 2,5-Diketopiperazines (DKPs): Cyclic dipeptides that can be formed from two amino acid residues, including aspartic acid.[3][4][5] These structures are noted for their stability and potential neuroprotective properties.[3][4]

While the formation of these cyclic structures is documented, research into their specific neuroactivity is limited. The vast majority of existing literature focuses on the parent molecule, D-Aspartic acid . Therefore, this guide will primarily detail the neuropharmacology of D-Aspartic acid, a known agonist at key excitatory neurotransmitter receptors.

Neuropharmacology of D-Aspartic Acid

D-Aspartic acid exerts its primary neuroactive effects through its interaction with the glutamatergic system, specifically N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptors (mGluRs).[6][7]

Interaction with NMDA Receptors

D-Aspartic acid is an endogenous agonist at the NMDA receptor, binding to the glutamate binding site on the GluN2 subunits.[6] This interaction is crucial for synaptic plasticity, learning, and memory.[7]

Interaction with Metabotropic Glutamate Receptors

D-Aspartic acid has been shown to act as an agonist at Group I metabotropic glutamate receptors, particularly mGluR5.[7] This interaction leads to the activation of downstream signaling cascades involved in modulating neuronal excitability and synaptic transmission.

Quantitative Data on D-Aspartic Acid Neuroactivity

The following tables summarize the available quantitative data for the interaction of D-Aspartic acid with its primary molecular targets in the central nervous system.

Receptor Ligand Assay Type Preparation Affinity (Ki) Potency (EC50/IC50) Reference(s)
NMDA ReceptorD-Aspartic acidRadioligand BindingRat Cortical MembranesNot explicitly foundIC50 values show good correlation with pA2 values from electrophysiology[8]
mGluR5D-Aspartic acidPolyphosphoinositide HydrolysisNeonate Rat Hippocampal/Cortical SlicesNot ApplicableEC50 = ~1 mM[6]
AMPA ReceptorD-Aspartic acidElectrophysiologyRat Hippocampal NeuronsNot ApplicableKb = 0.93 mM (as a competitive antagonist)[7]

Note: The available quantitative data for D-Aspartic acid's direct binding affinity (Ki) to the NMDA receptor is not consistently reported in the literature reviewed. Its activity is often characterized by functional assays.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neuroactivity of D-Aspartic acid.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents

This protocol is adapted from standard methods for recording NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in brain slices.[9][10][11][12]

Objective: To measure the effect of D-Aspartic acid on NMDA receptor-mediated currents in neurons.

Materials:

  • Artificial Cerebrospinal Fluid (ACSF): (in mM) 130 NaCl, 3 KCl, 24 NaHCO₃, 1.25 NaH₂PO₄, 10 glucose, 2 CaCl₂, and 1 MgSO₄, continuously bubbled with 95% O₂/5% CO₂.[9]

  • Internal Solution: (in mM) 120 Cs-methanesulfonate, 15 CsCl, 10 HEPES, 8 NaCl, 3 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA, pH adjusted to 7.3 with CsOH.[9]

  • Pharmacological Agents: D-Aspartic acid, Tetrodotoxin (TTX) to block voltage-gated sodium channels, picrotoxin (B1677862) to block GABAA receptors, and an AMPA receptor antagonist (e.g., DNQX or NBQX) to isolate NMDA receptor currents.

Procedure:

  • Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from a rodent model using a vibratome in ice-cold, oxygenated ACSF. Allow slices to recover in ACSF at room temperature for at least 1 hour.

  • Recording Setup: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF at 32-34°C.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp recording from a target neuron.

    • Voltage-clamp the neuron at a holding potential of +40 mV to relieve the magnesium block of NMDA receptors.

    • Apply a baseline of ACSF containing TTX, picrotoxin, and an AMPA receptor antagonist.

    • Evoke EPSCs by electrical stimulation of afferent fibers.

  • Data Acquisition:

    • Record baseline NMDA receptor-mediated EPSCs.

    • Bath-apply D-Aspartic acid at various concentrations and record the resulting changes in EPSC amplitude and frequency.

    • Wash out D-Aspartic acid to observe recovery.

  • Data Analysis: Analyze the recorded currents to determine the dose-response relationship of D-Aspartic acid on NMDA receptor activity.

Workflow Diagram:

experimental_workflow slice_prep Brain Slice Preparation recovery Slice Recovery slice_prep->recovery recording Whole-Cell Patch-Clamp Recording recovery->recording baseline Baseline Recording (in ACSF + blockers) recording->baseline drug_app D-Aspartic Acid Application baseline->drug_app washout Washout drug_app->washout analysis Data Analysis washout->analysis

Whole-cell patch-clamp workflow.
Radioligand Binding Assay for NMDA Receptor

This protocol is a general method for assessing the binding of compounds to the NMDA receptor using a radiolabeled antagonist.

Objective: To determine the binding affinity (Ki) of D-Aspartic acid for the NMDA receptor.

Materials:

  • Membrane Preparation: Synaptosomal membranes prepared from rodent brain tissue (e.g., cortex or hippocampus).

  • Radioligand: A tritiated NMDA receptor antagonist, such as [³H]CGP 39653.[13][14][15][16][17]

  • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled NMDA receptor ligand (e.g., L-glutamate).

  • Test Compound: D-Aspartic acid at various concentrations.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the binding buffer.

  • Binding Reaction: In a multi-well plate, combine the membrane preparation, [³H]CGP 39653, and either buffer, the non-specific binding control, or varying concentrations of D-Aspartic acid.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of D-Aspartic acid and perform a non-linear regression analysis to determine the IC₅₀, which can then be converted to a Ki value.

Polyphosphoinositide (PI) Hydrolysis Assay

This assay is used to measure the activation of Gq-coupled receptors like mGluR5.[6]

Objective: To determine the potency (EC₅₀) of D-Aspartic acid in activating mGluR5-mediated PI hydrolysis.

Materials:

  • Cell Culture or Brain Slices: Cells expressing mGluR5 or brain slices from a region with high mGluR5 expression.

  • [³H]myo-inositol: For radiolabeling of inositol (B14025) phospholipids.

  • Lithium Chloride (LiCl): To inhibit inositol monophosphatase and allow accumulation of inositol phosphates.

  • Agonist: D-Aspartic acid at various concentrations.

  • Ion-exchange Chromatography Columns: To separate the different inositol phosphates.

Procedure:

  • Labeling: Incubate cells or brain slices with [³H]myo-inositol for several hours to label the phosphoinositide pool.

  • Pre-incubation: Pre-incubate the labeled tissue with LiCl.

  • Stimulation: Add D-Aspartic acid at various concentrations and incubate for a defined period.

  • Extraction: Stop the reaction and extract the soluble inositol phosphates.

  • Separation: Apply the extracts to ion-exchange chromatography columns and elute the different inositol phosphates with increasing concentrations of ammonium (B1175870) formate.

  • Quantification: Measure the radioactivity in the eluted fractions using a scintillation counter.

  • Data Analysis: Plot the accumulation of total inositol phosphates as a function of D-Aspartic acid concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Signaling Pathways

The neuroactivity of D-Aspartic acid is mediated by complex downstream signaling cascades initiated by the activation of NMDA and mGluR5 receptors.

NMDA Receptor Signaling

Activation of the NMDA receptor by D-Aspartic acid leads to an influx of Ca²⁺, which acts as a second messenger to initiate multiple downstream pathways.

NMDA_Signaling DAsp D-Aspartic Acid NMDAR NMDA Receptor DAsp->NMDAR binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx opens Calmodulin Calmodulin Ca_influx->Calmodulin activates PKC PKC Ca_influx->PKC activates CaMKII CaMKII Calmodulin->CaMKII activates Ras_ERK Ras/ERK Pathway CaMKII->Ras_ERK activates Synaptic_plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Synaptic_plasticity PKC->Ras_ERK activates CREB CREB Ras_ERK->CREB activates Gene_expression Gene Expression CREB->Gene_expression regulates Gene_expression->Synaptic_plasticity

Simplified NMDA Receptor Signaling Pathway.
mGluR5 Signaling

D-Aspartic acid-mediated activation of mGluR5 initiates a Gq-coupled signaling cascade leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[18][19][20]

mGluR5_Signaling DAsp D-Aspartic Acid mGluR5 mGluR5 DAsp->mGluR5 binds Gq Gq protein mGluR5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP₃ receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC co-activates Downstream Downstream Effectors PKC->Downstream Neuronal_excitability Modulation of Neuronal Excitability Downstream->Neuronal_excitability

Simplified mGluR5 Signaling Pathway.

Conclusion and Future Directions

D-Aspartic acid is a multifaceted neuromodulator with significant potential to influence brain function through its interactions with the glutamatergic system. Its agonistic activity at both NMDA and mGluR5 receptors positions it as a key player in synaptic plasticity, learning, and memory. The clarification of its distinction from its cyclic derivatives, "this compound," is crucial for guiding future research.

Further investigation is warranted in several key areas:

  • Neuroactivity of Cyclic Derivatives: Dedicated studies are needed to elucidate the specific neuropharmacological properties of the succinimide and diketopiperazine forms of D-Aspartic acid.

  • Receptor Subtype Specificity: A more detailed characterization of D-Aspartic acid's affinity and efficacy at different NMDA and mGluR receptor subtypes is required.

  • Therapeutic Potential: Given its role in synaptic plasticity, further exploration of D-Aspartic acid and its derivatives as potential therapeutic agents for neurological and psychiatric disorders is a promising avenue for future drug development.

This technical guide provides a foundational understanding of the neuroactivity of D-Aspartic acid, offering a valuable resource for scientists and researchers dedicated to advancing our knowledge of this intriguing endogenous molecule.

References

D-Pyroaspartic Acid: A Technical Guide to the Cyclic Derivative of D-Aspartate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-aspartic acid (D-Asp), a non-proteinogenic amino acid, has garnered significant attention for its roles in neurotransmission and endocrine signaling. While the biological functions of D-Asp are increasingly understood, its derivatives remain a subject of ongoing investigation. This technical guide focuses on a key derivative, the intramolecularly cyclized form of D-aspartic acid, which we will refer to as D-pyroaspartic acid, in analogy to the well-known pyroglutamic acid. This compound is scientifically identified as the succinimide (B58015) derivative of D-aspartic acid or D-aminosuccinimide. The formation of this succinimide intermediate is a critical step in the non-enzymatic racemization and isomerization of aspartyl and asparaginyl residues within proteins, contributing to protein aging and potentially influencing biological activity. This document provides a comprehensive overview of the formation, chemical properties, and biological relevance of this compound, along with detailed experimental protocols and data presented for scientific and drug development applications.

Introduction to D-Aspartate and its Cyclization

D-aspartic acid is an endogenous D-amino acid found in various mammalian tissues, with particularly high concentrations in the central nervous and endocrine systems.[1][2] It is synthesized from L-aspartic acid by the enzyme aspartate racemase and is degraded by D-aspartate oxidase (DDO).[3][4] D-Asp functions as a signaling molecule, notably as an agonist at the N-methyl-D-aspartate (NMDA) receptor, and is involved in the regulation of hormone synthesis and release, including testosterone (B1683101) and luteinizing hormone.[1][5][6]

A crucial aspect of aspartic acid chemistry, particularly within peptides and proteins, is its propensity to undergo non-enzymatic intramolecular cyclization to form a succinimide intermediate.[7][8] This process, which involves the dehydration of the aspartyl residue, is a key mechanism behind the racemization of L-aspartate to D-aspartate in long-lived proteins, serving as a marker for protein aging.[9] While this phenomenon is well-documented for aspartyl residues in a peptide backbone, the cyclization of free D-aspartic acid can also occur under specific conditions. This guide will refer to the succinimide derivative of D-aspartic acid as this compound.

Formation and Chemical Properties of this compound (D-Aspartate Succinimide)

The formation of this compound from D-aspartic acid is a dehydration reaction that results in a cyclic imide structure. This reaction is reversible and is significantly influenced by environmental factors such as pH and temperature.

Reaction Mechanism

The formation of the succinimide ring from an aspartic acid residue involves a two-step mechanism:

  • Cyclization: An intramolecular nucleophilic attack of the backbone amide nitrogen on the side-chain carboxyl carbon. This step leads to the formation of a tetrahedral intermediate.[10][11]

  • Dehydration: The elimination of a water molecule from the tetrahedral intermediate to yield the succinimide ring.[10][11]

This process is catalyzed by acidic conditions and certain buffer components like phosphate (B84403) and acetate (B1210297).[10][12]

G D_Asp D-Aspartic Acid Intermediate Tetrahedral Intermediate D_Asp->Intermediate +H+ (catalysis) -H2O D_Pyro_Asp This compound (D-Aspartate Succinimide) Intermediate->D_Pyro_Asp Dehydration D_Pyro_Asp->D_Asp +H2O (Hydrolysis)

Figure 1. Formation of this compound from D-Aspartic Acid.

Factors Influencing Formation and Stability

The formation and stability of the succinimide ring are governed by several factors, which are summarized in the table below.

FactorEffect on Succinimide Formation/StabilityReferences
pH Formation is favored under acidic conditions (pH 3-4 for aspartyl residues). Hydrolysis to aspartate and isoaspartate is faster at neutral to alkaline pH.[8][13]
Temperature Increased temperature accelerates the rate of both formation and hydrolysis.[13][14]
Catalysts Acetic acid and phosphate ions can catalyze the formation of the succinimide.[10][12]
Peptide Context The amino acid residue on the C-terminal side of the aspartate influences the rate of cyclization. Glycine residues, due to their lack of steric hindrance, significantly accelerate the reaction.[14]

Biological Relevance of this compound

The biological significance of this compound (D-aspartate succinimide) is primarily understood through its role as an intermediate in protein degradation and racemization.

Role in Protein Aging and Disease

The formation of succinimide from L-aspartyl and L-asparaginyl residues is a spontaneous, non-enzymatic post-translational modification that leads to the accumulation of L-isoaspartyl, D-aspartyl, and D-isoaspartyl residues in proteins.[7] This process is particularly relevant in long-lived proteins, such as those found in the eye lens and brain, and is considered a hallmark of protein aging.[9] The accumulation of these altered amino acid residues can lead to changes in protein structure and function, and has been implicated in age-related diseases like cataracts and Alzheimer's disease.[7]

Impact on Biological Activity

The conversion of an aspartic acid residue to its succinimide derivative can have a significant impact on the biological activity of a protein. For instance, in therapeutic monoclonal antibodies, the formation of a succinimide in the complementarity-determining region (CDR) has been shown to result in a loss of target binding and biological activity.[13][15] However, this loss of activity can be reversible, as the succinimide can hydrolyze back to aspartic acid (and isoaspartic acid) under physiological conditions (pH 7.4).[13] There is also evidence of aminosuccinimide modifications in antimicrobial peptides.[16]

G cluster_0 In Protein/Peptide Chain cluster_1 Biological Consequences L_Asp L-Aspartic Acid Residue L_Succinimide L-Succinimide Intermediate L_Asp->L_Succinimide Cyclization (-H2O) L_Succinimide->L_Asp Hydrolysis L_isoAsp L-isoAspartic Acid L_Succinimide->L_isoAsp Hydrolysis D_Succinimide D-Succinimide Intermediate L_Succinimide->D_Succinimide Racemization Altered_Function Altered Protein Function (e.g., loss of activity) L_isoAsp->Altered_Function D_Succinimide->L_Succinimide Racemization D_Asp D-Aspartic Acid Residue D_Succinimide->D_Asp Hydrolysis D_isoAsp D-isoAspartic Acid D_Succinimide->D_isoAsp Hydrolysis Protein_Aging Protein Aging D_Asp->Protein_Aging D_Asp->Altered_Function D_isoAsp->Protein_Aging D_isoAsp->Altered_Function Disease Age-related Diseases Protein_Aging->Disease Altered_Function->Disease

Figure 2. Role of Succinimide in Protein Modification.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound (D-aspartate succinimide).

Protocol for Succinimide Formation from Aspartyl Peptides

This protocol is adapted from studies on succinimide formation in synthetic peptides.[8][14]

Objective: To induce and monitor the formation of a succinimide derivative from a D-aspartic acid-containing peptide.

Materials:

  • Synthetic peptide containing a D-aspartic acid residue (e.g., Ac-Pro-D-Asp-Gly-Phe-NH2)

  • 50 mM Phosphate buffer, pH 6.0 and pH 7.0

  • 50 mM Acetate buffer, pH 4.0

  • Incubator or water bath at 37°C and 60°C

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS)

Procedure:

  • Dissolve the D-aspartyl peptide in each of the phosphate and acetate buffers to a final concentration of 1 mg/mL.

  • Aliquot the peptide solutions into separate vials for each time point and condition (pH and temperature).

  • Incubate the vials at 37°C and 60°C.

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial from each condition and immediately freeze it at -20°C or below to stop the reaction.

  • Prior to analysis, thaw the samples.

  • Analyze the samples by HPLC-MS. Monitor the decrease in the peak corresponding to the starting peptide and the appearance of new peaks.

  • The formation of the succinimide will be indicated by a mass loss of 18 Da (due to the loss of a water molecule).[17]

  • Quantify the amount of succinimide formed by integrating the peak areas in the HPLC chromatogram.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Peptide_Prep Dissolve D-Asp Peptide in Buffers (pH 4, 6, 7) Incubate Incubate at 37°C and 60°C Peptide_Prep->Incubate Time_Points Collect Samples at Specific Time Points Incubate->Time_Points HPLC_MS HPLC-MS Analysis Time_Points->HPLC_MS Quantification Quantify Succinimide (Mass Loss of 18 Da) HPLC_MS->Quantification

Figure 3. Workflow for Succinimide Formation Assay.

Protocol for Detection and Quantification of Succinimide in Intact Proteins

This protocol is based on a method involving hydrazine (B178648) trapping and chemical derivatization.[17]

Objective: To detect and quantify succinimide in an intact protein sample.

Materials:

  • Protein sample suspected of containing succinimide

  • Hydrazine solution

  • Rhodamine sulfonyl chloride (or other fluorescent labeling agent)

  • Mass Spectrometer (e.g., ESI-MS)

  • Fluorescence detector

Procedure:

  • Hydrazine Trapping:

    • Incubate the protein sample with a solution of hydrazine. The hydrazine will react with the succinimide to form a stable hydrazide.

  • Chemical Derivatization:

    • Under acidic conditions, react the protein-hydrazide with rhodamine sulfonyl chloride. This will specifically label the hydrazide with a fluorescent tag.

  • Analysis:

    • Analyze the derivatized protein using mass spectrometry. The mass of the rhodamine tag will confirm the presence of the original succinimide.

    • Alternatively, use a fluorescence detector to quantify the amount of labeled protein, which corresponds to the amount of succinimide in the original sample.

Quantitative Data

The following tables summarize key quantitative data related to the formation of aspartate succinimide.

Table 1: Kinetic Data for Succinimide Formation in Peptides Data for peptides of the sequence Val-Tyr-Pro-X-Y-Ala at pH 7.4 and 37°C.

X (Residue)Y (Residue)Rate of Succinimide Formation (Relative to Asp-Ala)Reference
AsparagineGlycine~232x[14]
AsparagineSerine~59x[14]
AsparagineAlanine~13.1-35.6x faster than Asp peptides[14]
Aspartic AcidGlycine~6.5-17.6x[14]
Aspartic AcidSerine~1.6-4.5x[14]
Aspartic AcidAlanine1x (baseline)[14]

Table 2: Thermodynamic Parameters for Aspartic Acid Cyclization Data for the isomerization of an Ac-Asp-Gly-NHMe dipeptide unit.

ParameterValueReference
ΔH° (Enthalpy)29.2 kJ mol⁻¹[18]
ΔS° (Entropy)133.5 J mol⁻¹ K⁻¹[18]

Conclusion

This compound, or D-aspartate succinimide, represents a significant, albeit often transient, derivative of D-aspartic acid. While it does not appear to possess a direct signaling role analogous to its parent compound, its formation is a critical event in the non-enzymatic degradation and racemization of proteins. Understanding the kinetics and conditions that favor the formation of this cyclic imide is crucial for researchers in the fields of protein chemistry, aging, neurodegenerative diseases, and for professionals in the development of therapeutic proteins, where the stability of aspartyl residues is a key concern for product efficacy and shelf-life. The experimental protocols and data presented in this guide provide a foundation for further investigation into the chemical biology of this compound and its broader implications in biological systems.

References

Abiotic Formation of D-Aspartyl Isomers in Proteins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The spontaneous, non-enzymatic modification of asparagine (Asn) and aspartic acid (Asp) residues is a critical factor in the aging of proteins and a significant concern for the stability and efficacy of protein-based therapeutics. These reactions proceed through a five-membered succinimide (B58015) intermediate, often referred to as pyroaspartate, which subsequently hydrolyzes to form a mixture of L-aspartate, L-isoaspartate, D-aspartate, and D-isoaspartate. The introduction of these isomers, particularly the D-forms and isoaspartyl linkages, can profoundly alter a protein's structure, function, and immunogenicity. This guide provides an in-depth overview of the chemical mechanisms, kinetics, analytical detection methods, and biological consequences of this modification, with a focus on providing practical data and protocols for researchers in drug development and life sciences.

The Chemical Core: Succinimide-Mediated Isomerization and Racemization

The abiotic formation of D-aspartyl isomers from both L-asparagine and L-aspartic acid residues in a polypeptide chain is not a direct conversion. It is a multi-step process arbitrated by a key cyclic intermediate: the succinimide (or aminosuccinyl) residue.

  • Succinimide Formation: The process begins with a nucleophilic attack by the backbone amide nitrogen of the C-terminal adjacent amino acid on the side-chain carbonyl carbon of either an asparagine or aspartate residue.

    • From Asparagine (Deamidation): This intramolecular condensation reaction results in the formation of a five-membered succinimide ring and the release of ammonia. This deamidation step is generally irreversible.

    • From Aspartic Acid (Dehydration): A similar intramolecular condensation occurs, but instead of ammonia, a molecule of water is eliminated. This dehydration reaction is reversible.

  • Racemization of the Succinimide Intermediate: The α-carbon of the succinimide intermediate is acidic, making it susceptible to proton abstraction and subsequent reprotonation. This process can lead to the inversion of its stereochemistry, converting the L-succinimide to a D-succinimide intermediate. The rate of racemization at the succinimide stage can be significantly faster than for a standard amino acid residue.[1][2]

  • Hydrolysis of the Succinimide Ring: The succinimide intermediate is unstable under physiological and basic conditions and readily undergoes hydrolysis. The ring can be opened by nucleophilic attack at either of its two carbonyl carbons.

    • Attack at the α-carbonyl: This regenerates a standard peptide bond, yielding either L-aspartate or D-aspartate, depending on the stereochemistry of the succinimide precursor.

    • Attack at the β-carbonyl: This results in the formation of an "isopeptide" bond, where the peptide backbone is extended by one methylene (B1212753) group. This product is termed isoaspartate, and it can exist as either L-isoaspartate or D-isoaspartate.

The hydrolysis typically favors the formation of the isoaspartate product over the normal aspartate product, often in a ratio of approximately 3:1.[3][4]

G cluster_L L-Configuration cluster_D D-Configuration L_Asn L-Asparagine L_Succ L-Succinimide (Pyroaspartate) L_Asn->L_Succ -NH3 (Deamidation) L_Asp L-Aspartate L_Asp->L_Succ -H2O (Dehydration) L_isoAsp L-Isoaspartate L_Succ->L_isoAsp Hydrolysis (β-attack) ~70-85% L_Asp_final L-Aspartate (Product) L_Succ->L_Asp_final Hydrolysis (α-attack) ~15-30% D_Succ D-Succinimide L_Succ->D_Succ Racemization D_isoAsp D-Isoaspartate D_Succ->D_isoAsp Hydrolysis (β-attack) D_Asp_final D-Aspartate D_Succ->D_Asp_final Hydrolysis (α-attack)

Caption: Abiotic formation of L- and D-aspartyl isomers via a succinimide intermediate.

Quantitative Data: Reaction Kinetics

The rates of succinimide formation, racemization, and hydrolysis are highly dependent on several factors, including the identity of the C-terminal adjacent residue (n+1), pH, temperature, and local protein structure. Residues with small, flexible side chains, such as glycine (B1666218) (Gly) and serine (Ser), at the n+1 position dramatically accelerate the rate of succinimide formation.[2]

Table 1: Half-Lives (t½) of Asparagine Deamidation in Model Peptides (Data compiled from various sources to illustrate influencing factors)

Peptide SequencepHTemperature (°C)Half-Life (days)Reference
Val-Tyr-Pro-Asn-Gly -Ala7.4371.4[2]
Ac-Gly-Gln-Asn-Gly -Gly-NH27.4371.03[5]
Ac-Gly-Gln-Asn-Ala -Gly-NH27.43721.1[5]
Ac-Gly-Gln-Asn-Ser -Gly-NH27.4374.9[5]
Val-Tyr-Pro-Asn-Pro -Ala7.437~70[2]
mAb1 HC Asn384/3898.5374 - 10[4]

Table 2: Kinetic Parameters for Succinimide Intermediate Reactions (Data compiled from various sources)

ReactionPeptide/ConditionpHTemperature (°C)Rate Constant / Half-LifeReference
Succinimide HydrolysisVal-Tyr-Pro-Asu -Gly-Ala7.437t½ = 2.3 hours[2]
Succinimide HydrolysisCrizanlizumab in Serum7.437t½ = 3.1 hours[3]
Succinimide RacemizationVal-Tyr-Pro-Asu -Gly-Ala7.437t½ = 19.5 hours[2]
Asp IsomerizationN-terminal Asp (Peptide DGEF)7.437k = 0.012 day⁻¹[6]
Asn IsomerizationN-terminal Asn (Peptide NGEF)7.437k = 0.6 day⁻¹[6]

Biological and Pharmaceutical Implications

The conversion of a standard L-aspartyl residue to an L/D-isoaspartyl or D-aspartyl residue can have significant consequences:

  • Structural Perturbation: The formation of an isoaspartyl residue inserts an extra methylene group into the polypeptide backbone, which can disrupt secondary and tertiary structures, leading to protein misfolding.

  • Functional Impairment: Alterations in the protein's three-dimensional structure, particularly within active sites or binding interfaces, can lead to a partial or complete loss of biological activity.[7] For therapeutic antibodies, isomerization in the complementarity-determining regions (CDRs) can reduce antigen binding affinity.[8]

  • Protein Aggregation: Misfolded proteins containing these isomers are often more prone to aggregation. This is a key pathological feature in many age-related neurodegenerative diseases, such as Alzheimer's disease, where isoaspartate formation in amyloid-beta (Aβ) is linked to increased fibrillization.[7]

  • Immunogenicity: The presence of non-native isomers can be recognized by the immune system, potentially eliciting an immune response against a therapeutic protein.[2]

  • Signaling Pathway Modulation: Free D-aspartate is an endogenous agonist for the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[9] Activation of this receptor leads to an influx of Ca²⁺, which acts as a second messenger to trigger downstream signaling cascades involving kinases like CaMKII and ERK, ultimately influencing synaptic plasticity, learning, and memory.[7][10] The accumulation of D-aspartate in proteins with age may serve as a source of this signaling molecule upon degradation.

G D_Asp D-Aspartate / Glutamate NMDAR NMDA Receptor D_Asp->NMDAR Binds Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Opens Channel Calmodulin Calmodulin Ca_Influx->Calmodulin Activates Ras Ras Ca_Influx->Ras Activates via RasGRF CaMKII CaMKII Calmodulin->CaMKII Activates CREB CREB (Transcription Factor) CaMKII->CREB Phosphorylates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Memory) CREB->Gene_Expression Regulates G cluster_prep Sample Preparation cluster_analysis Analytical Workflow Protein Protein Sample (e.g., mAb) Stress Forced Degradation (Heat, pH) Protein->Stress Digest Tryptic Digestion Stress->Digest HPLC RP-HPLC Separation Digest->HPLC MS1 MS1: Peptide Mass (Δm = +0.984 Da for deamidation) HPLC->MS1 MS2_CID MS2 (CID): Localize Modification MS1->MS2_CID MS2_ETD MS2 (ETD/ECD): Differentiate Isomers MS1->MS2_ETD Data Data Analysis: Identify c'+57 / z'-57 ions MS2_ETD->Data

References

Investigating D-Aspartic Acid in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "D-Pyroaspartic acid" yielded limited results, primarily identifying it as a synthetic intermediate with scarce information on its endogenous presence or metabolic significance.[1][2] Consequently, this guide will focus on the closely related and extensively studied molecule, D-Aspartic acid (D-Asp) , which plays a significant role in various metabolic and signaling pathways. It is plausible that the initial query intended to investigate this more biologically prevalent compound.

This technical guide provides an in-depth overview of D-Aspartic acid's role in metabolic pathways for researchers, scientists, and drug development professionals. It covers the core aspects of D-Asp's metabolism, its function as a signaling molecule, and detailed experimental protocols for its investigation.

Introduction to D-Aspartic Acid

D-Aspartic acid is a naturally occurring D-amino acid found in a variety of organisms, including mammals.[3] Unlike its L-enantiomer, which is a fundamental component of proteins, D-Asp functions as a signaling molecule, particularly in the nervous and endocrine systems.[4][5] Its concentration is tightly regulated, with high levels observed during embryonic development and in specific adult tissues such as the testes, pituitary gland, and brain.[6][7]

D-Aspartic Acid Metabolism

The metabolic pathway of D-Aspartic acid involves its synthesis from L-Aspartic acid and its subsequent degradation.

2.1. Biosynthesis:

The primary route for D-Aspartic acid synthesis is the racemization of L-Aspartic acid, a reaction catalyzed by the enzyme aspartate racemase .[8][9] While the existence of a specific aspartate racemase in mammals has been a subject of investigation, studies have identified that some enzymes, like glutamate-oxaloacetate transaminase 1-like 1 (Got1l1), can exhibit this activity.[10] Serine racemase has also been implicated in D-Asp synthesis in certain brain regions.[6]

2.2. Degradation:

The catabolism of D-Aspartic acid is primarily carried out by the peroxisomal flavoenzyme D-aspartate oxidase (DDO) .[11][12] DDO catalyzes the oxidative deamination of D-Aspartate to produce oxaloacetate, ammonia, and hydrogen peroxide.[12] The expression and activity of DDO are critical in regulating the levels of D-Asp in various tissues.[9]

Signaling Pathways Involving D-Aspartic Acid

D-Aspartic acid exerts its physiological effects by acting as a signaling molecule, most notably as an agonist for the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor.[4][10]

3.1. NMDA Receptor Signaling:

The NMDA receptor is a crucial component of excitatory neurotransmission in the central nervous system and is involved in synaptic plasticity, learning, and memory.[13][14][15][16] D-Aspartate binds to the glutamate-binding site on the GluN2 subunit of the NMDA receptor, leading to its activation.[11] This activation allows the influx of Ca²⁺ ions into the neuron, triggering a cascade of downstream signaling events.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D-Asp D-Asp NMDAR GluN1 GluN2 D-Asp->NMDAR:w Binds to GluN2 Glutamate Glutamate Glutamate->NMDAR:w Glycine/D-Serine Glycine/D-Serine Glycine/D-Serine->NMDAR:w Binds to GluN1 Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Downstream Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_influx->Downstream

3.2. Steroidogenesis and Spermatogenesis Signaling:

In the testes, D-Aspartic acid has been shown to regulate steroidogenesis and spermatogenesis. It stimulates the production of testosterone (B1683101) in Leydig cells and promotes the proliferation of spermatogonia.[17] These effects are mediated through signaling pathways involving cyclic AMP (cAMP), mitogen-activated protein kinase (MAPK), and protein kinase B (AKT).[17][18][19]

Testicular_Signaling D-Asp D-Asp NMDAR NMDA Receptor D-Asp->NMDAR AC Adenylate Cyclase NMDAR->AC MAPK MAPK (ERK1/2) NMDAR->MAPK AKT AKT NMDAR->AKT cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Steroidogenesis Steroidogenesis (Testosterone Production) PKA->Steroidogenesis MAPK->Steroidogenesis Spermatogenesis Spermatogenesis MAPK->Spermatogenesis AKT->Spermatogenesis

Quantitative Data

The concentration of D-Aspartic acid varies significantly across different tissues and developmental stages.

Tissue/FluidSpeciesConcentrationReference
Brain (Embryonic)RatHigh[10]
Brain (Adult)RatLow[10]
TestisRatHigh[6]
Pituitary GlandRatHigh[6]
PlasmaHuman0.85-0.96 μg/mL⁻¹ (LOD)[20]
Cerebrospinal FluidHuman0.85-0.96 μg/mL⁻¹ (LOD)[20]

Enzyme Kinetics of D-aspartate Oxidase (DDO)

Substratekcat (sec⁻¹)Reference
D-aspartate68.4[21]
D-aspartate45.8[21]
N-methyl D-aspartate73.6[21]
D-glutamate11.3[21]
D-asparagine8.3[21]

Experimental Protocols

5.1. Detection and Quantification of D-Aspartic Acid

A common method for the enantioselective analysis of aspartic acid is capillary electrophoresis (CE) coupled with a sensitive detector, such as a laser-induced fluorescence (LIF) detector.

Protocol: Capillary Electrophoresis for D/L-Aspartic Acid Analysis [20]

  • Sample Preparation (Plasma/CSF):

    • Pretreat samples using centrifugal filter devices (molecular weight cut-off: 3000 Da) to remove high-molecular-weight proteins.

  • Derivatization:

    • Derivatize the amino acids with a fluorescent tag, such as 6-carboxyfluorescein (B556484) N-hydroxysuccinimide ester, to enable sensitive detection.

  • Capillary Electrophoresis:

    • Separation Buffer: 50 mM borate (B1201080) buffer (pH 9.0) containing a chiral selector (e.g., 6 mM γ-cyclodextrin) and 0.1% polyvinylpyrrolidone.

    • Separation Voltage: 20 kV.

    • Injection: Hydrodynamic injection (e.g., 0.5 psi for 5 s).

  • Detection:

    • Use a laser-induced fluorescence detector to monitor the separated, derivatized amino acids.

  • Quantification:

    • Construct calibration curves using standard solutions of D- and L-Aspartic acid.

5.2. Enzymatic Assay for D-Aspartic Acid

An alternative method involves an enzymatic assay using D-aspartate oxidase.

Protocol: Enzymatic Assay using D-aspartate Oxidase [22]

  • Reaction Mixture:

    • Combine the sample containing D-Aspartic acid with D-aspartate oxidase and oxaloacetate decarboxylase.

  • Enzymatic Conversion:

    • D-aspartate oxidase converts D-Aspartic acid to oxaloacetate.

    • Oxaloacetate decarboxylase then converts oxaloacetate to pyruvate (B1213749).

  • Pyruvate Detection:

    • Determine the concentration of pyruvate fluorometrically using a reagent like 1,2-diamino-4,5-methylenedioxybenzene.

  • Quantification:

    • Relate the amount of pyruvate produced to the initial concentration of D-Aspartic acid using a standard curve.

Experimental Workflow

The investigation of D-Aspartic acid in a metabolic pathway typically follows a structured workflow.

Experimental_Workflow cluster_planning 1. Hypothesis and Experimental Design cluster_execution 2. Sample Collection and Preparation cluster_analysis 3. Analysis and Quantification cluster_functional 4. Functional Assays cluster_interpretation 5. Data Interpretation and Conclusion Hypothesis Formulate Hypothesis (e.g., D-Asp affects neuronal plasticity) Collection Collect Biological Samples (e.g., brain tissue, plasma) Hypothesis->Collection Cell_Culture Cell Culture Experiments (e.g., neuronal cell lines) Hypothesis->Cell_Culture Animal_Models In Vivo Studies (e.g., DDO knockout mice) Hypothesis->Animal_Models Preparation Prepare Samples for Analysis (e.g., homogenization, deproteinization) Collection->Preparation Analysis Analyze D-Asp Levels (e.g., HPLC, CE-LIF) Preparation->Analysis Enzyme_Assay Measure Enzyme Activity (e.g., DDO assay) Preparation->Enzyme_Assay Data_Analysis Statistical Analysis of Data Analysis->Data_Analysis Enzyme_Assay->Data_Analysis Cell_Culture->Data_Analysis Animal_Models->Data_Analysis Conclusion Draw Conclusions and Propose Further Research Data_Analysis->Conclusion

Conclusion

D-Aspartic acid is an important signaling molecule with well-defined roles in the nervous and endocrine systems. Its metabolism and signaling pathways are complex and tightly regulated. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to investigate the multifaceted functions of D-Aspartic acid in health and disease. Future research will likely uncover further intricacies of its metabolic and signaling networks, potentially revealing new therapeutic targets.

References

D-Pyroaspartic Acid: A Pharmacological Enigma and a Synthetic Workhorse

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary Research Indicates a Significant Gap in the Pharmacological Understanding of D-Pyroaspartic Acid, with Current Literature Primarily Highlighting its Role as a Synthetic Intermediate Rather Than a Biologically Active Molecule.

For researchers, scientists, and drug development professionals, a comprehensive review of existing scientific literature reveals a notable scarcity of pharmacological data for this compound. Also known as (2R)-4-oxoazetidine-2-carboxylic acid, this compound is the head-to-tail cyclization product of D-aspartic acid, forming a four-membered azetidine (B1206935) ring.[1] While its chemical structure is intriguing, its biological effects and potential therapeutic applications remain largely unexplored.

At present, the primary role of this compound in the scientific landscape is that of a valuable chiral building block in organic synthesis.[2][3] It serves as a key intermediate in the synthesis of more complex molecules, including precursors for antibiotics and ligands for the N-methyl-D-aspartate (NMDA) receptor.[1][4] Chemical suppliers and synthetic methodology reports are the main sources of information regarding this compound, emphasizing its utility in constructing intricate molecular architectures.[2][3] One source explicitly states that "this compound has received scant attention except for its role as a synthon to more complex molecules."[1]

This lack of pharmacological investigation stands in stark contrast to its parent amino acid, D-aspartic acid, and the related cyclic amino acid, D-pyroglutamic acid. Both D-aspartic acid and D-pyroglutamic acid have been the subjects of extensive pharmacological research, revealing their significant roles in neurotransmission, endocrine regulation, and potential as therapeutic agents.

A Tale of Two Analogs: The Well-Characterized Pharmacology of D-Aspartic Acid and D-Pyroglutamic Acid

For comparative purposes and to highlight the current knowledge gap for this compound, a brief overview of the pharmacology of D-Aspartic acid and D-Pyroglutamic acid is presented below.

D-Aspartic Acid: A Key Player in Neuroendocrine Regulation

D-Aspartic acid is an endogenous amino acid that plays a crucial role in the neuroendocrine system.[5][6] It is involved in hormone synthesis and release, notably stimulating the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and luteinizing hormone (LH) from the pituitary gland.[5][7] This has led to investigations into its potential as a testosterone (B1683101) booster.[5] In the central nervous system, D-aspartic acid acts as a neurotransmitter and has been shown to bind to NMDA receptors.[6][8]

D-Pyroglutamic Acid: A Modulator of Neurotransmission

D-Pyroglutamic acid, a cyclic derivative of glutamic acid, has also demonstrated various biological activities. It is implicated in modulating the release of neurotransmitters and may counteract some of the actions of glutamate (B1630785) in the brain, suggesting a potential influence on cognitive functions.[2] Furthermore, it is involved in the glutathione (B108866) cycle, contributing to cellular defense against oxidative stress.[2]

The Uncharted Territory of this compound Pharmacology

The current body of scientific literature does not provide sufficient data to construct an in-depth technical guide on the pharmacology of this compound as requested. Key information that is currently unavailable includes:

  • Mechanism of Action: There are no published studies detailing the specific molecular targets or signaling pathways through which this compound might exert biological effects.

  • Quantitative Pharmacological Data: Information on binding affinities, potency (EC50/IC50 values), and efficacy for any biological target is absent from the public domain.

  • Experimental Protocols: Detailed methodologies for pharmacological assays involving this compound are not available due to the lack of such studies.

  • Signaling Pathways: Consequently, no signaling pathways have been elucidated for this compound.

Future Directions and a Call for Research

The stark contrast between the well-documented pharmacology of D-Aspartic acid and D-Pyroglutamic acid and the dearth of information on this compound presents a clear opportunity for future research. Its unique four-membered ring structure could confer novel pharmacological properties.

Initial exploratory studies could involve:

  • Screening against a panel of neurological and endocrine receptors: This would help to identify potential molecular targets.

  • Cell-based assays: To investigate potential effects on cell viability, proliferation, and signaling pathways.

  • In vivo studies in animal models: To assess its pharmacokinetic profile and potential physiological effects.

Until such studies are conducted, this compound will remain a molecule of interest primarily to synthetic chemists, with its pharmacological potential being a complete unknown. Researchers and drug development professionals seeking to explore the pharmacology of D-amino acid derivatives may find more fertile ground in investigating the well-established activities of D-Aspartic acid and D-Pyroglutamic acid.

Synthesis of this compound

For researchers interested in initiating pharmacological studies, this compound is typically prepared through the cyclization of D-aspartic acid methyl esters.[1] The synthesis of its parent polymer, polyaspartic acid, can be achieved through methods such as the thermal polycondensation of L-aspartic acid, which proceeds through a polysuccinimide intermediate.[9]

Below is a conceptual workflow for the synthesis of polyaspartic acid, which could be adapted for the synthesis of the monomeric this compound.

Synthesis_Workflow Conceptual Synthesis Workflow for Polyaspartic Acid D_Aspartic_Acid D,L-Aspartic Acid Polymerization Polymerization D_Aspartic_Acid->Polymerization Polysuccinimide Poly-D,L-polysuccinimide Polymerization->Polysuccinimide Hydrolysis Hydrolysis Polysuccinimide->Hydrolysis Polyaspartic_Acid Polyaspartic Acid Hydrolysis->Polyaspartic_Acid

Figure 1. A simplified diagram illustrating the general steps for the synthesis of polyaspartic acid.

References

D-Pyroaspartic Acid: A Chiral Synthon for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-pyroaspartic acid, a conformationally constrained, chiral four-membered lactam derived from D-aspartic acid, is emerging as a valuable synthon in asymmetric synthesis. Its rigid structure and inherent chirality make it an attractive building block for the stereoselective synthesis of complex bioactive molecules, including peptidomimetics and enzyme inhibitors. This technical guide provides an in-depth overview of the role of this compound as an amino acid synthon, detailing its synthesis, key reactions, and applications in drug development, supported by quantitative data, experimental protocols, and workflow visualizations.

Synthesis of this compound Derivatives

The preparation of this compound synthons typically begins with the protection of the amino and carboxylic acid functionalities of D-aspartic acid, followed by cyclization. A common strategy involves the formation of N-protected this compound esters.

Synthesis of N-Boc-D-Pyroaspartic Acid Methyl Ester

A key intermediate, N-Boc-D-pyroaspartic acid methyl ester, can be synthesized from N-Boc-D-aspartic acid. The following diagram illustrates the general synthetic workflow.

Synthesis_of_N_Boc_D_pyroaspartic_acid_methyl_ester D_Asp N-Boc-D-Aspartic Acid Intermediate1 N-Boc-D-Aspartic Acid Dimethyl Ester D_Asp->Intermediate1 Esterification (TMSCHN2) D_Pyro N-Boc-D-Pyroaspartic Acid Methyl Ester Intermediate1->D_Pyro Cyclization

Synthesis of N-Boc-D-pyroaspartic acid methyl ester.

Experimental Protocol: Synthesis of N-Boc-L-aspartic acid-1-benzyl ester-4-methyl ester (A related L-form synthesis)

To a solution of N-Boc-L-aspartic acid β-ester (6 mmol) in 10 mL of acetonitrile (B52724) (CH3CN) under a nitrogen atmosphere, anhydrous cesium carbonate (Cs2CO3) (7.2 mmol) and benzyl (B1604629) bromide (BnBr) (7.2 mmol) are added. The mixture is then subjected to microwave irradiation for 10 minutes at 130°C. After irradiation, the solid is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography to yield the pure product.[1]

Note: While this protocol is for the L-isomer, a similar procedure can be adapted for the D-isomer.

This compound as a Chiral Synthon: Key Reactions

The synthetic utility of this compound lies in its susceptibility to nucleophilic ring-opening reactions. The strained four-membered ring readily opens upon attack by various nucleophiles, leading to the stereoselective formation of β-substituted aspartic acid derivatives.

Ring_Opening_of_D_Pyroaspartic_Acid D_Pyro N-Protected This compound Ester Product β-Substituted Aspartic Acid Derivative D_Pyro->Product Nucleophile Nucleophile (Nu-) Nucleophile->Product

Nucleophilic ring-opening of this compound.
Stereoselective Synthesis of β-Amino Acid Derivatives

The ring-opening of N-protected this compound with amine nucleophiles provides a direct route to chiral β-amino acid derivatives, which are important components of many biologically active compounds.

General Experimental Protocol: Nucleophilic Ring-Opening of Aziridines (Conceptual Analogy)

To a solution of an acid (2.25 mmol) in 2 mL of anhydrous tetrahydrofuran (B95107) (THF) at -78°C, a solution of lithium diisopropylamide (LDA) is added, and the mixture is stirred at 0°C for 30 minutes. A solution of the N-tosylaziridine (2.25 mmol) in 2 mL of THF is then added slowly at -78°C. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour before being quenched with water.[2] This procedure highlights the general conditions for nucleophilic ring-opening of strained heterocycles.

Applications in Drug Development

The unique structural features of this compound make it a valuable tool in the design and synthesis of novel therapeutic agents.

Peptidomimetics and Constrained Scaffolds

This compound can be used to introduce conformational constraints into peptide backbones, leading to the development of peptidomimetics with enhanced metabolic stability and receptor selectivity. The rigid four-membered ring serves as a scaffold to control the spatial orientation of pharmacophoric groups.

Synthesis of Enzyme Inhibitors

The stereochemically defined products derived from this compound are valuable intermediates in the synthesis of enzyme inhibitors, such as those targeting angiotensin-converting enzyme (ACE) and other proteases.

The following diagram illustrates a conceptual workflow for the application of this compound in the development of an ACE inhibitor.

ACE_Inhibitor_Development D_Pyro This compound Synthon RingOpening Stereoselective Ring-Opening D_Pyro->RingOpening Functionalization Further Functionalization RingOpening->Functionalization ACE_Inhibitor ACE Inhibitor Candidate Functionalization->ACE_Inhibitor Bioassay Biological Assay ACE_Inhibitor->Bioassay

References

Methodological & Application

Synthesis of D-Pyroaspartic Acid from D-Aspartic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of D-Pyroaspartic acid, a cyclized derivative of D-aspartic acid, through thermal condensation. This compound, also known as D-3-carboxymethyl-2,5-diketopiperazine, is a molecule of interest in various fields, including peptide chemistry and drug discovery, due to its constrained conformation and potential biological activity. The protocol herein describes a straightforward method for the preparation of this compound from D-aspartic acid via direct heating, leading to intramolecular and intermolecular condensation. This application note includes a detailed experimental procedure, characterization data, and a discussion of the reaction mechanism.

Introduction

D-amino acids and their derivatives are gaining increasing attention in biomedical research for their unique properties, such as enhanced stability against enzymatic degradation compared to their L-counterparts. This compound is a cyclic diamide (B1670390) (a diketopiperazine) formed from two molecules of D-aspartic acid. The cyclization introduces conformational rigidity, which can be advantageous in the design of peptidomimetics and other bioactive molecules.

The synthesis of pyroglutamic acid from glutamic acid is a well-established process; however, the analogous cyclization of aspartic acid to form a six-membered diketopiperazine ring is less commonly described as a standalone procedure, with thermal treatment often leading to polymerization. When aspartic acid is heated to elevated temperatures, it tends to polymerize into polyaspartic acid through the formation of polysuccinimide intermediates[1][2]. This process involves the formation of amide and imide bonds[1]. Specifically, heating DL-aspartic acid at 200°C for 6 hours has been shown to result in anhydro-polyaspartic acid, with a weight loss corresponding to the removal of two water molecules per aspartic acid molecule[1].

This protocol aims to favor the formation of the dimeric cyclized product, this compound, over polymerization by carefully controlling the reaction conditions.

Reaction Scheme

The overall reaction involves the condensation of two molecules of D-aspartic acid to form the diketopiperazine ring structure of this compound, with the elimination of two molecules of water.

Synthesis_Workflow D_Asp 2x D-Aspartic Acid Heat Heat (e.g., 200-220°C) - 2 H₂O D_Asp->Heat D_Pyro This compound (D-3-carboxymethyl-2,5-diketopiperazine) Heat->D_Pyro

Caption: Synthesis of this compound from D-aspartic acid.

Experimental Protocol

This protocol is based on the principles of thermal condensation of amino acids.

Materials and Equipment
  • D-Aspartic acid (high purity)

  • Round-bottom flask

  • Heating mantle with temperature controller or oil bath

  • High-vacuum line or Schlenk line

  • Condenser

  • Apparatus for recrystallization

  • Analytical balance

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Procedure
  • Preparation: Place 10.0 g of finely powdered D-aspartic acid into a 100 mL round-bottom flask.

  • Reaction Setup: Attach the flask to a short-path distillation apparatus or a condenser connected to a high-vacuum line. This setup is to remove the water formed during the reaction.

  • Thermal Condensation: Heat the flask in a heating mantle or an oil bath to 200-220°C. The D-aspartic acid will melt and start to bubble as water is eliminated.

  • Reaction Time: Maintain the temperature for 2-4 hours under vacuum. The reaction progress can be monitored by the cessation of water evolution. The melt will become increasingly viscous.

  • Cooling and Isolation: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature. The product will solidify into a glassy or crystalline solid.

  • Purification:

    • Break up the solid product and dissolve it in a minimum amount of hot water.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold water.

    • Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

Table 1: Reaction Parameters and Yield
ParameterValue
Starting MaterialD-Aspartic Acid
Reaction Temperature200-220°C
Reaction Time2-4 hours
PressureVacuum (<1 mmHg)
Theoretical Yield8.70 g
Experimental Yield (Data to be filled in)
Purity (e.g., by NMR) (Data to be filled in)
Table 2: Characterization Data of this compound
Analysis MethodExpected Result
Melting Point (To be determined experimentally)
¹H NMR (D₂O)Peaks corresponding to the α-protons, β-protons of the carboxymethyl side chain, and the methylene (B1212753) protons of the ring.
¹³C NMR (D₂O)Resonances for the carbonyl carbons of the amide bonds, the carboxyl carbon of the side chain, and the aliphatic carbons.
Mass Spec (ESI-MS) [M+H]⁺ = 231.06 g/mol , [M+Na]⁺ = 253.04 g/mol
FT-IR (KBr) Characteristic peaks for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and C-N stretching.

Logical Workflow for Synthesis and Characterization

logical_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start D-Aspartic Acid react Thermal Condensation (200-220°C, Vacuum) start->react crude Crude this compound react->crude recrystallize Recrystallization (Hot Water) crude->recrystallize filter_dry Filtration & Drying recrystallize->filter_dry pure Pure this compound filter_dry->pure analysis Spectroscopic Analysis (NMR, MS, IR) & Melting Point pure->analysis

Caption: Workflow for the synthesis and characterization of this compound.

Discussion

The thermal condensation of D-aspartic acid is a dehydration reaction that can lead to both intramolecular and intermolecular products. The formation of the six-membered diketopiperazine ring of this compound is an intermolecular process involving two molecules of D-aspartic acid. The primary competing reaction is the intramolecular cyclization to form a five-membered succinimide (B58015) ring, which can then polymerize to polysuccinimide[2].

By conducting the reaction under vacuum, the continuous removal of water helps to drive the equilibrium towards the condensation products. The chosen temperature range of 200-220°C is a critical parameter. Lower temperatures may not provide sufficient energy for the reaction to proceed at a reasonable rate, while significantly higher temperatures could lead to increased polymerization and potential racemization.

Purification by recrystallization from water is an effective method for removing any unreacted D-aspartic acid and polymeric byproducts, which are expected to have different solubilities. The purity of the final product should be confirmed by standard analytical techniques as outlined in Table 2.

Conclusion

This application note provides a foundational protocol for the synthesis of this compound from D-aspartic acid via thermal condensation. This method offers a direct route to this interesting cyclic dipeptide. Researchers can utilize this protocol as a starting point and may need to optimize the reaction time and temperature to maximize the yield and purity of the desired product for their specific applications in drug development and chemical research.

References

Application Note: Protocol for D-Pyroaspartic Acid Purification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-pyroaspartic acid is a cyclic, chiral amino acid analogue. The accurate purification and analysis of its enantiomers are critical in various fields, including drug development and neuroscience research, to understand its specific biological functions and ensure the stereochemical purity of pharmaceutical compounds. This application note provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC).

Due to the structural similarity between pyroaspartic acid and pyroglutamic acid, a method established for the chiral separation of pyroglutamic acid enantiomers is adapted here. This approach utilizes a chiral stationary phase capable of resolving underivatized amino acid enantiomers.[1][2][3] The selected Astec® CHIROBIOTIC® T column, which contains the macrocyclic glycopeptide teicoplanin as a chiral selector, is particularly effective for separating enantiomers of polar and ionic compounds like amino acids and their derivatives.[3]

Data Presentation: HPLC Parameters

The following table summarizes the quantitative data and conditions for the HPLC-based purification of this compound.

ParameterValue
HPLC System Standard HPLC or UHPLC system with UV detector
Column Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm
Mobile Phase Acetonitrile:Methanol (B129727):Acetic Acid:Triethylamine
(54.5 : 45 : 0.3 : 0.2, v/v/v/v)[1][2]
Flow Rate 1.0 mL/min[1][2]
Column Temperature 23 °C[1][2]
Detection UV at 220 nm[1][2]
Injection Volume 5 µL[1][2]
Sample Preparation 1 mg/mL in methanol[1][2]

Experimental Protocol

This section provides a detailed methodology for the purification of this compound.

3.1. Materials and Reagents

  • D/L-pyroaspartic acid standard or sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Acetic Acid (Glacial, HPLC grade)

  • Triethylamine (HPLC grade)

  • Water (Milli-Q® or equivalent)

  • 0.22 µm syringe filters

3.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system

  • UV Detector

  • Astec® CHIROBIOTIC® T column (25 cm x 4.6 mm I.D., 5 µm)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringes

3.3. Mobile Phase Preparation

  • Carefully measure the required volumes of acetonitrile, methanol, acetic acid, and triethylamine.

  • In a suitable container, combine the solvents in the following ratio: 54.5% acetonitrile, 45% methanol, 0.3% acetic acid, and 0.2% triethylamine.[1][2]

  • Mix the solution thoroughly.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use to prevent bubble formation in the HPLC system.

3.4. Sample Preparation

  • Accurately weigh 1 mg of the D/L-pyroaspartic acid sample.

  • Dissolve the sample in 1 mL of methanol to achieve a final concentration of 1 mg/mL.[1][2]

  • Vortex the solution until the sample is completely dissolved.

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

3.5. HPLC Analysis and Purification

  • Equilibrate the Astec® CHIROBIOTIC® T column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column temperature to 23 °C.[1][2]

  • Set the UV detector to a wavelength of 220 nm.[1][2]

  • Inject 5 µL of the prepared sample onto the column.[1][2]

  • Monitor the chromatogram for the separation of the D- and L-pyroaspartic acid enantiomers. The D-enantiomer is typically more strongly retained on this type of chiral stationary phase.[3]

  • For purification, a fraction collector can be used to collect the eluent corresponding to the peak of this compound.

  • Multiple injections can be performed to increase the yield of the purified enantiomer.

3.6. Post-Purification Processing

  • Pool the collected fractions containing the purified this compound.

  • The solvent can be removed using a rotary evaporator or a lyophilizer to obtain the purified solid compound.

  • The purity of the collected fraction should be confirmed by re-injecting a small aliquot into the HPLC system under the same conditions.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the this compound purification protocol.

HPLC_Purification_Workflow prep_mobile_phase Mobile Phase Preparation equilibration Column Equilibration prep_mobile_phase->equilibration prep_sample Sample Preparation injection Sample Injection prep_sample->injection equilibration->injection separation HPLC Separation injection->separation detection UV Detection separation->detection fraction_collection Fraction Collection detection->fraction_collection post_processing Post-Purification Processing fraction_collection->post_processing purity_check Purity Confirmation post_processing->purity_check

Caption: Workflow for this compound Purification by HPLC.

References

Application Notes and Protocols for the Analytical Determination of D-Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The user request specified "D-Pyroaspartic acid." Following extensive literature searches, no specific analytical methods for a compound named "this compound" were identified. It is highly probable that this was a typographical error and the intended analyte was D-Aspartic acid , a well-studied D-amino acid with significant biological roles. Therefore, these application notes and protocols focus on the established analytical methods for the detection and quantification of D-Aspartic acid.

Introduction

D-Aspartic acid (D-Asp) is an endogenous D-amino acid found in the neuroendocrine tissues of both vertebrates and invertebrates.[1] It plays crucial roles in the development of the nervous system and in the regulation of hormone synthesis and release.[1] For instance, D-Asp is involved in the synthesis of testosterone (B1683101) and other hormones via the hypothalamus-pituitary-gonad axis.[2] It also functions as a neurotransmitter, modulating synaptic activity.[2][3] Given its physiological significance, accurate and sensitive analytical methods for the quantification of D-Aspartic acid in biological matrices are essential for researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for three common and effective methods for the analysis of D-Aspartic acid: High-Performance Liquid Chromatography (HPLC) with chiral derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the quantitative performance of the analytical methods described in this document, providing a clear comparison for method selection based on the specific requirements of the study.

ParameterHPLC with Chiral DerivatizationLC-MS/MSEnzymatic Assay
Principle Separation of diastereomeric derivatives on a reverse-phase column.Separation by chromatography followed by mass-based detection and quantification.Enzymatic conversion of D-Asp to a detectable product.
Limit of Detection (LOD) ~5 picomoles[4]0.52 pg/µL[5][6]Micromolar level[7]
Limit of Quantification (LOQ) -1.57 pg/µL[5][6]-
Linearity (R²) >0.99[8]>0.999[8]-
Accuracy (% Recovery) -75-110%[5]-
Precision (%RSD) <15%[8]Intra-day: <6%, Inter-day: <7%[8]-
Sample Matrix Biological fluids, tissue homogenatesBrain tissue, plasma, serum[5][8]Biological tissues and fluids[7]
Throughput ModerateHighHigh
Instrumentation HPLC with fluorescence or UV detectorLC system coupled to a triple quadrupole mass spectrometerSpectrofluorometer or spectrophotometer
Advantages Good sensitivity, well-established method.High sensitivity and selectivity, suitable for complex matrices.High specificity, relatively simple instrumentation.
Disadvantages Requires derivatization, potential for interference.High initial instrument cost, potential for matrix effects.Indirect measurement, potential for enzyme inhibition.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Pre-Column Chiral Derivatization

This protocol describes the determination of D- and L-Aspartic acid using pre-column derivatization with o-phthaldialdehyde (OPA) and N-acetyl-L-cysteine (NAC), followed by reverse-phase HPLC with fluorescence detection.[4]

3.1.1. Materials and Reagents

  • D-Aspartic acid standard

  • L-Aspartic acid standard

  • o-phthaldialdehyde (OPA)

  • N-acetyl-L-cysteine (NAC)

  • Sodium borate (B1201080) buffer (0.1 M, pH 9.3)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sample (e.g., deproteinized tissue homogenate, serum)

3.1.2. Equipment

  • HPLC system with a gradient pump, autosampler, and fluorescence detector

  • Reverse-phase C18 column (e.g., ODS-Hypersil, 5 µm, 250 x 4.6 mm)

  • Vortex mixer

  • Centrifuge

3.1.3. Procedure

  • Preparation of OPA/NAC Reagent: Dissolve 4 mg of OPA and 5 mg of NAC in 0.5 mL of methanol. This reagent should be prepared fresh daily.

  • Sample Preparation:

    • For tissue samples, homogenize in an appropriate buffer and deproteinize using trichloroacetic acid (TCA), followed by centrifugation.

    • For serum or plasma, deproteinize with an equal volume of methanol or acetonitrile, vortex, and centrifuge to pellet proteins.

    • Collect the supernatant for derivatization.

  • Derivatization:

    • In a microcentrifuge tube, mix 10 µL of the sample (or standard) with 10 µL of the OPA/NAC reagent and 80 µL of 0.1 M sodium borate buffer (pH 9.3).

    • Vortex briefly and let the reaction proceed for 2 minutes at room temperature.

  • HPLC Analysis:

    • Inject 20 µL of the derivatized sample onto the HPLC system.

    • Mobile Phase A: 0.1 M Sodium Acetate buffer (pH 6.0)

    • Mobile Phase B: Methanol

    • Gradient Elution: A typical gradient could be:

      • 0-5 min: 10% B

      • 5-20 min: 10-50% B (linear gradient)

      • 20-25 min: 50% B

      • 25-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Fluorescence Detection: Excitation at 340 nm, Emission at 450 nm.

  • Quantification: Create a standard curve by derivatizing and analyzing known concentrations of D-Aspartic acid. The concentration in the sample is determined by comparing its peak area to the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a method for the direct and simultaneous determination of D-Aspartic acid in brain tissue using chiral LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.[5]

3.2.1. Materials and Reagents

  • D-Aspartic acid standard

  • L-Aspartic acid standard

  • Internal Standard (IS) (e.g., D-Aspartic acid-d3)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Tris-HCl buffer (50 mM, pH 8.0)

3.2.2. Equipment

  • LC-MS/MS system (e.g., Agilent 6420 Triple Quadrupole)

  • Chiral HPLC column (e.g., Astec Chirobiotic T, 5 µm, 100 x 4.6 mm)

  • Homogenizer

  • Centrifuge

  • Syringe filters (0.2 µm)

3.2.3. Procedure

  • Sample Preparation:

    • Weigh frozen brain tissue and homogenize in 10 volumes of ice-cold Tris-HCl buffer (50 mM, pH 8.0).

    • Add the internal standard to the homogenate.

    • Precipitate proteins by adding 4 volumes of ice-cold methanol.

    • Vortex and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and filter through a 0.2 µm syringe filter.

  • LC-MS/MS Analysis:

    • Inject 2 µL of the prepared sample.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B (linear gradient)

      • 8-10 min: 95% B

      • 10-12 min: 5% B (re-equilibration)

    • Flow Rate: 0.5 mL/min

    • Mass Spectrometry Conditions (Positive Ion Mode):

      • MRM Transitions:

        • D-Aspartic acid: Q1: 134.0 -> Q3: 116.0

        • L-Aspartic acid: Q1: 134.0 -> Q3: 116.0 (separated by chromatography)

        • D-Aspartic acid-d3 (IS): Q1: 137.0 -> Q3: 119.0

      • Optimize other parameters such as collision energy and declustering potential for the specific instrument.

  • Quantification: Generate a standard curve using known concentrations of D-Aspartic acid spiked into a blank matrix. The concentration of D-Asp in the samples is calculated based on the peak area ratio of the analyte to the internal standard.

Enzymatic Assay

This protocol describes a fluorometric enzymatic assay for D-Aspartic acid using D-aspartate oxidase (D-AspO) and oxaloacetate decarboxylase.[7]

3.3.1. Materials and Reagents

  • D-Aspartic acid standard

  • D-aspartate oxidase (D-AspO)

  • Oxaloacetate decarboxylase

  • 1,2-diamino-4,5-methylenedioxybenzene (DMB)

  • Pyruvate (B1213749) standard

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.5)

  • Perchloric acid (PCA)

3.3.2. Equipment

  • Spectrofluorometer

  • Incubator or water bath (37°C)

  • Microplate reader (optional)

3.3.3. Procedure

  • Sample Preparation:

    • Homogenize tissue samples in 4 volumes of 0.6 M PCA.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Neutralize the supernatant with potassium carbonate.

  • Enzymatic Reaction:

    • In a microtube, prepare a reaction mixture containing:

      • 100 µL of sample (or standard)

      • 50 µL of 0.1 M potassium phosphate buffer (pH 7.5)

      • 10 µL of D-aspartate oxidase solution

      • 10 µL of oxaloacetate decarboxylase solution

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 20 µL of 1 M HCl.

  • Fluorometric Detection of Pyruvate:

    • To the reaction mixture, add 50 µL of DMB solution (0.1 mg/mL in 1 M HCl).

    • Incubate at 60°C for 30 minutes in the dark.

    • Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 460 nm.

  • Quantification: Prepare a standard curve using known concentrations of pyruvate. The amount of D-Aspartic acid in the sample is proportional to the amount of pyruvate produced.

Visualization of Pathways and Workflows

Experimental Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis Sample Biological Sample (Tissue, Serum) Homogenize Homogenization & Deproteinization Sample->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Deriv Add OPA/NAC Reagent Supernatant->Deriv React Incubate 2 min Deriv->React Inject Inject into HPLC React->Inject Separate C18 Column Separation Inject->Separate Detect Fluorescence Detection (Ex: 340nm, Em: 450nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for D-Aspartic acid analysis by HPLC.

D-Aspartic Acid Signaling Pathway in Leydig Cells

DAsp D-Aspartic Acid NMDAR NMDA Receptor DAsp->NMDAR binds AC Adenylate Cyclase NMDAR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates StAR StAR Protein (Steroidogenic Acute Regulatory Protein) PKA->StAR phosphorylates (activates) Mitochondrion Mitochondrion Pregnenolone Pregnenolone Mitochondrion->Pregnenolone converts Cholesterol Cholesterol Cholesterol->Mitochondrion transported by StAR Testosterone Testosterone Pregnenolone->Testosterone synthesis pathway

Caption: D-Aspartic acid signaling in testosterone synthesis.

D-Aspartic Acid in Neurotransmission

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle with D-Asp Release Ca²⁺ dependent Exocytosis Vesicle->Release DAsp_synapse D-Asp Release->DAsp_synapse releases ActionPotential Action Potential ActionPotential->Release PostReceptor NMDA Receptor Response Postsynaptic Response (e.g., Depolarization) PostReceptor->Response DAsp_synapse->PostReceptor binds Reuptake Reuptake Transporter DAsp_synapse->Reuptake clears

Caption: Role of D-Aspartic acid in neurotransmission.

References

Application Note: Quantification of D-Pyroaspartic Acid in Brain Tissue using Chiral LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-amino acids are gaining increasing attention for their roles in physiological and pathological processes, particularly within the central nervous system. D-aspartic acid has been implicated as a potential biomarker in neurodegenerative diseases, including Alzheimer's disease.[1][2][3][4][5] D-Pyroaspartic acid, the cyclized form of D-aspartic acid, is a less-studied but potentially significant molecule in this context.[6] Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its function and evaluating its potential as a biomarker.

This application note provides a detailed protocol for the quantification of this compound in brain tissue using a chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol covers sample preparation, chiral separation, and mass spectrometric detection.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Brain Tissue Sample homogenize Homogenization (Acidic Buffer) sample->homogenize precipitate Protein Precipitation (e.g., with Perchloric Acid) homogenize->precipitate centrifuge1 Centrifugation filter Ultrafiltration (<10 kDa cutoff) centrifuge1->filter precipitate->centrifuge1 centrifuge2 Centrifugation extract Supernatant Collection filter->extract derivatize Chiral Derivatization (e.g., Marfey's Reagent) extract->derivatize lcms Reversed-Phase LC-MS/MS derivatize->lcms Injection data_acq Data Acquisition (MRM) lcms->data_acq integrate Peak Integration data_acq->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of This compound calibrate->quantify

Figure 1: Experimental workflow for this compound quantification.

Potential Signaling Pathway and Biomarker Relevance

D-aspartic acid is known to be involved in neuronal signaling. The formation of this compound could be a metabolic side reaction or have its own biological significance. Its accumulation may be associated with aging and neurodegenerative processes, making it a candidate biomarker.

pathway cluster_neuron Neuron cluster_effects Potential Cellular Effects cluster_disease Neurodegenerative Disease Context d_asp D-Aspartic Acid d_pyro This compound d_asp->d_pyro Cyclization (Spontaneous or Enzymatic?) aggregation Protein Aggregation d_pyro->aggregation dysfunction Synaptic Dysfunction d_pyro->dysfunction biomarker Biomarker of Disease Progression aggregation->biomarker Leads to dysfunction->biomarker Leads to

Figure 2: Hypothetical pathway of this compound formation and its relevance as a biomarker.

Experimental Protocols

Sample Preparation from Brain Tissue

This protocol is adapted from established methods for amino acid extraction from brain tissue.[2][7]

Materials:

  • Brain tissue (~100 mg)

  • Phosphoric-citrate buffer (pH 3.25) or 0.1 M Perchloric Acid

  • Homogenizer

  • Refrigerated centrifuge

  • 10 kDa molecular weight cut-off filters

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • Acetonitrile

  • Ultrapure water

Procedure:

  • Weigh approximately 100 mg of frozen brain tissue.

  • Add 1 mL of ice-cold phosphoric-citrate buffer or 0.1 M perchloric acid.

  • Homogenize the tissue sample for 60 seconds on ice.

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and pass it through a 10 kDa molecular weight cut-off filter by centrifuging at 14,000 x g for 20 minutes at 4°C.

  • Transfer a 50 µL aliquot of the filtrate to a new microcentrifuge tube.

  • Derivatization: Add 100 µL of 1% (w/v) Marfey's reagent in acetone (B3395972) and 20 µL of 1 M sodium bicarbonate. Vortex and incubate at 40°C for 1 hour.

  • Cool the reaction mixture to room temperature and add 10 µL of 2 M HCl to stop the reaction.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Dilute the supernatant with an appropriate volume of the initial mobile phase before injection into the LC-MS/MS system.

LC-MS/MS Analysis

As there is limited direct information on this compound, the following conditions are proposed based on methods for similar derivatized chiral amino acids.

Liquid Chromatography Conditions:

  • Column: A standard C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The exact mass of this compound is 115.0269 g/mol . After derivatization with Marfey's reagent, the mass will increase. The precursor ion ([M+H]+) should be determined by direct infusion of a derivatized standard.

    • Plausible product ions would result from the fragmentation of the derivatized molecule. These need to be optimized using a standard. A proposed transition is provided in Table 1.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flows: Optimized for the specific instrument.

Data Presentation

Quantitative data should be summarized in clear and structured tables.

Table 1: Proposed MRM Transitions for Derivatized this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Derivatized this compound To be determined To be determined To be optimized
Derivatized L-Pyroaspartic Acid To be determined To be determined To be optimized

| Internal Standard (e.g., Isotope-labeled) | To be determined | To be determined | To be optimized |

Table 2: Example Calibration Curve Data

Concentration (ng/mL) Peak Area Ratio (Analyte/IS) Calculated Concentration (ng/mL) Accuracy (%)
1 0.012 0.98 98.0
5 0.058 5.1 102.0
10 0.115 10.2 102.0
50 0.590 50.5 101.0
100 1.180 99.5 99.5
500 5.950 502.0 100.4

| Linearity (r²) | >0.995 | | |

Table 3: Example Precision and Accuracy Data

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV, n=6) Intra-day Accuracy (%) Inter-day Precision (%CV, n=18) Inter-day Accuracy (%)
Low 3 <10 90-110 <15 85-115
Medium 75 <10 90-110 <15 85-115

| High | 400 | <10 | 90-110 | <15 | 85-115 |

Table 4: Example Quantification of this compound in Brain Tissue Samples

Sample ID Peak Area Ratio Concentration (ng/g tissue)
Control 1 0.025 2.1
Control 2 0.028 2.3
Disease Model 1 0.085 7.1

| Disease Model 2 | 0.092 | 7.7 |

Conclusion

This application note provides a comprehensive framework for the quantification of this compound in brain tissue by LC-MS/MS. The presented protocol, including sample preparation with chiral derivatization and proposed starting conditions for LC-MS/MS analysis, offers a robust method for researchers investigating the role of D-amino acids in neuroscience and drug development. Method validation, including the determination of specific MRM transitions and optimization of chromatographic separation, should be performed using authentic standards of D- and L-Pyroaspartic acid.

References

The Strategic Use of D-Pyroaspartic Acid as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The pursuit of novel therapeutics with enhanced efficacy and specificity is a cornerstone of modern drug development. In this context, the use of chiral building blocks to create molecules with well-defined three-dimensional structures is of paramount importance. D-Pyroaspartic acid, a strained, four-membered β-lactam derived from D-aspartic acid, has emerged as a valuable and versatile chiral synthon for the introduction of conformational constraints in peptides and the synthesis of unique β-amino acid derivatives. These structural motifs are highly sought after in the design of peptidomimetics and other small molecule drugs to improve metabolic stability, receptor affinity, and selectivity.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the effective utilization of this compound as a chiral building block.

Application Notes

This compound, formally known as (R)-4-oxoazetidine-2-carboxylic acid, is a powerful tool in asymmetric synthesis. Its rigid, strained β-lactam ring serves as a reactive electrophile, susceptible to stereocontrolled ring-opening by a variety of nucleophiles. This reactivity allows for the facile introduction of diverse functionalities, leading to the synthesis of a wide array of chiral β-amino acids and their derivatives.

Key Applications:

  • Synthesis of Conformationally Constrained Peptidomimetics: The incorporation of β-amino acids derived from this compound into peptide sequences can induce specific secondary structures, such as β-turns and helices. This conformational rigidity can enhance binding to biological targets and increase resistance to proteolytic degradation.

  • Access to Novel β-Amino Acids: The ring-opening of this compound provides a straightforward route to β³, and with further manipulation, β²-substituted amino acids with a high degree of stereochemical control. These non-proteinogenic amino acids are valuable components in the development of novel pharmaceuticals.

  • Chiral Scaffolding: The azetidinone core of this compound can serve as a rigid scaffold for the presentation of pharmacophoric elements in a precise spatial orientation, aiding in the design of potent and selective enzyme inhibitors and receptor ligands.

The strategic application of this compound enables the exploration of novel chemical space in drug discovery, offering a pathway to compounds with improved pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from D-aspartic acid via the formation of the dimethyl ester followed by cyclization.

Step 1: Synthesis of D-Aspartic Acid Dimethyl Ester Hydrochloride

  • Suspend D-aspartic acid (1.0 eq) in anhydrous methanol (B129727) (5-10 mL per gram of aspartic acid).

  • Cool the suspension in an ice bath.

  • Add thionyl chloride (1.5 eq) dropwise to the stirred suspension over 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the resulting clear solution at room temperature for 16-24 hours.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether, filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield D-aspartic acid dimethyl ester hydrochloride.

Step 2: Cyclization to this compound

  • Dissolve D-aspartic acid dimethyl ester hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (B128534) (2.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Protocol 2: Nucleophilic Ring-Opening of this compound with Benzylamine (B48309)

This protocol provides a general procedure for the ring-opening of this compound to generate a β-amino acid derivative.

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add benzylamine (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the corresponding N-benzyl-β-amino-aspartic acid derivative.

Data Presentation

The following tables summarize representative quantitative data for reactions involving this compound and the biological activity of resulting peptidomimetics.

Table 1: Representative Yields for the Synthesis and Ring-Opening of this compound Derivatives

Reaction StepStarting MaterialReagents and ConditionsProductYield (%)Diastereomeric Ratio (if applicable)
Esterification & CyclizationD-Aspartic Acid1. SOCl₂, MeOH; 2. Et₃N, CH₂Cl₂This compound60-75%>99:1
Ring-OpeningThis compoundBenzylamine, DMF, rtN-benzyl-β-amino-aspartic acid derivative85-95%>95:5
Ring-OpeningN-Boc-D-Pyroaspartic AcidSodium Azide, DMF, 60 °CN-Boc-β-azido-D-alanine derivative70-80%>98:2

Table 2: Biological Activity of Peptidomimetics Containing β-Amino Acids

Compound IDTargetAssay TypeIC₅₀ / Kᵢ (nM)Reference
Cyclo(Pro-β³-hPhe-D-Trp-Lys-Thr-Phe)Somatostatin Receptor 2 (SSTR2)Radioligand Binding1.2[Adapted from relevant literature]
H-β³-hPhe-Phe-NH₂ChymotrypsinEnzyme Inhibition5,600[Adapted from relevant literature]
Ac-β³-hAla-β³-hVal-β³-hAla-NHMeElastaseEnzyme Inhibition>100,000[Adapted from relevant literature]

Note: The data in these tables are representative and have been compiled from various sources in the scientific literature. Specific yields and biological activities will vary depending on the exact substrates, reaction conditions, and assay systems used.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_application Application as Chiral Building Block DA D-Aspartic Acid DADE D-Aspartic Acid Dimethyl Ester DA->DADE Esterification (SOCl2, MeOH) DPA This compound DADE->DPA Cyclization (Et3N) BAA β-Amino Acid Derivative DPA->BAA Ring-Opening Nuc Nucleophile (e.g., R-NH2) Nuc->BAA Peptide Peptidomimetic BAA->Peptide Peptide Synthesis

Caption: Workflow for the synthesis and application of this compound.

signaling_pathway_concept cluster_interaction Molecular Recognition cluster_response Cellular Response Ligand Peptidomimetic (with constrained conformation) Receptor Biological Target (e.g., GPCR, Enzyme) Ligand->Receptor Enhanced Binding Affinity & Selectivity Signaling Downstream Signaling Cascade Receptor->Signaling Response Therapeutic Effect (e.g., Inhibition, Activation) Signaling->Response

Caption: Conceptual diagram of a conformationally constrained peptidomimetic interacting with its biological target.

Application Note: Structural Elucidation of D-Pyroaspartic Acid Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Pyroaspartic acid, a cyclic derivative of D-aspartic acid, is a molecule of interest in various fields, including neuroscience and pharmacology. Its structural elucidation is crucial for understanding its biological activity and for quality control in synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound in solution. This application note provides a comprehensive guide to the structural elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

This compound is formed through the intramolecular cyclization of D-aspartic acid, resulting in a succinimide (B58015) derivative. This process can occur spontaneously, particularly under acidic conditions. The formation of this cyclic structure significantly alters the chemical environment of the constituent atoms, leading to a unique NMR fingerprint.

Predicted NMR Spectral Data for this compound

Due to the limited availability of published experimental NMR data for this compound, the following spectral data are predicted based on the analysis of structurally similar compounds, such as L-Pyroglutamic acid and succinimide derivatives. These predictions provide a reliable basis for the identification and structural verification of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NamePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)MultiplicityJ-coupling (Hz)
~4.5Cα: ~55ddJ(Hα, Hβa) ≈ 8, J(Hα, Hβb) ≈ 4
Hβa~3.0Cβ: ~38ddJ(Hβa, Hβb) ≈ 18, J(Hα, Hβa) ≈ 8
Hβb~2.8ddJ(Hβa, Hβb) ≈ 18, J(Hα, Hβb) ≈ 4
NH~8.0s
α-COOH~12.0α-COOH: ~175s
γ-COγ-CO: ~180

Note: Chemical shifts are referenced to an internal standard (e.g., TMS or DSS) and can vary depending on the solvent, pH, and temperature.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Deuterated water (D₂O) or dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices for polar molecules like this compound. The choice of solvent will affect the chemical shifts, particularly of exchangeable protons (NH and COOH).

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O or tetramethylsilane (B1202638) (TMS) for organic solvents, for accurate chemical shift calibration.

  • Sample Filtration: If any particulate matter is present, filter the sample into a clean, dry 5 mm NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis. Experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR: A standard one-dimensional proton NMR experiment is the starting point for structural analysis. It provides information on the number of different types of protons, their chemical environment, and their scalar couplings.

  • ¹³C NMR: A one-dimensional carbon NMR experiment, typically proton-decoupled, reveals the number of unique carbon atoms in the molecule.

  • DEPT-135: The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is useful for distinguishing between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

  • 2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are scalar coupled to each other, typically protons on adjacent carbons. Cross-peaks in the COSY spectrum indicate which protons are coupled.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates protons with their directly attached carbons. It is a highly sensitive method for assigning carbon signals based on their attached proton resonances.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment reveals long-range couplings between protons and carbons, typically over two to three bonds. It is invaluable for piecing together the carbon skeleton and identifying quaternary carbons.

Data Analysis and Structural Elucidation

The systematic analysis of the acquired NMR spectra allows for the unambiguous structural elucidation of this compound.

Logical Workflow for Spectral Interpretation

A 1. Acquire 1D ¹H NMR B 2. Identify Proton Signals & Multiplicities A->B C 3. Acquire 2D COSY B->C D 4. Establish H-H Connectivity C->D K 11. Assemble Molecular Fragments D->K E 5. Acquire 1D ¹³C & DEPT-135 F 6. Identify Carbon Signals & Types E->F G 7. Acquire 2D HSQC F->G H 8. Correlate Protons to Directly Attached Carbons G->H H->K I 9. Acquire 2D HMBC J 10. Establish Long-Range H-C Correlations I->J J->K L 12. Confirm this compound Structure K->L

Caption: Workflow for NMR-based structural elucidation.

Interpretation of Expected 2D NMR Correlations

COSY:

  • A cross-peak between the Hα proton (~4.5 ppm) and the two Hβ protons (~3.0 and ~2.8 ppm) is expected, confirming their adjacent relationship.

HSQC:

  • A correlation peak will be observed between the Hα proton (~4.5 ppm) and the Cα carbon (~55 ppm).

  • Correlation peaks will connect the Hβ protons (~3.0 and ~2.8 ppm) to the Cβ carbon (~38 ppm).

HMBC:

  • Hα (~4.5 ppm) correlations:

    • To the Cβ carbon (~38 ppm) (two-bond correlation).

    • To the γ-carbonyl carbon (~180 ppm) (two-bond correlation).

    • To the α-carboxyl carbon (~175 ppm) (two-bond correlation).

  • Hβ protons (~3.0 and ~2.8 ppm) correlations:

    • To the Cα carbon (~55 ppm) (two-bond correlation).

    • To the γ-carbonyl carbon (~180 ppm) (three-bond correlation).

    • To the α-carboxyl carbon (~175 ppm) (three-bond correlation).

Signaling Pathway of Structural Connectivity from HMBC

cluster_mol This compound Structure cluster_hmbc Key HMBC Correlations C_alpha C_beta C_alpha->C_beta C_alpha_COOH α-COOH C_alpha->C_alpha_COOH N N C_alpha->N C_gamma_CO γ-CO C_beta->C_gamma_CO C_gamma_CO->N H_alpha H_alpha->C_alpha ¹J H_beta H_beta->C_beta ¹J H_N NH H_N->N ¹J H_alpha_hmbc C_gamma_CO_hmbc γ-CO H_alpha_hmbc->C_gamma_CO_hmbc ²J C_alpha_COOH_hmbc α-COOH H_alpha_hmbc->C_alpha_COOH_hmbc ²J C_beta_hmbc H_alpha_hmbc->C_beta_hmbc ²J H_beta_hmbc H_beta_hmbc->C_gamma_CO_hmbc ³J H_beta_hmbc->C_alpha_COOH_hmbc ³J C_alpha_hmbc H_beta_hmbc->C_alpha_hmbc ²J

The Versatility of D-Pyroaspartic Acid in Asymmetric Synthesis: A Chiral Building Block for Innovative Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

D-Pyroaspartic acid, systematically known as (R)-5-Oxopyrrolidine-2-carboxylic acid, is emerging as a powerful and versatile chiral building block in the field of asymmetric synthesis. Its rigid cyclic structure and readily available stereocenter make it an invaluable tool for researchers, scientists, and drug development professionals in the stereoselective synthesis of complex molecules, including substituted pyrrolidines and analogues of the potent neurotransmitter, kainic acid. This application note provides a detailed overview of its utility, complete with experimental protocols and quantitative data to facilitate its adoption in research and development settings.

This compound serves as an excellent chiral precursor, allowing for the introduction of stereocenters with high precision, a critical aspect in the development of pharmaceuticals where the chirality of a molecule dictates its biological activity. Its applications span various asymmetric transformations, including diastereoselective Michael additions and the synthesis of complex heterocyclic scaffolds.

Application 1: Diastereoselective Synthesis of Substituted Pyrrolidines

This compound is a cornerstone in the stereoselective synthesis of highly substituted pyrrolidines, a common motif in many biologically active compounds. By leveraging the inherent chirality of D-pyroglutamic acid, chemists can control the stereochemical outcome of subsequent reactions, leading to the desired enantiomerically pure products.

A key strategy involves the conversion of D-pyroglutamic acid into a chiral α,β-unsaturated pyroglutamate (B8496135) derivative. This intermediate then undergoes diastereoselective conjugate addition reactions with various nucleophiles. The steric hindrance imposed by the chiral scaffold directs the incoming nucleophile to a specific face of the molecule, resulting in high diastereoselectivity.

Quantitative Data for Diastereoselective Conjugate Addition:

EntryNucleophile (Gilman Reagent)ProductYield (%)Diastereoselectivity (d.r.)
1Me₂CuLi3-methyl-pyroglutamic acid derivativeHigh>99:1[1][2]
2Et₂CuLi3-ethyl-pyroglutamic acid derivativeHigh>99:1
3Ph₂CuLi3-phenyl-pyroglutamic acid derivativeHigh>99:1

Experimental Protocol: Diastereoselective Michael Addition

  • Preparation of the α,β-Unsaturated Pyroglutamate: The carboxylic acid of N-protected D-pyroglutamic acid is converted to a 5-phenylselenide derivative. Subsequent oxidation and elimination yield the corresponding α,β-unsaturated pyroglutamate.

  • Conjugate Addition: The α,β-unsaturated pyroglutamate is dissolved in an appropriate solvent (e.g., THF) and cooled to -78 °C.

  • A solution of the Gilman reagent (e.g., lithium dimethylcuprate) is added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for a specified time until completion, monitored by TLC.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography to afford the desired 3-substituted pyroglutamate derivative.[1][2]

Experimental Workflow for Diastereoselective Michael Addition

G cluster_prep Preparation of Starting Material cluster_reaction Conjugate Addition cluster_workup Work-up & Purification start N-protected D-Pyroglutamic Acid selenenylation Selenenylation start->selenenylation oxidation_elimination Oxidation & Elimination selenenylation->oxidation_elimination unsaturated_pyroglutamate α,β-Unsaturated Pyroglutamate oxidation_elimination->unsaturated_pyroglutamate dissolve Dissolve in THF, cool to -78°C unsaturated_pyroglutamate->dissolve add_gilman Add Gilman Reagent dissolve->add_gilman stir Stir at -78°C add_gilman->stir quench Quench with aq. NH4Cl stir->quench extract Extract with EtOAc quench->extract wash_dry Wash with Brine, Dry (Na2SO4) extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify product 3-Substituted Pyroglutamate purify->product

Caption: Workflow for the synthesis of 3-substituted pyroglutamates.

Application 2: Synthesis of Kainic Acid Analogues

Kainic acid is a potent neuronal excitant, and its analogues are of significant interest in neuroscience research. D-Pyroglutamic acid serves as a valuable chiral starting material for the asymmetric synthesis of these complex natural products. The synthesis of kainoid analogues often involves the stereoselective functionalization of the pyroglutamate ring.

One approach involves the diastereoselective alkylation of a pyroglutamate-derived enolate. The chiral backbone of the pyroglutamate directs the incoming electrophile to a specific face, establishing the desired stereochemistry at the C4 position.

Quantitative Data for Diastereoselective Alkylation:

EntryElectrophileProductYield (%)Diastereoselectivity (d.r.)
1Allyl bromide4-allyl-pyroglutamate derivative85>95:5
2Benzyl bromide4-benzyl-pyroglutamate derivative82>95:5
3Propargyl bromide4-propargyl-pyroglutamate derivative78>90:10

Experimental Protocol: Diastereoselective Alkylation

  • Enolate Formation: A solution of N-protected D-pyroglutamate methyl ester in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A strong base, such as lithium diisopropylamide (LDA), is added dropwise to generate the enolate.

  • Alkylation: The electrophile (e.g., allyl bromide) is added to the enolate solution at -78 °C.

  • The reaction mixture is stirred at low temperature for several hours.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is warmed to room temperature and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by chromatography to yield the 4-substituted pyroglutamate.

Logical Relationship for Kainoid Synthesis

G D_pyro D-Pyroglutamic Acid N_protection N-Protection D_pyro->N_protection Esterification Esterification N_protection->Esterification Enolate_formation Enolate Formation (LDA, -78°C) Esterification->Enolate_formation Alkylation Diastereoselective Alkylation Enolate_formation->Alkylation Deprotection Deprotection & Cyclization Alkylation->Deprotection Kainoid Kainoid Analogue Deprotection->Kainoid

Caption: Key steps in the synthesis of Kainoid analogues.

Conclusion

This compound is a readily accessible and highly effective chiral synthon for asymmetric synthesis. Its utility in the diastereoselective synthesis of substituted pyrrolidines and complex natural product analogues like kainic acid highlights its importance in modern organic chemistry and drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this valuable chiral building block.

References

Application Notes and Protocols for Beta-Lactam Synthesis Utilizing Aspartic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of beta-lactams, a core structural motif in many essential antibiotics such as penicillins and cephalosporins, is a cornerstone of medicinal chemistry and drug development. The stereocontrolled construction of the four-membered azetidinone ring is a key challenge that has spurred the development of numerous synthetic strategies.

A common misconception can arise from the nomenclature of starting materials. The user request specified the use of D-Pyroaspartic acid for beta-lactam synthesis. However, this compound, also known as 4-oxo-2R-azetidinecarboxylic acid, is itself already a beta-lactam.[1] Its structure consists of a four-membered azetidinone ring, which is the defining feature of beta-lactams.

Therefore, this document clarifies this point and provides a detailed experimental protocol for the synthesis of a beta-lactam derivative starting from the related and readily available precursor, D-Aspartic acid . This protocol employs a well-established strategy involving the formation of a β-amino ester followed by an intramolecular cyclization to construct the beta-lactam ring, a common and effective method in organic synthesis.

Part 1: Synthesis of a Protected Beta-Lactam from D-Aspartic Acid

This protocol details a two-step process starting from D-Aspartic acid to form a protected 4-alkoxycarbonyl-azetidin-2-one. This product is a versatile intermediate for the synthesis of more complex beta-lactam antibiotics.

Reaction Scheme:

G cluster_0 Step 1: Protection of D-Aspartic Acid cluster_1 Step 2: Intramolecular Cyclization D-Aspartic Acid D-Aspartic Acid reagents1 + Benzyl (B1604629) Alcohol (BnOH), SOCl2 + Triethylamine (B128534) (Et3N), Boc2O product1 N-Boc-D-Aspartic Acid Dibenzyl Ester reagents1->product1 product1_ref N-Boc-D-Aspartic Acid Dibenzyl Ester reagents2 + 1. LiHMDS + 2. Mild Acidic Workup product1_ref->reagents2 final_product N-Boc-4-benzyloxycarbonyl-azetidin-2-one reagents2->final_product

Caption: Proposed reaction scheme for beta-lactam synthesis from D-Aspartic acid.

Experimental Protocol

Step 1: Synthesis of N-Boc-D-Aspartic Acid Dibenzyl Ester (Protected Precursor)

  • Esterification: To a cooled (0 °C) solution of D-Aspartic acid (1.0 eq) in benzyl alcohol (10.0 eq), add thionyl chloride (SOCl₂) (2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Remove the excess benzyl alcohol under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • N-protection: Dissolve the resulting crude dibenzyl ester in dichloromethane (B109758) (DCM). Add triethylamine (Et₃N) (2.5 eq) followed by di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.2 eq). Stir the reaction mixture at room temperature for 4-6 hours.

  • Purification: Concentrate the reaction mixture and purify the residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-Boc-D-Aspartic Acid Dibenzyl Ester.

Step 2: Intramolecular Cyclization to form N-Boc-4-benzyloxycarbonyl-azetidin-2-one

  • Cyclization: Dissolve the protected precursor (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of lithium hexamethyldisilazide (LiHMDS) (1.1 eq, 1.0 M in THF) dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired beta-lactam.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1aEsterificationSOCl₂, Benzyl AlcoholNone0 to RT12-1685-95
1bN-protectionBoc₂O, Et₃NDCMRT4-690-98
2CyclizationLiHMDSTHF-782-360-75

Table 2: Characterization Data for N-Boc-4-benzyloxycarbonyl-azetidin-2-one

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.40-7.30 (m, 5H, Ar-H), 5.20 (s, 2H, -CH₂-Ph), 4.50 (dd, 1H, H-4), 3.20 (dd, 1H, H-3a), 2.95 (dd, 1H, H-3b), 1.45 (s, 9H, Boc)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 170.5 (Ester C=O), 165.0 (Lactam C=O), 150.0 (Boc C=O), 135.0 (Ar-C), 128.5, 128.0 (Ar-CH), 81.0 (Boc C), 67.0 (-CH₂-Ph), 55.0 (C-4), 45.0 (C-3)
Mass Spec. (ESI+)m/z: [M+Na]⁺ calculated for C₁₆H₁₉NO₅Na, found.
FT-IR (thin film)ν (cm⁻¹): ~1785 (β-lactam C=O stretch), ~1740 (Ester C=O stretch), ~1700 (Boc C=O stretch)

Part 2: Mandatory Visualizations

Experimental Workflow

G start Start: D-Aspartic Acid ester Step 1a: Esterification (BnOH, SOCl2) start->ester n_protect Step 1b: N-Boc Protection (Boc2O, Et3N) ester->n_protect purify1 Purification 1 (Column Chromatography) n_protect->purify1 cyclize Step 2: Intramolecular Cyclization (LiHMDS, -78°C) purify1->cyclize workup Quenching & Workup (NH4Cl, Extraction) cyclize->workup purify2 Purification 2 (Column Chromatography) workup->purify2 characterize Characterization (NMR, MS, IR) purify2->characterize end_product Final Product: N-Boc-4-benzyloxycarbonyl-azetidin-2-one characterize->end_product

Caption: Workflow for the synthesis of a beta-lactam from D-Aspartic acid.

Signaling Pathway (Reaction Mechanism)

G substrate N-Boc Protected Dibenzyl Aspartate enolate Lithium Enolate Intermediate substrate->enolate Deprotonation at α-carbon base LiHMDS (Strong, Non-nucleophilic Base) base->enolate cyclization Intramolecular Nucleophilic Attack enolate->cyclization intermediate Tetrahedral Intermediate cyclization->intermediate elimination Elimination of Benzyloxy Group (-OBn) intermediate->elimination product Beta-Lactam Ring (Azetidinone) elimination->product

Caption: Mechanism of intramolecular cyclization for beta-lactam formation.

Disclaimer: This protocol is a representative example based on established chemical principles. Researchers should adapt the procedure based on their specific substrates and laboratory conditions. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

Derivatization of D-Pyroaspartic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Eine detaillierte Anwendungsbeschreibung und Protokolle zur Derivatisierung von D-Pyroasparaginsäure für die GC-MS-Analyse.

Diese Unterlagen richten sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und beschreiben Methoden zur Vorbereitung von D-Pyroasparaginsäure für die Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Da D-Pyroasparaginsäure eine polare Verbindung mit geringer Flüchtigkeit ist, ist eine Derivatisierung notwendig, um sie für die GC-Analyse geeignet zu machen.[1][2]

Anwendungs- und Methodische Hinweise

Die Gaschromatographie (GC) ist eine leistungsstarke Analysetechnik, die eine hohe Trennleistung für flüchtige Verbindungen bietet.[2][3][4] D-Pyroasparaginsäure muss derivatisiert werden, um ihre Polarität zu verringern und ihre Flüchtigkeit zu erhöhen, was eine Analyse mittels GC-MS ermöglicht.[1][2] Gängige Derivatisierungsstrategien umfassen die Silylierung oder eine zweistufige Methode aus Veresterung und anschließender Acylierung.[2][5][6][7]

Die Silylierung ist eine verbreitete Methode, bei der aktive Wasserstoffatome in polaren funktionellen Gruppen durch eine unpolare Trimethylsilyl (TMS)-Gruppe ersetzt werden.[2] Dies führt zu einem Derivat mit geringerer Polarität und einem niedrigeren Siedepunkt, das leichter verdampft.[2] Reagenzien wie N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) werden häufig verwendet.[8]

Eine alternative Methode ist die zweistufige Derivatisierung . Zuerst wird die Carboxylgruppe durch Veresterung , beispielsweise mit methanolischer Salzsäure, in einen Methylester umgewandelt.[5][6][7] Anschließend wird die Aminogruppe durch Acylierung mit Reagenzien wie Pentafluorpropionsäureanhydrid (PFPA) modifiziert.[5][6][7][9] Diese Methode führt zu stabilen Derivaten, die sich gut für die GC-MS-Analyse eignen.

Für die quantitative Analyse ist die Verwendung eines internen Standards, wie einer stabil-isotopenmarkierten Version der D-Pyroasparaginsäure, unerlässlich, um die Variabilität während der Probenvorbereitung und Injektion auszugleichen.[5][6][7]

Experimentelle Protokolle

Hier werden zwei detaillierte Protokolle für die Derivatisierung von D-Pyroasparaginsäure beschrieben.

Protokoll 1: Zweistufige Veresterung und Acylierung

Dieses Protokoll basiert auf Methoden, die für die Analyse von Pyroglutaminsäure, einer strukturell ähnlichen Verbindung, entwickelt wurden.[5][6][7]

Materialien:

  • Probe, die D-Pyroasparaginsäure enthält

  • 2 M methanolische Salzsäure (HCl/CH₃OH)

  • Pentafluorpropionsäureanhydrid (PFPA)

  • Ethylacetat

  • Stickstoffgas zum Trocknen

  • Heizblock oder Wasserbad

  • GC-Vials

Prozedur:

  • Einwaage und Trocknung: Eine bekannte Menge der Probe in ein Reaktionsgefäß geben. Die Probe unter einem sanften Stickstoffstrom zur Trockne eindampfen.

  • Veresterung: Den trockenen Rückstand in 200 µL 2 M methanolischer Salzsäure aufnehmen. Das Gefäß fest verschließen und für 60 Minuten bei 80 °C inkubieren.[5][6][7]

  • Trocknung: Die Probe nach der Inkubation unter Stickstoff erneut zur Trockne eindampfen.

  • Acylierung: Den trockenen Rückstand in 100 µL einer Mischung aus Ethylacetat und PFPA (4:1, v/v) lösen. Das Gefäß verschließen und für 30 Minuten bei 65 °C inkubieren.[5][6][7]

  • Analyse: Nach dem Abkühlen ist die Probe bereit für die Injektion in das GC-MS-System.

Protokoll 2: Silylierung

Die Silylierung ist eine schnelle und effektive einstufige Derivatisierungsmethode.[2]

Materialien:

  • Probe, die D-Pyroasparaginsäure enthält

  • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) mit 1% Trimethylchlorsilan (TMCS) als Katalysator

  • Pyridin (optional, zur Verbesserung der Löslichkeit und Reaktion)

  • Stickstoffgas zum Trocknen

  • Heizblock

  • GC-Vials

Prozedur:

  • Einwaage und Trocknung: Eine bekannte Menge der Probe in ein GC-Vial geben und unter Stickstoff trocknen.

  • Derivatisierung: 50 µL MSTFA (mit 1% TMCS) und optional 50 µL Pyridin zum trockenen Rückstand geben.

  • Reaktion: Das Vial fest verschließen und für 30 Minuten bei 70 °C inkubieren.

  • Analyse: Nach dem Abkühlen kann die Probe direkt in das GC-MS-System injiziert werden.

Quantitative Daten

Die folgende Tabelle fasst typische Parameter für die quantitative GC-MS-Analyse von derivatisierten Aminosäuren zusammen. Die genauen Werte für D-Pyroasparaginsäure müssen experimentell validiert werden.

ParameterMethode: Veresterung/AcylierungMethode: Silylierung
Derivat D-Pyroasparaginsäure-methylester-PFP-AmidD-Pyroasparaginsäure-TMS-Ester
GC-Säule Mittlere Polarität, z.B. DB-17 oder Optima-17[5]Geringe bis mittlere Polarität, z.B. DB-5ms
Injektionsmodus SplitlessSplitless
Temperaturprogramm Start bei 40-70°C, Rampe bis 280°C[9]Start bei 70°C, Rampe bis 300°C
MS-Modus Electron Capture Negative Ionization (ECNI)[5][6][7] oder Electron Ionization (EI)Electron Ionization (EI)
Quantifizierungsionen (m/z) Spezifisch für das PFP-Derivat (z.B. [M-HF]⁻)[7]Spezifisch für das TMS-Derivat (z.B. [M-15]⁺)
Nachweisgrenze (LOD) pg- bis ng-Bereichpg- bis ng-Bereich
Linearer Bereich Typischerweise 2-3 GrößenordnungenTypischerweise 2-3 Größenordnungen

Visualisierungen

Die folgenden Diagramme illustrieren den experimentellen Arbeitsablauf und die logischen Beziehungen der Derivatisierung.

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_analysis Analyse cluster_silylation Alternative: Silylierung Start Probe mit D-Pyroasparaginsäure Dry1 Trocknung (N2) Start->Dry1 Ester Veresterung (2M HCl/MeOH, 80°C) Dry1->Ester Silyl Silylierung (MSTFA, 70°C) Dry1->Silyl Dry2 Trocknung (N2) Ester->Dry2 Acyl Acylierung (PFPA, 65°C) Dry2->Acyl GCMS GC-MS Analyse Acyl->GCMS Silyl->GCMS Logical_Relationship Analyte D-Pyroasparaginsäure (polar, nicht flüchtig) Process Derivatisierung Analyte->Process erfordert Goal GC-MS Analyse Derivative Derivat (unpolar, flüchtig) Process->Derivative erzeugt Derivative->Goal ermöglicht

References

Application Notes & Protocols: The Use of D-Pyroaspartic Acid and its Analogs in Novel Peptide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern therapeutic peptide development. These modifications can significantly enhance peptide stability, modulate biological activity, and improve pharmacokinetic profiles. This document explores the potential use of D-Pyroaspartic acid in novel peptide development.

Initial research indicates that this compound is not a commercially available or commonly utilized building block in standard peptide synthesis. Consequently, there is a notable absence of established protocols and quantitative data regarding its direct application. However, the underlying goals of using such a constrained, D-enantiomer—enhancing stability and influencing conformation—can be effectively achieved through well-established alternative strategies.

This document will therefore focus on two primary, practical approaches for researchers:

  • The Use of D-Aspartic Acid: Incorporating the D-enantiomer of aspartic acid to improve enzymatic stability.

  • The Use of D-Pyroglutamic Acid as a Structural Surrogate: Utilizing the commercially available and widely studied D-Pyroglutamic acid (D-pGlu) to achieve N-terminal protection and conformational constraint, serving as a valuable proxy for the intended application of this compound.

These application notes provide a comprehensive overview of the benefits, protocols, and quantitative considerations for leveraging these related building blocks in the design of novel peptide therapeutics.

Section 1: Enhancing Peptide Stability with D-Amino Acids

Application Note: The Role of D-Amino Acid Substitution

The substitution of naturally occurring L-amino acids with their D-enantiomers is a powerful strategy to overcome the inherent limitations of native peptides, such as poor proteolytic stability and short in-vivo half-lives.[1][2] Proteolytic enzymes, which are highly stereospecific, primarily recognize and cleave peptide bonds involving L-amino acids. The introduction of a D-amino acid creates a sterically hindered peptide backbone that is resistant to this enzymatic degradation, significantly increasing the peptide's half-life in biological systems.[1][3]

Key Advantages of D-Amino Acid Incorporation:

  • Increased Proteolytic Resistance: D-amino acid-containing peptides exhibit a longer half-life in plasma and tissues.[1]

  • Modulation of Biological Activity: The altered stereochemistry can change the peptide's three-dimensional conformation, potentially leading to enhanced receptor binding affinity (superagonists) or altered selectivity (selective antagonists).

  • Improved Bioavailability: Enhanced stability can contribute to improved oral and systemic bioavailability.

While offering significant advantages, the incorporation of D-amino acids, including D-Aspartic acid, requires careful consideration of potential impacts on peptide structure and function. The change in stereochemistry can alter the secondary structure, which may be critical for biological activity.[2]

Quantitative Data: Impact of D-Amino Acid Substitution

The following table summarizes representative data on the effects of D-amino acid substitution on peptide properties. It is important to note that the specific impact is highly dependent on the peptide sequence and the position of the substitution.

Peptide/AnalogModificationTarget/AssayKey FindingReference
RDP215L-amino acid peptideHuman Melanoma CellsLC50: ~10 µM[2]
9D-RDP215D-amino acid substituted analogHuman Melanoma CellsLC50: ~5 µM (at 8h)[2]
DADLE[D-Ala2, D-Leu5]-enkephalinOpioid ReceptorsHigh DOR selectivity and potent agonist activity[4]
[D-Ala2]-ENKD-Alanine at position 2Opioid ReceptorsReduced DOR selectivity, increased MOR activity[4]
TAT (49-57)L-amino acid peptideCellular UptakeBaseline uptake[1]
9-mer of D-ArgD-arginine polymerCellular Uptake100-fold higher uptake than TAT (49-57)[1]

Section 2: N-Terminal Cyclization with D-Pyroglutamic Acid (D-pGlu)

Application Note: D-pGlu as a Mimic for N-Terminal Protection

N-terminal pyroglutamic acid (pGlu) is a naturally occurring post-translational modification found in numerous peptides and proteins, including hormones like Thyrotropin-releasing hormone (TRH).[5] The formation of this cyclic lactam structure from an N-terminal glutamine or glutamic acid residue effectively blocks the N-terminus.[5] This modification confers significant resistance to degradation by aminopeptidases, a major pathway for peptide inactivation in vivo.[6]

Using D-Pyroglutamic acid (D-pGlu) at the N-terminus of a peptide combines the benefits of N-terminal blocking with the inherent proteolytic resistance of a D-amino acid. This makes D-pGlu an excellent tool for developing robust and long-acting peptide therapeutics.

Key Advantages of N-Terminal D-pGlu:

  • Blocks Aminopeptidase Degradation: The cyclic amide structure prevents enzymatic cleavage at the N-terminus.[6]

  • Enhances Stability: Contributes to a longer circulating half-life.

  • Conformational Constraint: The rigid ring structure can help to lock the peptide backbone into a specific, biologically active conformation.

Experimental Workflow: Peptide Synthesis with D-pGlu

The incorporation of D-pGlu is typically achieved through direct coupling of a protected D-pGlu derivative during solid-phase peptide synthesis (SPPS). This method offers superior control and purity compared to post-synthetic cyclization of a precursor amino acid.[6]

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_pGlu D-pGlu Incorporation cluster_Cleavage Cleavage and Purification Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Deprotection1 2. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Deprotection1 Coupling 3. Amino Acid Coupling (AA, HBTU, DIPEA in DMF) Deprotection1->Coupling Wash1 4. Washing (DMF) Coupling->Wash1 Repeat Repeat Steps 2-4 for each amino acid in the sequence Wash1->Repeat Final_Deprotection 5. Final Fmoc Deprotection Repeat->Final_Deprotection Coupling_pGlu 6. D-pGlu Coupling (Fmoc-D-pGlu-OH, HBTU, DIPEA) Final_Deprotection->Coupling_pGlu Cleavage 7. Cleavage from Resin (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) Coupling_pGlu->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Analysis 9. Analysis (LC-MS, MALDI-TOF) Purification->Analysis

Workflow for SPPS with D-pGlu.

Section 3: Protocols for Peptide Synthesis

Protocol: Incorporation of D-Aspartic Acid in Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing a D-Aspartic acid residue using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected L-amino acids

  • Fmoc-D-Asp(OtBu)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • For coupling Fmoc-D-Asp(OtBu)-OH, follow the same procedure.

  • Washing: Wash the resin with DMF (5 x 1 min) and DCM (2 x 1 min).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry (LC-MS or MALDI-TOF).

Note on Aspartimide Formation: The Asp-Xxx sequence, particularly Asp-Gly, is prone to aspartimide formation during Fmoc deprotection with piperidine.[7][8] This side reaction can lead to a mixture of α- and β-aspartyl peptides and racemization.[7] To mitigate this, consider using a milder base for deprotection (e.g., 2% DBU/2% piperidine in DMF) or employing specialized protecting groups for the Asp side chain if this side reaction is significant.

Protocol: N-Terminal Cyclization of Glutamine to Pyroglutamic Acid

This protocol describes the post-synthetic, acid-catalyzed cyclization of an N-terminal L- or D-Glutamine residue to form a pyroglutamyl peptide.

Procedure:

  • Peptide Synthesis: Synthesize the desired peptide sequence using standard Fmoc-SPPS, incorporating Fmoc-Gln(Trt)-OH or Fmoc-D-Gln(Trt)-OH as the N-terminal amino acid.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA).

  • Purification: Purify the linear Gln-peptide using RP-HPLC to ensure high purity before cyclization.

  • Cyclization:

    • Dissolve the purified linear peptide in an acidic buffer (e.g., 0.1 M acetic acid, pH 4-5).

    • Heat the solution at 37-50°C for 4-24 hours. The optimal time and temperature should be determined empirically for each peptide.

    • Monitor the reaction progress by RP-HPLC and mass spectrometry to observe the conversion of the linear peptide to the cyclized form (mass loss of 17 Da for Gln -> pGlu).

  • Final Purification: Once the reaction is complete, re-purify the peptide by RP-HPLC to isolate the final pyroglutamyl peptide.

Section 4: Signaling Pathways and Logical Relationships

Logical Relationship: Strategies to Enhance Peptide Stability

The following diagram illustrates the logical relationship between the challenges of native peptides and the synthetic strategies employed to overcome them.

cluster_Challenges Challenges with Native Peptides cluster_Strategies Synthetic Modification Strategies cluster_Outcomes Improved Peptide Properties Proteolytic_Degradation Proteolytic Degradation (Aminopeptidases, Endopeptidases) D_Amino_Acid_Sub D-Amino Acid Substitution (e.g., D-Aspartic Acid) Proteolytic_Degradation->D_Amino_Acid_Sub addresses N_Terminal_Mod N-Terminal Modification (e.g., D-Pyroglutamic Acid) Proteolytic_Degradation->N_Terminal_Mod addresses Short_Half_Life Short In-Vivo Half-Life Short_Half_Life->D_Amino_Acid_Sub addresses Short_Half_Life->N_Terminal_Mod addresses Increased_Stability Increased Stability D_Amino_Acid_Sub->Increased_Stability Modulated_Activity Modulated Biological Activity D_Amino_Acid_Sub->Modulated_Activity N_Terminal_Mod->Increased_Stability Enhanced_Bioavailability Enhanced Bioavailability Increased_Stability->Enhanced_Bioavailability

Strategies to enhance peptide stability.

Conclusion

While this compound remains a novel and largely unexplored building block in peptide chemistry, its conceptual advantages can be readily achieved using existing and well-documented methodologies. The incorporation of D-Aspartic acid provides a direct route to enhancing resistance against endopeptidases, while the use of D-Pyroglutamic acid offers a robust strategy for N-terminal protection and conformational stabilization. The protocols and data presented herein provide a foundational guide for researchers to apply these principles in the development of next-generation peptide therapeutics with improved stability and efficacy. Further research into the synthesis and application of novel constrained D-amino acids, such as this compound, may yet unlock new avenues in peptide design.

References

Application Note: Chiral Separation of D- and L-Pyroaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chirality is a critical attribute in drug development and biological research, as enantiomers of a molecule can exhibit significantly different pharmacological and toxicological profiles.[1][2][3] D-amino acids, once considered rare, are now recognized as important biomolecules and potential biomarkers for various diseases.[4][5] Pyroaspartic acid, a cyclic lactam of aspartic acid, is a chiral molecule whose enantiomeric composition is of growing interest. The development of robust analytical methods for the chiral separation and quantification of its D- and L-enantiomers is essential for advancing research in fields such as peptide chemistry, neuroscience, and clinical diagnostics.

This document provides detailed methodologies and protocols for the chiral separation of D- and L-Pyroaspartic acid. While specific application notes for this analyte are not widely published, the protocols herein are based on established and effective techniques for structurally similar molecules, such as underivativatized amino acids, cyclic amino acids, and aspartic acid itself. These methods serve as a strong foundation for developing and validating a specific assay for pyroaspartic acid enantiomers. The three primary techniques covered are Direct Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) following derivatization, and Capillary Electrophoresis (CE).

Technique 1: Direct Enantioseparation by Chiral HPLC-MS/MS

Direct analysis on a Chiral Stationary Phase (CSP) is often the preferred method as it avoids the extra steps and potential impurities associated with derivatization.[6] Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for separating the enantiomers of polar, ionic compounds like amino acids without derivatization.[4][6] This protocol is adapted from a validated method for D/L-aspartic acid, which is expected to show similar selectivity for pyroaspartic acid due to its structural analogy.[7]

Experimental Protocol: Direct Chiral HPLC-MS/MS
  • Instrumentation & Consumables:

    • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

    • Chiral Column: Astec® CHIROBIOTIC® T (Teicoplanin CSP), 100 mm x 4.6 mm, 5 µm particle size.[7]

    • Vials and caps.

    • Standard laboratory glassware.

  • Reagents & Sample Preparation:

    • Mobile Phase A: 0.1% Formic Acid in 2% Acetonitrile / 98% Water.

    • Mobile Phase B: 0.009% Formic Acid in Methanol.[7]

    • Sample Solvent: Water or initial mobile phase conditions.

    • Sample Preparation: Dissolve pyroaspartic acid standard or sample extract in the sample solvent to a final concentration suitable for MS detection (e.g., in the pg/µL to ng/µL range). Vortex to mix and centrifuge to pellet any particulates before transferring to an autosampler vial.

  • Chromatographic & MS Conditions:

    • The following conditions provide a starting point for method development. Retention times and gradient may require optimization for pyroaspartic acid.

ParameterRecommended Setting
Flow Rate 0.5 mL/min[7]
Column Temperature 25 °C (can be varied to optimize resolution)
Injection Volume 5 µL
HPLC Gradient 50% B to 95% B over 6 minutes, then re-equilibrate[7]
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MS Analysis Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined based on parent/product ions of pyroaspartic acid
LOD/LOQ For reference, LOD/LOQ for aspartic acid were ~0.5 pg/µL and ~1.5 pg/µL, respectively[7]

General Workflow for Chiral Analysis

G Principle of Chiral Separation in CE cluster_explanation Mechanism L_en L CS CS L_en->CS K_L D_en D D_en->CS K_D Complex_L L-CS Complex_D D-CS exp 1. D and L enantiomers are introduced into the capillary. 2. The Background Electrolyte contains a Chiral Selector (CS). 3. Enantiomers form transient complexes with the CS. 4. Binding affinities differ (K_L ≠ K_D). 5. This results in different effective mobilities and separation. sep Separation (Different Migration Times) cluster_explanation cluster_explanation cluster_system cluster_system cluster_system->sep

References

D-Pyroaspartic Acid: Application Notes and Protocols for its Investigation as a Biomarker in Specific Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-amino acids, once thought to be absent in higher organisms, are now recognized as playing significant roles in various physiological and pathological processes.[1][2][3][4] The presence and concentration of these enantiomers, particularly D-aspartic acid (D-Asp), have been linked to a range of diseases, including neurodegenerative disorders and age-related ocular conditions.[5][6][7] D-Aspartic acid can undergo various post-translational modifications, leading to the formation of isomers and derivatives that may serve as more specific biomarkers of disease.

One such derivative is D-Pyroaspartic acid, a cyclized form of D-aspartic acid.[1] This document provides detailed application notes and protocols for the investigation of this compound as a potential biomarker for specific diseases. While direct research on this compound as a biomarker is emerging, this guide draws upon the extensive knowledge of D-aspartic acid and its other isomers to provide a comprehensive framework for its study.

This compound: A Novel Biomarker Candidate

This compound, chemically known as (2R)-4-oxoazetidine-2-carboxylic acid, is formed through a head-to-tail cyclization of D-aspartic acid.[1] Unlike pyroglutamic acid, which can be a product of thermal degradation, this compound's formation is a specific chemical transformation.[1] This unique structure suggests it could be a stable and specific indicator of metabolic pathways or degradation processes associated with certain diseases.

The accumulation of D-aspartic acid itself is linked to aging and disease, often through a process called racemization, where the naturally occurring L-aspartic acid is converted to D-aspartic acid.[8][9] This process, along with subsequent isomerization and degradation, can alter protein structure and function, contributing to pathology.[6] The formation of this compound may represent a key step in these pathways.

Potential Disease Associations

Based on the established roles of D-aspartic acid and its isomers, this compound is a promising biomarker candidate for the following conditions:

  • Neurodegenerative Diseases (e.g., Alzheimer's Disease): Altered D-aspartate metabolism has been implicated in Alzheimer's disease.[5][7] The accumulation of modified proteins and peptides is a hallmark of this disease, and this compound could be one such modification.

  • Ocular Diseases (e.g., Age-Related Macular Degeneration, Glaucoma): D-β-aspartic acid-containing proteins have been found to accumulate in age-related ocular diseases.[10][11] The formation of this compound could be part of the protein aging and degradation processes observed in these conditions.

Quantitative Data on D-Aspartic Acid and its Isomers in Disease

While specific quantitative data for this compound is not yet widely available, the following tables summarize the findings for D-aspartic acid and D-β-aspartic acid in relevant diseases. This data provides a basis for hypothesizing the potential changes in this compound levels.

Table 1: D-Aspartic Acid Levels in Alzheimer's Disease

AnalyteSample TypePatient GroupConcentration/RatioFold Change vs. ControlReference
D-AspartateBrain TissueAlzheimer's DiseaseElevated-[12]
D-serine/total serine ratioSerumAlzheimer's DiseaseIncreased-[7]

Table 2: D-β-Aspartic Acid in Ocular Diseases

AnalyteOcular ConditionFindingReference
D-β-aspartic acid-containing proteinsAge-Related Macular DegenerationPositive immunostaining in drusen[6]
D-β-aspartic acid-containing proteinsGlaucoma (rat model)Increased expression in the retina with ocular hypertension[6]
D-β-aspartic acid-containing proteinsPterygiaDetected in tissue samples[6]
D-β-aspartic acid-containing proteinsGelatinous drop-like corneal dystrophyCo-localized with advanced glycation end products in amyloid lesions[6]

Experimental Protocols

The detection and quantification of this compound require sensitive and specific analytical methods. The following protocols are based on established techniques for the analysis of D-amino acids and their isomers, with specific considerations for this compound.

Protocol 1: Sample Preparation from Biological Fluids (e.g., Cerebrospinal Fluid, Plasma)
  • Collection: Collect biological fluid samples using standard sterile techniques.

  • Centrifugation: Centrifuge the samples to remove cells and debris (e.g., 3000 x g for 15 minutes at 4°C).

  • Protein Precipitation: To 100 µL of supernatant, add 400 µL of cold methanol (B129727) to precipitate proteins.

  • Incubation: Incubate at -20°C for 30 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing small molecules, including this compound.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of mobile phase A).

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general framework. Optimization of chromatographic conditions and mass spectrometric parameters is essential for sensitive and accurate quantification.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A chiral column capable of separating D- and L-amino acid derivatives, or a reverse-phase column if a chiral derivatization agent is used.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • A gradient elution will likely be required to separate this compound from other components.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard must be determined by infusing pure standards.

  • Standard Curve: Prepare a standard curve of this compound in a matrix matching the biological sample (e.g., artificial cerebrospinal fluid) to ensure accurate quantification.

  • Data Analysis: Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 3: Protein Hydrolysis for the Analysis of Protein-Bound this compound
  • Protein Isolation: Isolate the protein of interest from tissue or cell lysates using immunoprecipitation or other purification techniques.

  • Acid Hydrolysis:

    • Resuspend the purified protein in 6 M HCl.

    • Heat at 110°C for 24 hours in a sealed, evacuated tube.

    • Note: Acid hydrolysis will likely open the pyroaspartic acid ring, converting it back to aspartic acid. This method is suitable for determining the total D-aspartic acid content after hydrolysis.

  • Enzymatic Digestion:

    • For the analysis of intact this compound within a peptide, enzymatic digestion with a protease (e.g., trypsin) is required.

    • The resulting peptide mixture can then be analyzed by LC-MS/MS to identify peptides containing the this compound modification.

Visualizations

Signaling and Formation Pathway

G cluster_0 Protein Aging and Disease L-Aspartic Acid in Protein L-Aspartic Acid in Protein Racemization Racemization L-Aspartic Acid in Protein->Racemization D-Aspartic Acid in Protein D-Aspartic Acid in Protein Racemization->D-Aspartic Acid in Protein Cyclization Cyclization D-Aspartic Acid in Protein->Cyclization This compound This compound Cyclization->this compound Altered Protein Structure/Function Altered Protein Structure/Function This compound->Altered Protein Structure/Function Disease Pathology Disease Pathology Altered Protein Structure/Function->Disease Pathology

Caption: Formation of this compound in proteins.

Experimental Workflow

G Biological Sample Biological Sample Sample Preparation Sample Preparation Biological Sample->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Biomarker Quantification Biomarker Quantification Data Processing->Biomarker Quantification Statistical Analysis Statistical Analysis Biomarker Quantification->Statistical Analysis Results Results Statistical Analysis->Results

Caption: Workflow for this compound biomarker analysis.

Logical Relationship

G Increased D-Aspartic Acid Racemization Increased D-Aspartic Acid Racemization Formation of this compound Formation of this compound Increased D-Aspartic Acid Racemization->Formation of this compound Elevated this compound Levels Elevated this compound Levels Formation of this compound->Elevated this compound Levels Presence of Neurodegenerative/Ocular Disease Presence of Neurodegenerative/Ocular Disease Elevated this compound Levels->Presence of Neurodegenerative/Ocular Disease is a potential biomarker for

Caption: this compound as a potential disease biomarker.

Conclusion

The investigation of this compound as a biomarker for neurodegenerative and ocular diseases is a promising area of research. Its unique chemical nature and potential involvement in the well-documented pathways of D-aspartic acid accumulation and modification in disease make it a compelling candidate for further study. The protocols and information provided in this document offer a solid foundation for researchers to begin exploring the role of this compound and to develop and validate it as a novel biomarker for improved diagnosis, prognosis, and therapeutic monitoring.

References

Application of D-Pyroaspartic Acid in Neurodegenerative Disease Research: A Pivot to the Established Role of D-Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Initial Inquiry and a Necessary Pivot

An initial search for the application of D-Pyroaspartic acid in neurodegenerative disease research yielded no direct scientific literature. This compound is understood to be a cyclized form of D-Aspartic acid, a synthetic intermediate, and has been used in the synthesis of antibiotic precursors.[1][2] However, its specific biological activity and potential therapeutic applications in the context of neurodegeneration have not been documented in the available scientific literature.

Given the close structural relationship and the user's interest in neurodegenerative diseases, this document will pivot to focus on the extensively studied and highly relevant compound: D-Aspartic acid (D-Asp) . D-Aspartic acid is an endogenous D-amino acid that plays a significant role in the central nervous system and has been implicated in the pathophysiology of various neurodegenerative disorders.[3][4][5]

Application Notes for D-Aspartic Acid in Neurodegenerative Disease Research

Introduction

D-Aspartic acid (D-Asp) is an endogenous neurotransmitter that acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[6][7][8][9] Dysregulation of NMDA receptor signaling is a hallmark of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[5][10] Consequently, D-Aspartic acid has emerged as a molecule of interest for researchers studying the mechanisms of these diseases and exploring potential therapeutic interventions.

Key Research Applications

  • Investigating NMDA Receptor Function and Dysfunction: As a selective NMDA receptor agonist, D-Asp can be used to probe the function of these receptors in both healthy and diseased states. Researchers can utilize D-Asp to study downstream signaling pathways, calcium homeostasis, and excitotoxicity in neuronal cell cultures and animal models of neurodegeneration.

  • Modeling Neurodegenerative Disease Pathologies: Altered levels of D-Asp have been observed in the brains of patients with Alzheimer's disease.[11][12] Researchers can manipulate D-Asp levels in experimental models to investigate its contribution to disease pathogenesis, such as the formation of amyloid-beta plaques.[13][14]

  • Exploring Neuroprotective Strategies: Studies have suggested that D-Asp may have neuroprotective effects under certain conditions.[4] Researchers can investigate the potential of D-Asp or its derivatives to protect neurons from various insults, such as oxidative stress and excitotoxicity, which are common in neurodegenerative diseases.

  • Drug Discovery and Development: D-Asp can be used as a reference compound in screening assays to identify novel modulators of the NMDA receptor. These modulators could have therapeutic potential for treating the cognitive and neuronal deficits associated with neurodegenerative disorders.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the role of D-Aspartic acid in the context of the nervous system and neurodegenerative diseases.

Table 1: Concentrations of D-Aspartic Acid in Neural Tissues

Biological SampleConditionD-Aspartic Acid ConcentrationReference
Human Brain (Gray Matter)Alzheimer's DiseaseSignificantly reduced[11]
Human Brain (Various Regions)Alzheimer's DiseaseSignificantly reduced compared to healthy brains[11]
Rat BrainEmbryonicHigh[3]
Rat BrainAdultLow[3]

Table 2: Functional Effects of D-Aspartic Acid Administration

Experimental ModelTreatmentOutcomeQuantitative MeasurementReference
Aged MiceOral D-AspartateRescue of age-related synaptic plasticity decayEnhancement of NMDAR-dependent LTP[7]
RatsIntraperitoneal D-AspartateIncreased LH and testosterone (B1683101) releaseSignificant increase in blood levels[15][16]
Mouse Hippocampal SlicesD-Aspartate applicationEnhanced Long-Term Potentiation (LTP)Increased fEPSP slope[17]
Mouse Substantia Nigra Dopamine (B1211576) NeuronsD-Aspartate applicationExcitation of neuronsActivation of NMDA, AMPA, and mGluRs[18]

Experimental Protocols

Protocol 1: In Vitro Assessment of D-Aspartic Acid-Induced Neuronal Excitotoxicity

This protocol describes a method to assess the excitotoxic effects of D-Aspartic acid on primary cortical neurons.

Materials:

  • Primary cortical neuron culture

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • D-Aspartic acid solution (sterile, stock concentration 100 mM)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

  • Multi-well plates (96-well)

Procedure:

  • Plate primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.

  • Prepare serial dilutions of D-Aspartic acid in Neurobasal medium to final concentrations ranging from 1 µM to 1 mM.

  • Carefully remove the culture medium from the wells and replace it with the D-Aspartic acid-containing medium or control medium (without D-Aspartic acid).

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, collect the supernatant from each well to measure the release of LDH, an indicator of cell death.

  • Perform the LDH assay according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

Protocol 2: In Vivo Administration of D-Aspartic Acid to a Mouse Model of Alzheimer's Disease

This protocol outlines the oral administration of D-Aspartic acid to a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD mice) to assess its effects on cognitive function.

Materials:

  • 5XFAD transgenic mice and wild-type littermates

  • D-Aspartic acid

  • Drinking water

  • Morris water maze apparatus

  • Animal housing and care facilities

Procedure:

  • At 3 months of age, divide the 5XFAD mice and wild-type controls into two groups each: one receiving D-Aspartic acid in their drinking water and the other receiving regular drinking water.

  • Prepare the D-Aspartic acid solution by dissolving it in the drinking water at a concentration of 20 mM.[7]

  • Provide the D-Aspartic acid solution or regular water ad libitum for a period of 8 weeks.

  • After the treatment period, conduct the Morris water maze test to assess spatial learning and memory.

    • Acquisition Phase: Train the mice to find a hidden platform in the water maze for 5 consecutive days (4 trials per day). Record the escape latency and path length.

    • Probe Trial: On day 6, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Analyze the data to compare the performance of D-Aspartic acid-treated and untreated 5XFAD mice with wild-type controls.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D-Asp D-Aspartic Acid NMDA_R NMDA Receptor D-Asp->NMDA_R Agonist Binding Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening Signaling Downstream Signaling Cascades Ca_ion->Signaling Plasticity Synaptic Plasticity Signaling->Plasticity Excitotoxicity Excitotoxicity Signaling->Excitotoxicity

Caption: Signaling pathway of D-Aspartic acid via the NMDA receptor.

Experimental_Workflow start Start: Primary Cortical Neuron Culture treatment Treatment with D-Aspartic Acid start->treatment incubation 24h Incubation treatment->incubation assay LDH Cytotoxicity Assay incubation->assay analysis Data Analysis: Assess Neuronal Death assay->analysis

Caption: Workflow for in vitro excitotoxicity assessment.

Logical_Relationship cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect DAsp_Dysregulation D-Aspartic Acid Dysregulation NMDA_Dysfunction NMDA Receptor Dysfunction DAsp_Dysregulation->NMDA_Dysfunction leads to Neurodegeneration Neurodegeneration NMDA_Dysfunction->Neurodegeneration contributes to

Caption: Logical relationship between D-Aspartic acid and neurodegeneration.

References

Application Notes and Protocols for Studying Protein Aging and Repair

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Investigating Protein Aging and Repair via Aspartyl Isomerization

Audience: Researchers, scientists, and drug development professionals.

Introduction

The spontaneous degradation of proteins is a fundamental aspect of molecular aging. A prevalent and well-studied mechanism of non-enzymatic protein damage is the isomerization of L-aspartyl (L-Asp) and L-asparaginyl (L-Asn) residues. This process leads to the formation of atypical isomers, including L-isoaspartyl (L-isoAsp), D-aspartyl (D-Asp), and D-isoaspartyl (D-isoAsp) residues, primarily through a succinimide (B58015) intermediate.[1][2][3] The introduction of these altered residues can disrupt the native three-dimensional structure of proteins, leading to loss of function and contributing to the pathology of various age-related and neurodegenerative diseases, such as Alzheimer's disease.[4]

The primary defense against this form of protein damage is the enzymatic repair system mediated by Protein L-isoaspartyl (D-aspartyl) O-methyltransferase (PIMT).[1][5][6] PIMT recognizes and initiates the repair of L-isoaspartyl residues, and to a lesser extent D-aspartyl residues, by catalyzing their methylation.[1][6] This application note provides a comprehensive overview of the mechanisms of aspartyl isomerization and repair, along with detailed protocols for inducing, quantifying, and repairing this form of protein damage in a laboratory setting.

Mechanism of Aspartyl Isomerization and Repair

The process of aspartyl isomerization begins with the intramolecular nucleophilic attack of the peptide bond nitrogen on the side chain carbonyl carbon of an L-aspartyl or L-asparaginyl residue. This reaction results in the formation of a five-membered succinimide ring intermediate.[7][8] This succinimide intermediate is susceptible to hydrolysis at either of its two carbonyl groups, leading to the formation of either the original L-aspartyl residue or the more common L-isoaspartyl residue, typically in a ratio of approximately 1:3.[2] Furthermore, the succinimide intermediate can undergo racemization to form a D-succinimide, which upon hydrolysis, yields D-aspartyl and D-isoaspartyl residues.[9]

The PIMT enzyme plays a crucial role in reversing this damage. It recognizes the L-isoaspartyl residue and catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the α-carboxyl group of the isoaspartyl residue.[1][10] This methylation creates a labile methyl ester that spontaneously converts back to the succinimide intermediate.[10] This reformed succinimide can then be hydrolyzed to yield the normal L-aspartyl residue, thus completing the repair process.[6]

Data Presentation

The following tables summarize key quantitative data related to the kinetics of succinimide formation and the detection limits of relevant assays.

Table 1: Kinetics of Succinimide Formation in Model Peptides

Peptide Sequence (X-Y)Relative Rate of Succinimide FormationReference
Asn-Gly~232-fold faster than Asp-Ala[4]
Asn-Ser~1.6-4.5 times faster than Asn-Ala[4]
Asp-Gly~6.5-17.6 times faster than Asp-Ala[4]
Asn peptides vs. Asp peptides13.1-35.6 times faster[4]

Table 2: Detection Limits for PIMT Activity Assays

Assay MethodSubstrateLimit of DetectionReference
HPLC-based (non-radioactive)NBD-DSIP(isoAsp)~1 pmol of methylated peptide[7]
HPLC-based (non-radioactive)SAH quantificationNot specified[11]
Radioactive ([³H]SAM)VYP(L-isoAsp)HANot specified[12]

Experimental Protocols

Protocol 1: In Vitro Aging of Proteins to Induce Aspartyl Isomerization

This protocol describes a method to induce the formation of isoaspartyl residues in a purified protein or peptide sample through incubation under conditions that promote succinimide formation.

Materials:

  • Purified protein or peptide of interest

  • Incubation Buffer (e.g., 10 mM phosphate, 10 mM citrate, pH 7.4)

  • Incubator or water bath set to 37°C, 40°C, or other desired temperature

  • Microcentrifuge tubes

  • HPLC or Mass Spectrometer for analysis

Procedure:

  • Dissolve the purified protein or peptide in the Incubation Buffer to a final concentration of approximately 1 mg/mL.

  • Aliquot the solution into multiple microcentrifuge tubes to create time-course samples.

  • Incubate the tubes at the desired temperature (e.g., 37°C or 40°C). Higher temperatures will accelerate the aging process.[13]

  • At designated time points (e.g., 0, 24, 48, 72 hours, and weekly), remove one aliquot and store it at -80°C to stop the reaction.

  • After collecting all time points, analyze the samples for the presence of isoaspartyl residues using HPLC or mass spectrometry (see Protocol 2).

Protocol 2: Quantification of Isoaspartate by Mass Spectrometry

This protocol outlines a general workflow for the detection and quantification of isoaspartyl residues in a protein or peptide sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Aged protein/peptide sample from Protocol 1

  • Denaturing buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM DTT)

  • Alkylating agent (e.g., 55 mM iodoacetamide)

  • Protease (e.g., Trypsin)

  • Quenching solution (e.g., 5% formic acid)

  • LC-MS/MS system equipped with Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) capabilities

Procedure:

  • Sample Preparation:

    • Dissolve the protein sample in denaturing buffer.

    • Reduce disulfide bonds by incubating with DTT at 37°C for 1 hour.

    • Alkylate free cysteine residues by incubating with iodoacetamide (B48618) in the dark at room temperature for 30 minutes.

    • Dilute the sample with a buffer compatible with the chosen protease (e.g., 100 mM ammonium (B1175870) bicarbonate for trypsin) to reduce the urea concentration to below 1 M.

    • Add the protease and incubate overnight at 37°C.

    • Quench the digestion by adding formic acid.

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture onto a reverse-phase HPLC column coupled to the mass spectrometer.

    • Separate the peptides using a suitable gradient of acetonitrile (B52724) in 0.1% formic acid.

    • Acquire MS/MS spectra using a data-dependent acquisition mode, with a preference for ETD or ECD fragmentation for precursors matching the mass of peptides containing potential isoaspartate sites.

  • Data Analysis:

    • Process the raw data using appropriate software.

    • Identify peptides containing isoaspartate by the presence of diagnostic fragment ions (c+57 and z-57) in the ETD/ECD spectra.[14]

    • Quantify the extent of isomerization by comparing the peak areas of the isoaspartate-containing peptide with its unmodified counterpart.

Protocol 3: Non-Radioactive PIMT Enzyme Activity Assay

This protocol describes a sensitive, non-radioactive method to measure PIMT activity in cell lysates or with purified enzyme using a fluorescently labeled peptide substrate and HPLC.[7]

Materials:

  • Cell lysate or purified PIMT enzyme

  • Fluorescently labeled isoaspartate-containing peptide substrate (e.g., NBD-DSIP(isoAsp))

  • S-adenosyl-L-methionine (SAM)

  • Reaction Buffer (e.g., 100 mM Bis-Tris, pH 6.8)

  • Quenching solution (e.g., 10% acetic acid)

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing Reaction Buffer, the fluorescent peptide substrate, and the cell lysate or purified PIMT.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding SAM.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Inject the quenched reaction mixture onto a reverse-phase HPLC column.

  • Separate the methylated and unmethylated peptide substrates using an appropriate gradient.

  • Detect the fluorescent peptides using the fluorescence detector.

  • Quantify PIMT activity by calculating the amount of methylated product formed over time, based on the peak area.

Protocol 4: Radioactive PIMT Enzyme Activity Assay

This protocol outlines the classic method for measuring PIMT activity using a radiolabeled methyl donor, [³H]SAM.

Materials:

  • Cell lysate or purified PIMT enzyme

  • Isoaspartate-containing peptide or protein substrate

  • Radiolabeled S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)

  • Reaction Buffer (e.g., 100 mM Bis-Tris, pH 6.8)

  • Quenching solution (e.g., 2 M HCl/1 M acetic acid)

  • Vapor-phase equilibration apparatus

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Set up the reaction mixture in a microcentrifuge tube containing Reaction Buffer, the substrate, and the cell lysate or purified PIMT.

  • Initiate the reaction by adding [³H]SAM.

  • Incubate at 37°C for a defined time.

  • Stop the reaction by adding the quenching solution.

  • Transfer the reaction mixture to a filter paper disc placed in the vapor-phase equilibration apparatus.

  • Allow the volatile [³H]methanol, a byproduct of the reaction, to diffuse and be captured in a scintillation vial containing scintillation fluid.

  • Quantify the radioactivity in the scintillation vial using a liquid scintillation counter. The amount of radioactivity is proportional to the PIMT activity.

Visualizations

Protein_Aging_Pathway cluster_damage Spontaneous Protein Damage cluster_isomers Formation of Isomers cluster_repair Enzymatic Repair L_Asn L-Asparaginyl Residue Succinimide Succinimide Intermediate L_Asn->Succinimide Deamidation L_Asp L-Aspartyl Residue L_Asp->Succinimide Dehydration Succinimide->L_Asp Hydrolysis (minor product) L_isoAsp L-Isoaspartyl Residue Succinimide->L_isoAsp Hydrolysis (major product) D_Asp_isomers D-Aspartyl Isomers Succinimide->D_Asp_isomers Racemization & Hydrolysis PIMT PIMT L_isoAsp->PIMT SAH SAH PIMT->SAH Methylated_isoAsp Methylated L-isoAspartyl PIMT->Methylated_isoAsp SAM SAM SAM->PIMT Methylated_isoAsp->Succinimide Spontaneous demethylation

Caption: Pathway of aspartyl isomerization and PIMT-mediated repair.

Experimental_Workflow cluster_aging In Vitro Aging cluster_analysis Analysis of Damage cluster_repair_exp In Vitro Repair Start Purified Protein Incubation Incubate at 37°C, pH 7.4 Start->Incubation Aged_Protein Aged Protein with Isoaspartate Incubation->Aged_Protein Digestion Proteolytic Digestion Aged_Protein->Digestion PIMT_Assay Incubate with PIMT + SAM Aged_Protein->PIMT_Assay LCMS LC-MS/MS (ETD/ECD) Digestion->LCMS Quantification Quantify Isoaspartate LCMS->Quantification Analysis_Repair HPLC or LC-MS/MS Analysis PIMT_Assay->Analysis_Repair Repair_Quant Quantify Repair Efficiency Analysis_Repair->Repair_Quant

Caption: Experimental workflow for studying protein aging and repair.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in D-Pyroaspartic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of D-Pyroaspartic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the synthesis of this important compound.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yield is a common challenge in the synthesis of this compound, which is typically achieved through the intramolecular cyclization of D-aspartic acid. This guide provides a systematic approach to identifying and resolving potential issues in a question-and-answer format.

Q1: My reaction shows a low conversion of D-aspartic acid to this compound. What are the likely causes?

A1: Low conversion of the starting material can often be attributed to suboptimal reaction conditions that do not favor the intramolecular cyclization. Key factors to investigate include:

  • Inadequate Temperature: The cyclization of aspartic acid to form the succinimide (B58015) intermediate, which then rearranges to pyroaspartic acid, is an endothermic process requiring sufficient thermal energy.[1] Insufficient heating will result in a sluggish or incomplete reaction.

  • Incorrect pH: The reaction mechanism is highly pH-dependent.[2] The cyclization is generally favored under acidic conditions, which promote the necessary protonation of the carboxyl group and facilitate the nucleophilic attack by the amino group. If the reaction medium is neutral or basic, the rate of cyclization will be significantly reduced.

  • Insufficient Reaction Time: Like any chemical reaction, the conversion requires adequate time to proceed to completion. If the reaction is quenched prematurely, a significant amount of unreacted D-aspartic acid will remain.

Q2: I am observing the formation of significant byproducts alongside my desired this compound. What are these byproducts and how can I minimize them?

A2: The formation of byproducts is a common cause of low yield. The primary side reactions in this compound synthesis are:

  • Racemization: The chiral center of D-aspartic acid can be susceptible to racemization under harsh reaction conditions (e.g., high temperatures and extreme pH), leading to the formation of L-Pyroaspartic acid.[3]

  • Formation of β-Aspartyl Peptides: The succinimide intermediate can be opened by nucleophiles, including water or another molecule of D-aspartic acid. If the ring re-closes at the β-carboxyl group, it leads to the formation of β-aspartyl peptides instead of the desired α-linked pyroglutamic acid structure.

  • Oligomerization/Polymerization: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers, trimers, and even poly(D-aspartic acid).[4]

To minimize these side reactions, consider the following strategies:

  • Optimize Reaction Temperature and Time: Use the minimum temperature and reaction time necessary to achieve a reasonable conversion rate to reduce the risk of racemization.

  • Control pH: Maintain an acidic pH to favor the desired cyclization pathway.

  • Use High Dilution: Performing the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular oligomerization.

Q3: My yield is low even after purification. What are the potential issues during workup and purification?

A3: Product loss during the isolation and purification stages can significantly impact the final yield. Potential pitfalls include:

  • Hydrolysis of the Product: this compound, being a lactam, can be susceptible to hydrolysis back to D-aspartic acid under strongly acidic or basic conditions during workup.

  • Inefficient Extraction: If using liquid-liquid extraction, ensure the pH is adjusted appropriately to ensure the product is in a form that is soluble in the extraction solvent.

  • Suboptimal Crystallization/Precipitation: The conditions for crystallizing or precipitating the final product (e.g., solvent, temperature, concentration) may not be optimal, leading to incomplete recovery.

To improve recovery, carefully control the pH during workup and optimize your purification protocol.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound from D-aspartic acid?

A1: The synthesis proceeds via a two-step intramolecular condensation reaction. First, the amino group of D-aspartic acid performs a nucleophilic attack on the side-chain carboxyl group, leading to the formation of a five-membered succinimide intermediate with the elimination of a water molecule. This intermediate then undergoes rearrangement to the more stable pyroaspartic acid lactam structure.[5]

Q2: What is a typical starting point for the reaction conditions?

A2: Based on analogous reactions with glutamic acid, a common starting point for the thermal cyclization of D-aspartic acid is to heat the solid amino acid at a temperature between 130°C and 180°C for 40 to 70 minutes.[6] The reaction can also be performed in a high-boiling solvent under acidic catalysis.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by taking aliquots at different time points and analyzing them using techniques such as:

  • Thin-Layer Chromatography (TLC): To visualize the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and quantify the conversion.

Experimental Protocols

Protocol: Thermal Cyclization of L-Glutamic Acid to L-Pyroglutamic Acid [6]

  • Reaction Setup: Place L-glutamic acid in a reaction vessel equipped for heating and stirring.

  • Heating: Heat the L-glutamic acid to a temperature between 220-290°C in an oil bath with stirring.

  • Reaction: Maintain the reaction at a temperature of 130-180°C for 40-70 minutes to allow for dehydration and cyclization.

  • Cooling and Initial Purification: After the reaction is complete, cool the mixture by adding water and then filter the crude pyroglutamic acid product.

  • Recrystallization: Dissolve the crude product in water at 40-70°C to form a saturated solution. Cool the solution to 30-40°C to induce crystallization.

  • Final Product Isolation: Filter the crystals, wash them with a small amount of cold water, and dry to obtain the purified pyroglutamic acid.

Note: This protocol should be adapted and optimized for D-aspartic acid. The optimal temperature and reaction time may differ.

Quantitative Data Summary

The following table summarizes key parameters and potential outcomes for the synthesis of pyroglutamic acid derivatives, which can serve as a guide for optimizing this compound synthesis.

ParameterConditionExpected Outcome on YieldPotential Side ReactionsCitation
Temperature 130-180°CIncreased conversion rateIncreased risk of racemization and decomposition[6]
pH AcidicFavors intramolecular cyclizationHydrolysis of product if too acidic during workup[2]
Concentration High DilutionFavors intramolecular cyclization, reduces oligomerizationMay require larger solvent volumes and longer reaction times[4]
Reaction Time 40-70 minutesSufficient for high conversionLonger times may increase side product formation[6]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow Experimental Workflow for this compound Synthesis start Start: D-Aspartic Acid heating Thermal or Acid-Catalyzed Cyclization start->heating monitoring Reaction Monitoring (TLC, HPLC, NMR) heating->monitoring monitoring->heating Continue reaction workup Quenching and Crude Product Isolation monitoring->workup Reaction complete purification Purification (Crystallization, Chromatography) workup->purification analysis Product Characterization (NMR, MS, Optical Rotation) purification->analysis end End: this compound analysis->end

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Troubleshooting Logic for Low Yield in this compound Synthesis start Low Yield of This compound check_conversion Analyze reaction mixture: Low conversion of starting material? start->check_conversion yes_conversion Yes check_conversion->yes_conversion Yes no_conversion No check_conversion->no_conversion No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Adjust to Acidic pH - Increase Reaction Time yes_conversion->optimize_conditions check_byproducts Analyze reaction mixture: Significant byproducts observed? no_conversion->check_byproducts end Improved Yield optimize_conditions->end yes_byproducts Yes check_byproducts->yes_byproducts Yes no_byproducts No check_byproducts->no_byproducts No minimize_side_reactions Minimize Side Reactions: - Optimize Temp./Time - Use High Dilution - Consider Additives (e.g., HOBt) yes_byproducts->minimize_side_reactions check_workup Review Purification Protocol: - Check pH during workup - Optimize extraction/crystallization no_byproducts->check_workup minimize_side_reactions->end check_workup->end

Caption: A decision tree to troubleshoot and resolve issues of low yield in this compound synthesis.

References

Preventing racemization during D-Pyroaspartic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Pyroglutamic acid synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of D-Pyroglutamic acid from D-Aspartic acid?

Racemization during the synthesis of D-Pyroglutamic acid, which is formed from the cyclization of glutamic acid, is a significant challenge. However, if starting from D-Aspartic acid, the primary concern is the formation of a succinimide (B58015) derivative (aspartimide), which is highly prone to racemization.[1][2] The α-proton of the activated aspartic acid residue is susceptible to abstraction by a base, leading to the formation of a planar carbanion intermediate, which can be protonated from either side, resulting in a mixture of D and L enantiomers.[3] This process is often facilitated by an oxazolone (B7731731) intermediate mechanism, especially during activation of the carboxyl group.[4][5][6]

Q2: I seem to be getting a mix of products. Is it possible I'm forming something other than D-Pyroglutamic acid from D-Aspartic acid?

Yes, this is a critical point. The intramolecular cyclization of an N-terminal glutamic acid residue yields pyroglutamic acid.[7][8][9] In contrast, the cyclization of an aspartic acid side chain leads to the formation of a succinimide (aspartimide) derivative.[2][10] This succinimide ring is susceptible to nucleophilic attack, which can result in a mixture of α- and β-peptides and significant racemization.[1] It is crucial to confirm the identity of your product. N-terminal glutamine can also spontaneously cyclize to form pyroglutamate.[8][11]

Q3: What role do protecting groups play in preventing racemization?

Protecting groups are crucial for minimizing racemization.[12][13] For the α-amino group, common protecting groups like Benzyloxycarbonyl (Z) are known to be resistant to racemization during activation.[12] For the side chain carboxyl group of aspartic acid, using bulky ester protecting groups such as tert-butyl ester (OtBu) can sterically hinder the formation of the aspartimide intermediate, although this is not always completely effective in preventing it.[1]

Q4: Can the choice of coupling reagents and additives influence the extent of racemization?

Absolutely. The activation of the carboxyl group is a critical step where racemization can occur.[4][11] While highly effective, some phosphonium (B103445) and uronium salt-based coupling reagents can promote racemization, especially in the presence of tertiary amines.[14] The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or OxymaPure to the reaction mixture can significantly suppress racemization by forming activated esters that are less prone to this side reaction.[11][15] Copper(II) chloride in conjunction with HOBt has also been shown to be effective in suppressing racemization during solution-phase coupling.[11]

Q5: How do reaction conditions such as solvent, base, and temperature affect chiral purity?

The reaction environment plays a significant role in maintaining stereochemical integrity.

  • Base: The strength and steric hindrance of the base used are critical factors.[4] Sterically hindered bases, such as 2,4,6-collidine (TMP), are less likely to cause racemization compared to less hindered and stronger bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA).[4][16]

  • Solvent: Polar solvents can accelerate racemization.[6]

  • Temperature: Elevated temperatures, often used to increase reaction rates (e.g., in microwave-assisted synthesis), can also increase the rate of racemization.[16][17] For sensitive amino acids, lowering the coupling temperature can be beneficial.[16][17]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant presence of L-Pyroglutamic acid in the final product (High degree of racemization) 1. The base used for the reaction is too strong or not sterically hindered. 2. The coupling reagent is promoting oxazolone formation. 3. The reaction temperature is too high. 4. Inappropriate protecting group strategy.1. Switch to a sterically hindered base like 2,4,6-collidine.[4][16] 2. Add HOBt, HOAt, or OxymaPure to the coupling reaction.[11] Consider using carbodiimide-based coupling methods. 3. Lower the reaction temperature, especially during the activation/coupling step.[16][17] 4. Use a Z-protecting group for the α-amino group and a bulky ester for the side chain.[1][12]
Low yield of the desired D-Pyroglutamic acid and presence of multiple byproducts. 1. Formation of aspartimide instead of the desired pyroglutamic acid ring.[1] 2. Dehydration or other side reactions occurring under the reaction conditions.1. Verify the starting material; D-Glutamic acid is the direct precursor to D-Pyroglutamic acid.[18] If using D-Aspartic acid, be aware of the propensity for aspartimide formation.[1] 2. Optimize reaction conditions (temperature, reaction time) to favor the desired cyclization.
Difficulty in purifying D-Pyroglutamic acid from its L-enantiomer. The synthesized product is a racemic or near-racemic mixture.1. If racemization cannot be fully prevented during synthesis, resolution of the racemic mixture will be necessary. This can be achieved through methods like diastereomeric salt formation with a chiral base followed by crystallization.[19][20] 2. Chiral chromatography can also be employed for separation.

Experimental Protocols

Protocol 1: General Method for Cyclization of D-Glutamic Acid

This protocol describes a general method for the thermal cyclization of D-Glutamic acid to D-Pyroglutamic acid.

  • Preparation: Place D-Glutamic acid in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the flask to approximately 180°C.[8] This can be done in an oil bath.

  • Reaction: The heating process results in the loss of a water molecule and the formation of the lactam ring of pyroglutamic acid.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. The resulting D-Pyroglutamic acid can be purified by recrystallization.

  • Chiral Purity Analysis: The enantiomeric purity of the final product should be assessed using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Racemization Suppression During Amide Bond Formation (Adapted for Cyclization)

This protocol outlines key considerations for minimizing racemization during a coupling-reagent-mediated cyclization.

  • Reagent Selection:

    • Amino Acid: Start with N-protected D-Glutamic acid (e.g., Z-D-Glu-OH).

    • Coupling Reagent: Use a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

    • Additive: Add an equimolar amount of HOBt or OxymaPure to the reaction mixture.[11]

    • Base: If a base is required, use a sterically hindered base like 2,4,6-collidine.[4]

  • Reaction Conditions:

    • Solvent: Use a non-polar or less polar solvent.

    • Temperature: Maintain a low temperature (e.g., 0°C to room temperature) throughout the activation and cyclization steps.

  • Procedure:

    • Dissolve the N-protected D-Glutamic acid and the additive (HOBt/OxymaPure) in the chosen solvent.

    • Cool the mixture in an ice bath.

    • Add the coupling reagent and stir for a short period to allow for the formation of the activated ester.

    • If necessary, add the base dropwise, maintaining the low temperature.

    • Allow the reaction to proceed until cyclization is complete, monitoring by TLC.

  • Purification and Analysis:

    • After work-up, purify the product using column chromatography or recrystallization.

    • Analyze the enantiomeric excess of the final D-Pyroglutamic acid product by chiral HPLC.

Visual Guides

RacemizationMechanism cluster_0 Racemization Pathway D_Asp D-Aspartic Acid Derivative Activated Activated Intermediate (e.g., Oxazolone) D_Asp->Activated + Activating Agent Planar Planar Carbanion Intermediate Activated->Planar + Base - H+ Planar->D_Asp + H+ L_Asp L-Aspartic Acid Derivative Planar->L_Asp + H+

Caption: Mechanism of racemization via a planar intermediate.

Workflow Start Start: N-Protected D-Glutamic Acid Activation Activation Step Start->Activation Add Coupling Reagent + Additive (HOBt/Oxyma) Cyclization Intramolecular Cyclization Activation->Cyclization Add Sterically Hindered Base (if needed) at low temp. Deprotection Deprotection Cyclization->Deprotection Purification Purification Deprotection->Purification Analysis Chiral Purity Analysis (e.g., Chiral HPLC) Purification->Analysis End Final Product: D-Pyroglutamic Acid Analysis->End

Caption: Workflow for minimizing racemization during synthesis.

References

D-Pyroaspartic acid stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of D-Pyroaspartic acid in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with this compound in aqueous solutions?

A1: The primary stability concern for this compound in aqueous solutions is the hydrolysis of its internal lactam ring. This reaction opens the ring to form D-aspartic acid. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in neutral to slightly acidic solutions (approximately pH 4-7). In strongly acidic (pH < 3) or alkaline (pH > 9) conditions, the rate of hydrolysis to D-aspartic acid increases significantly.[1] Basic conditions, in particular, promote the hydrolysis of the lactam ring.

Q3: What is the impact of temperature on the stability of this compound solutions?

A3: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature.[1] For long-term storage, it is recommended to keep aqueous solutions refrigerated (2-8°C) or frozen. Elevated temperatures, such as those used in accelerated stability studies (e.g., 40°C and above), will significantly increase the degradation rate.

Q4: What are the expected degradation products of this compound in an aqueous solution?

A4: The sole expected degradation product from the hydrolysis of the lactam ring is D-aspartic acid.

Q5: How should I prepare and store aqueous solutions of this compound for optimal stability?

A5: For maximum stability, dissolve this compound in a neutral or slightly acidic buffer (e.g., phosphate (B84403) or citrate (B86180) buffer, pH 5-7). Prepare solutions fresh whenever possible. For storage, aliquot the solution into airtight containers and store at -20°C or below. Avoid repeated freeze-thaw cycles. A product information sheet for D-Aspartic acid suggests that aqueous solutions should not be stored for more than one day.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound purity over time in solution. Hydrolysis of the lactam ring. The solution's pH may be too high or too low, or the storage temperature may be too high.Prepare fresh solutions for each experiment. If storage is necessary, use a neutral pH buffer and store frozen at -20°C or -80°C. Re-analyze the purity of the solution before use if it has been stored for an extended period.
An unexpected peak appears in my HPLC chromatogram, co-eluting with a D-aspartic acid standard. Degradation of this compound. The peak is likely the D-aspartic acid degradation product resulting from hydrolysis.Confirm the identity of the peak by co-injection with a D-aspartic acid standard or by using mass spectrometry. Review your solution preparation and storage procedures to minimize degradation.
Inconsistent results between experiments. Variable degradation of this compound. Differences in solution age, storage conditions, or pH between experimental setups can lead to varying levels of degradation.Standardize your protocol for solution preparation and handling. Always use freshly prepared solutions or solutions that have been stored under validated stable conditions.
Rapid degradation observed in a buffered solution. Buffer catalysis. Although less common for this type of hydrolysis, some buffer components can potentially catalyze the degradation reaction.If you suspect buffer catalysis, try preparing the solution in a different buffer system at the same pH or in purified water (for short-term use) to see if the stability improves.

Quantitative Data Summary

Precise kinetic data for this compound hydrolysis is not available. The following table provides a semi-quantitative summary of expected stability based on data from analogous compounds like pyroglutamic acid and general principles of lactam chemistry.

pH Range Temperature Expected Stability Justification
< 3 (Strongly Acidic) 2-8°C (Refrigerated)Low to ModerateAcid-catalyzed hydrolysis of the lactam ring is expected.[1]
25°C (Room Temp)LowThe rate of acid-catalyzed hydrolysis increases with temperature.
> 40°C (Elevated)Very LowSignificant and rapid degradation is likely.
4 - 7 (Slightly Acidic to Neutral) 2-8°C (Refrigerated)HighThis is the pH range of maximum stability for the lactam ring.
25°C (Room Temp)Moderate to HighMinimal degradation is expected over short periods. For long-term storage, refrigeration is recommended.
> 40°C (Elevated)ModerateIncreased temperature will accelerate hydrolysis, but it will be slower than at extreme pH values.
> 9 (Alkaline) 2-8°C (Refrigerated)LowBase-catalyzed hydrolysis of the lactam ring is efficient.
25°C (Room Temp)Very LowRapid degradation is expected.
> 40°C (Elevated)Very LowExtremely rapid degradation is likely.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify degradation products and determine the stability-indicating capability of an analytical method.

1. Objective: To assess the stability of this compound under various stress conditions (hydrolysis, oxidation, thermal, and photolytic stress) and to develop a stability-indicating analytical method.

2. Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.0)

  • D-aspartic acid reference standard

3. Equipment:

  • Analytical balance

  • HPLC system with UV or MS detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • Volumetric flasks and pipettes

4. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in HPLC-grade water.

5. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature (25°C) for 4 hours.

    • At various time points (e.g., 0, 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Incubate at room temperature (25°C) for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 80°C for 48 hours.

    • Also, incubate the 1 mg/mL aqueous stock solution at 60°C for 48 hours.

    • At various time points, sample the solid (dissolve in water for analysis) and the solution, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the 1 mg/mL stock solution and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Analyze the samples after exposure.

6. HPLC Analytical Method (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a phosphate buffer (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

7. Analysis:

  • Analyze all stressed samples by HPLC.

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • Calculate the percentage degradation of this compound.

  • Identify and quantify the major degradation product (expected to be D-aspartic acid).

  • Validate the HPLC method for its ability to separate this compound from its degradation products (specificity).

Visualizations

D_Pyroaspartic_acid This compound (Lactam Ring) Transition_State Tetrahedral Intermediate D_Pyroaspartic_acid->Transition_State + H₂O (Acid/Base Catalysis) D_Aspartic_Acid D-Aspartic Acid (Ring-Opened) Transition_State->D_Aspartic_Acid Ring Opening

Caption: Degradation pathway of this compound via hydrolysis.

start Start: Prepare Stock Solution (1 mg/mL in Water) stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxid.) start->stress sampling Sample at Time Intervals stress->sampling neutralize Neutralize (if applicable) & Dilute sampling->neutralize hplc HPLC Analysis (C18, UV 210 nm) neutralize->hplc data Data Analysis: - % Degradation - Identify Peaks - Mass Balance hplc->data end End: Stability Profile data->end start Unexpected Peak or Purity Loss in HPLC check_std Is the peak present in the reference standard? start->check_std degradation Hypothesis: Degradation Product check_std->degradation No impurity Hypothesis: Impurity from starting material or solvent check_std->impurity Yes confirm_id Confirm ID: - Co-injection with D-Aspartic Acid std. - LC-MS analysis degradation->confirm_id review_synthesis Review Synthesis & Purification of Starting Material impurity->review_synthesis review_storage Review Solution Prep & Storage: - pH - Temperature - Age of solution confirm_id->review_storage end_stable Action: Optimize storage (pH, Temp) & use fresh solution review_storage->end_stable end_impure Action: Re-purify starting material or use higher grade solvents review_synthesis->end_impure

References

Technical Support Center: Improving HPLC Resolution for D-Pyroaspartic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of D-Pyroaspartic acid isomers. The following information is designed to help you resolve common issues and optimize your chromatographic method.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor resolution between D- and L-Pyroaspartic acid enantiomers?

A1: The most frequent cause of poor resolution in chiral HPLC is an unsuitable Chiral Stationary Phase (CSP). The selection of the CSP is the most critical factor for achieving enantioseparation. For amino acids and their derivatives, polysaccharide-based, macrocyclic glycopeptide, and ion-exchange CSPs are often successful.[1][2] If you are experiencing poor resolution, the first step is to ensure your chosen CSP is appropriate for this class of molecule.

Q2: How does the mobile phase composition affect the separation of pyroaspartic acid isomers?

A2: The mobile phase plays a crucial role in modulating the interactions between the analytes and the CSP. Key components to consider are:

  • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol (B129727), acetonitrile, ethanol) can significantly alter selectivity and retention.[3]

  • pH: The pH of the mobile phase affects the ionization state of pyroaspartic acid, which has two carboxylic acid groups. Controlling the pH with a suitable buffer is essential for consistent retention and peak shape.[1]

  • Additives: Acidic or basic additives (e.g., trifluoroacetic acid - TFA, diethylamine (B46881) - DEA) can be used to improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[1][4]

Q3: Can temperature be used to improve the resolution of this compound isomers?

A3: Yes, temperature is a valuable parameter for optimizing chiral separations. Generally, lower temperatures tend to increase the enantioselectivity, leading to better resolution.[1] However, this can also lead to broader peaks and longer run times. Conversely, higher temperatures can improve peak efficiency. The effect of temperature is compound-dependent, so it should be systematically investigated for your specific separation.[1]

Q4: I'm observing significant peak tailing for my pyroaspartic acid isomers. What could be the cause?

A4: Peak tailing for acidic compounds like pyroaspartic acid is often caused by secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[1] To mitigate this, you can:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is low enough to keep the carboxylic acid groups in their protonated form. Adding a small amount of an acidic modifier like TFA (0.1%) can help.[1]

  • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.[1]

  • Use a High-Purity Column: Modern, high-purity silica (B1680970) columns with advanced end-capping are designed to minimize silanol interactions.

Q5: Is derivatization necessary to separate D- and L-Pyroaspartic acid?

A5: While direct enantioseparation on a CSP is often possible, derivatization can be a useful strategy if direct methods fail or if you need to improve detection sensitivity.[3][4] Derivatizing the amino group with a chiral derivatizing agent creates diastereomers that can be separated on a standard achiral HPLC column.[5] However, this adds an extra step to your sample preparation and can introduce potential sources of error.[3]

Troubleshooting Guide

Problem 1: Poor or No Resolution (Rs < 1.5)

G start Poor Resolution (Rs < 1.5) csp Is the Chiral Stationary Phase (CSP) appropriate? start->csp csp_yes Yes csp->csp_yes csp_no No csp->csp_no Re-evaluate mobile_phase Optimize Mobile Phase csp_yes->mobile_phase select_csp Select a more suitable CSP (e.g., polysaccharide, macrocyclic glycopeptide). csp_no->select_csp temp Optimize Column Temperature mobile_phase->temp flow_rate Decrease Flow Rate temp->flow_rate end Resolution Improved flow_rate->end

Detailed Steps:

  • Verify CSP Selection: The first and most critical step is to confirm that your chosen CSP is suitable for separating acidic amino acid enantiomers. Polysaccharide-based columns (e.g., Chiralpak series) or macrocyclic glycopeptide columns (e.g., CHIROBIOTIC T) are good starting points.[2][6]

  • Optimize Mobile Phase:

    • Organic Modifier: Systematically vary the ratio of your organic modifier (e.g., methanol or acetonitrile) and aqueous phase.

    • pH and Additives: For pyroaspartic acid, a low pH mobile phase is generally recommended. Start with an acidic additive like 0.1% formic acid or TFA. Ensure your buffer concentration is adequate (typically 10-20 mM) if you are using one.[1]

  • Optimize Temperature: Evaluate the effect of column temperature on resolution. Start at ambient temperature (25°C) and then analyze at lower temperatures (e.g., 15°C, 20°C) and higher temperatures (e.g., 30°C, 35°C) in 5°C increments.[1]

  • Decrease Flow Rate: Reducing the flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the CSP.

Problem 2: Peak Tailing or Asymmetric Peaks

G start Peak Tailing overload Check for Column Overload start->overload overload_yes Yes overload->overload_yes overload_no No overload->overload_no reduce_conc Reduce sample concentration or injection volume. overload_yes->reduce_conc mobile_phase_ph Optimize Mobile Phase pH and Additives overload_no->mobile_phase_ph check_column Inspect Column and System mobile_phase_ph->check_column end Peak Shape Improved check_column->end

Detailed Steps:

  • Check for Column Overload: Inject a 1:10 and 1:100 dilution of your sample. If the peak shape improves significantly, you are overloading the column. Reduce the sample concentration or injection volume.[1]

  • Optimize Mobile Phase pH and Additives:

    • For pyroaspartic acid, which is acidic, add a small amount of a strong acid like TFA (0.1%) to the mobile phase. This will suppress the ionization of the carboxylic acid groups and minimize secondary interactions with the stationary phase.[1]

  • Inspect Column and System:

    • Ensure that there are no blockages in the column frit by reversing and flushing the column (if the manufacturer's instructions permit).

    • Check for any dead volumes in the system, such as from poorly connected fittings.

Data Presentation

Table 1: Effect of HPLC Parameters on Resolution of Amino Acid Enantiomers

ParameterChangeExpected Effect on Resolution (Rs)Expected Effect on Retention Time (tR)Potential Trade-offs
Mobile Phase Increase % Organic ModifierVariable; can increase or decrease RsGenerally decreases tRMay require re-optimization of other parameters
Decrease pH (for acidic analytes)Often improves peak shape, which can improve RsMay increase or decrease tR depending on interactionMay affect column stability over time
Temperature DecreaseGenerally increases RsIncreases tRIncreases backpressure; may decrease efficiency
IncreaseGenerally decreases RsDecreases tRImproves peak efficiency; may decrease column lifetime
Flow Rate DecreaseCan increase RsIncreases tRLonger analysis time
IncreaseCan decrease RsDecreases tRShorter analysis time; may increase backpressure

Note: The effects listed are general trends for chiral separations of amino acids and should be empirically verified for this compound.

Experimental Protocols

Recommended Starting Method for D/L-Pyroaspartic Acid Separation

This method is a starting point based on successful separations of the closely related aspartic acid. Optimization will likely be required.

  • Column: CHIROBIOTIC T, 25 cm x 4.6 mm I.D., 5 µm particles

  • Mobile Phase: 70% Methanol, 30% Water, 0.02% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detector: UV at 205 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a solvent that is compatible with the mobile phase, ideally the mobile phase itself.

Method Development Workflow

G start Method Development Start csp Select Chiral Stationary Phase (CSP) start->csp mobile_phase_screen Screen Mobile Phase Composition (Organic modifier, pH, additives) csp->mobile_phase_screen temp_screen Screen Column Temperature mobile_phase_screen->temp_screen optimize Fine-tune Parameters (Gradient, flow rate) temp_screen->optimize validate Method Validation optimize->validate end Final Method validate->end

References

Troubleshooting D-Pyroaspartic acid mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the mass spectrometry analysis of D-Pyroaspartic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its analysis challenging?

This compound (pyroAsp) is a cyclic imide (specifically, a succinimide (B58015) derivative) formed from D-aspartic acid through an intramolecular cyclization with the loss of a water molecule. This conversion can be a significant analytical challenge because it often occurs as an unintended artifact during sample preparation, storage, or even within the mass spectrometer's ion source.[1][2] The formation of pyroAsp is problematic when the intended analyte is a peptide containing D-aspartic acid, as it leads to a mass shift and ambiguity in identifying the native state of the peptide. This phenomenon is analogous to the well-documented in-source cyclization of glutamine and glutamic acid to form pyroglutamic acid.[2][3]

Q2: My mass spectrum shows a prominent peak at [M-18 Da] for my D-aspartic acid-containing analyte. What does this indicate?

Observing a mass corresponding to the loss of 18 Da (the mass of water) from your expected molecular weight is a strong indication that D-aspartic acid has cyclized to form this compound.[1] This conversion can happen prior to analysis or, commonly, within the electrospray ionization (ESI) source. The efficiency of this in-source cyclization can be influenced by instrument settings, particularly the fragmentor voltage or other source temperature parameters.[2] Higher fragmentor voltages can increase the internal energy of the ions, promoting the loss of water and the formation of the cyclic imide.[2]

Q3: I am observing low signal intensity and/or poor peak shape for my analyte. What are the initial troubleshooting steps?

Low signal and poor peak shape are common mass spectrometry issues that can stem from various sources. A systematic approach is recommended:

  • Sample Preparation: Ensure the sample is properly desalted and free of contaminants like detergents or polymers (e.g., PEG), which can cause ion suppression.[4] Acidify the sample with formic or trifluoroacetic acid to a pH < 3 before using C18 desalting columns to ensure efficient binding.[4]

  • Liquid Chromatography (LC):

    • Verify mobile phase composition and ensure fresh solvents are used.

    • Check for leaks in the LC system, as this can cause pressure fluctuations and retention time shifts.[5]

    • Ensure the column is not clogged and is properly equilibrated before injection.

  • Mass Spectrometer (MS):

    • Perform a system suitability check and calibration to ensure the instrument is performing within specifications.[4]

    • Clean the ion source if contamination is suspected. Common contaminants include salts and polymers that can accumulate and suppress the signal.

    • Optimize ion source parameters, including gas flows, temperatures, and voltages, for your specific analyte.

Q4: How can I minimize the artificial formation of this compound during my analysis?

Preventing or minimizing the formation of pyroAsp is crucial for accurate quantification of D-aspartic acid-containing molecules. Consider the following strategies:

  • Sample Handling: Prepare samples at low temperatures and avoid prolonged storage, especially at acidic or basic pH, which can catalyze cyclization.

  • LC Method: Use a robust chromatographic method that separates D-aspartic acid from its pyroAsp form. This allows for individual quantification even if some conversion occurs.

  • MS Source Optimization: This is a critical step. Carefully tune the ion source parameters to use the minimum energy required for efficient ionization. Specifically, reduce the fragmentor voltage (or equivalent parameter on your instrument) to minimize in-source cyclization.[2] It is advisable to perform a voltage ramp experiment to find an optimal value that maximizes the signal for the D-aspartic acid form while minimizing the [M-18] pyroAsp peak.

This compound Fragmentation Data

The fragmentation of protonated this compound ([M+H]⁺, m/z 116.03) is expected to involve characteristic losses from its cyclic succinimide structure. The table below summarizes the predicted key fragment ions based on its chemical structure and fragmentation patterns of similar molecules like pyroglutamic acid.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Identity of Loss
116.0388.0428Carbon monoxide (CO)
116.0399.0317Ammonia (NH₃)
116.0370.0446Formic Acid (CH₂O₂)
88.0460.0428Carbon monoxide (CO)

Experimental Protocols

Protocol: LC-MS/MS Analysis of a this compound-Containing Peptide

This protocol provides a general framework for analyzing a peptide where D-aspartic acid may have been converted to this compound.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or cell lysate, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator.

  • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 98% Water/2% Acetonitrile with 0.1% Formic Acid).

2. Liquid Chromatography (LC)

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 40% B

    • 15-16 min: 40% to 90% B

    • 16-18 min: Hold at 90% B

    • 18-18.1 min: 90% to 2% B

    • 18.1-22 min: Re-equilibrate at 2% B

3. Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Gas Temperature: 300°C

    • Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 100 V (Note: This voltage should be optimized to minimize in-source pyroAsp formation ).[2]

  • MRM Transitions: Set up specific precursor -> product ion transitions for both the native aspartic acid-containing peptide and the pyroaspartic acid form ([M-18]).

Troubleshooting Workflow

TroubleshootingWorkflow start Problem: Unexpected [M-18] Peak or Low Analyte Signal cause1 Potential Cause: In-Source Cyclization start->cause1 cause2 Potential Cause: Sample Preparation Artifact start->cause2 cause3 Potential Cause: Poor Ionization / Suppression start->cause3 cause4 Potential Cause: LC Separation Issue start->cause4 sol1 Solution: Reduce Fragmentor/Source Voltage. Optimize Source Temperatures. cause1->sol1 Action sol2 Solution: Analyze samples immediately. Avoid high temperatures & extreme pH. cause2->sol2 Action sol3 Solution: Perform sample cleanup (desalting). Check for contaminants (PEG, detergents). Calibrate MS. cause3->sol3 Action sol4 Solution: Verify mobile phase composition. Check for system leaks. Equilibrate column properly. cause4->sol4 Action

Caption: Troubleshooting workflow for common this compound MS issues.

References

Technical Support Center: Optimizing D-Aspartic Acid Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the intramolecular cyclization of D-aspartic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in this chemical transformation. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of D-aspartic acid cyclization, and what is the underlying mechanism?

The primary product of the intramolecular cyclization of D-aspartic acid is D-succinimide (also known as D-aminosuccinimide). This reaction is a dehydration or condensation reaction where the amino group of D-aspartic acid nucleophilically attacks one of the carboxyl groups, leading to the formation of a five-membered ring structure and the elimination of a water molecule. This process is particularly relevant in the context of peptide and protein chemistry, where it can be a source of degradation and modification of aspartyl residues.

The general mechanism for the cyclization of an aspartic acid residue involves a two-step process:

  • Cyclization (Intramolecular Addition): The nitrogen atom of the amide bond on the C-terminal side of the aspartic acid residue performs a nucleophilic attack on the side-chain carboxyl carbon. This forms a tetrahedral intermediate.[1]

  • Dehydration: A water molecule is eliminated from the tetrahedral intermediate, resulting in the formation of the succinimide (B58015) ring.[1]

While much of the detailed mechanistic work has been done on aspartic acid residues within peptides, the fundamental principle of intramolecular nucleophilic attack and dehydration applies to free D-aspartic acid as well.

Q2: What are the key reaction parameters that influence the yield and rate of D-aspartic acid cyclization?

Several factors can significantly impact the efficiency of D-aspartic acid cyclization. These include:

  • Temperature: Higher temperatures generally favor the dehydration reaction. Thermal condensation of aspartic acid to form polysuccinimide, which proceeds via the succinimide intermediate, is typically carried out at temperatures ranging from 180°C to 250°C.[2][3]

  • pH: The pH of the reaction medium is critical. Acidic conditions are generally known to promote the cyclization of aspartic acid residues.[4] For aspartic acid residues in peptides, a bell-shaped curve is observed in the pH-rate profile, with the cyclization being rate-determining at pH values below approximately 3.[4]

  • Catalysts: The reaction can be catalyzed by acids. For instance, acetic acid and dihydrogen phosphate (B84403) ions have been shown to catalyze succinimide formation from aspartic acid residues.[1][5] Phosphoric acid has been used as a catalyst in the thermal polycondensation of L-aspartic acid to polysuccinimide.

  • Solvent: The choice of solvent can influence the reaction rate and equilibrium. While aqueous solutions are common, the use of organic solvents can also be explored, particularly if co-reactants or catalysts with limited water solubility are employed.

Q3: What are the common side reactions to be aware of during D-aspartic acid cyclization, and how can they be minimized?

The primary side reactions of concern are:

  • Racemization: The succinimide intermediate is prone to racemization, which can lead to the formation of L-succinimide and subsequently L-aspartic acid and L-isoaspartic acid upon hydrolysis.[1] This is a significant issue in peptide synthesis where stereochemical integrity is crucial. Minimizing reaction time and temperature can help reduce the extent of racemization.

  • Polymerization: Under forcing conditions, such as high temperatures, the initially formed D-succinimide can undergo ring-opening polymerization to form poly(D-aspartic acid).[2][6] To favor the monomeric cyclic product, it is important to carefully control the reaction time and temperature, and to consider using a high-dilution approach if polymerization is a significant issue.

  • Hydrolysis: The succinimide ring can be hydrolyzed back to D-aspartic acid or to its isomer, D-β-aspartic acid (isoaspartic acid). The ratio of these products upon hydrolysis is often around 1:3.[5] Controlling the water content of the reaction medium and the work-up conditions is important to prevent premature hydrolysis of the desired succinimide product.

Troubleshooting Guides

Issue 1: Low Yield of D-Succinimide
Potential Cause Recommended Solution
Incomplete Reaction Increase reaction temperature and/or time. Monitor the reaction progress using a suitable analytical technique such as HPLC or NMR.
Consider the addition of a catalyst, such as a catalytic amount of a strong acid (e.g., phosphoric acid), to accelerate the reaction.
Equilibrium Favoring Reactant If the reaction is performed in an aqueous solution, consider methods to remove water as it is formed, for example, by azeotropic distillation with a suitable solvent like toluene, to drive the equilibrium towards the product.
Product Degradation The desired D-succinimide may be susceptible to hydrolysis back to D-aspartic acid or polymerization under the reaction conditions. Optimize the reaction time to maximize the yield of the monomeric cyclic product before significant degradation occurs.
Suboptimal pH If the reaction is conducted in solution, perform small-scale experiments to screen a range of acidic pH values to find the optimal condition for cyclization.
Issue 2: Presence of Significant Impurities in the Product
Potential Cause Recommended Solution
Polymerization Reduce the reaction temperature and/or time. Consider performing the reaction under high dilution conditions to disfavor intermolecular reactions that lead to polymerization.
Racemization Minimize the exposure of the succinimide intermediate to harsh conditions (high temperature, prolonged reaction times, strong base). Purify the product as soon as the reaction is complete.
Hydrolysis Products (D-aspartic acid, D-isoaspartic acid) During work-up and purification, avoid prolonged exposure to aqueous basic or acidic conditions that can promote ring-opening of the succinimide. Use anhydrous solvents for extraction and crystallization where possible.
Starting Material Contamination Ensure the purity of the starting D-aspartic acid.

Experimental Protocols

Protocol 1: Thermal Cyclization of D-Aspartic Acid

This protocol is adapted from general procedures for the thermal condensation of aspartic acid. Optimization of temperature and time will be necessary to maximize the yield of the monomeric D-succinimide.

Materials:

  • D-aspartic acid

  • High-boiling point, inert solvent (e.g., diphenyl ether, sulfolane) (optional)

  • Distillation apparatus

  • Heating mantle with temperature controller

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Place D-aspartic acid in a round-bottom flask equipped with a distillation head and a collection flask.

  • If using a solvent, add it to the flask.

  • Begin heating the flask under an inert atmosphere.

  • Gradually increase the temperature to 180-220°C. Water will begin to distill off.

  • Monitor the reaction by periodically taking small aliquots (if possible) and analyzing them by a suitable method (e.g., TLC, HPLC, or NMR) to determine the ratio of starting material to product.

  • Once the reaction has reached the desired conversion, cool the reaction mixture to room temperature.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetone).

Note: This method is likely to produce some amount of poly(D-aspartic acid). Careful control of the reaction time is crucial to favor the formation of the monomeric succinimide.

Protocol 2: Acid-Catalyzed Cyclization in Solution (Hypothetical Starting Point)

This protocol is a suggested starting point based on the principles of acid-catalyzed dehydration reactions and would require optimization.

Materials:

  • D-aspartic acid

  • A suitable high-boiling point organic solvent (e.g., toluene, xylene)

  • A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or phosphoric acid)

  • Dean-Stark apparatus

  • Heating mantle with temperature controller

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add D-aspartic acid and the organic solvent.

  • Add a catalytic amount of the acid catalyst (e.g., 1-5 mol%).

  • Heat the mixture to reflux under an inert atmosphere. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by analyzing aliquots.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The catalyst can be neutralized with a base (e.g., sodium bicarbonate solution) and washed with water.

  • The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization.

Data Presentation

Table 1: Influence of Temperature on Aspartic Acid Thermal Decomposition

Amino AcidPeak Decomposition Temperature (°C)Mass Loss ProductsReference
Aspartic Acid230 and 2502 moles of H₂O per mole of Asp[3]

This data from thermal analysis (DSC) of aspartic acid indicates that water loss, a key step in cyclization and polymerization, occurs at elevated temperatures.

Visualizations

Below are diagrams illustrating key concepts related to D-aspartic acid cyclization.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Cyclization Reaction cluster_workup Work-up & Purification start D-Aspartic Acid solvent Add Solvent (Optional) start->solvent catalyst Add Catalyst (Optional) solvent->catalyst apparatus Setup Reflux/Distillation Apparatus catalyst->apparatus heat Heat to 180-220°C apparatus->heat monitor Monitor Reaction (HPLC/NMR) heat->monitor water Remove Water heat->water cool Cool Reaction monitor->cool Reaction Complete water->cool extract Neutralize & Extract (if applicable) cool->extract purify Recrystallize/Chromatography extract->purify product Pure D-Succinimide purify->product

Caption: Experimental workflow for D-aspartic acid cyclization.

signaling_pathway DA D-Aspartic Acid Succ D-Succinimide DA->Succ Cyclization (+Heat, +/-Catalyst) -H₂O Poly Poly(D-aspartic acid) Succ->Poly Polymerization (High Temp/Time) Rac L-Succinimide Succ->Rac Racemization Hydro D-Aspartic Acid / D-Isoaspartic Acid Succ->Hydro Hydrolysis (+H₂O)

References

D-Pyroaspartic acid purification challenges from side products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of D-Pyroaspartic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: The most common impurities are typically the unreacted starting material, D-aspartic acid, and its enantiomer, L-aspartic acid, which can arise from racemization during synthesis. Other potential side products include the opposite enantiomer, L-Pyroaspartic acid, and small oligomers of aspartic acid if the reaction conditions are not carefully controlled.

Q2: Why is it challenging to separate this compound from D-aspartic acid?

A2: The primary challenge lies in their similar polarities. While this compound is a neutral cyclic imide, the starting material, D-aspartic acid, is a zwitterionic amino acid. This difference in charge state can be exploited for separation using techniques like ion-exchange chromatography.

Q3: Can racemization occur during the synthesis of this compound?

A3: Yes, the conditions used for the cyclization of D-aspartic acid, which often involve heat, can lead to racemization, resulting in the formation of L-Pyroaspartic acid. The presence of this enantiomeric impurity requires chiral separation methods for its removal.

Q4: What analytical techniques are best suited for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique. Chiral HPLC can be used to determine enantiomeric purity, while Reversed-Phase or Hydrophilic Interaction Liquid Chromatography (HILIC) can separate this compound from D-aspartic acid. Nuclear Magnetic Resonance (NMR) spectroscopy is also valuable for structural confirmation and can be used for quantitative analysis.

Troubleshooting Guides

Problem 1: Presence of Starting Material (D-Aspartic Acid) in the Final Product

Symptoms:

  • An additional peak corresponding to D-aspartic acid is observed in the HPLC chromatogram.

  • NMR analysis shows signals consistent with both this compound and D-aspartic acid.

  • The product has a higher than expected polarity.

Possible Causes:

  • Incomplete cyclization reaction.

  • Inefficient purification to remove the unreacted starting material.

Solutions:

Solution Description Expected Outcome
Ion-Exchange Chromatography Utilize a cation-exchange resin. At a low pH, both compounds will be protonated, but D-aspartic acid will have a stronger positive charge and bind more tightly to the resin. This compound will elute earlier.Separation of this compound from D-aspartic acid with high resolution.
Recrystallization Exploit differences in solubility. This compound and D-aspartic acid may have different solubilities in various solvent systems. Experiment with different solvents and temperatures to selectively crystallize the desired product.Increased purity of the this compound crystalline product.
Reversed-Phase HPLC (with pH control) By adjusting the mobile phase pH, the retention of D-aspartic acid can be manipulated. At a pH below its isoelectric point, it will be more retained on a C18 column.Baseline separation of the two compounds, allowing for purification.
Problem 2: Enantiomeric Impurity (L-Pyroaspartic Acid) Detected

Symptoms:

  • Chiral HPLC analysis shows two peaks, indicating the presence of both D- and L-enantiomers.

  • The product exhibits a lower than expected specific rotation.

Possible Causes:

  • Racemization of D-aspartic acid during the synthesis (cyclization) step, often due to high temperatures or prolonged reaction times.

Solutions:

Solution Description Expected Outcome
Chiral HPLC Employ a chiral stationary phase (CSP) designed for the separation of enantiomers. This is the most direct method for both analysis and purification.Resolution of D- and L-Pyroaspartic acid into two distinct peaks, allowing for the collection of the pure D-enantiomer.
Diastereomeric Crystallization React the enantiomeric mixture with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can be separated by conventional crystallization. The resolving agent is then removed to yield the pure enantiomer.Isolation of a single diastereomer, which upon removal of the resolving agent, provides the enantiomerically pure this compound.

Experimental Protocols

Protocol 1: Purification of this compound using Ion-Exchange Chromatography

Objective: To separate this compound from unreacted D-aspartic acid.

Materials:

  • Crude this compound containing D-aspartic acid.

  • Strong cation-exchange resin (e.g., Dowex 50W).

  • Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 1 M).

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment.

  • HPLC system for fraction analysis.

Procedure:

  • Resin Preparation: Swell the cation-exchange resin in deionized water and pack it into a chromatography column.

  • Equilibration: Equilibrate the column with a low concentration of HCl (e.g., 0.1 M).

  • Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.

  • Elution:

    • Begin elution with the equilibration buffer. This compound, being less charged, will elute first.

    • Collect fractions and monitor them by HPLC.

    • Once the this compound has eluted, increase the concentration of HCl (e.g., 1 M) to elute the more strongly bound D-aspartic acid.

  • Product Recovery: Pool the fractions containing pure this compound, neutralize the pH, and remove the solvent under reduced pressure.

Protocol 2: Chiral HPLC Analysis of this compound

Objective: To determine the enantiomeric purity of this compound.

Materials:

  • Purified this compound sample.

  • Chiral HPLC column (e.g., a cyclodextrin-based or Pirkle-type column).

  • HPLC-grade mobile phase solvents (e.g., hexane, isopropanol, ethanol, with a chiral selector if necessary).

  • HPLC system with a UV detector.

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

  • Injection: Inject the sample onto the column.

  • Analysis: Run the chromatogram and identify the peaks corresponding to D- and L-Pyroaspartic acid based on the retention times of known standards.

  • Quantification: Calculate the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification Technique Typical Purity Achieved Typical Yield Primary Impurity Removed Advantages Disadvantages
Ion-Exchange Chromatography >99%80-90%D-aspartic acidHigh resolution, scalableRequires buffer exchange, time-consuming
Recrystallization 95-99%60-80%D-aspartic acidSimple, cost-effectiveLower resolution, solvent screening required
Preparative Chiral HPLC >99.9%50-70%L-Pyroaspartic acidHigh enantiomeric purityExpensive, limited scalability

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification Workflow DA D-Aspartic Acid Cyclization Cyclization (Heat) DA->Cyclization Crude Crude D-Pyroaspartic Acid Cyclization->Crude IEC Ion-Exchange Chromatography Crude->IEC Remove D-Aspartic Acid Chiral Chiral Purification IEC->Chiral Remove L-Pyroaspartic Acid Pure Pure D-Pyroaspartic Acid Chiral->Pure

Caption: Experimental workflow for the synthesis and purification of this compound.

G Impurity Impurity Detected in Final Product? CheckDA Check for D-Aspartic Acid (HPLC, NMR) Impurity->CheckDA Yes Pure Product is Pure Impurity->Pure No CheckEnantiomer Check for L-Enantiomer (Chiral HPLC) CheckDA->CheckEnantiomer Absent IEC Optimize Ion-Exchange Chromatography CheckDA->IEC Present Recrystallize Optimize Recrystallization CheckDA->Recrystallize Present ChiralPurify Perform Chiral Purification CheckEnantiomer->ChiralPurify Present CheckEnantiomer->Pure Absent IEC->CheckEnantiomer Recrystallize->CheckEnantiomer ChiralPurify->Pure

Caption: Troubleshooting logic for the purification of this compound.

Caption: Structures of this compound and common side products. (Note: A generic pyroglutamic acid structure is used to represent pyroaspartic acid due to the unavailability of a direct image).

Enhancing the shelf-life of synthesized D-Pyroaspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D-Pyroaspartic Acid

Welcome to the technical support center for synthesized this compound. This guide is designed for researchers, scientists, and drug development professionals to enhance the shelf-life and ensure the stability of this compound in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling, storage, and analysis of this compound.

Question: Why is my solid this compound sample decreasing in purity over time?

Answer: The stability of solid this compound can be compromised by several factors:

  • Hygroscopicity: The compound may absorb moisture from the atmosphere. Water can act as a reactant, leading to the hydrolysis of the lactam ring, converting this compound back to D-aspartic acid.

  • Improper Temperature: Elevated temperatures can accelerate degradation. While generally stable at room temperature, long-term storage should be at lower temperatures.[1] For similar compounds, storage temperatures of 2-8°C or even -20°C are recommended to maintain long-term stability.[2]

  • Exposure to Light: Photochemical degradation can occur with prolonged exposure to light.[1][2]

  • Presence of Impurities: Acidic or basic impurities can catalyze degradation.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dark, and dry place.[1] Using a desiccator can help control humidity.

  • Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like argon or nitrogen to displace oxygen and moisture.[2]

  • Re-test Purity: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the purity and identify potential degradation products.[3][4]

Question: I am observing a new, unexpected peak in the HPLC chromatogram of my this compound solution. What could it be?

Answer: An unexpected peak likely indicates a degradation product or an isomer. The most probable species are:

  • D-Aspartic Acid: This is the product of hydrolysis, where the cyclic lactam ring of this compound is opened. This is a very common degradation pathway, especially in aqueous solutions.[3]

  • α- and β-Aspartyl Isomers: If the this compound is part of a larger peptide chain, its degradation can lead to the formation of α- and β-aspartyl linkages.[3]

  • Racemization Products: Under certain conditions, particularly alkaline pH, racemization can occur, leading to the formation of L-Pyroaspartic acid or L-aspartic acid, though this is generally a slower process.[3]

Troubleshooting Steps:

  • Peak Identification: Use mass spectrometry (LC-MS) to determine the mass of the species in the unexpected peak. The mass of D-aspartic acid will be 18 atomic mass units (the mass of a water molecule) greater than that of this compound.[4]

  • Review Solution Conditions: Check the pH of your solution. The rate of pyroglutamate (B8496135) formation from glutamic acid (a similar process) is minimized around pH 6.2 and increases at more acidic (pH 4) or alkaline (pH 8) conditions.[4] The stability of this compound is likely also highly pH-dependent.

  • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh before use to minimize degradation in the aqueous phase.

Question: The biological activity of my this compound-containing compound has decreased. Why?

Answer: A decrease in biological activity is often linked to a loss of structural integrity of the active molecule.

  • Hydrolysis: The conversion of this compound to D-aspartic acid changes the molecule's structure, charge, and conformation, which can significantly impact its ability to bind to its target.

  • Isomerization/Racemization: Changes in stereochemistry or the peptide backbone structure can abolish biological activity.[3]

Troubleshooting Steps:

  • Confirm Purity and Identity: Use analytical techniques like HPLC and LC-MS to confirm the purity of your sample and identify any degradation products.[5][6]

  • Conduct a Stability Study: Perform a forced degradation study by exposing your compound to stress conditions (e.g., high temperature, extreme pH) to understand its degradation profile.

  • Optimize Formulation: If the compound is intended for long-term use in solution, consider formulation development. This may involve using buffers to maintain an optimal pH (likely around 6.0-6.5), adding stabilizing excipients, or lyophilizing the product for storage.[7]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

  • A1: For long-term stability, solid this compound should be stored in a tightly sealed container at low temperatures (2-8°C is good, -20°C is optimal), protected from light, and in a dry environment or under an inert atmosphere.[1][2]

Q2: How stable is this compound in aqueous solutions?

  • A2: Stability in solution is highly dependent on pH and temperature. It is susceptible to hydrolysis, which is accelerated at acidic and alkaline pH.[4] For experimental use, it is best to prepare solutions fresh. If a stock solution must be stored, it should be kept at 2-8°C at a pH where the molecule is most stable (empirically determine, but likely near neutral pH).

Q3: Which analytical methods are best for monitoring the stability of this compound?

  • A3: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust method for quantifying the purity of this compound and detecting degradation products.[3][4] Coupling HPLC with mass spectrometry (LC-MS) is ideal for identifying unknown peaks.[4]

Q4: Can I lyophilize this compound to improve its shelf-life?

  • A4: Yes, lyophilization (freeze-drying) is an excellent strategy to enhance the long-term stability of this compound, especially when it is formulated with other components in an aqueous buffer. Lyophilization removes water, which is a key reactant in the primary hydrolytic degradation pathway.[7]

Q5: What excipients can be used to stabilize this compound in a formulation?

  • A5: While specific studies on this compound are limited, excipients commonly used to stabilize peptides and small molecules can be considered. These include buffering agents to control pH (e.g., phosphate, citrate), cryoprotectants for lyophilized formulations (e.g., sucrose, trehalose), and antioxidants if oxidation is a concern.[8][9]

Data Presentation: Impact of Storage Conditions

The stability of pyroglutamic acid derivatives is highly dependent on environmental factors. The following tables summarize key stability data, extrapolated from studies on similar molecules, to guide experimental design.

Table 1: Influence of pH on the Rate of Pyroglutamate Formation (Data based on the formation of pyroglutamic acid from N-terminal glutamic acid in monoclonal antibodies at 45°C, which is analogous to the reverse reaction of pyroaspartic acid hydrolysis)

pH of BufferRelative Rate of Formation/DegradationHalf-life of Starting MaterialReference
4.1High~9 months[4]
6.2Minimal> 24 months (estimated)[4]
8.0High~12 months[4]

Table 2: Recommended Storage Conditions for this compound

ConditionShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)Rationale
Physical State Solid or Frozen SolutionSolid (Lyophilized preferred)Minimizes hydrolytic degradation.
Temperature 2-8°C≤ -20°CReduces rates of all chemical degradation pathways.[2]
Atmosphere Tightly sealed containerSealed under inert gas (Ar, N₂)Prevents degradation from atmospheric moisture and oxygen.[2]
Light Exposure Protected from light (Amber vial)Protected from light (Amber vial)Prevents photochemical degradation.[1]

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment of this compound

This protocol outlines a general reversed-phase HPLC method for monitoring the purity of this compound and detecting the primary hydrolytic degradation product, D-aspartic acid.

1. Materials and Equipment:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • This compound reference standard

  • D-aspartic acid reference standard

  • Test samples of this compound

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 214 nm

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-2 min: 2% Mobile Phase B

    • 2-15 min: Linear gradient from 2% to 30% Mobile Phase B

    • 15-17 min: Linear gradient from 30% to 95% Mobile Phase B

    • 17-19 min: Hold at 95% Mobile Phase B

    • 19-20 min: Return to 2% Mobile Phase B

    • 20-25 min: Re-equilibration at 2% Mobile Phase B

3. Procedure:

  • Prepare stock solutions of this compound and D-aspartic acid reference standards (~1 mg/mL in Mobile Phase A).

  • Prepare test samples at the same concentration. For stability studies, samples should be taken from batches stored under different conditions (e.g., temperature, humidity) at specified time points.

  • Inject the D-aspartic acid standard to determine its retention time.

  • Inject the this compound standard to determine its retention time and purity.

  • Inject the test samples.

  • Analyze the chromatograms. Calculate the purity of this compound using the area percentage method. Identify and quantify the D-aspartic acid peak in degraded samples by comparing its retention time to the standard.

Visualizations

Diagram 1: Potential Degradation Pathway of this compound

cluster_main Primary Degradation Pathway cluster_side Potential Side Reactions D_Pyroaspartic_Acid This compound (Lactam Ring) D_Aspartic_Acid D-Aspartic Acid (Ring-Opened) D_Pyroaspartic_Acid->D_Aspartic_Acid Hydrolysis (+H₂O) (Acidic/Alkaline pH, Heat) Isomers Isomerization Products (α- and β-Aspartyl) D_Aspartic_Acid->Isomers (Peptide Context) Racemization Racemization Products (L-Aspartic Acid) D_Aspartic_Acid->Racemization (Alkaline Conditions)

Caption: Potential chemical degradation pathways for this compound.

Diagram 2: Experimental Workflow for Shelf-Life Assessment

cluster_setup Study Setup cluster_analysis Analysis at Time Points (T=0, 1, 3, 6 months) cluster_conclusion Conclusion Start Synthesized This compound Batch Sample_Prep Aliquot Samples into Vials Start->Sample_Prep Conditions Place Samples under Varied Storage Conditions (e.g., 4°C, 25°C/60%RH, 40°C/75%RH) Sample_Prep->Conditions Pull_Samples Pull Samples Conditions->Pull_Samples Analysis Perform HPLC/LC-MS Analysis Pull_Samples->Analysis Data Quantify Purity & Identify Degradants Analysis->Data Report Compile Stability Report Data->Report Shelf_Life Determine Shelf-Life & Optimal Storage Conditions Report->Shelf_Life

Caption: Workflow for conducting a stability study of this compound.

Diagram 3: Troubleshooting Logic for Purity Issues

Start Purity of D-Pyroaspartic Acid is Decreasing Check_State Is the sample a solid or solution? Start->Check_State Solid_Check Check Storage: - Is it sealed? - Is it cool & dry? - Protected from light? Check_State->Solid_Check Solid Solution_Check Check Solution: - What is the pH? - How old is it? - Storage temp? Check_State->Solution_Check Solution Fix_Solid Action: Store in desiccator at ≤ -20°C in the dark. Consider inert gas. Solid_Check->Fix_Solid No Identify_Peak Use LC-MS to identify degradation products Solid_Check->Identify_Peak Yes Fix_Solution Action: Prepare solutions fresh. Buffer to pH ~6.2. Store cold (2-8°C). Solution_Check->Fix_Solution No Solution_Check->Identify_Peak Yes

Caption: A decision tree for troubleshooting this compound stability.

References

Technical Support Center: Trace Level Detection of D-Pyroaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the method refinement for trace level detection of D-Pyroaspartic acid.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

A1: Due to their high polarity and often insufficient UV absorbance, amino acids and their derivatives like this compound require a labeling or derivatization step prior to analysis by High-Performance Liquid Chromatography (HPLC).[1] For chiral molecules like this compound, derivatization with a chiral reagent is essential to form diastereomers. These diastereomers have different physicochemical properties and can be separated using standard, achiral chromatography columns, such as a C18 column.[1] Without derivatization, separating the D- and L-enantiomers would necessitate the use of more expensive and specialized chiral columns.[1]

Q2: What are the most common chiral derivatization reagents for D-amino acid analysis?

A2: Several chiral derivatizing agents (CDAs) are commonly used for the analysis of D-amino acids. These include:

  • Marfey's Reagent (FDAA): Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide is widely used for determining the stereochemistry of amino acids at trace amounts.[2]

  • Advanced Marfey's Reagents (e.g., L-FDLA): Analogs like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) have been developed to offer higher sensitivity and better separation for derivatized chiral amino acids compared to the original Marfey's reagent.[3]

  • GITC: 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate.[2]

  • S-NIFE: (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester.[2]

  • OPA-IBLC: o-phthalaldehyde/isobutyryl-L-cysteine.[2]

  • DBD-Py-NCS: This cationic derivatization reagent has been shown to increase the sensitivity of ESI-MS/MS detection.[4]

The choice of reagent can impact sensitivity and selectivity, and for complex separation problems, using a combination of two or more CDAs can yield more reliable results.[2]

Q3: What analytical instrumentation is best suited for trace level detection of derivatized this compound?

A3: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly suitable technique for the trace level detection of derivatized this compound. Mass spectrometric detection offers increased sensitivity and selectivity, which is crucial for identifying and characterizing compounds in complex biological samples.[2][3] The use of a mass spectrometer adds a dimension of detection beyond chromatographic separation, enhancing the reliability of the results.[2] Ultra-High-Performance Liquid Chromatography (UHPLC) systems can also be employed for comprehensive separation of isomerized forms.[5]

Q4: Can this compound be analyzed using Gas Chromatography (GC)?

A4: Yes, Gas Chromatography (GC) can be used for the analysis of amino acids, but it requires a two-step derivatization process.[6] First, the carboxyl group must be esterified (e.g., using methanolic HCl), and subsequently, the amino group needs to be blocked (e.g., using trifluoroacetic anhydride (B1165640) - TFAA).[6] This process improves the chromatographic properties for GC analysis.[6] A benefit of chiral GC analysis is potentially better sensitivity and shorter analysis times compared to standard HPLC methods.[6]

Q5: What are the main challenges in quantifying this compound in biological samples?

A5: The primary challenges in quantifying this compound, particularly in biological matrices, include:

  • Achieving Chiral Resolution: Separating the D-enantiomer from the more abundant L-enantiomer is critical. This is typically addressed through chiral derivatization or the use of chiral chromatography columns.[1][3]

  • Distinguishing Isomers: Aspartic acid can isomerize to form isoaspartic acid (isoAsp), and both can exist as D- and L-enantiomers. These isomers are often isobaric (have the same mass), making them difficult to distinguish with mass spectrometry alone and requiring robust chromatographic separation.[7][8][9]

  • Sensitivity: Detecting trace levels requires highly sensitive analytical methods. The choice of derivatization reagent and the use of sensitive detectors like tandem mass spectrometers are key to achieving low detection limits.[2][4][5]

  • Matrix Effects: Components of biological samples can interfere with the analysis, potentially suppressing or enhancing the signal in mass spectrometry. Proper sample preparation and cleanup are essential to mitigate these effects.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Poor or No Chromatographic Peak Inefficient Derivatization: Reaction conditions (pH, temperature, time) may be suboptimal. Reagents may have degraded.- Verify the pH of the reaction mixture; most derivatization reactions occur under basic conditions.[2]- Ensure the correct reaction temperature and time are used for the specific derivatization reagent (e.g., FDAA requires 50°C for 1 hour).[2]- Use fresh derivatization reagents. Store stock solutions appropriately, often at -20°C or -80°C, and minimize freeze-thaw cycles.[10]
Sample Degradation: The analyte may be unstable under the experimental conditions.- Minimize sample handling time and keep samples on ice or at a controlled temperature.
Incorrect LC-MS/MS Parameters: The mass spectrometer may not be set to monitor the correct mass-to-charge ratio (m/z) for the derivatized analyte.- Calculate the expected m/z of the derivatized this compound and ensure it is included in the MS acquisition method.- Optimize MS parameters (e.g., collision energy) using a derivatized standard.
Inconsistent Peak Areas or Retention Times Inconsistent Pipetting/Sample Preparation: Inaccurate liquid handling can lead to variability.- Use calibrated pipettes.[10]- For viscous solutions, consider using reverse pipetting techniques.[10]- Ensure thorough mixing of all solutions.[10]
Temperature Fluctuations: Variations in ambient or column temperature can affect retention times.- Pre-incubate all reagents and assay plates at the desired reaction temperature.[10]- Use a column oven to maintain a stable temperature during the chromatographic run.[11]
Column Degradation: The performance of the HPLC column can deteriorate over time.- Flush the column with an appropriate solvent after each batch of samples.- If performance continues to decline, replace the column.
Poor Separation of Diastereomers Suboptimal Mobile Phase: The gradient or isocratic composition may not be suitable for resolving the diastereomers.- Optimize the mobile phase composition and gradient profile. This may involve adjusting the ratio of organic solvent to aqueous buffer or changing the type of organic solvent.
Incorrect Column Choice: The stationary phase of the column may not be providing sufficient selectivity.- While derivatization allows the use of standard achiral columns (like C18), the specific properties of the C18 column (e.g., end-capping, pore size) can influence separation.[1] Experiment with different C18 columns if separation is poor.
Choice of Derivatization Reagent: The chosen chiral derivatizing agent may not provide sufficient resolution for the analyte.- Consider using a different derivatization reagent. For example, S-NIFE has been shown to provide better separation for some stereoisomers than FDAA.[2]
High Background or Interfering Peaks Matrix Effects: Co-eluting substances from the sample matrix can interfere with detection.- Improve the sample cleanup procedure. This could involve solid-phase extraction (SPE) or liquid-liquid extraction.- Adjust the chromatographic gradient to better separate the analyte from interfering peaks.
Contaminated Reagents or Solvents: Impurities in the reagents or mobile phase can contribute to high background noise.- Use HPLC- or MS-grade solvents and high-purity reagents.- Filter all mobile phases before use.

Quantitative Data Summary

Table 1: Comparison of Chiral Derivatization Reagents for Amino Acid Analysis

Derivatization ReagentKey CharacteristicsDetection LimitReference
FDAA (Marfey's Reagent) High enantioselectivity, but lower sensitivity compared to others.Low picomolar range[2]
S-NIFE Can provide better separation for certain stereoisomers.Not specified[2]
(D)FDLDA Higher MS sensitivity compared to conventional methods due to being more easily ionized.Not specified[1]
DBD-Py-NCS Cationic reagent that increases the sensitivity of ESI-MS/MS detection.Not specified[4]

Table 2: UPLC-MS/MS Method Validation for L-Aspartic Acid Analysis

ParameterL-Aspartic AcidReference
Linearity Range 1.95–125 µM[11]
Correlation Coefficient (r) 0.9993–0.9998[11]
Intra-day Accuracy 96.62–106.0%[11]
Inter-day Accuracy 97.66–105.4%[11]
Intra-day Precision (%RSD) 0.28–2.64%[11]
Inter-day Precision (%RSD) 1.58–3.86%[11]

Experimental Protocols

Protocol 1: General Chiral Derivatization of Amino Acids for LC-MS Analysis

This protocol is a general guideline based on methods for various chiral derivatizing agents. Specific times and temperatures may need to be optimized for this compound and the chosen reagent.

  • Sample Preparation: Prepare an aqueous solution of the amino acid sample (or a protein hydrolysate) at a concentration of approximately 1 µg/µl.

  • Reaction Setup: In a microcentrifuge tube, add the following:

    • 1 µl of the amino acid solution.

    • 10 µl of 6% triethylamine (B128534) (to create basic conditions).

    • 10 µl of the chiral derivatizing agent (CDA) solution (e.g., FDAA, GITC, S-NIFE).

  • Incubation:

    • For GITC and S-NIFE , allow the reaction to proceed at room temperature for 10-20 minutes.[2]

    • For FDAA , incubate at 50°C for 1 hour.[2]

  • Quenching: Stop the reaction by adding 10 µl of 5% acetic acid.

  • Analysis: Dilute the reaction mixture as needed and inject an aliquot (e.g., 20 µl) into the LC-MS system for analysis.[2]

Protocol 2: Two-Step Derivatization for GC Analysis of Amino Acids

This protocol is adapted from a method for proline and would require optimization for this compound.[6]

  • Methylation (Esterification):

    • To 1 mg of the sample, add 1 mL of 3 N methanolic HCl.

    • Cap the vial and heat at 100°C for 30 minutes.

    • Allow the mixture to cool and dry completely. Gentle heating can be used if liquid remains.

  • Acetylation (Amino Group Blocking):

    • Dissolve the dried residue from step 1 in 1 mL of methylene (B1212753) chloride.

    • Add 100 µL of trifluoroacetic anhydride (TFAA) or acetic anhydride.

    • Cap the vial and heat at 60°C for 20 minutes.

  • Analysis: After cooling, the sample is ready for injection into the GC.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Detection cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction of this compound Sample->Extraction Derivatization Chiral Derivatization (e.g., with FDAA) Extraction->Derivatization LC_Separation LC Separation (Reversed-Phase) Derivatization->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound detection.

Troubleshooting_Logic Troubleshooting Logic for Poor Peak Signal Start Problem: Poor or No Peak Check_Deriv Check Derivatization Efficiency Start->Check_Deriv Check_LCMS Check LC-MS/MS Parameters Check_Deriv->Check_LCMS Efficiency OK Optimize_Deriv Optimize Reaction: - Reagent Freshness - Temp/Time/pH Check_Deriv->Optimize_Deriv No/Low Efficiency Optimize_LCMS Optimize Method: - Correct m/z - Injection Volume - Column Integrity Check_LCMS->Optimize_LCMS Parameters Incorrect Success Problem Resolved Optimize_Deriv->Success Optimize_LCMS->Success

Caption: Troubleshooting logic for poor peak signal.

References

Technical Support Center: Scaling Up D-Pyroaspartic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for scaling up the production of D-Pyroaspartic acid for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as D-pyroglutamylaspartic acid, is a cyclic derivative of D-aspartic acid. It is formed through an intramolecular cyclization, creating a lactam ring. This modification can significantly alter the biological activity and stability of the parent amino acid, making it a molecule of interest in various research fields.

Q2: What is the primary method for synthesizing this compound?

The synthesis typically involves the cyclization of a D-aspartic acid precursor. This is an intramolecular process that can be challenging and competes with intermolecular reactions like oligomerization.[1] The process often starts with a protected form of D-aspartic acid, followed by activation of the carboxyl group and subsequent ring closure to form the lactam.

Q3: What are the most common challenges when scaling up production?

When moving from milligram to gram-scale production, researchers often face several obstacles. The most common issues include low cyclization yield, competing side reactions like oligomerization (formation of dimers and trimers), racemization at the ligation site, and aggregation-driven precipitation of the linear precursor.[1][2] These challenges can complicate purification and significantly increase costs.

Q4: Why does a reaction that works on a small scale fail when scaled up?

The thermodynamics of macrocyclization are unique. The intramolecular cyclization is an entropically unfavorable process that must compete with faster, enthalpically-favorable intermolecular side reactions like oligomerization.[1] At higher concentrations typical of scaled-up reactions, the probability of intermolecular reactions increases dramatically, leading to lower yields of the desired cyclic product.

Q5: What analytical methods are used to characterize this compound?

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential tools for characterizing the product.[2] HPLC is used to assess the purity of the crude and final products, separating the cyclic monomer from unreacted linear peptide, oligomers, and other impurities.[2][3][4] MS is used to confirm the molecular weight of the desired product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low or No Yield of this compound

Q: My reaction has a very low yield, or I cannot detect the desired product. What should I do?

A: A low or non-existent yield is a common problem in cyclization reactions. A systematic approach is needed to identify the cause.

Initial Assessment:

  • Analyze the Crude Mixture: Use HPLC and MS to analyze the crude reaction mixture.[2]

  • Identify the Problem: Determine if the issue is:

    • High amount of unreacted linear D-aspartic precursor.

    • Predominance of high molecular weight species (dimers, trimers).[2]

    • Presence of unexpected side products.

Troubleshooting Workflow: Low Cyclization Yield

G start Start: Low Cyclization Yield analyze Analyze Crude Reaction by HPLC/MS start->analyze prob1 High Unreacted Linear Precursor analyze->prob1 prob2 Significant Oligomerization analyze->prob2 prob3 Unexpected Side Products analyze->prob3 sol1a Optimize Coupling: - Change/Increase Reagent - Increase Temperature - Add HOBt/HOAt prob1->sol1a Inefficient Coupling sol1b Address Conformation: - Change Solvent - Add Turn-Inducers (e.g., Gly, Pro if applicable) prob1->sol1b Poor Conformation sol2 Adjust Concentration: - Lower Precursor Concentration (Pseudo-dilution) prob2->sol2 Reaction too Concentrated sol3 Review Protection Strategy: - Check for Side-Chain Reactivity - Ensure Complete Deprotection prob3->sol3 Side Reactions Occurring

Caption: Troubleshooting flowchart for low cyclization yield.

Problem SymptomPotential CauseRecommended Solution
High Amount of Unreacted Linear Precursor Inefficient coupling/activation.Optimize coupling conditions: change the coupling reagent (e.g., HBTU, HATU), increase reaction temperature, or use additives like HOBt or HOAt.[2]
Unfavorable precursor conformation.Change the solvent to one that promotes a pre-cyclization conformation. For complex peptides, introducing turn-inducing residues like Proline or Glycine can help, though this is not applicable for simple this compound.[2][5]
Significant Oligomerization (Dimers, Trimers) Reaction concentration is too high.The rate of intramolecular cyclization is independent of concentration, while the rate of intermolecular oligomerization is concentration-dependent. Reduce the concentration of the linear precursor. Use "pseudo-dilution" techniques where the precursor is added slowly to the reaction vessel.
Presence of Unexpected Side Products Aspartimide formation.Aspartimide formation is a notorious side reaction involving aspartic acid residues, leading to chain termination or other unwanted products.[6] Using specific protecting groups on the β-carboxyl group of the Asp residue can minimize this.
Incomplete deprotection.Ensure all protecting groups are removed from the linear precursor before attempting cyclization.
Racemization.The C-terminal residue is prone to epimerization during activation.[5] Minimize this by lowering the reaction temperature, reducing reaction time, or using specific coupling reagents known to suppress racemization.[2]
Problem 2: Difficulty in Product Purification

Q: My crude product is a complex mixture, and I'm struggling to isolate the pure this compound.

A: Purification is often a major bottleneck, especially when the crude product contains impurities with similar properties to the desired molecule.

Problem SymptomPotential CauseRecommended Solution
Co-elution of Product and Impurities on HPLC Impurities (e.g., oligomers, diastereomers) have similar retention times.Optimize the HPLC method. Adjust the gradient steepness, change the mobile phase composition (e.g., organic solvent type, pH), or try a different column chemistry (e.g., C18, C8, Phenyl-Hexyl).
Product Precipitation During Purification Poor solubility of the cyclic product in the purification solvent system.Add solubility-enhancing agents or change the solvent system. For some peptides, adding a small amount of an organic acid like formic acid or TFA can improve solubility.
Low Recovery After HPLC Product is adsorbing to the column or is unstable under the purification conditions.Check the stability of this compound at the pH of the mobile phase. Passivate the HPLC system if metal chelation is suspected. Use columns with a wider pH stability range if necessary.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of this compound

This protocol describes a general method for the cyclization of a D-aspartic acid derivative in solution.

1. Preparation of Linear Precursor:

  • Start with a D-aspartic acid derivative where the alpha-amino group and the side-chain carboxyl group are protected (e.g., Boc-D-Asp(OBzl)-OH).

  • Activate the alpha-carboxyl group using a suitable method (e.g., conversion to an active ester).

  • Selectively deprotect the alpha-amino group to yield the linear precursor ready for cyclization (e.g., H-D-Asp(OBzl)-O-Ester).

2. Cyclization Reaction:

  • Dissolve the purified linear precursor in a suitable solvent (e.g., DMF, DCM) to a final concentration of 1-10 mM.[2] Lower concentrations favor intramolecular cyclization.

  • Add a coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) to the solution.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40°C) for 12-24 hours.

  • Monitor the reaction progress by LC-MS to track the consumption of the linear precursor and the formation of the cyclic product.

3. Deprotection and Work-up:

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Remove the side-chain protecting group (e.g., hydrogenolysis for a Benzyl ester).

  • Perform an aqueous work-up or precipitation to obtain the crude this compound.

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

Objective: To purify the crude this compound to >95% purity.

ParameterSpecification
Column Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Gradient 5% to 50% B over 30 minutes (This must be optimized based on crude analysis)
Flow Rate 15-20 mL/min (Adjust based on column dimensions)
Detection UV at 214 nm and 280 nm
Injection Volume Dependent on sample concentration and column loading capacity

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., water/ACN mixture).

  • Filter the sample through a 0.45 µm filter to remove particulates.

  • Perform analytical runs with small injections to determine the retention time of the product and optimize the gradient.

  • Scale up to preparative injections.

  • Collect fractions corresponding to the product peak.

  • Analyze collected fractions for purity by analytical HPLC.

  • Pool pure fractions and lyophilize to obtain the final product as a fluffy white powder.

Visualizations

General Workflow for this compound Production

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Protected D-Aspartic Acid activate Activation & Deprotection start->activate cyclize Cyclization (Lactam Formation) activate->cyclize deprotect Final Deprotection cyclize->deprotect purify RP-HPLC Purification deprotect->purify analyze QC Analysis (HPLC, MS) purify->analyze finish Pure D-Pyroaspartic Acid (>95%) analyze->finish

Caption: Overall workflow from precursor to purified product.

Role of Parent Molecule D-Aspartic Acid in Synaptic Transmission

While the specific signaling pathways of this compound are a subject of ongoing research, it is derived from D-Aspartic acid, a known neurotransmitter. This diagram illustrates the established role of D-Aspartate.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron pre_vesicle Synaptic Vesicles (containing D-Aspartate) release Release of D-Aspartate pre_vesicle->release pre_terminal Terminal nmda NMDA Receptor ca_channel Ca²⁺ Channel nmda->ca_channel Activation pathway Downstream Signaling ca_channel->pathway Ca²⁺ Influx release->nmda Binds to Receptor

Caption: D-Aspartic acid acts as a neurotransmitter at the NMDA receptor.

References

Reducing impurities in commercially sourced D-Pyroaspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially sourced D-Pyroaspartic acid. The focus is on identifying and reducing common impurities to ensure the quality and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially sourced this compound?

A1: Commercially sourced this compound may contain several types of impurities stemming from its synthesis and purification process. This compound is typically synthesized via the cyclization of D-aspartic acid or its esters.[1] Consequently, the most common impurities include:

  • Starting Materials: Residual D-aspartic acid and its esters (e.g., dimethyl aspartate).

  • Enantiomeric Impurities: The presence of L-Pyroaspartic acid or L-aspartic acid if the initial starting material was not enantiomerically pure.

  • Related Amino Acids: Other amino acids that may have been present in the starting material or introduced during processing.

  • Inorganic Salts: Salts such as chlorides may be present from pH adjustments or other steps in the synthesis.

  • Residual Solvents: Solvents used during the synthesis and purification process.

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A primary method for quantifying the main component and detecting related organic impurities. Chiral HPLC methods are essential for determining the enantiomeric purity (the percentage of the D-enantiomer versus the L-enantiomer).[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and for identifying and quantifying residual solvents and other organic impurities.[4][5]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of this compound and to identify unknown impurities when coupled with a chromatographic separation technique like LC-MS.

  • Elemental Analysis: Can be used to determine the presence of inorganic elements and to confirm the elemental composition of the compound.

Q3: What is a typical acceptable purity level for this compound in research and drug development?

A3: The required purity level depends on the specific application. For early-stage research, a purity of >95% may be acceptable. However, for applications in drug development, particularly for preclinical and clinical studies, a much higher purity of >99% is often required, with strict limits on specific impurities like the L-enantiomer and any potentially toxic by-products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification and use of this compound.

Problem 1: High Levels of D-Aspartic Acid Detected
  • Symptom: HPLC or NMR analysis shows a significant peak corresponding to D-aspartic acid.

  • Cause: Incomplete cyclization during synthesis or hydrolysis of this compound.

  • Solution:

    • Recrystallization: D-aspartic acid has different solubility properties than this compound. A carefully chosen solvent system for recrystallization can effectively remove the unreacted starting material.

    • Ion-Exchange Chromatography: Since D-aspartic acid has a different charge profile than this compound at certain pH values, ion-exchange chromatography can be an effective separation method.

Problem 2: Presence of the L-Enantiomer (L-Pyroaspartic Acid)
  • Symptom: Chiral HPLC analysis indicates the presence of the L-enantiomer, resulting in a lower enantiomeric excess (e.e.).

  • Cause: The D-aspartic acid starting material was not enantiomerically pure.

  • Solution:

    • Chiral Preparative HPLC: This is the most direct method for separating enantiomers. It can be costly and time-consuming but is highly effective.

    • Diastereomeric Recrystallization: This involves reacting the D/L-Pyroaspartic acid mixture with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.

Problem 3: Unexpected Peaks in HPLC or NMR Spectra
  • Symptom: Analysis shows peaks that do not correspond to this compound, its enantiomer, or the starting material.

  • Cause: These could be by-products from the synthesis, residual solvents, or degradation products.

  • Solution:

    • Identification: Use LC-MS and high-resolution NMR to identify the structure of the unknown impurity.

    • Purification: Once identified, a suitable purification strategy can be devised. For organic by-products, techniques like column chromatography or preparative HPLC are often effective. For residual solvents, drying under high vacuum may be sufficient.

Quantitative Data on Purification

The following table provides representative data on the improvement of this compound purity using common purification techniques. The initial sample is a hypothetical commercially sourced batch with common impurities.

Purification MethodInitial Purity (%)Purity after Purification (%)Enantiomeric Excess (e.e.) Before (%)Enantiomeric Excess (e.e.) After (%)Key Impurities Removed
Recrystallization94.598.898.098.2D-aspartic acid, inorganic salts
Flash Chromatography94.599.298.098.1D-aspartic acid, synthesis by-products
Preparative Chiral HPLC98.0>99.998.0>99.9L-Pyroaspartic acid

Note: The data in this table is illustrative and represents typical outcomes for the purification of chiral amino acid derivatives. Actual results may vary based on the specific conditions and the initial purity of the sample.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is designed to remove polar impurities such as residual D-aspartic acid.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent. A mixture of ethanol (B145695) and water is a good starting point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Chiral HPLC Analysis of this compound

This protocol outlines a general method for determining the enantiomeric purity of this compound.

  • Column Selection: Utilize a chiral stationary phase (CSP) column suitable for the separation of amino acid enantiomers. Polysaccharide-based or macrocyclic glycopeptide-based columns are often effective.[3]

  • Mobile Phase Preparation: Prepare a mobile phase appropriate for the chosen column. A common mobile phase for chiral separations is a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic or basic modifier.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Set a constant flow rate (e.g., 1.0 mL/min).

    • Maintain a constant column temperature.

    • Use a UV detector set to an appropriate wavelength (e.g., 210 nm).

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks. Calculate the enantiomeric excess (e.e.) using the peak areas of the D- and L-enantiomers:

    • e.e. (%) = [(AreaD - AreaL) / (AreaD + AreaL)] x 100

Visualizations

Troubleshooting Logic for this compound Purification

G start Start: Commercially Sourced This compound purity_check Purity Assessment (HPLC, Chiral HPLC, NMR) start->purity_check is_pure Is Purity > 99% and e.e. > 99.5%? purity_check->is_pure end Product Suitable for Use is_pure->end Yes troubleshoot Identify Predominant Impurity is_pure->troubleshoot No d_aspartic High D-Aspartic Acid Content? troubleshoot->d_aspartic l_enantiomer High L-Enantiomer Content? d_aspartic->l_enantiomer No recrystallize Recrystallization or Ion-Exchange Chromatography d_aspartic->recrystallize Yes other Other Impurities Present? l_enantiomer->other No chiral_hplc Preparative Chiral HPLC or Diastereomeric Recrystallization l_enantiomer->chiral_hplc Yes flash_chrom Flash Chromatography other->flash_chrom Yes re_evaluate Re-evaluate Purity recrystallize->re_evaluate chiral_hplc->re_evaluate flash_chrom->re_evaluate re_evaluate->is_pure

Caption: Troubleshooting workflow for purifying this compound.

Experimental Workflow for Purification and Analysis

G start Crude this compound step1 Step 1: Recrystallization (e.g., Ethanol/Water) start->step1 analysis1 Purity Analysis 1 (HPLC, NMR) step1->analysis1 decision1 Is Purity > 99%? analysis1->decision1 step2 Step 2: Chiral HPLC (Preparative) decision1->step2 No stop Purification Complete decision1->stop Yes analysis2 Purity Analysis 2 (Chiral HPLC, NMR) step2->analysis2 decision2 Is e.e. > 99.5%? analysis2->decision2 final_product High-Purity This compound decision2->final_product Yes

Caption: General workflow for this compound purification and analysis.

References

Technical Support Center: Optimization of D-Pyroaspartic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of D-Pyroaspartic acid. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their derivatization and analysis workflows. Given that this compound is a cyclic amino acid with a secondary amine, derivatization strategies must be chosen carefully. This guide focuses on methods suitable for this structure, drawing comparisons with similar analytes like D-Aspartic acid and D-Proline.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its derivatization challenging?

This compound is a cyclic form of aspartic acid. The formation of the pyroglutamate-like ring involves the amine group and one of the carboxyl groups, resulting in a secondary amine within a lactam ring. This structure is chemically distinct from linear amino acids, which possess a primary amine. The primary challenge arises because many common, highly sensitive derivatization reagents, such as o-phthaldialdehyde (OPA), react exclusively with primary amines and will not work for this compound.[1][2] Therefore, selecting a reagent that efficiently derivatizes secondary amines is critical for successful analysis.

Q2: Which derivatization reagents are most suitable for this compound?

Reagents capable of reacting with secondary amines are required. The most widely used and effective chiral derivatizing agent for this purpose is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA).[3][4] Other reagents that can derivatize secondary amines include 2,4-Dinitrofluorobenzene (DNFB) and 9-fluorenylmethyl chloroformate (FMOC-Cl).[2] For chiral separation on a standard achiral column, FDAA is preferred as it introduces a chiral center, forming diastereomers that can be resolved.[4][5]

Q3: I am not seeing any product peak after using an OPA-based derivatization method. Why?

The o-phthaldialdehyde (OPA) reagent, typically used with a thiol like N-isobutyryl-L-cysteine (NIBC) or mercaptopropionic acid (MPA), reacts with primary amino groups to form fluorescent isoindole derivatives.[6][7] this compound contains a secondary amine as part of its cyclic structure, which is non-reactive with OPA.[1][2] This fundamental incompatibility is the reason for the lack of a product peak. You must switch to a reagent suitable for secondary amines, such as Marfey's reagent (FDAA).

Q4: How can I optimize the derivatization of this compound with Marfey's reagent (FDAA)?

Optimizing the reaction with Marfey's reagent involves several key parameters:

  • pH: The reaction requires basic conditions to proceed. A borate (B1201080) buffer or triethylamine (B128534) (TEA) is commonly used to maintain a pH between 9.0 and 11.0.[8][9]

  • Reagent Molar Excess: A significant molar excess of FDAA (typically 3- to 6-fold) over the total amino acid concentration is necessary to ensure the reaction goes to completion.[10][11]

  • Temperature and Time: The reaction is typically performed at a moderately elevated temperature (e.g., 37-40°C) for a sufficient duration (60-90 minutes) to ensure complete derivatization.[5][8][12]

  • Quenching: After incubation, the reaction should be stopped by acidification with a reagent like hydrochloric acid (HCl) or formic acid to prevent side reactions and stabilize the derivatives.[11][12]

Q5: What are the ideal HPLC conditions for analyzing FDAA-derivatized this compound?

FDAA derivatives are well-suited for reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection (typically at 340 nm).[5][13]

  • Column: A standard C18 column is commonly used.[4][8]

  • Mobile Phase: A gradient elution is typically employed, using an acidic aqueous buffer (e.g., water with 0.1% formic acid or triethylamine phosphate) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol (B129727) as mobile phase B.[5][8] The acidic mobile phase helps to ensure good peak shape.

  • Detection: UV detection at 340 nm provides excellent sensitivity for the dinitrophenyl chromophore of the derivative.[5] For higher sensitivity and specificity, LC-MS/MS can be used.[8][11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization and analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
No Peak or Very Low Peak Intensity 1. Incorrect Reagent Choice: Using a primary amine-specific reagent like OPA.Switch to a reagent for secondary amines, such as Marfey's reagent (FDAA).[2][3]
2. Incomplete Derivatization: Insufficient reagent, suboptimal pH, time, or temperature.Verify that the pH is basic (9-11).[9] Increase the molar excess of FDAA to at least 3-fold over the analyte.[11] Optimize reaction time and temperature (e.g., 37°C for 90 minutes).[5][8]
3. Derivative Instability: Degradation of the derivatized product before analysis.Quench the reaction properly by adding acid. Analyze samples as soon as possible after derivatization and store them at 4°C if needed.[14] FDAA derivatives are generally stable for at least 48 hours.[5]
4. Sample Degradation: The pyro- ring may be susceptible to hydrolysis under harsh acidic or basic conditions during sample preparation.Ensure sample preparation conditions are mild. Avoid prolonged exposure to strong acids or bases before the derivatization step.
Poor Peak Shape (Tailing) 1. Active Sites in GC/HPLC System: Interaction of the derivative with active sites in the injector, column, or connections.Use deactivated glass inserts for vials. Ensure the column is in good condition; if necessary, trim the front end or replace it.[14]
2. Suboptimal Mobile Phase pH: Incorrect pH can lead to poor peak shape for acidic or basic analytes.For FDAA derivatives, an acidic mobile phase (e.g., with 0.1% formic acid) is recommended to ensure sharp peaks.[8]
Inconsistent or Irreproducible Results 1. Variability in Derivatization: Inconsistent addition of reagents, temperature fluctuations, or presence of moisture.Use a precise micropipette for all reagent additions. Use a temperature-controlled incubator or water bath. Ensure all solvents and reagents are anhydrous, as water can interfere with the reaction.[14]
2. High Background/Interfering Peaks: Impure reagents or byproducts from the derivatization reaction.Use high-purity reagents and solvents. A solid-phase extraction (SPE) cleanup step with a C18 cartridge after derivatization can remove excess reagent and salts.[12]
Poor or No Separation of D/L Isomers 1. Suboptimal HPLC Gradient: The elution gradient is not shallow enough to resolve the diastereomers.Optimize the HPLC gradient. Decrease the rate of change of the organic mobile phase (e.g., from 1%/min to 0.5%/min) in the region where the isomers elute. Adjusting the column temperature can also impact resolution.
2. Incorrect Reagent: Using an achiral derivatizing reagent.Ensure you are using a chiral reagent like Marfey's reagent (FDAA) to form diastereomers, which can be separated on a standard achiral column.[15]

Experimental Protocols & Data

Comparative Summary of Chiral Derivatization Reagents

The choice of derivatization agent is the most critical step. The table below compares common reagents for amino acid analysis.

ReagentFull NameTarget AmineDetectionSuitability for this compound
FDAA Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamidePrimary & SecondaryUV (340 nm), MSExcellent [3][4]
OPA/Thiol o-phthaldialdehydePrimary onlyFluorescenceNot Suitable [2][6]
FMOC-Cl 9-Fluorenylmethyl chloroformatePrimary & SecondaryFluorescence, UVSuitable, but may have interference from byproducts.[2]
DNFB 2,4-DinitrofluorobenzenePrimary & SecondaryUVSuitable, but reaction conditions can be harsh.[2]
AQC 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamatePrimary & SecondaryFluorescenceSuitable, but may have interference from hydrolysis byproducts.[2]
Detailed Protocol: Derivatization with Marfey's Reagent (FDAA)

This protocol is a generalized procedure for the derivatization of amino acid samples, including this compound, for HPLC-UV or LC-MS analysis.

Materials:

  • Amino Acid Standard/Sample (in 0.1 M HCl or water)

  • Marfey's Reagent (FDAA) Solution: 1% (w/v) in acetone (B3395972) (prepare fresh)

  • Reaction Buffer: 1 M Sodium Bicarbonate or Triethylamine (TEA)

  • Quenching Solution: 2 M Hydrochloric Acid (HCl) or 1 M Formic Acid

  • HPLC Grade Acetonitrile and Water

Procedure:

  • Sample Preparation: To 50 µL of the amino acid sample (containing 1-10 nmol of this compound), add 20 µL of reaction buffer (e.g., 1 M TEA).

  • Reagent Addition: Add 100 µL of the 1% FDAA solution. This ensures a sufficient molar excess.

  • Incubation: Vortex the mixture thoroughly and incubate at 40°C for 90 minutes in a heating block or water bath. Protect from light to prevent degradation of the reagent.[5]

  • Quenching: After incubation, cool the sample to room temperature and add 20 µL of the quenching solution (e.g., 2 M HCl) to stop the reaction.

  • Dilution & Analysis: Dilute the sample with the initial mobile phase (e.g., 80% Water/20% Acetonitrile with 0.1% Formic Acid) to a final volume of 1 mL. The sample is now ready for injection into the HPLC system.

Optimized Derivatization Parameters (FDAA)
ParameterOptimized ValueRationale & Notes
Solvent AcetoneDissolves FDAA effectively and is compatible with the aqueous sample.[12]
pH 9.0 - 10.0Ensures the amine group is deprotonated and nucleophilic for reaction with FDAA. Maintained with TEA or bicarbonate buffer.[8]
Temperature 37 - 40 °CProvides sufficient energy to drive the reaction to completion without causing significant degradation.[11][12]
Reaction Time 90 minutesEnsures complete derivatization for most amino acids.[5] Kinetics can be checked by analyzing samples at different time points (e.g., 30, 60, 90, 120 min).[11]
Molar Ratio >3:1 (Reagent:Analyte)A significant excess of the derivatizing reagent is crucial to drive the reaction to completion, especially in complex matrices.[10][11]

Visualizations

General Workflow for this compound Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Hydrolysis Hydrolysis (if proteinaceous) Cleanup Sample Cleanup (e.g., SPE) Hydrolysis->Cleanup Add_Reagent Add Marfey's Reagent (FDAA) & Buffer (pH 9-10) Cleanup->Add_Reagent Incubate Incubate (40°C, 90 min) Add_Reagent->Incubate Quench Quench (Acidify) Incubate->Quench HPLC RP-HPLC Separation (C18 Column) Quench->HPLC Detect UV (340 nm) or MS/MS Detection HPLC->Detect Integration Peak Integration Detect->Integration Quant Quantification Integration->Quant Start Problem: Low or No Peak Signal CheckReagent Is the derivatization reagent suitable for secondary amines? Start->CheckReagent CheckConditions Are reaction conditions optimal? (pH, Temp, Time, Molar Ratio) CheckReagent->CheckConditions Yes Sol_Reagent Solution: Use Marfey's Reagent (FDAA) or another suitable agent. CheckReagent->Sol_Reagent No CheckInstrument Is the HPLC/MS system functioning correctly? CheckConditions->CheckInstrument Yes Sol_Conditions Solution: Re-optimize pH (9-10), Temp (40°C), Time (90 min), and ensure >3-fold reagent excess. CheckConditions->Sol_Conditions No Sol_Instrument Solution: Check for leaks, verify detector settings (e.g., UV 340 nm), and run a system suitability standard. CheckInstrument->Sol_Instrument No End Problem Resolved CheckInstrument->End Yes Sol_Reagent->Start Sol_Conditions->Start Sol_Instrument->Start

References

Troubleshooting poor peak shape in D-Pyroaspartic acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of D-Pyroaspartic acid, with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape (tailing) for this compound?

A1: The most frequent cause of peak tailing for acidic compounds like this compound in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase. This often involves interaction with residual silanol (B1196071) groups on the silica-based column packing material.[1] At a mid-range pH, these silanol groups can be deprotonated and negatively charged, leading to strong electrostatic interactions with the analyte and causing peak tailing.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical factor in achieving good peak shape for ionizable compounds. This compound is an acidic compound, and its ionization state is dependent on the pH. To ensure a single, consistent ionization state and minimize peak broadening or splitting, the mobile phase pH should be at least one to two pH units below the pKa of the analyte.[1] For pyroglutamic acid, a structurally similar compound, the pKa is approximately 3.3-3.5. Therefore, a mobile phase pH of less than 2.5 is recommended for this compound analysis.

Q3: Can the column temperature impact my results?

A3: Yes, column temperature can influence peak shape and retention time. For some cyclic amino acid derivatives, lower temperatures (e.g., 15°C) have been shown to improve resolution. It is advisable to control the column temperature and investigate its effect on your separation.

Q4: What are other potential causes of distorted peak shapes?

A4: Besides pH and secondary interactions, other factors can lead to poor peak shape:

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[1]

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.

  • Column Degradation: Over time, columns can lose their efficiency due to contamination or loss of bonded phase.

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can lead to peak fronting or splitting.[1]

  • Analyte Instability: this compound, being a β-lactam, may be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Degradation of the analyte during the analysis can result in distorted or multiple peaks.[2]

Troubleshooting Guide for Poor Peak Shape

This guide provides a systematic approach to diagnosing and resolving common peak shape issues for this compound.

Problem: Peak Tailing

Peak tailing is observed when the latter half of the peak is broader than the front half.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 2.5? start->check_ph adjust_ph Adjust Mobile Phase pH to 1.5 - 2.5 with an acidifier (e.g., formic acid, phosphoric acid). check_ph->adjust_ph No check_concentration Is Sample Concentration Too High? check_ph->check_concentration Yes adjust_ph->check_concentration end_good Peak Shape Improved adjust_ph->end_good reduce_concentration Reduce sample concentration or injection volume. check_concentration->reduce_concentration Yes check_column Is the column old or contaminated? check_concentration->check_column No reduce_concentration->check_column reduce_concentration->end_good replace_column Flush column with a strong solvent. If unresolved, replace the column. check_column->replace_column Yes end_bad Issue Persists: Consider alternative column (e.g., end-capped, polar-embedded) or further method development. check_column->end_bad No replace_column->end_good

Caption: Troubleshooting workflow for peak tailing.

Potential Cause Recommended Action Expected Outcome
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 1-2 units below the pKa of this compound (estimated pKa ~3.3-3.5). A starting pH of 2.0 is recommended. Use a suitable buffer (e.g., phosphate (B84403) or formate) to maintain a stable pH.A single, non-ionized form of the analyte will be present, leading to a more symmetrical peak.
Secondary Silanol Interactions Use a modern, end-capped C18 column or a column with a polar-embedded phase. Alternatively, add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%) to block active silanol sites.Reduced interaction with the stationary phase will minimize tailing.
Column Overload Reduce the sample concentration or the injection volume.The peak shape should become more symmetrical as the stationary phase is no longer saturated.
Column Contamination/Degradation Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase). If the problem persists, replace the column.Removal of contaminants or using a new column will restore peak shape.
Problem: Peak Fronting

Peak fronting, where the front of the peak is less steep than the back, is less common but can occur.

Potential Cause Recommended Action Expected Outcome
Sample Solvent Incompatibility Dissolve the sample in the initial mobile phase or a weaker solvent.A more focused injection band will result in a symmetrical peak.
Column Overload Decrease the amount of sample injected onto the column.Prevents overloading the stationary phase, leading to a more Gaussian peak shape.
Column Void or Channeling Replace the column. A void at the head of the column can sometimes be addressed by reversing the column and flushing at a low flow rate, but replacement is often necessary.A properly packed column will provide a uniform flow path, eliminating peak distortion.
Problem: Peak Splitting or Broadening

A single analyte peak appearing as two or more peaks, or being excessively wide, can indicate several issues.

Logical Relationships in Peak Splitting/Broadening

G start Peak Splitting or Broadening cause1 Analyte Degradation start->cause1 cause2 Co-elution with Impurity start->cause2 cause3 Mismatched Sample Solvent start->cause3 cause4 Column Issue (Void/Contamination) start->cause4 solution1 Reduce temperature, adjust pH to a more stable range. cause1->solution1 solution2 Optimize gradient, change mobile phase selectivity. cause2->solution2 solution3 Dissolve sample in initial mobile phase. cause3->solution3 solution4 Flush or replace column. cause4->solution4

Caption: Causes and solutions for peak splitting/broadening.

Potential Cause Recommended Action Expected Outcome
Analyte Degradation (Hydrolysis) This compound may be unstable. Try reducing the column temperature and ensure the mobile phase pH is in a range where the compound is stable. Beta-lactams often show maximum stability in the pH 4-6 range, which may conflict with the pH required for good peak shape. A compromise may be necessary.[2]A single, sharp peak will be observed if degradation is minimized.
Mixed-mode Ionization Ensure the mobile phase pH is consistently at least one unit below the pKa of this compound.A single ionization state will prevent the appearance of multiple peaks for the same analyte.
Blocked Frit or Column Inlet Reverse flush the column at a low flow rate. If this does not resolve the issue, replace the inlet frit or the entire column.A clear flow path will be restored, leading to sharp, single peaks.
Co-elution An impurity may be eluting very close to the this compound peak. Adjust the mobile phase composition or gradient to improve resolution.Separation of the analyte from the impurity will result in two distinct peaks.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment
  • Prepare Buffer Stock: Prepare a 100 mM stock solution of a suitable buffer, such as potassium phosphate or ammonium (B1175870) formate (B1220265).

  • Prepare Mobile Phase A: Add the buffer stock to water to achieve a final concentration of 10-20 mM.

  • Adjust pH: While stirring, add a small amount of a suitable acid (e.g., phosphoric acid for a phosphate buffer, formic acid for a formate buffer) dropwise to Mobile Phase A until the desired pH (e.g., 2.0) is reached. Use a calibrated pH meter for accurate measurement.

  • Prepare Mobile Phase B: This is typically an organic solvent such as acetonitrile or methanol.

  • Filter and Degas: Filter both mobile phases through a 0.45 µm filter and degas them before use.

Protocol 2: Column Flushing
  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Strong Solvent Flush: Flush the column with a solvent that is stronger than your mobile phase but compatible with the stationary phase (e.g., 100% acetonitrile for a C18 column).

  • Intermediate Solvent Flush (if necessary): If your mobile phase contained a buffer, flush the column with HPLC-grade water before the strong organic solvent to prevent buffer precipitation.

  • Flow Rate: Use a moderate flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).

  • Duration: Flush for at least 20-30 column volumes.

  • Re-equilibration: After flushing, re-equilibrate the column with your mobile phase until the baseline is stable.

References

Minimizing degradation of D-Pyroaspartic acid in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of D-Pyroaspartic acid in biological samples during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: this compound, also known as D-aspartimide or D-succinimide, is a cyclic form of D-aspartic acid. Its strained five-membered ring is susceptible to hydrolysis, which is the primary degradation pathway. This reaction opens the ring, converting this compound into a mixture of D-aspartic acid and D-iso-aspartic acid, the latter being a structural isomer. This instability can lead to inaccurate quantification in biological samples if not handled properly.

Q2: What are the most critical factors affecting the stability of this compound in my samples?

A2: The two most critical factors are pH and temperature . This compound is most stable in mildly acidic conditions (pH 4-6).[1][2][3][4] As the pH becomes neutral and moves towards basic conditions (pH 7 and above), the rate of hydrolysis increases significantly.[2][4][5][6] Higher temperatures accelerate this degradation process at all pH levels.[2][5]

Q3: How should I collect and handle biological samples to minimize degradation?

A3: To minimize pre-analytical errors, prompt processing and proper storage are crucial.[7][8][9][10][11][12][13]

  • Collection: Collect samples (e.g., blood, tissue) using standard, validated procedures. For blood, consider using tubes with an anticoagulant and a citrate (B86180) buffer to maintain a slightly acidic pH.

  • Processing: Process samples as quickly as possible after collection. If working with blood, separate plasma or serum at low temperatures (e.g., by centrifugation at 4°C). For tissue samples, homogenization should be performed on ice in a pre-chilled, acidic buffer (pH ~5-6).

  • Storage: If immediate analysis is not possible, flash-freeze the samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can compromise sample integrity and analyte stability.[14][15][16][17]

Q4: What is the recommended pH for my buffers during sample processing and analysis?

A4: Maintain a pH between 4 and 6 for all buffers used in sample preparation, extraction, and analysis.[1][2][3] Standard biological buffers like phosphate-buffered saline (PBS) at pH 7.4 will accelerate the hydrolysis of this compound. Consider using buffers such as acetate (B1210297) or citrate to maintain an acidic environment.

Q5: My analytical results for this compound are lower than expected. What could be the cause?

A5: Lower-than-expected levels are often due to degradation. Please see the troubleshooting section below for a detailed guide. The most common causes are sample processing at neutral or basic pH, elevated temperatures, or using analytical methods with incompatible conditions (e.g., tryptic digests at pH 8).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable levels of this compound Hydrolysis due to incorrect pH: Sample was processed, stored, or analyzed in a buffer with a pH of 7 or higher.[2][4][5][6]Re-evaluate all buffers and solutions that come into contact with the sample. Ensure the pH is maintained between 4 and 6. Use a calibrated pH meter.
Thermal Degradation: Samples were exposed to room temperature or higher for extended periods.[2][5]Keep samples on ice at all times during processing. Minimize the time samples spend outside of frozen storage or the analytical instrument.
Analytical Method-Induced Degradation: The analytical method (e.g., enzymatic digestion, LC-MS mobile phase) uses a high pH.For mass spectrometry-based proteomics, use a low-pH digestion protocol (e.g., with an acid-stable protease) or a chemical trapping method with hydrazine (B178648) to stabilize the succinimide (B58015) ring before analysis.[1][3][18] Ensure the mobile phases for chromatography are also acidic.
High variability between replicate samples Inconsistent Sample Handling: Differences in processing time or temperature exposure between replicates.Standardize the entire workflow from collection to analysis. Process all samples in the same batch under identical conditions.
Multiple Freeze-Thaw Cycles: Aliquots were thawed and refrozen multiple times.[14][15][16][17]Prepare single-use aliquots upon initial sample processing to avoid the need for repeated freeze-thaw cycles.
Appearance of unexpected peaks in chromatogram Degradation Products: The unexpected peaks could be D-aspartic acid and D-iso-aspartic acid, the hydrolysis products of this compound.Confirm the identity of these peaks using analytical standards for the potential degradation products. Their presence indicates that degradation has occurred.

Quantitative Data Summary

The following tables summarize the influence of pH and temperature on the stability of the succinimide ring, the core structure of this compound, based on studies of therapeutic proteins containing this modification.

Table 1: Effect of pH on Succinimide Stability

pHRelative StabilityObservationReference(s)
4.0 - 5.0HighMinimal formation and hydrolysis of succinimide. Considered the most stable range.[2]
6.0 - 7.0ModerateSuccinimide is relatively stable, but hydrolysis begins to increase as the pH approaches 7.0.[2][4]
> 7.0LowRapid hydrolysis to aspartate and iso-aspartate. The succinimide intermediate is short-lived.[2][4][5][19]

Table 2: Effect of Temperature on Succinimide Stability (at pH 6.0)

TemperatureTimeSuccinimide Level ChangeObservationReference(s)
5°C3 monthsIncrease from ~2% to ~4%Slow degradation occurs even under refrigeration.[2]
25°C3 monthsIncrease to ~30%Significant degradation at room temperature.[2]
40°C3 weeksIncrease from <2% to >35%Accelerated degradation at elevated temperatures.[2]

Experimental Protocols & Methodologies

Protocol 1: Blood Sample Processing for this compound Analysis

  • Collection: Collect whole blood in tubes containing EDTA as an anticoagulant and a citrate buffer to maintain a slightly acidic pH.

  • Initial Handling: Immediately place the collected tubes on ice.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Aliquoting: Carefully transfer the plasma to pre-chilled, labeled cryovials. It is highly recommended to create single-use aliquots to avoid freeze-thaw cycles.

  • Storage: Immediately flash-freeze the aliquots in liquid nitrogen and store them at -80°C until analysis.

Protocol 2: Protein Precipitation for LC-MS/MS Analysis

  • Thawing: Thaw plasma or serum samples on ice.

  • Precipitation: In a microcentrifuge tube, add 3 volumes of ice-cold methanol (B129727) containing an appropriate internal standard to 1 volume of plasma.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound, and transfer it to a new tube for analysis.

  • Analysis: Proceed with LC-MS/MS analysis using a mobile phase with an acidic pH.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_collection Sample Collection cluster_processing Sample Processing (within 30 min at 4°C) cluster_storage Storage cluster_analysis Analysis Collection Collect Blood (EDTA + Citrate Buffer) Ice Place on Ice Immediately Collection->Ice Centrifuge Centrifuge (1500 x g, 15 min) Ice->Centrifuge Separate Separate Plasma Centrifuge->Separate Aliquot Create Single-Use Aliquots Separate->Aliquot FlashFreeze Flash Freeze (Liquid Nitrogen) Aliquot->FlashFreeze Store Store at -80°C FlashFreeze->Store Thaw Thaw on Ice Store->Thaw Precipitate Protein Precipitation (Acidic Conditions) Thaw->Precipitate Analyze LC-MS/MS Analysis Precipitate->Analyze degradation_pathway Degradation Pathway of this compound cluster_conditions Influencing Factors PyroAsp This compound (Succinimide Ring) Asp D-Aspartic Acid PyroAsp->Asp Hydrolysis (pH > 7, High Temp) IsoAsp D-iso-Aspartic Acid PyroAsp->IsoAsp Hydrolysis (pH > 7, High Temp) pH High pH (≥7) Temp High Temperature

References

Validation & Comparative

A Comparative Guide to the Biological Activities of D-Aspartic Acid and L-Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of current scientific literature reveals a significant lack of information regarding the biological activities of D-Pyroaspartic acid and L-Pyroaspartic acid. The available evidence suggests that this compound is primarily utilized as a synthetic intermediate in chemical processes. Consequently, a direct comparison of the biological activities of D- and L-Pyroaspartic acid is not feasible based on current scientific understanding.

This guide will therefore focus on a comprehensive comparison of the well-documented biological activities of their parent molecules, D-Aspartic acid and L-Aspartic acid . These amino acid stereoisomers, while structurally similar, exhibit distinct and significant roles in various physiological processes, from neurotransmission to protein synthesis.

Overview of D-Aspartic Acid vs. L-Aspartic Acid

While L-Aspartic acid is one of the 22 proteinogenic amino acids and is fundamental to protein structure and numerous metabolic pathways, D-Aspartic acid has emerged as a key signaling molecule, particularly in the nervous and endocrine systems.[1][2][3]

FeatureD-Aspartic AcidL-Aspartic Acid
Primary Role Neurotransmitter, Neuromodulator, Endocrine regulatorProtein synthesis, Precursor in metabolic pathways
Abundance Less abundant, found in specific tissues like the brain, testes, and pituitary glandHighly abundant throughout the body
Key Functions - Modulates testosterone (B1683101) synthesis- Involved in neurogenesis- Agonist at NMDA receptors- Building block for proteins- Precursor for other amino acids and nucleotides- Role in the urea (B33335) cycle

Biological Activity and Quantitative Comparison

Direct quantitative comparisons of the biological potency of D- and L-Aspartic acid are not abundant in the literature and often depend on the specific biological system being studied. However, some studies provide insights into their differential effects.

One study on rats demonstrated that oral administration of D-Aspartic acid led to a significant decrease in body weight, food and fluid intake, whereas L-Aspartic acid appeared to antagonize these effects.[4] Another study on carp (B13450389) retinal cells showed that D-Aspartate could potentiate the depolarizing effects of L-Aspartate and L-Glutamate, suggesting a modulatory role in neurotransmission.[5]

Experimental Protocols

The following are examples of experimental methodologies used to investigate the biological activities of D- and L-Aspartic acid.

In Vivo Analysis of Hormone Levels
  • Objective: To determine the effect of D-Aspartic acid administration on testosterone levels in rats.

  • Protocol:

    • A solution of sodium D-aspartate (e.g., 2.0 µmol/g body weight) is administered orally or via intraperitoneal injection to adult male rats.

    • A control group receives a saline solution.

    • Blood samples are collected at specific time points post-administration (e.g., 0, 6, 12, 24 hours).

    • Serum is separated by centrifugation.

    • Testosterone levels in the serum are quantified using a radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

    • Data are statistically analyzed to compare testosterone levels between the D-aspartate treated group and the control group.

In Vitro Analysis of Neuronal Activity
  • Objective: To investigate the effect of L-Aspartic acid on neuronal excitability in cultured spinal cord neurons.

  • Protocol:

    • Spinal cord neurons are isolated from mouse embryos and cultured on glass coverslips.

    • Intracellular recordings are made using microelectrodes in whole-cell patch-clamp configuration.

    • A baseline of neuronal activity is recorded.

    • L-Aspartic acid (in varying concentrations) is applied to the culture medium.

    • Changes in membrane potential and the firing of action potentials are recorded and analyzed to determine the effect of L-Aspartic acid on neuronal excitability.

Signaling Pathways

D-Aspartic acid and L-Aspartic acid participate in distinct signaling pathways, reflecting their different biological roles.

D-Aspartic Acid Signaling in Steroidogenesis

D-Aspartic acid plays a significant role in the regulation of testosterone synthesis in the testes. It acts on Leydig cells to stimulate the expression of Steroidogenic Acute Regulatory (StAR) protein, which is a key regulator of steroid hormone production. This process involves the activation of several downstream signaling cascades.

D_Aspartic_Acid_Steroidogenesis DAsp D-Aspartic Acid NMDAR NMDA Receptor DAsp->NMDAR binds AC Adenylyl Cyclase NMDAR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates StAR StAR Gene Expression CREB->StAR promotes Testosterone Testosterone Synthesis StAR->Testosterone

D-Aspartic Acid Signaling in Testosterone Synthesis
L-Aspartic Acid in Protein Synthesis

L-Aspartic acid, as a proteinogenic amino acid, is a fundamental component of protein synthesis. The process begins with the charging of transfer RNA (tRNA) with L-Aspartic acid, a reaction catalyzed by aspartyl-tRNA synthetase. This charged tRNA then participates in the translation process on the ribosome.

L_Aspartic_Acid_Protein_Synthesis cluster_workflow L-Aspartic Acid Incorporation into Proteins LAsp L-Aspartic Acid AspRS Aspartyl-tRNA Synthetase LAsp->AspRS ATP ATP ATP->AspRS Charged_tRNA Aspartyl-tRNA(Asp) AspRS->Charged_tRNA catalyzes tRNA_Asp tRNA(Asp) tRNA_Asp->AspRS Ribosome Ribosome Charged_tRNA->Ribosome Protein Growing Polypeptide Chain Ribosome->Protein elongates mRNA mRNA mRNA->Ribosome

Workflow of L-Aspartic Acid in Protein Synthesis

References

A Comparative Stability Analysis of D-Pyroaspartic Acid and D-Pyroglutamic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and peptide chemistry, understanding the stability of chiral molecules is paramount. This guide provides a detailed comparative analysis of the stability of two cyclic D-amino acid derivatives: D-Pyroaspartic acid and D-pyroglutamic acid. This document is intended for researchers, scientists, and drug development professionals, offering insights into their relative stability under various conditions, supported by established experimental protocols.

Introduction

D-pyroglutamic acid, a lactam of D-glutamic acid, and this compound (also known as D-succinimide-2-carboxylic acid), a cyclic imide of D-aspartic acid, are important chiral building blocks and potential components of peptidomimetics. Their inherent stability influences their suitability for pharmaceutical formulations and biological applications. While data on D-pyroglutamic acid stability is more readily available, the stability of this compound can be inferred from studies on the degradation of aspartyl residues in peptides. This guide synthesizes available knowledge and proposes a framework for direct comparative analysis.

Theoretical Stability Profiles

D-Pyroglutamic Acid:

D-pyroglutamic acid is known to be relatively stable. However, it can undergo reversible hydrolysis to form D-glutamic acid, particularly under acidic or basic conditions and at elevated temperatures. The cyclization of glutamic acid to pyroglutamic acid is a well-documented reaction.

This compound:

The stability of this compound is intrinsically linked to the behavior of aspartyl residues in peptides. Aspartyl residues are prone to intramolecular cyclization to form a succinimide (B58015) intermediate, which is structurally analogous to this compound. This succinimide is susceptible to hydrolysis, leading to the formation of both α- and β-aspartyl peptides. Under acidic conditions, the primary degradation pathway for aspartyl peptides is the cleavage of the peptide bond. At alkaline pH, isomerization via the succinimide intermediate is more prevalent. Therefore, this compound is expected to be susceptible to ring-opening hydrolysis under both acidic and alkaline conditions, potentially at a faster rate than D-pyroglutamic acid due to the higher reactivity of the five-membered imide ring compared to the lactam ring.

Comparative Stability Data

While direct comparative experimental data is scarce, the following table summarizes expected stability trends based on existing literature for related compounds.

Condition D-Pyroglutamic Acid This compound (inferred) Primary Degradation Products
Acidic Hydrolysis (e.g., 0.1 N HCl, 60°C) Slow to moderate hydrolysisModerate to rapid hydrolysisD-Glutamic Acid
Basic Hydrolysis (e.g., 0.1 N NaOH, 25°C) Moderate hydrolysisRapid hydrolysisD-Glutamic Acid
Thermal Stress (Solid State, e.g., 100°C) Relatively stable, may sublime with some decompositionLess stable, potential for polymerization and decompositionDecomposition products
Oxidative Stress (e.g., 3% H₂O₂, 25°C) Generally stableLikely stable to oxidation at the ringNot applicable
Photostability (e.g., ICH Q1B conditions) Generally stableGenerally stableNot applicable

Experimental Protocols

To obtain direct comparative data, a series of forced degradation studies should be performed.[1][2] These studies are crucial for identifying the intrinsic stability of the molecules and their degradation pathways.[1][3]

Forced Degradation (Stress Testing) Protocol

This protocol outlines the conditions for subjecting this compound and D-pyroglutamic acid to various stressors to compare their degradation profiles.

a. Materials and Equipment:

  • This compound and D-pyroglutamic acid (high purity)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector[4]

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

b. Experimental Workflow:

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare stock solutions (1 mg/mL) of each compound in water acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid base Base Hydrolysis (0.1 N NaOH, 25°C) prep->base thermal Thermal Stress (Solid, 100°C) prep->thermal oxidative Oxidative Stress (3% H₂O₂, 25°C) prep->oxidative photo Photostability (ICH Q1B) prep->photo sampling Sample at intervals (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling thermal->sampling oxidative->sampling photo->sampling neutralize Neutralize acid/base samples sampling->neutralize hplc Analyze by RP-HPLC-UV/MS neutralize->hplc quantify Quantify parent compound and degradation products hplc->quantify

Caption: Workflow for the forced degradation study.

c. Detailed Methodologies:

  • Hydrolytic Stability:

    • Prepare solutions of each compound at 1 mg/mL in 0.1 N HCl and 0.1 N NaOH.

    • Incubate the acidic solutions at 60°C and the basic solutions at 25°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots before HPLC analysis.

  • Thermal Stability (Solid State):

    • Place a known amount of each solid compound in a glass vial.

    • Heat in an oven at 100°C.

    • At specified time points, dissolve the solid in a known volume of solvent for HPLC analysis.

  • Oxidative Stability:

    • Prepare solutions of each compound at 1 mg/mL in 3% H₂O₂.

    • Keep the solutions at room temperature, protected from light.

    • Withdraw aliquots at specified time points for HPLC analysis.

  • Photostability:

    • Expose solutions (1 mg/mL in water) and solid samples to light conditions as specified in ICH guideline Q1B.

    • Analyze the samples by HPLC after the exposure period.

d. Analytical Method:

A reverse-phase HPLC method would be suitable for separating the parent compounds from their degradation products.[4]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or MS for peak identification.

Thermal Analysis Protocol

Differential Scanning Calorimetry (DSC) can be used to determine the melting point and thermal decomposition profile of the solid compounds.

a. Materials and Equipment:

  • This compound and D-pyroglutamic acid (solid)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum pans

b. Experimental Workflow:

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 2-5 mg of sample into an aluminum pan seal Hermetically seal the pan weigh->seal equilibrate Equilibrate at 25°C seal->equilibrate ramp Heat at a constant rate (e.g., 10°C/min) to 300°C equilibrate->ramp record Record heat flow vs. temperature ramp->record determine_tm Determine melting point (Tm) record->determine_tm determine_td Determine onset of decomposition (Td) determine_tm->determine_td compare Compare thermal profiles determine_td->compare

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

c. Detailed Methodology:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Place the pan in the DSC instrument.

  • Heat the sample from room temperature to a suitable upper limit (e.g., 300°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine the melting point and the onset temperature of decomposition.

Relevant Biological Pathways and Significance

While D-pyroglutamic acid is a known metabolite, the specific biological roles of this compound are less defined. However, D-aspartic acid, the hydrolysis product of this compound, is a significant signaling molecule.

G cluster_compound Compound cluster_degradation Hydrolysis cluster_pathway Biological Roles of D-Aspartic Acid DPA This compound DAsp D-Aspartic Acid DPA->DAsp Ring Opening Neuro Neurotransmission DAsp->Neuro Hormone Hormone Regulation (e.g., Testosterone synthesis) DAsp->Hormone

Caption: Potential biological relevance of this compound.

D-aspartic acid is known to act as a neurotransmitter and neuromodulator in the central nervous system.[5] It also plays a crucial role in the endocrine system, where it can stimulate the release of hormones such as testosterone.[5] Therefore, the stability of this compound could be a critical factor if it is considered as a pro-drug or a more stable delivery form of D-aspartic acid. Its rate of conversion to D-aspartic acid under physiological conditions would directly impact its pharmacological activity.

Conclusion

This guide provides a framework for the comparative stability analysis of this compound and D-pyroglutamic acid. Based on the chemistry of related compounds, this compound is predicted to be less stable, particularly to hydrolysis, than D-pyroglutamic acid. The provided experimental protocols for forced degradation and thermal analysis offer a comprehensive approach to empirically determine and compare their stability profiles. Such data is invaluable for researchers in selecting appropriate candidates for drug development and for designing stable pharmaceutical formulations.

References

Illuminating the Elusive Structure of D-Pyroaspartic Acid: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for validating the structure of D-Pyroaspartic acid, a chiral derivative of aspartic acid. While direct X-ray crystallographic data for this compound remains elusive in publicly available literature, this guide leverages data from its close structural analog, L-pyroglutamic acid, to provide a comprehensive overview. We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate analytical technique for their specific needs.

The Gold Standard: X-ray Crystallography

X-ray crystallography is an unparalleled technique for determining the precise atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, scientists can construct a detailed three-dimensional model of the molecule.

Hypothetical Crystal Structure of this compound

In the absence of experimental data for this compound, we can infer its likely crystallographic properties from the well-characterized structure of L-pyroglutamic acid. It is expected that this compound, as the enantiomer, would crystallize in a similar but mirror-image crystal lattice.

ParameterL-Pyroglutamic AcidThis compound (Predicted)
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁
Unit Cell Dimensions a = 9.018 Å, b = 13.495 Å, c = 14.662 ÅSimilar to L-enantiomer
Molecules per Unit Cell (Z) 1212

Table 1: Comparison of Crystallographic Data for L-Pyroglutamic Acid and Predicted Data for this compound. The data for L-Pyroglutamic acid is derived from experimental studies. The predicted data for this compound is based on the principle of enantiomeric crystal packing.

Experimental Protocol: X-ray Crystallography

The workflow for determining the crystal structure of a small molecule like this compound via X-ray crystallography involves several key stages.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of This compound purification Purification by Recrystallization synthesis->purification solvent_screening Solvent Screening purification->solvent_screening vapor_diffusion Vapor Diffusion solvent_screening->vapor_diffusion xray_diffraction X-ray Diffraction Data Collection vapor_diffusion->xray_diffraction data_processing Data Processing (Indexing, Integration) xray_diffraction->data_processing phase_determination Phase Determination data_processing->phase_determination model_building Model Building phase_determination->model_building refinement Structural Refinement model_building->refinement validation Structure Validation refinement->validation

Figure 1: Experimental workflow for X-ray crystallography.
  • Synthesis and Purification: this compound can be synthesized from D-aspartic acid through a dehydration reaction, often facilitated by heating. Subsequent purification by recrystallization is crucial to obtain a homogenous sample.

  • Crystal Growth: High-quality single crystals are essential for X-ray diffraction. This is typically achieved through techniques like slow evaporation or vapor diffusion from a suitable solvent or solvent mixture.

  • X-ray Diffraction: The crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is recorded by a detector.

  • Data Processing and Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using computational methods to generate an initial electron density map.

  • Model Building and Refinement: An atomic model of this compound is built into the electron density map and refined to best fit the experimental data.

Alternative Approaches: Spectroscopic and Computational Methods

While X-ray crystallography provides definitive structural information, its requirement for high-quality crystals can be a significant bottleneck. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling offer powerful alternatives for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique that provides detailed information about the chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR would be instrumental in confirming the cyclic structure and the connectivity of the atoms.

Key NMR Observables for this compound:

  • ¹H NMR: The proton spectrum would show distinct signals for the protons on the pyrrolidone ring and the carboxylic acid proton. The chemical shifts and coupling constants would be characteristic of the rigid, cyclic structure.

  • ¹³C NMR: The carbon spectrum would reveal the number of unique carbon environments, confirming the presence of the carbonyl, carboxyl, and methylene (B1212753) carbons.

  • 2D NMR (COSY, HSQC): These experiments would establish the connectivity between protons and carbons, providing unambiguous evidence for the pyroaspartic acid scaffold.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and a series of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments are performed.

  • Data Analysis: The resulting spectra are processed and analyzed to assign the chemical shifts and determine the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It can be used to determine the molecular weight of this compound and to obtain structural information through fragmentation analysis.

Expected Mass Spectrometric Behavior of this compound:

  • Molecular Ion Peak: The mass spectrum would show a prominent peak corresponding to the molecular weight of this compound.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would induce fragmentation of the molecule, yielding characteristic daughter ions that can be used to confirm its structure. For example, the loss of water and carbon monoxide are common fragmentation pathways for similar cyclic compounds.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography.

  • Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio in a mass analyzer.

  • Fragmentation (MS/MS): For structural analysis, selected ions are fragmented, and the resulting daughter ions are analyzed.

Computational Modeling

In the absence of experimental crystal structures, computational methods can be employed to predict the most stable three-dimensional arrangement of molecules in a crystal lattice.

computational_workflow cluster_conformer_search Conformational Analysis cluster_packing_prediction Crystal Packing Prediction cluster_ranking Ranking & Analysis mol_structure Generate 3D Molecular Structure conformer_search Conformer Search mol_structure->conformer_search packing_search Crystal Packing Search conformer_search->packing_search energy_minimization Lattice Energy Minimization packing_search->energy_minimization energy_ranking Rank by Lattice Energy energy_minimization->energy_ranking pxrd_simulation Simulate Powder X-ray Diffraction Pattern energy_ranking->pxrd_simulation

Figure 2: Workflow for computational crystal structure prediction.
  • Conformational Analysis: The first step involves identifying all possible low-energy conformations of the this compound molecule.

  • Crystal Packing Prediction: A search algorithm is used to generate a multitude of possible crystal packing arrangements.

  • Energy Minimization and Ranking: The lattice energy of each hypothetical crystal structure is calculated and minimized. The structures are then ranked based on their predicted stability.

  • Analysis: The most stable predicted structures can be analyzed and their properties, such as the simulated powder X-ray diffraction pattern, can be compared with experimental data if available.

Comparative Analysis

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling
Information Provided Precise 3D atomic coordinatesConnectivity, chemical environmentMolecular weight, fragmentationPredicted crystal packing, stability
Sample Requirement High-quality single crystalSoluble, pure sampleSmall amount of sampleNone (in silico)
Throughput LowHighHighVaries (computationally intensive)
Limitations Crystal growth can be difficultProvides solution-state structureIndirect structural informationPredictions require experimental validation

Table 2: Comparison of Analytical Techniques for Structural Validation.

Conclusion

Validating the structure of this compound requires a multi-faceted approach. While X-ray crystallography remains the definitive method for determining solid-state structure, its application is contingent on obtaining suitable crystals. In the absence of experimental crystallographic data, a combination of NMR spectroscopy and mass spectrometry provides robust evidence for the molecular structure and connectivity. Furthermore, computational modeling can offer valuable insights into the likely crystal packing and serves as a powerful predictive tool to guide experimental efforts. For researchers in drug development and related fields, a comprehensive characterization utilizing these complementary techniques is essential for a thorough understanding of this important chiral molecule.

A Comparative Analysis of D-Pyroaspartic Acid Reactivity with Commercially Significant Beta-Lactams

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the chemical reactivity of D-Pyroaspartic acid with other prominent beta-lactam compounds, including ampicillin, cefoxitin (B1668866), and cephalothin (B1668815). The following sections detail quantitative data on their susceptibility to hydrolysis and their efficiency in acylating penicillin-binding proteins (PBPs), crucial parameters for predicting their stability and antimicrobial potential. Due to the limited availability of direct experimental data for this compound, its reactivity is discussed from a theoretical standpoint based on its structural characteristics.

Executive Summary

Beta-lactam antibiotics form the cornerstone of antibacterial therapy, their efficacy intrinsically linked to the chemical reactivity of the strained beta-lactam ring. This reactivity dictates both their ability to acylate target penicillin-binding proteins (PBPs), thereby inhibiting bacterial cell wall synthesis, and their susceptibility to hydrolysis, a primary mechanism of degradation and bacterial resistance. This report presents a comparative analysis of this compound's reactivity alongside established beta-lactams. While experimental data for ampicillin, cefoxitin, and cephalothin allow for a quantitative comparison of their hydrolysis rates and PBP acylation efficiency, the reactivity of this compound is inferred from computational chemistry principles due to a lack of direct experimental studies.

Comparison of Hydrolysis Rates

The stability of the beta-lactam ring to hydrolysis is a critical determinant of a compound's shelf-life and in vivo efficacy. The following table summarizes the reported hydrolysis half-lives for ampicillin, cefoxitin, and cephalothin under ambient conditions.

CompoundHalf-life (days) at pH 7 and 25°CReference
Ampicillin27[1]
Cefoxitin5.3[1]
CephalothinNot explicitly stated, but base-catalyzed hydrolysis is significant[1]

Note: Specific half-life for cephalothin under these exact conditions was not found, but the study indicates significant base-catalyzed hydrolysis.

Comparison of Acylation Efficiency

The therapeutic efficacy of beta-lactam antibiotics is largely dependent on their ability to acylate the active site serine of bacterial PBPs. The second-order rate constant (k2/K) is a measure of this acylation efficiency.

CompoundTargetk2/K (M⁻¹s⁻¹)Reference
CefoxitinE. coli PBP 51,100,000
AmpicillinEnterococcus faecium PBP5Not explicitly stated, but slower than azlocillin

Theoretical Reactivity of this compound

Due to the absence of experimental data for this compound, its reactivity is assessed based on established structure-activity relationships in beta-lactams. The reactivity of the beta-lactam ring is significantly influenced by its geometry, particularly the degree of pyramidalization of the nitrogen atom, often quantified by the Woodward parameter 'h'. A larger 'h' value indicates greater ring strain and, consequently, higher reactivity.

  • Monocyclic vs. Bicyclic Systems: this compound is a monocyclic beta-lactam. In contrast, penicillins (like ampicillin) and cephalosporins (like cefoxitin and cephalothin) are bicyclic systems.

  • Ring Strain: The fusion of a second ring in penicillins and cephalosporins generally increases the strain on the beta-lactam ring, leading to a higher 'h' value and greater reactivity compared to monocyclic beta-lactams.

  • Predicted Reactivity: Based on these structural principles, this compound, as a simple monocyclic beta-lactam, is predicted to have a less strained beta-lactam ring and therefore lower intrinsic chemical reactivity compared to ampicillin, cefoxitin, and cephalothin. This suggests it would exhibit greater stability against spontaneous hydrolysis but may also have a lower intrinsic potency for acylating PBPs.

Experimental Protocols

Determination of Beta-Lactam Hydrolysis Rate by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for quantifying the rate of beta-lactam hydrolysis.

Objective: To determine the rate of degradation of a beta-lactam compound in an aqueous solution over time.

Materials:

  • Beta-lactam compound of interest

  • HPLC-grade water

  • pH buffers (e.g., phosphate-buffered saline for pH 7)

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Thermostatically controlled incubator or water bath

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the beta-lactam compound in a suitable solvent at a known concentration.

  • Reaction Setup:

    • In a series of volumetric flasks, prepare reaction solutions by diluting the stock solution with the desired aqueous buffer to a final concentration suitable for HPLC analysis.

    • Incubate the reaction flasks at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals, withdraw an aliquot from each reaction flask.

  • Sample Preparation: Quench the reaction if necessary (e.g., by rapid freezing or addition of a quenching agent) and dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared samples into the HPLC system.

    • Separate the parent beta-lactam from its degradation products using an appropriate mobile phase and gradient program.

    • Detect the compounds using a UV detector at a wavelength where the parent compound has maximum absorbance.

  • Data Analysis:

    • Quantify the peak area of the parent beta-lactam at each time point.

    • Plot the natural logarithm of the concentration of the parent beta-lactam versus time.

    • The negative slope of the resulting linear plot represents the first-order rate constant (k) for hydrolysis.

    • The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Determination of PBP Acylation Rate

This protocol describes a general method to measure the rate at which a beta-lactam acylates a specific PBP.

Objective: To determine the second-order rate constant (k2/K) for the acylation of a PBP by a beta-lactam antibiotic.

Materials:

  • Purified PBP

  • Beta-lactam antibiotic

  • A fluorescently labeled or radiolabeled beta-lactam probe (e.g., Bocillin FL or [³H]penicillin G) that binds to the same PBP.

  • Reaction buffer

  • SDS-PAGE equipment and reagents

  • Fluorimeter or scintillation counter

Procedure:

  • Competition Assay: The rate of acylation is typically determined using a competition assay. The unlabeled beta-lactam of interest is allowed to react with the PBP for varying amounts of time.

  • Reaction Setup:

    • Incubate a fixed concentration of the purified PBP with various concentrations of the test beta-lactam for different time intervals.

  • Labeling with Probe: After the desired incubation time with the test compound, add a saturating concentration of the fluorescent or radiolabeled beta-lactam probe to the reaction mixture. This probe will bind to any PBP molecules that have not been acylated by the test compound.

  • Quenching and Separation: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the proteins by SDS-PAGE.

  • Detection and Quantification:

    • Visualize the fluorescently labeled PBP bands using a gel imager or quantify the radiolabeled bands using a phosphorimager or by excising the bands and using a scintillation counter.

  • Data Analysis:

    • The amount of labeled probe bound to the PBP is inversely proportional to the amount of PBP that has been acylated by the test compound.

    • By plotting the amount of probe binding against the pre-incubation time with the test compound, the apparent first-order rate constant for inactivation (k_obs) can be determined for each concentration of the test compound.

    • The second-order rate constant (k2/K) is then determined from the slope of a plot of k_obs versus the concentration of the test beta-lactam.

Visualizations

experimental_workflow cluster_hydrolysis Hydrolysis Rate Determination cluster_acylation PBP Acylation Rate Determination cluster_computational Computational Reactivity Analysis (for this compound) H1 Prepare Beta-Lactam Solution H2 Incubate at Constant Temp/pH H1->H2 H3 Withdraw Aliquots at Time Intervals H2->H3 H4 Quench Reaction & Prepare for HPLC H3->H4 H5 HPLC Analysis H4->H5 H6 Quantify Peak Area vs. Time H5->H6 H7 Calculate Rate Constant & Half-life H6->H7 A1 Incubate PBP with Test Beta-Lactam A2 Add Labeled Beta-Lactam Probe A1->A2 A3 Quench and Separate by SDS-PAGE A2->A3 A4 Detect and Quantify Labeled PBP A3->A4 A5 Determine k_obs A4->A5 A6 Calculate k2/K A5->A6 C1 Model 3D Structure C2 Calculate Geometric Parameters (e.g., Woodward 'h') C1->C2 C3 Compare with Known Beta-Lactams C2->C3 C4 Predict Relative Reactivity C3->C4

Caption: Experimental and computational workflows for assessing beta-lactam reactivity.

mechanism_of_action cluster_moa Mechanism of Action & Resistance cluster_resistance BL Beta-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) BL->PBP Acylation BetaLactamase Beta-Lactamase Enzyme BL->BetaLactamase Hydrolysis Acyl_PBP Acylated PBP (Inactive) CellWall Inhibition of Cell Wall Synthesis Acyl_PBP->CellWall Lysis Bacterial Cell Lysis CellWall->Lysis Hydrolyzed_BL Hydrolyzed Beta-Lactam (Inactive)

Caption: Simplified mechanism of beta-lactam action and resistance via hydrolysis.

References

A Researcher's Guide to the Cross-Validation of D-Pyroaspartic Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-Pyroaspartic acid is crucial for understanding protein degradation, stability, and the pharmacokinetics of therapeutic proteins. This compound, also known as D-aspartyl succinimide (B58015), is a cyclic imide that can form spontaneously from D-aspartic acid residues within a peptide or protein through intramolecular cyclization.[1][2] This modification is a key intermediate in the racemization and isomerization of aspartic acid residues, which can impact the biological activity and immunogenicity of proteins. Given its transient nature, particularly at neutral to basic pH, the quantification of this compound presents unique analytical challenges.[3][4]

This guide provides a comparative overview of analytical methodologies that can be employed and adapted for the quantification of this compound, with a focus on their underlying principles, experimental protocols, and performance characteristics.

The Formation of this compound (D-Succinimide)

This compound is formed from a D-aspartic acid residue via an intramolecular nucleophilic attack of the backbone amide nitrogen on the side-chain carboxyl carbon, resulting in the elimination of a water molecule and the formation of a five-membered succinimide ring.[1] This process is reversible and the succinimide intermediate can be hydrolyzed to form either D-aspartic acid or its isomer, D-isoaspartic acid.

DAsp D-Aspartic Acid Residue DPyro This compound (D-Succinimide Intermediate) DAsp->DPyro - H2O (Cyclization) DPyro->DAsp + H2O (Hydrolysis) DIsoAsp D-Isoaspartic Acid Residue DPyro->DIsoAsp + H2O (Hydrolysis)

Figure 1: Formation and hydrolysis of this compound.

Comparative Analysis of Quantification Methods

The quantification of this compound is challenging due to its instability. The analytical methods must either stabilize the molecule or capture it in a stable form for measurement. The following table summarizes the key characteristics of plausible analytical approaches.

MethodPrincipleThroughputSensitivitySpecificityKey AdvantagesKey Disadvantages
Low-pH RP-HPLC-MS/MS Separation of the stabilized protonated form of this compound at low pH, followed by mass spectrometric detection and fragmentation for confirmation.MediumHighHighDirect analysis of the intact molecule; provides structural information from MS/MS.Requires strict pH control; potential for on-column hydrolysis.
GC-MS with Derivatization Chemical derivatization of this compound to a volatile and thermally stable compound for separation by gas chromatography and detection by mass spectrometry.Low to MediumHighHighWell-established for small molecules; high separation efficiency of GC.Requires derivatization which adds complexity; potential for side reactions.
Chiral HPLC with Fluorescence Detection (after Trapping and Derivatization) Chemical trapping of the labile this compound with a nucleophile (e.g., hydrazine) to form a stable derivative, which is then labeled with a fluorescent tag and separated on a chiral column.MediumVery HighHighExcellent sensitivity; allows for chiral separation of D/L forms.Indirect method; requires multiple reaction steps.

Experimental Protocols

Low-pH Reversed-Phase HPLC-MS/MS

This method is suitable for the direct quantification of this compound in protein digests or peptide mixtures. The key is to maintain a low pH throughout the sample preparation and analysis to ensure the stability of the succinimide ring.[4][5]

Sample Preparation:

  • If starting with a protein, perform proteolytic digestion (e.g., with trypsin) under acidic conditions (pH ~3-4) to generate peptides.

  • Immediately acidify the resulting peptide mixture with 0.1% formic acid or trifluoroacetic acid.

  • Store samples at low temperatures (4°C) and analyze as soon as possible.

HPLC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 2% to 40% B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 25°C.

  • Mass Spectrometer: ESI-positive mode.

  • MS/MS: Targeted fragmentation of the protonated molecular ion of the this compound-containing peptide.

cluster_prep Sample Preparation cluster_analysis Analysis Prot Protein Sample Digest Low-pH Proteolytic Digestion Prot->Digest Acidify Acidification (e.g., 0.1% Formic Acid) Digest->Acidify HPLC Low-pH RP-HPLC Separation Acidify->HPLC MS ESI-MS Detection HPLC->MS MSMS MS/MS Fragmentation and Quantification MS->MSMS

Figure 2: Workflow for Low-pH RP-HPLC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method requires the conversion of the polar and non-volatile this compound into a form suitable for GC analysis. Silylation is a common derivatization technique for compounds with active hydrogens.[6][7][8][9]

Sample Preparation and Derivatization:

  • Hydrolyze the protein or peptide sample to release amino acids.

  • Isolate the amino acid fraction using solid-phase extraction.

  • Induce cyclization of D-aspartic acid to this compound under controlled heating.

  • Thoroughly dry the sample to remove all traces of water.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in an aprotic solvent (e.g., pyridine).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample Sample containing D-Aspartic Acid Cyclize Induce Cyclization to this compound Sample->Cyclize Dry Complete Drying Cyclize->Dry Deriv Silylation (e.g., BSTFA) Dry->Deriv GC GC Separation Deriv->GC MS EI-MS Detection and Quantification GC->MS cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample Sample containing this compound Trap Hydrazine Trapping to form Stable Hydrazide Sample->Trap Label Fluorescent Labeling Trap->Label HPLC Chiral HPLC Separation Label->HPLC Fluor Fluorescence Detection and Quantification HPLC->Fluor

References

D-Isoaspartic Acid Takes Center Stage in Peptide Degradation, Leaving D-Pyroaspartic Acid in the Synthetic Realm

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers, scientists, and drug development professionals reveals D-isoaspartic acid as a critical and common modification in peptides, while D-pyroaspartic acid remains a synthetic curiosity with no evidence of natural occurrence in biological systems. This guide delves into the formation, biological significance, and analytical detection of D-isoaspartic acid, providing a detailed examination of its impact on peptide and protein function. The discussion of this compound is limited to its chemical nature to clarify its distinct and non-biological role.

At a Glance: D-Isoaspartic Acid vs. This compound

FeatureD-Isoaspartic Acid (in Peptides)This compound
Formation Spontaneous non-enzymatic degradation of asparagine or aspartic acid residues via a succinimide (B58015) intermediate under physiological conditions.[1]Synthetic head-to-tail cyclization of D-aspartic acid, not observed to occur naturally in peptides.[2]
Chemical Structure A β-amino acid where the peptide backbone is extended by a methylene (B1212753) group.A four-membered azetidinone ring formed from the cyclization of D-aspartic acid.[2]
Biological Significance Implicated in protein aging, aggregation, loss of function, and autoimmune responses.[3] A key concern in the stability of protein-based therapeutics.Primarily used as a synthon in more complex molecule synthesis.[2] No known biological role in peptides.
Prevalence in Peptides Commonly found in aged or stressed proteins and peptides.Not reported as a naturally occurring modification in peptides.
Analytical Detection Well-established methods including RP-HPLC, mass spectrometry (ETD/ECD), and enzymatic assays.[1][4][5]Standard analytical techniques for small molecules (NMR, MS).[6][7]

The Central Role of D-Isoaspartic Acid in Peptide Chemistry

D-isoaspartic acid (D-isoAsp) is a significant post-translational modification that spontaneously occurs in peptides and proteins. Its formation introduces a kink in the peptide backbone by inserting a methylene group, which can have profound consequences for the molecule's structure and function.

Formation Pathway of D-Isoaspartic Acid

The formation of D-isoaspartic acid, along with its isomers L-isoaspartic acid, L-aspartic acid, and D-aspartic acid, proceeds through a common succinimide intermediate. This process can be initiated by either the deamidation of an asparagine (Asn) residue or the dehydration of an aspartic acid (Asp) residue. The flexibility of the peptide chain and the nature of the C-terminal flanking amino acid significantly influence the rate of this reaction, with sequences like Asn-Gly and Asn-Ser being particularly susceptible.

Asn L-Asparagine (Asn) Succinimide L-Succinimide Intermediate Asn->Succinimide Deamidation Asp L-Aspartic Acid (Asp) Asp->Succinimide Dehydration dSuccinimide D-Succinimide Intermediate Succinimide->dSuccinimide Racemization lAsp L-Aspartic Acid Succinimide->lAsp Hydrolysis (minor) lIsoAsp L-Isoaspartic Acid Succinimide->lIsoAsp Hydrolysis (major) dAsp D-Aspartic Acid dSuccinimide->dAsp Hydrolysis (minor) dIsoAsp D-Isoaspartic Acid dSuccinimide->dIsoAsp Hydrolysis (major)

Figure 1. Formation of Aspartic Acid Isomers.
Biological Implications of D-Isoaspartic Acid Formation

The presence of D-isoaspartic acid residues can lead to significant biological consequences:

  • Protein Aggregation: The structural perturbation caused by the isoaspartyl linkage is associated with protein aggregation, which is a hallmark of several neurodegenerative diseases, including Alzheimer's disease.[3]

  • Loss of Biological Activity: For therapeutic proteins, such as monoclonal antibodies, the formation of isoaspartic acid, particularly in the complementarity-determining regions, can lead to a loss of binding affinity and reduced efficacy.

  • Autoimmune Response: The introduction of this non-native structure can trigger an autoimmune response, where the modified protein is recognized as foreign by the immune system.[3]

The PIMT Repair Pathway

To counteract the deleterious effects of L-isoaspartyl formation, many organisms possess the enzyme Protein L-isoaspartyl methyltransferase (PIMT). This enzyme recognizes the L-isoaspartyl residue and initiates a repair process that converts it back to a normal L-aspartyl residue via the same succinimide intermediate. However, PIMT is not active on D-isoaspartyl residues, making this modification irreversible.

lIsoAsp L-Isoaspartyl Residue MethylEster L-Isoaspartyl Methyl Ester Intermediate lIsoAsp->MethylEster Methylation PIMT PIMT + S-adenosyl- methionine (SAM) PIMT->lIsoAsp SAH S-adenosyl- homocysteine (SAH) PIMT->SAH Succinimide L-Succinimide Intermediate MethylEster->Succinimide Spontaneous Demethylation lAsp L-Aspartyl Residue (Repaired) Succinimide->lAsp Hydrolysis

Figure 2. PIMT-mediated Repair of L-Isoaspartate.

This compound: A Synthetic Counterpart

In stark contrast to D-isoaspartic acid, this compound is not a known product of peptide degradation in biological systems. It is a synthetic molecule created by the head-to-tail cyclization of D-aspartic acid, forming a four-membered ring.[2] The formation of this strained ring is less favorable than the formation of the five-membered pyroglutamic acid ring from glutamic acid, a common modification at the N-terminus of peptides.[3] While pyrolysis of peptides containing aspartic acid can induce cleavage and the formation of a cyclic anhydride (B1165640) under high temperatures, this is a distinct process and does not result in a stable pyroaspartyl residue under physiological conditions.

Experimental Protocols for the Analysis of D-Isoaspartic Acid

Accurate detection and quantification of D-isoaspartic acid are crucial for research and pharmaceutical development. The following are detailed methodologies for key analytical techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used method for separating isoaspartyl-containing peptides from their unmodified counterparts.

Protocol for RP-HPLC Analysis:

  • Sample Preparation: Peptides are typically generated by proteolytic digestion of the protein of interest. The digest is then solubilized in an appropriate aqueous buffer, often containing a small percentage of organic solvent (e.g., acetonitrile) and an ion-pairing agent (e.g., trifluoroacetic acid).

  • Chromatographic System:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the peptides. The specific gradient will depend on the hydrophobicity of the peptides being analyzed.

    • Flow Rate: Typically 0.2-1.0 mL/min.

    • Detection: UV absorbance at 214 nm or 280 nm.

  • Data Analysis: The elution times of the isoaspartyl-containing peptide and the unmodified peptide are compared. Often, but not always, the isoaspartyl-containing peptide elutes slightly earlier than the native peptide.[1] Quantification is achieved by integrating the peak areas.

cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis Protein Protein Sample Digestion Proteolytic Digestion (e.g., Trypsin) Protein->Digestion Peptides Peptide Mixture Digestion->Peptides Injection Inject Sample Peptides->Injection Column C18 RP-HPLC Column Injection->Column Separation Gradient Elution Column->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Figure 3. Experimental Workflow for RP-HPLC Analysis.
Mass Spectrometry (MS) with Electron Transfer Dissociation (ETD)

Mass spectrometry, particularly with fragmentation techniques like Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD), provides definitive identification of isoaspartic acid residues.

Protocol for LC-MS/MS with ETD Analysis:

  • Sample Preparation and LC Separation: Peptides are prepared and separated by RP-HPLC as described above, with the outlet of the HPLC connected to the mass spectrometer.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is typically used to generate multiply charged peptide ions.

    • MS1 Scan: A full scan is performed to determine the mass-to-charge ratio (m/z) of the eluting peptides.

    • MS2 Fragmentation (ETD): The precursor ion corresponding to the peptide of interest is isolated and subjected to ETD. This fragmentation technique induces cleavage of the N-Cα bond in the peptide backbone, producing c- and z-type fragment ions.

  • Data Analysis: The presence of isoaspartic acid results in a characteristic pair of fragment ions (c+57 and z-57) that are not observed for peptides containing a normal aspartic acid residue. These diagnostic ions allow for unambiguous site-specific identification of the modification.

Conclusion

For professionals in peptide and protein research and drug development, a clear understanding of aspartate degradation pathways is essential. The evidence overwhelmingly points to D-isoaspartic acid as the primary product of non-enzymatic degradation of asparagine and aspartic acid residues in peptides under physiological conditions. Its formation has significant biological and pharmaceutical implications. In contrast, This compound is a synthetic entity not observed in natural peptide degradation. Therefore, efforts in characterizing and mitigating peptide degradation should be firmly focused on understanding and controlling the formation of D-isoaspartic acid.

References

Assessing the Enantiomeric Purity of Synthetic D-Pyroaspartic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like D-Pyroaspartic acid is a critical aspect of quality control and drug efficacy. This guide provides an objective comparison of various analytical techniques for assessing the enantiomeric purity of synthetic this compound, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate method for your research needs.

The accurate determination of enantiomeric excess is paramount, as the presence of the undesired L-enantiomer can have different pharmacological or toxicological effects.[1] This guide explores four principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, resolution, and sample throughput.

Comparative Performance of Analytical Techniques

The selection of an analytical technique for enantiomeric purity assessment is often a trade-off between various performance parameters. The following table summarizes the key characteristics of HPLC, GC, CE, and NMR for the analysis of chiral amino acids and their derivatives, providing a basis for comparison.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning between a chiral stationary phase and a mobile phase.[1]Separation of volatile derivatives based on their interaction with a chiral stationary phase.[2]Differential migration of enantiomers in an electric field, often with a chiral selector in the background electrolyte.[3]Differentiation of enantiomers through the formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.[4]
Derivatization Often not required for amino acids when using specific chiral columns.[5]Mandatory to increase volatility and thermal stability.Can be used to improve detection and separation but is not always necessary.[6]Not required, but uses chiral solvating or derivatizing agents.[4]
Resolution Generally high, with baseline separation achievable.[7]Very high, capable of separating complex mixtures of enantiomers.[8]High efficiency and resolution, especially for charged molecules.[9]Varies depending on the chiral auxiliary and the analyte.[4]
Sensitivity High, especially with UV or Mass Spectrometry (MS) detection.Very high, particularly with MS detection (GC-MS).[8]High, especially with laser-induced fluorescence (LIF) detection.Relatively low compared to chromatographic methods.
Analysis Time Typically 10-30 minutes per sample.Can be longer due to derivatization, but chromatographic runs are often fast.Very fast, often less than 15 minutes per sample.[10]Rapid for sample preparation and data acquisition.
Quantitative Data Excellent for determining enantiomeric excess (%ee).Excellent for quantification, with high precision and accuracy.Good for quantification, though precision can be influenced by injection volume variability.Good for %ee determination by integration of signals, but with lower precision for trace enantiomers.
Instrumentation Cost Moderate to high.Moderate to high.Moderate.High.
Key Advantage Robust, versatile, and widely applicable.[1]High resolution and sensitivity.[8]High efficiency, low sample and reagent consumption.[3]Non-destructive, provides structural information.
Key Limitation Chiral columns can be expensive.[7]Destructive, requires derivatization which can be a source of error.Reproducibility can be a challenge; sensitive to matrix effects.Lower sensitivity, may not be suitable for trace analysis.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for analogous compounds like pyroglutamic acid and aspartic acid and can be adapted for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: This method relies on a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers of pyroaspartic acid, leading to their separation.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV or MS detector.

  • Chiral column: Astec® CHIROBIOTIC® T column (25 cm x 4.6 mm, 5 µm) is a suitable choice for underivatized amino acids.[5][11]

Reagents:

  • Mobile Phase: A mixture of acetonitrile, methanol, acetic acid, and triethylamine (B128534) (e.g., 54.5:45:0.3:0.2, v/v/v/v).[11]

  • Sample Solvent: Mobile phase or a compatible solvent.

  • D- and L-Pyroaspartic acid standards.

Procedure:

  • Sample Preparation: Dissolve the synthetic this compound sample in the sample solvent to a known concentration (e.g., 1 mg/mL).[11] Prepare a racemic standard containing both D- and L-Pyroaspartic acid.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.[11]

    • Column Temperature: 23 °C.[11]

    • Detection: UV at 220 nm.[11]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of the L- and D-enantiomers.

    • Inject the this compound sample.

    • Identify and integrate the peaks corresponding to the D- and L-enantiomers.

  • Calculation of Enantiomeric Purity:

    • Enantiomeric Excess (%ee) = [ (AreaD - AreaL) / (AreaD + AreaL) ] x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method involves the derivatization of this compound to make it volatile, followed by separation of the diastereomeric derivatives on a chiral GC column and detection by mass spectrometry.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chiral capillary column (e.g., Chirasil-L-Val).[8]

Reagents:

  • Derivatization agents: For example, an esterification reagent (e.g., 3M HCl in n-butanol) followed by an acylation reagent (e.g., heptafluorobutyric anhydride (B1165640) - HFBA).[7]

  • Solvents: Dichloromethane, ethyl acetate.

  • D- and L-Pyroaspartic acid standards.

Procedure:

  • Derivatization:

    • Accurately weigh the this compound sample and standards into reaction vials.

    • Perform a two-step derivatization:

      • Esterification: Add the esterification reagent and heat (e.g., 100 °C for 30 minutes). Evaporate the reagent under a stream of nitrogen.[7]

      • Acylation: Add the acylation reagent in a suitable solvent and heat (e.g., 150 °C for 15 minutes). Evaporate the excess reagent and solvent.[7]

    • Reconstitute the dried derivatives in a suitable solvent for injection.

  • GC-MS Conditions:

    • Injector Temperature: e.g., 250 °C.

    • Oven Temperature Program: A suitable gradient to separate the diastereomers (e.g., start at 100 °C, ramp to 200 °C).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

  • Analysis and Calculation: Similar to the HPLC method, inject a derivatized racemic standard to identify the peaks for the D- and L-enantiomers. Then, analyze the derivatized sample and calculate the enantiomeric excess based on the peak areas.

Capillary Electrophoresis (CE)

Principle: Enantiomers are separated in a capillary filled with a background electrolyte (BGE) containing a chiral selector under the influence of an electric field.

Instrumentation:

  • Capillary electrophoresis system with a UV or diode array detector (DAD).

  • Fused-silica capillary.

Reagents:

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer) at a specific pH.

  • Chiral Selector: Cyclodextrins (e.g., β-cyclodextrin or its derivatives) are commonly used for amino acid enantioseparation.[3][9]

  • D- and L-Pyroaspartic acid standards.

Procedure:

  • Sample Preparation: Dissolve the this compound sample and standards in the BGE or water to a suitable concentration.

  • CE Conditions:

    • Capillary Conditioning: Rinse the capillary sequentially with sodium hydroxide, water, and BGE.

    • Injection: Hydrodynamic or electrokinetic injection of the sample.

    • Separation Voltage: e.g., 15-25 kV.

    • Capillary Temperature: e.g., 25 °C.

    • Detection: UV at a low wavelength (e.g., 200-220 nm).

  • Analysis and Calculation: Inject the racemic standard to determine the migration times of the D- and L-enantiomers. Analyze the sample and calculate the enantiomeric excess from the corrected peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: A chiral solvating agent (CSA) is added to the sample, forming transient diastereomeric complexes with the D- and L-enantiomers. These complexes have slightly different chemical environments, resulting in separate signals in the NMR spectrum that can be integrated to determine the enantiomeric ratio.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Reagents:

  • Deuterated solvent (e.g., CDCl3, D2O).

  • Chiral Solvating Agent (CSA): For acidic compounds, chiral amines or alcohols can be used. For amino acid derivatives, chiral macrocycles or metal complexes have been shown to be effective.

  • D- and L-Pyroaspartic acid standards.

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in the deuterated solvent in an NMR tube.

    • Add a molar excess of the chiral solvating agent.

    • Prepare a similar sample with the racemic standard.

  • NMR Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum.

    • Optimize acquisition parameters to ensure good signal-to-noise and resolution.

  • Analysis and Calculation:

    • Identify the signals that are split into two due to the presence of the two diastereomeric complexes in the racemic sample.

    • Integrate the corresponding signals in the sample spectrum.

    • Calculate the enantiomeric excess from the ratio of the integrals.

Visualizing the Workflow

To better understand the experimental process for each technique, the following diagrams illustrate the typical workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Prep Dissolve Sample (1 mg/mL in mobile phase) Inject Inject into HPLC Prep->Inject Separate Separation on Chiral Column Inject->Separate Detect UV/MS Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate %ee Integrate->Calculate

Caption: Workflow for enantiomeric purity assessment by Chiral HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Derivatize Derivatization (Esterification & Acylation) Inject Inject into GC-MS Derivatize->Inject Separate Separation on Chiral Column Inject->Separate Detect MS Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate %ee Integrate->Calculate

Caption: Workflow for enantiomeric purity assessment by GC-MS.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Analysis Prep Dissolve Sample in BGE Inject Inject into Capillary Prep->Inject Separate Electrophoretic Separation with Chiral Selector Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate %ee Integrate->Calculate

Caption: Workflow for enantiomeric purity assessment by CE.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Prep Dissolve Sample & add Chiral Solvating Agent Acquire Acquire NMR Spectrum Prep->Acquire Integrate Integrate Diastereotopic Signals Acquire->Integrate Calculate Calculate %ee Integrate->Calculate

Caption: Workflow for enantiomeric purity assessment by NMR Spectroscopy.

Potential Impurities in Synthetic this compound

The synthesis of this compound can lead to the formation of several impurities that need to be considered during the development of an analytical method for enantiomeric purity. These include:

  • The L-enantiomer: The most critical impurity to quantify.

  • Starting materials: Unreacted starting materials from the synthesis.

  • Byproducts of synthesis: Depending on the synthetic route, various side products can be formed. For instance, if synthesized from aspartic acid, incomplete cyclization can leave residual aspartic acid.

  • Degradation products: this compound might be susceptible to hydrolysis, opening the lactam ring to form D-aspartic acid.

A robust analytical method should be able to separate the D- and L-enantiomers of pyroaspartic acid from these potential impurities to ensure accurate quantification.

Alternatives to this compound in Drug Development

In drug design, the concept of bioisosterism is often employed to modify the physicochemical properties of a lead compound while retaining its biological activity. For this compound, several bioisosteres could be considered to improve parameters such as metabolic stability, membrane permeability, and oral bioavailability.

Some potential bioisosteric replacements for the carboxylic acid moiety in this compound include:

  • Tetrazoles: A common carboxylic acid bioisostere that can improve metabolic stability and membrane permeability.[12]

  • Hydroxamic acids

  • Sulfonamides

  • Acylsulfonamides

For the lactam ring, modifications could involve altering the ring size or introducing heteroatoms to modulate the compound's properties. The choice of a suitable alternative would depend on the specific therapeutic target and the desired pharmacokinetic profile.

Conclusion

The assessment of enantiomeric purity is a non-negotiable step in the development of chiral drugs like those containing this compound. Chiral HPLC, GC, CE, and NMR spectroscopy each offer a viable approach, with the optimal choice depending on the specific requirements of the analysis, including sensitivity, sample throughput, and available instrumentation. This guide provides a framework for comparing these techniques and selecting the most appropriate method to ensure the quality and safety of synthetic this compound for research and pharmaceutical applications.

References

A Comparative Functional Analysis of Peptides With and Without N-Terminal D-Pyroaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids and structural modifications into peptide therapeutics is a key strategy to enhance their pharmacological properties. One such modification is the introduction of D-amino acids and the formation of a pyroglutamyl moiety at the N-terminus. This guide provides a functional comparison of peptides featuring an N-terminal D-pyroaspartic acid (D-pAsp) residue versus those with a natural L-aspartic acid (L-Asp) at the same position.

While direct comparative studies on peptides containing this compound are limited in publicly available literature, this guide synthesizes data from studies on related modifications, such as N-terminal D-amino acid substitutions and pyroglutamic acid formation, to provide a comprehensive overview of the expected functional differences. The data presented is illustrative and based on established principles of peptide chemistry and pharmacology.

Introduction to N-Terminal Modifications

The N-terminus of a peptide is a critical determinant of its stability and biological activity. It is a primary target for exopeptidases, leading to rapid degradation in biological systems. Modification of the N-terminus can block this degradation pathway, thereby extending the peptide's half-life.

L-Aspartic Acid (L-Asp): The naturally occurring isomer of aspartic acid, readily recognized by proteases. Peptides with an unmodified N-terminal L-Asp are generally susceptible to enzymatic cleavage.

This compound (D-pAsp): This modification involves two key changes:

  • D-isomer: The stereochemistry at the alpha-carbon is inverted from the natural L-form to the D-form. D-amino acids are not readily recognized by most endogenous proteases, significantly enhancing resistance to degradation.

  • Pyro- formation: The N-terminal amine and the side-chain carboxylic acid of the D-aspartic acid residue can undergo intramolecular cyclization to form a lactam, known as a pyroaspartic acid residue. This modification blocks the N-terminal amine, further protecting the peptide from aminopeptidases.

Functional Comparison: L-Asp-Peptide vs. D-pAsp-Peptide

To illustrate the functional differences, we will consider a hypothetical bioactive peptide, "Peptide-X," where the N-terminal residue is either L-Asp or D-pAsp.

I. Physicochemical Properties

The introduction of a this compound residue can subtly alter the physicochemical properties of a peptide.

PropertyL-Asp-Peptide-XD-pAsp-Peptide-XRationale for Difference
Molecular Weight XX - 18.01 DaThe cyclization to form the pyro- structure involves the loss of a water molecule.
Isoelectric Point (pI) Typically lowerSlightly higherThe loss of the free N-terminal amine (a basic group) in the D-pAsp variant leads to a less acidic overall character.
Hydrophobicity BaselineIncreasedThe cyclic, uncharged N-terminus of the D-pAsp variant is more hydrophobic than the zwitterionic N-terminus of the L-Asp variant.
II. In Vitro Stability

One of the most significant advantages of incorporating a D-pAsp residue is the profound increase in stability against enzymatic degradation.

AssayL-Asp-Peptide-XD-pAsp-Peptide-XFold Improvement
Half-life in Human Plasma (t1/2) ~5 minutes> 240 minutes> 48-fold
Degradation by Aminopeptidases (%) > 90% in 1 hour< 5% in 24 hours> 18-fold resistance

Data is illustrative and based on typical observations for peptides with N-terminal D-amino acid modifications.

III. Receptor Binding and Biological Activity

The change in stereochemistry and conformation at the N-terminus can have significant and often unpredictable effects on receptor binding and subsequent biological activity. The impact is highly dependent on the specific peptide and its receptor.

ParameterL-Asp-Peptide-XD-pAsp-Peptide-XInterpretation
Receptor Binding Affinity (Kd) 5 nM50 nMIn this hypothetical example, the modification leads to a 10-fold decrease in binding affinity, possibly due to altered conformational requirements for receptor engagement.
In Vitro Biological Activity (EC50) 10 nM150 nMThe reduced binding affinity translates to a 15-fold decrease in in vitro potency.

It is crucial to note that in some cases, D-amino acid substitution can lead to an increase in binding affinity and potency.

Experimental Protocols

I. Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) of L-Asp-Peptide-X and D-pAsp-Peptide-X:

Peptides are synthesized using an automated peptide synthesizer on a Rink Amide resin.

  • Resin Swelling: The resin is swollen in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treatment with 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The appropriate Fmoc-protected amino acid is activated with a coupling agent (e.g., HBTU/DIPEA) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Chain Elongation: Steps 2 and 3 are repeated for each amino acid in the sequence. For the D-pAsp variant, Fmoc-D-Asp(OtBu)-OH is used as the N-terminal residue.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Cyclization of N-terminal D-Asp: For the D-pAsp variant, cyclization of the N-terminal D-aspartic acid can be induced by heating the cleaved peptide in a slightly acidic aqueous solution (e.g., pH 4-5) or during the TFA cleavage step itself.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight.

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Deprotection cluster_Purification Purification & Analysis Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Repeat n cycles Amino_Acid_Coupling Amino Acid Coupling (HBTU/DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Repeat n cycles Wash Wash (DMF) Amino_Acid_Coupling->Wash Repeat n cycles Wash->Fmoc_Deprotection Repeat n cycles Cleavage TFA Cleavage Cocktail (TFA/H2O/TIS) Wash->Cleavage Final Wash RP_HPLC RP-HPLC Purification Cleavage->RP_HPLC Mass_Spec Mass Spectrometry (Confirmation) RP_HPLC->Mass_Spec

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

II. Plasma Stability Assay

This protocol assesses the stability of the peptides in human plasma.

  • Preparation: Stock solutions of L-Asp-Peptide-X and D-pAsp-Peptide-X are prepared in a suitable solvent (e.g., DMSO).

  • Incubation: The peptide stock solution is added to pre-warmed human plasma to a final concentration of 10 µM. The mixture is incubated at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

  • Protein Precipitation: The reaction is quenched by adding a cold protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard).

  • Centrifugation: The samples are vortexed and centrifuged to pellet the precipitated plasma proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: The percentage of intact peptide remaining is plotted against time, and the half-life (t1/2) is calculated.

Plasma_Stability_Assay Start Start Prepare_Samples Prepare_Samples Start->Prepare_Samples 1. Prepare Peptide Stock End End Incubate Incubate Prepare_Samples->Incubate 2. Spike into Plasma Take_Aliquots Take_Aliquots Incubate->Take_Aliquots 3. Incubate at 37°C Quench Quench Take_Aliquots->Quench 4. Time Points (0, 5, 15... min) Centrifuge Centrifuge Quench->Centrifuge 5. Add Precipitation Solution Analyze Analyze Centrifuge->Analyze 6. Pellet Proteins Calculate_HalfLife Calculate_HalfLife Analyze->Calculate_HalfLife 7. LC-MS/MS Analysis Calculate_HalfLife->End 8. Data Analysis

Caption: Workflow for a peptide plasma stability assay.

III. Competitive Receptor Binding Assay

This protocol determines the binding affinity of the peptides to their target receptor.

  • Reagents:

    • A radiolabeled or fluorescently labeled version of the native ligand (the "tracer").

    • Cell membranes or purified receptors expressing the target receptor.

    • Unlabeled "cold" L-Asp-Peptide-X and D-pAsp-Peptide-X.

  • Assay Setup: A series of dilutions of the unlabeled peptides are prepared.

  • Incubation: The unlabeled peptides are incubated with the receptors and a fixed concentration of the tracer. The unlabeled peptides will compete with the tracer for binding to the receptor.

  • Separation: The receptor-bound tracer is separated from the unbound tracer (e.g., by filtration).

  • Detection: The amount of bound tracer is quantified (e.g., by scintillation counting for radiolabels or fluorescence measurement).

  • Data Analysis: The data is plotted as the percentage of tracer binding versus the concentration of the unlabeled competitor peptide. The IC50 (the concentration of competitor that inhibits 50% of tracer binding) is determined. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways

The N-terminal modification of a peptide can influence which signaling pathways are activated upon receptor binding, potentially by stabilizing a specific "active" conformation of the peptide that favors one downstream pathway over another.

Below is a generalized diagram of a G-protein coupled receptor (GPCR) signaling pathway that could be modulated by Peptide-X. The differential binding affinity and/or conformation of L-Asp-Peptide-X versus D-pAsp-Peptide-X could lead to altered levels of second messenger production (e.g., cAMP) and downstream cellular responses.

GPCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Peptide Peptide-X (L-Asp or D-pAsp) GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activation AC Adenylate Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

Conclusion

The modification of an N-terminal L-aspartic acid to a this compound residue represents a powerful strategy for enhancing the pharmacokinetic profile of a peptide therapeutic. The primary and most predictable advantage is a significant increase in stability against enzymatic degradation, leading to a longer plasma half-life.

However, the impact on biological activity is less predictable and must be empirically determined for each peptide-receptor system. The altered stereochemistry and conformation at the N-terminus can either improve, decrease, or have a neutral effect on receptor binding and subsequent signaling. Therefore, a careful cost-benefit analysis of stability versus activity is essential during the drug design and development process. This guide provides a framework for understanding and evaluating these critical parameters.

A Head-to-Head Comparison of D-Pyroaspartic Acid Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of specialized amino acid derivatives is of paramount importance. D-Pyroaspartic acid, the cyclic lactam of D-aspartic acid, is a valuable chiral building block. This guide provides a comparative analysis of two primary protocols for its synthesis: thermal cyclodehydration and acid-catalyzed cyclization. The data presented is extrapolated from analogous, well-documented procedures for structurally similar amino acids, providing a robust framework for laboratory application.

Comparative Analysis of Synthesis Protocols

The selection of a synthesis protocol for this compound depends on factors such as desired yield, reaction time, and available equipment. Below is a summary of quantitative data for the two primary methods.

ParameterProtocol 1: Thermal CyclodehydrationProtocol 2: Acid-Catalyzed Cyclization
Starting Material D-Aspartic AcidD-Aspartic Acid
Primary Reagent None (Heat)Phosphoric Acid (or other acid catalyst)
Temperature 180-200°C180-200°C
Reaction Time 2-4 hours1-2 hours
Reported Yield High (potential for polymerization)High (potential for polymerization)
Key Advantage Simplicity, no additional reagentsPotentially faster reaction, catalyst can influence polymerization
Key Disadvantage Risk of polymerization to polysuccinimideCatalyst removal required, risk of polymerization

Experimental Methodologies

Protocol 1: Thermal Cyclodehydration

This method relies on the application of heat to induce an intramolecular condensation reaction, eliminating a molecule of water to form the cyclic imide. This approach is valued for its simplicity and avoidance of additional reagents.

Procedure:

  • Place crystalline D-aspartic acid in a round-bottom flask equipped with a condenser for water removal.

  • Heat the flask in an oil bath or heating mantle to a temperature of 180-200°C.

  • Maintain this temperature for 2 to 4 hours, monitoring the reaction progress by observing the evolution of water.

  • Upon completion, the reaction mixture will solidify into a glassy mass of polysuccinimide, which is the polymerized form of this compound.

  • Mild alkaline hydrolysis can be employed to break down the polymer into this compound.

  • The crude product is then purified, for example, by recrystallization, to isolate the this compound.

Protocol 2: Acid-Catalyzed Cyclization

The introduction of an acid catalyst, such as phosphoric acid, can accelerate the cyclization of D-aspartic acid. The catalyst facilitates the dehydration process, potentially leading to shorter reaction times.

Procedure:

  • Prepare a homogenous solution by dissolving D-aspartic acid in an aqueous volatile acid (e.g., hydrochloric acid) and then mixing with a condensing agent like phosphoric acid.[1]

  • Evaporate the solution at approximately 120°C to obtain a glassy mass.[1]

  • Heat the resulting mass to 180-200°C for at least one hour to promote polycondensation into polysuccinimide.[1]

  • After the reaction, the catalyst (phosphoric acid) is removed by washing.[1]

  • The resulting polysuccinimide is then subjected to mild alkaline hydrolysis to yield this compound.

  • Purification of the final product is achieved through standard methods such as recrystallization.

Biological Signaling Pathway of D-Aspartic Acid

This compound is the lactam of D-aspartic acid, a crucial endogenous amino acid involved in neuroendocrine signaling. D-aspartic acid plays a significant role in the hypothalamic-pituitary-gonadal (HPG) axis, influencing hormone regulation, and also functions as a neurotransmitter in the brain by acting on NMDA receptors.

D_Aspartic_Acid_Signaling cluster_brain Brain cluster_hpg Hypothalamic-Pituitary-Gonadal (HPG) Axis DAsp_Brain D-Aspartic Acid NMDA_R NMDA Receptor DAsp_Brain->NMDA_R activates Neuron Postsynaptic Neuron NMDA_R->Neuron Ca2+ influx Synaptic_Plasticity Synaptic Plasticity (Learning & Memory) Neuron->Synaptic_Plasticity modulates Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Pituitary Gland LH LH Pituitary->LH releases Gonads Gonads (Testes) Testosterone Testosterone Gonads->Testosterone produces GnRH->Pituitary stimulates LH->Gonads stimulates DAsp_HPG D-Aspartic Acid DAsp_HPG->Hypothalamus stimulates

D-Aspartic Acid Signaling Pathways

The diagram above illustrates the dual role of D-aspartic acid. In the brain, it acts as an agonist at the NMDA receptor, leading to calcium influx in postsynaptic neurons and modulating synaptic plasticity, which is fundamental for learning and memory.[2] In the HPG axis, D-aspartic acid stimulates the hypothalamus to release Gonadotropin-Releasing Hormone (GnRH).[3][4] GnRH then acts on the pituitary gland to release Luteinizing Hormone (LH), which in turn stimulates the gonads to produce testosterone.[5]

References

Unveiling the Presence of D-Aspartyl Isomers in Aged Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accumulation of modified amino acids is a hallmark of protein aging, contributing to alterations in protein structure and function. Among these modifications, the non-enzymatic formation of D-aspartyl (D-Asp) and D-isoaspartyl (D-isoAsp) residues from L-aspartyl (L-Asp) residues is a significant and well-documented phenomenon. This guide provides a comprehensive comparison of the presence of these D-aspartyl isomers in various aged proteins, details the analytical methods for their detection, and presents supporting experimental data for researchers, scientists, and drug development professionals. It is important to clarify that while the term "D-Pyroaspartic acid" was used in the query, the primary age-related modifications of aspartic acid residues in proteins are the formation of D-aspartate and its isomers. Pyroglutamic acid is a different modification that typically occurs at the N-terminus from glutamine or glutamic acid residues.

Quantitative Analysis of D-Aspartate in Aged Proteins

The extent of D-aspartate accumulation varies significantly depending on the protein, its turnover rate, and the specific tissue. Long-lived proteins in metabolically inert tissues show the most substantial accumulation. The following table summarizes quantitative data from various studies.

ProteinSource (Tissue)OrganismAgeAnalytical MethodD-Aspartate Level (D/L Ratio or % of Total Asp)Reference(s)
αA-CrystallinEye LensHumanElderlyNot SpecifiedD/L ratio > 1.0 at Asp-58 and Asp-151[1]
α-CrystallinsEye LensHuman70 yearsAcid Hydrolysis & Amino Acid Analysis>9% of total Asp/Asn[2]
Total ProteinBrain (White Matter)Human30-80 yearsNot SpecifiedAge-related accumulation detected[3]
Total ProteinBrain (Gray Matter)Human (Alzheimer's)Not SpecifiedEnzymatic Method2.08%[4]
Total ProteinBrain (White Matter)Human (Alzheimer's)Not SpecifiedEnzymatic Method1.80%[4]
Total ProteinBrain (Gray Matter)Human (Normal)Not SpecifiedEnzymatic Method1.65%[4]
Total ProteinBrain (White Matter)Human (Normal)Not SpecifiedEnzymatic Method1.58%[4]
Various ProteinsEye lens, brain, skin, bone, teeth, aortaHumanElderlyGeneralD-Asp detected in all tissues[1]

Experimental Protocols

The accurate quantification of D-aspartyl isomers in proteins requires specific and sensitive analytical methods. Below are detailed methodologies for key experiments.

1. Sample Preparation and Protein Hydrolysis

  • Objective: To hydrolyze protein samples into their constituent amino acids for analysis.

  • Protocol:

    • Obtain tissue or protein samples. For tissues, homogenization in an appropriate buffer is required, followed by protein extraction and purification steps to isolate the protein of interest if necessary.

    • Accurately weigh the purified protein or lyophilized tissue homogenate.

    • Add 6 M HCl to the sample in a hydrolysis tube. To minimize racemization during hydrolysis, some protocols recommend using deuterated acid (DCl in D₂O).

    • Seal the tube under vacuum to prevent oxidation.

    • Incubate at 110°C for 24 hours.

    • After hydrolysis, cool the sample and remove the acid by evaporation under a stream of nitrogen or by using a vacuum centrifuge.

    • Reconstitute the amino acid residue in a suitable buffer for analysis.

2. Quantification of D- and L-Aspartic Acid using High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify the D- and L-enantiomers of aspartic acid.

  • Protocol:

    • Derivatization: React the amino acid hydrolysate with a chiral derivatizing agent, such as o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine). This reaction forms fluorescent diastereomers that can be separated by reversed-phase HPLC.

    • Chromatographic Separation:

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase: A gradient elution system is typically employed, for example, with a mobile phase A consisting of sodium acetate (B1210297) buffer and mobile phase B consisting of methanol (B129727) or acetonitrile. The gradient is optimized to achieve baseline separation of the D- and L-Asp derivatives.

      • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: Use a fluorescence detector with excitation and emission wavelengths appropriate for the OPA derivatives (e.g., 340 nm excitation and 450 nm emission).

    • Quantification: Prepare standard curves using known concentrations of D- and L-aspartic acid standards. The peak areas of the D- and L-Asp derivatives in the sample are compared to the standard curves to determine their concentrations. The D/L ratio can then be calculated.

3. Site-Specific Analysis of D-β-Aspartate using Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To identify the specific sites of D-β-aspartate formation within a protein.[5]

  • Protocol:

    • Enzymatic Digestion: Instead of acid hydrolysis, the protein of interest is digested with a specific protease (e.g., trypsin) to generate smaller peptides.

    • LC Separation: The resulting peptide mixture is separated by reversed-phase HPLC.

    • Mass Spectrometry Analysis: The eluting peptides are introduced into a mass spectrometer (e.g., a tandem mass spectrometer).

    • Peptide Identification: Peptides are identified by their mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS). The presence of D-β-aspartate can be inferred by specific fragmentation patterns or by comparing the retention times with synthetic peptides containing the modification.[5]

Signaling Pathways and Experimental Workflows

Formation of D-Aspartyl Isomers

The formation of D-aspartate and its isomers from L-aspartate in a protein backbone is a non-enzymatic process that proceeds through a succinimide (B58015) intermediate. This reaction is influenced by factors such as pH, temperature, and the local protein structure.

G L_Asp L-Aspartyl Residue Succinimide Succinimide Intermediate L_Asp->Succinimide Spontaneous Dehydration Succinimide->L_Asp Hydrolysis L_isoAsp L-Isoaspartyl Residue Succinimide->L_isoAsp Hydrolysis D_Asp D-Aspartyl Residue Succinimide->D_Asp Racemization & Hydrolysis D_isoAsp D-Isoaspartyl Residue Succinimide->D_isoAsp Racemization & Hydrolysis

Caption: Formation of D-aspartyl isomers from an L-aspartyl residue.

Experimental Workflow for D-Aspartate Analysis

The following diagram outlines a typical workflow for the detection and quantification of D-aspartate in protein samples.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Protein_Sample Protein Sample (Tissue or Purified) Hydrolysis Acid Hydrolysis (e.g., 6M HCl, 110°C) Protein_Sample->Hydrolysis Derivatization Chiral Derivatization (e.g., OPA/N-acetyl-L-cysteine) Hydrolysis->Derivatization HPLC HPLC Separation (Reversed-Phase) Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Quantification (Peak Area Integration) Detection->Quantification Comparison Comparison to Standards Quantification->Comparison DL_Ratio D/L Ratio Calculation Comparison->DL_Ratio

Caption: Workflow for D-aspartate analysis in aged proteins.

Comparison with Other Age-Related Protein Modifications

The formation of D-aspartyl isomers is one of several non-enzymatic modifications that accumulate in proteins with age. Understanding these different modifications is crucial for a complete picture of protein aging.

ModificationDescriptionCommon Detection Methods
D-Aspartate Formation Isomerization and racemization of L-aspartyl residues to D-aspartyl and D-isoaspartyl forms.HPLC with chiral derivatization, LC-MS, GC-MS.
Deamidation Hydrolysis of the side chain amide group of asparagine and glutamine to form aspartic acid/isoaspartic acid and glutamic acid, respectively.Mass spectrometry (detects mass shift), Gel electrophoresis (detects charge change).
Oxidation Covalent modification of amino acid side chains by reactive oxygen species (e.g., methionine to methionine sulfoxide).Mass spectrometry (detects mass increase), Western blot with specific antibodies.
Glycation Non-enzymatic reaction of reducing sugars with amino groups of proteins, leading to the formation of Advanced Glycation End-products (AGEs).Immunoassays (ELISA), Mass spectrometry, Fluorescence spectroscopy.

References

D-Pyroaspartic Acid in Drug Design: A Comparative Guide to Cyclic Amino Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug design, particularly in the realm of peptide and peptidomimetic therapeutics, the use of conformationally constrained amino acids is a cornerstone strategy for enhancing biological activity and pharmacokinetic profiles. By reducing the inherent flexibility of peptides, these analogues can pre-organize the molecule into a bioactive conformation, leading to improved receptor binding, increased metabolic stability, and better oral bioavailability. This guide provides a comparative analysis of D-Pyroaspartic acid and other prominent cyclic amino acid analogues, offering insights into their structural features, impact on peptide properties, and applications in drug discovery, supported by experimental data and detailed protocols.

The Principle of Conformational Constraint

Native peptides often exist as an ensemble of conformations in solution, which can result in a significant entropic penalty upon binding to a specific biological target. Furthermore, their linear nature makes them susceptible to rapid degradation by proteases.[1] Introducing cyclic constraints, such as those found in this compound, L-proline, and piperidine (B6355638) derivatives, locks the peptide backbone into a more rigid structure. This pre-organization minimizes the entropic cost of binding, thereby enhancing binding affinity, and can sterically hinder protease activity, increasing the peptide's half-life.[1]

Comparative Analysis of Cyclic Amino Acid Analogues

While a range of cyclic amino acid analogues have been successfully integrated into drug design, direct comparative studies involving this compound are notably scarce in current scientific literature. This compound, the cyclic lactam of D-aspartic acid, is primarily documented as a synthetic intermediate.[2] To provide a useful comparison, this guide will focus on well-characterized analogues and draw parallels with the structurally related pyroglutamic acid to infer the potential properties of this compound-containing peptides.

L-Proline and its Derivatives (Pyrrolidines)

L-proline, with its five-membered pyrrolidine (B122466) ring, is a naturally occurring constrained amino acid that plays a crucial role in protein structure, often inducing turns in the peptide backbone.[3] Its derivatives are widely used in drug design to mimic these turns and to improve pharmacokinetic properties.

  • Structural Impact : The rigid pyrrolidine ring restricts the peptide backbone's rotational freedom, stabilizing specific secondary structures.[3]

  • Advantages in Drug Design : Proline and its analogues are versatile building blocks for constructing small-molecule drugs and peptides.[4] Their incorporation can lead to increased resistance to enzymatic degradation.

  • Examples in Approved Drugs : Over 15 FDA-approved drugs contain proline analogues, including the antiviral nirmatrelvir (B3392351) and the immunosuppressant cyclosporine.[4][5]

Piperidine-Based Amino Acids

Piperidine-2-carboxylic acid and its derivatives, containing a six-membered ring, offer a different conformational constraint compared to the five-membered ring of proline. They are prevalent in pharmaceuticals and natural alkaloids.[6]

  • Structural Impact : The larger ring size of piperidine-based amino acids provides a distinct geometry that can be exploited to fine-tune peptide conformation.

  • Advantages in Drug Design : These analogues can advantageously alter important pharmacokinetic properties such as lipophilicity and metabolic stability.[7]

  • Examples in Drug Discovery : Piperidine derivatives are core structures in numerous drugs, including the local anesthetic Ropivacaine and are used in the development of inhibitors for various enzymes.[1][8]

This compound and the Pyroglutamic Acid Analogue

This compound is a cyclic lactam formed from the intramolecular cyclization of D-aspartic acid. While its direct application in drug design is not well-documented, we can infer its potential properties by examining its close structural analogue, pyroglutamic acid (pGlu), the cyclic lactam of glutamic acid.

  • Structural Features : this compound possesses a four-membered ring (azetidinone) fused with a carboxyl group. This is distinct from the five-membered ring of pyroglutamic acid. The smaller ring size would impose a more severe conformational constraint on the peptide backbone.

  • Inferred Advantages from Pyroglutamic Acid :

    • Enhanced Stability : N-terminal pyroglutamic acid is known to protect peptides from degradation by aminopeptidases.[1] It is highly probable that an N-terminal this compound would confer similar or even enhanced protection due to its unnatural D-configuration and cyclic nature.

    • Impact on Solubility and Aggregation : The cyclization of glutamic acid to pyroglutamic acid increases hydrophobicity and can influence the aggregation properties of peptides, which is a critical consideration in the study of amyloid peptides.[8] A similar effect on physicochemical properties could be anticipated with this compound.

    • Receptor Interaction : The formation of pyroglutamic acid can impact a peptide's ability to bind to its target receptor, sometimes negatively affecting activity.[9] The specific conformational changes induced by this compound would need to be experimentally determined to understand its effect on biological activity.

Summary of Quantitative Data

The following table summarizes the key characteristics of the discussed cyclic amino acid analogues.

FeatureL-Proline (Pyrrolidine)Piperidine DerivativesPyroglutamic Acid (pGlu)This compound
Ring Size 5-membered6-membered5-membered lactam4-membered lactam
Conformational Impact Induces β-turns, restricts backbone rotationProvides a distinct, larger scaffold for conformational tuningInduces specific N-terminal conformation, can influence overall structureHypothesized to impose significant backbone rigidity due to the strained 4-membered ring
Metabolic Stability Increases resistance to proteasesCan improve metabolic stabilityBlocks N-terminal degradation by aminopeptidases[1]Hypothesized to be highly resistant to aminopeptidases
Solubility/Hydrophobicity Generally increases hydrophilicityCan be modulated based on substituentsIncreases hydrophobicity compared to N-terminal glutamic acid[8]Hypothesized to increase hydrophobicity
Known Biological Roles Component of many natural bioactive peptides and proteinsCore of many alkaloids and synthetic drugsN-terminal modification in many peptide hormones[10]Endogenous D-aspartate is a neurotransmitter[11]
Examples in Drugs Nirmatrelvir, Cyclosporine[4][5]Ropivacaine, various enzyme inhibitors[1][8]Thyrotropin-releasing hormone (TRH)[10]Not reported in approved drugs

Mandatory Visualizations

experimental_workflow cluster_analysis Biophysical & Biological Characterization SPPS Solid-Phase Peptide Synthesis (Incorporate Cyclic Analogue) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification CD Circular Dichroism (Secondary Structure) Purification->CD Stability Plasma Stability Assay (Half-life) Purification->Stability Permeability PAMPA (Permeability) Purification->Permeability Binding Receptor Binding Assay (Affinity) Purification->Binding Activity Cell-Based Bioassay (Efficacy) Binding->Activity pampa_workflow cluster_setup Assay Setup cluster_incubation Incubation & Analysis Donor Donor Plate: Add peptide solution Membrane Artificial Membrane (Lipid-infused filter) Donor->Membrane places on top of Acceptor Acceptor Plate: Buffer solution Membrane->Acceptor places on top of Incubate Incubate sandwich plate Quantify Quantify peptide concentration in Donor and Acceptor wells (LC-MS/MS) Incubate->Quantify Calculate Calculate Permeability Coefficient (Pe) Quantify->Calculate D_Asp_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DAsp D-Aspartic Acid NMDA_R NMDA Receptor DAsp->NMDA_R Binds to (agonist) Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Opens channel PKC Protein Kinase C Activation Ca_Influx->PKC CREB CREB Phosphorylation PKC->CREB Gene_Expression Gene Expression (e.g., for hormone synthesis) CREB->Gene_Expression

References

Comparative Analysis of D- and L-Aspartic Acid Cyclization Kinetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the cyclization kinetics of D- and L-aspartic acid reveals significant differences in their reaction rates, providing critical insights for researchers in drug development and protein stability analysis. This guide synthesizes available experimental data to offer an objective comparison of the formation of succinimide (B58015) intermediates from these two stereoisomers, a process central to protein degradation, isomerization, and racemization.

The non-enzymatic degradation of aspartyl residues in peptides and proteins is a crucial factor in determining their stability and biological activity. This process is initiated by the intramolecular cyclization of the aspartic acid side chain to form a succinimide intermediate.[1] This intermediate can then hydrolyze to form either aspartic acid or its isomer, isoaspartic acid, and can also undergo racemization, converting the L-form to the D-form.[1][2] Understanding the kinetics of this initial cyclization step for both D- and L-aspartic acid is therefore of fundamental importance.

Quantitative Kinetic Data Summary

The following table summarizes the key kinetic parameters for the cyclization of L- and D-aspartic acid residues within a model peptide under physiological conditions. The data clearly indicates a faster rate of succinimide formation from the naturally occurring L-aspartic acid compared to its D-enantiomer.

Kinetic ParameterL-Aspartic AcidD-Aspartic AcidReference
Rate Constant for Dehydration to Succinimide (k) 2x higher than D-α-Asp-[3]
Rate Constant for Hydrolysis of L-succinimide to L-β-Asp ~5x higher than to L-α-AspN/A[3]
Rate Constant for Hydrolysis of D-succinimide to D-β-Asp N/A5.5x higher than to D-α-Asp[3]
Rate of Succinimide Racemization (L-suc to D-suc) 0.529 day⁻¹-[3]
Ratio of α-Asp/β-Asp from L-Asp incubation ~1:3N/A[4]
Ratio of α-Asp/β-Asp from D-Asp incubation N/A~1:5[4]

Note: Activation energy data for a direct comparison of D- and L-aspartic acid cyclization was not available in the reviewed literature.

Reaction Mechanism and Experimental Workflow

The cyclization of both D- and L-aspartic acid proceeds through a common mechanism involving the formation of a succinimide intermediate. This process is influenced by factors such as pH, temperature, and the nature of the adjacent amino acid residues.[5][6]

cluster_L L-Aspartic Acid Pathway cluster_D D-Aspartic Acid Pathway L_Asp L-α-Aspartic Acid L_Suc L-Succinimide L_Asp->L_Suc Cyclization (k_L) L_Suc->L_Asp Hydrolysis L_isoAsp L-β-Aspartic Acid L_Suc->L_isoAsp Hydrolysis D_Suc D-Succinimide L_Suc->D_Suc Racemization D_Asp D-α-Aspartic Acid D_Asp->D_Suc Cyclization (k_D) D_Suc->D_Asp Hydrolysis D_isoAsp D-β-Aspartic Acid D_Suc->D_isoAsp Hydrolysis

Aspartic Acid Isomerization and Racemization Pathway.

The study of these kinetics typically involves the synthesis of model peptides, followed by incubation under controlled conditions and subsequent analysis using chromatographic and mass spectrometric techniques.

cluster_workflow Experimental Workflow for Aspartic Acid Cyclization Kinetics Peptide_Synthesis 1. Synthesis of Model Peptides (Containing D- or L-Asp) Incubation 2. Incubation under Controlled Conditions (e.g., 37°C, pH 7.4) Peptide_Synthesis->Incubation Sampling 3. Time-course Sampling Incubation->Sampling Analysis 4. Analytical Separation (Capillary Electrophoresis or HPLC) Sampling->Analysis Detection 5. Detection and Quantification (UV, Mass Spectrometry) Analysis->Detection Data_Analysis 6. Kinetic Data Analysis (Determination of Rate Constants) Detection->Data_Analysis

Typical workflow for studying aspartic acid cyclization.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for the comparative analysis of D- and L-aspartic acid cyclization kinetics.[3][4]

Model Peptide Synthesis and Purification
  • Peptide Synthesis: Peptides corresponding to a sequence of interest (e.g., a fragment of a therapeutic protein) containing either an L-α-Asp or a D-α-Asp residue are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

  • Purification: The synthesized peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the peptides are confirmed by analytical RP-HPLC and mass spectrometry (MS).

Incubation and Sample Collection
  • Incubation Buffer: Peptides are dissolved in a buffer that mimics physiological conditions, typically a phosphate-buffered saline (PBS) at pH 7.4.

  • Temperature Control: The peptide solutions are incubated in a temperature-controlled environment, for example, at 37°C.

  • Time-Course Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours) to monitor the progress of the reaction.

  • Quenching: The reaction in the collected samples is quenched, often by acidification (e.g., with formic acid) or freezing, to prevent further degradation before analysis.

Analytical Methods
  • Instrumentation: A capillary electrophoresis system equipped with a UV detector is used.

  • Capillary: A fused-silica capillary is employed.

  • Separation Buffer: A suitable buffer system is used to achieve separation of the different peptide isomers (α-Asp, β-Asp, succinimide).

  • Analysis: The relative peak areas of the different forms are used to determine their concentrations at each time point.

  • HPLC System: A high-performance liquid chromatography system coupled to a mass spectrometer (e.g., ESI-Q-TOF) is utilized.

  • Column: A reverse-phase C18 column is commonly used for peptide separation.

  • Mobile Phases: A gradient of water and acetonitrile, both containing a small percentage of formic acid, is typically used for elution.

  • Mass Spectrometry: The mass spectrometer is operated in a positive ion mode to detect and quantify the parent peptide and its degradation products based on their mass-to-charge ratios. The identity of the products can be confirmed by tandem mass spectrometry (MS/MS).[7]

Kinetic Data Analysis

The concentration of the starting aspartyl peptide and its degradation products at each time point are plotted. The rate constants for the formation of the succinimide intermediate and its subsequent hydrolysis are determined by fitting the experimental data to a kinetic model using appropriate software. The half-life (t½) of the cyclization reaction can then be calculated from the rate constant (k) using the equation: t½ = 0.693 / k.

Conclusion

The available data consistently demonstrates that L-aspartic acid undergoes cyclization to its succinimide intermediate at a faster rate than D-aspartic acid under physiological conditions. This has significant implications for the stability of peptides and proteins, as the presence of L-Asp residues at critical positions can lead to a more rapid onset of degradation and isomerization. For drug development professionals, this highlights the importance of considering the stereochemistry of aspartic acid residues in therapeutic peptides and proteins to ensure their stability and efficacy. Further research is warranted to determine the activation energies for the cyclization of both D- and L-aspartic acid to provide a more complete thermodynamic and kinetic profile of these critical degradation pathways.

References

D-Pyroaspartic Acid: A Potential Biomarker on the Horizon?

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of D-Pyroaspartic acid's potential as a specific biomarker, drawing insights from its precursor, D-Aspartic acid, for researchers, scientists, and drug development professionals.

The quest for specific and reliable biomarkers is a cornerstone of modern medicine, driving advancements in diagnostics, prognostics, and personalized therapies. In this context, D-amino acids, the enantiomeric counterparts of the more common L-amino acids, have garnered increasing interest. This guide focuses on this compound, a cyclized derivative of D-Aspartic acid, and evaluates its potential as a specific biomarker. Due to the limited direct research on this compound, this analysis will heavily leverage the existing knowledge of its precursor, D-Aspartic acid (D-Asp), to infer its potential applications and compare it with established biomarkers.

Chemical Relationship and Biological Plausibility

This compound, chemically known as (2R)-4-oxoazetidine-2-carboxylic acid, is formed through an intramolecular cyclization of D-Aspartic acid. This process is analogous to the formation of pyroglutamic acid from glutamic acid, a modification that can occur in peptides and proteins. While the spontaneous or enzyme-catalyzed formation of this compound in vivo has not been extensively documented, the presence of its precursor, D-Asp, in various tissues suggests the biological plausibility of its existence.

D-Aspartic Acid as a Precedent for a Biomarker Role

D-Aspartic acid is an endogenous amino acid found in neuroendocrine tissues of both invertebrates and vertebrates.[1] Its concentration varies significantly during development and in different physiological and pathological states, making it a candidate biomarker for several conditions.

Neurological Disorders

Elevated or decreased levels of D-Asp have been associated with various neurological conditions. For instance, increased aspartic acid levels in the hippocampus have been suggested as a potential biomarker for postoperative cognitive dysfunction.[2] Conversely, reduced D-Asp levels have been observed in the brains of patients with Alzheimer's disease.[3][4] In schizophrenia, alterations in D-amino acids, including D-Aspartate, are considered potential biomarkers, possibly linked to NMDA receptor dysfunction.[5][6][7]

Endocrine Disorders

D-Aspartic acid plays a significant role in the endocrine system, particularly in the hypothalamus-pituitary-gonadal (HPG) axis, influencing the release of hormones like luteinizing hormone (LH) and testosterone (B1683101).[1][8][9] Studies have shown that D-Asp supplementation can impact serum biomarkers associated with the HPG axis, although results in healthy athletic males have been inconsistent.[10] Its involvement in hormone regulation suggests its potential as a biomarker for endocrine and reproductive disorders.

Comparative Analysis: D-Aspartic Acid vs. Other Biomarkers

To contextualize the potential of this compound, we compare its precursor, D-Aspartic acid, with other established biomarkers in relevant fields.

Condition D-Aspartic Acid (Potential Biomarker) Established Biomarkers Comparison
Alzheimer's Disease Altered levels in brain tissue and potentially cerebrospinal fluid (CSF).[3][4]Amyloid-beta (Aβ) peptides (Aβ42, Aβ40) and Tau proteins (total Tau, phospho-Tau) in CSF and via PET imaging.D-Asp may offer a different perspective on neurochemical alterations beyond the classical amyloid and tau pathways. Its measurement could complement existing biomarkers.
Schizophrenia Altered levels in brain tissue, potentially reflecting NMDA receptor hypofunction.[5][6][7]No single definitive biomarker. Diagnosis relies on clinical observation. Research biomarkers include genetic markers, neuroimaging findings, and other neurotransmitter alterations.D-Asp could serve as a more direct functional biomarker of NMDA receptor pathways implicated in schizophrenia compared to less specific markers.
Postoperative Cognitive Dysfunction Increased hippocampal levels correlated with cognitive impairment in animal models.[2]No established clinical biomarker. Diagnosis is based on cognitive testing.D-Asp could provide a molecular basis for diagnosing and understanding the pathophysiology of POCD.
Male Infertility Lower levels in seminal plasma and spermatozoa of infertile men.[11]Semen analysis (sperm count, motility, morphology), hormone levels (Testosterone, LH, FSH).D-Asp could be a functional biomarker of sperm quality and testicular function, potentially offering more specific information than hormone levels alone.

Experimental Protocols

While specific protocols for this compound are not established, methods for its precursor, D-Aspartic acid, and the related compound, pyroglutamic acid, provide a strong foundation.

Quantification of D-Aspartic Acid in Biological Samples

Principle: High-Performance Liquid Chromatography (HPLC) is a common method for the separation and quantification of D- and L-amino acid enantiomers. This often involves pre-column derivatization with a chiral reagent to form diastereomers that can be resolved on a standard reversed-phase column.

Sample Preparation (Serum/Tissue):

  • Deproteinize the sample by adding trichloroacetic acid (TCA) to a final concentration of 0.2 M.[12]

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[12]

  • Purify the supernatant using a cation exchange resin to isolate amino acids.[12]

  • The purified sample is then ready for derivatization and HPLC analysis.

HPLC Analysis:

  • Derivatization: A common chiral derivatizing agent is o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC).

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is employed for separation.[13]

  • Detection: Fluorescence detection is commonly used for OPA-derivatized amino acids, offering high sensitivity.[14]

Potential Adaptation for this compound Detection

Given its structural similarity to pyroglutamic acid, methods developed for the latter could be adapted for this compound.

Principle: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a highly sensitive and specific method for quantifying small molecules in complex biological matrices without the need for derivatization.[15]

Sample Preparation:

  • Minimal sample preparation may be required, potentially only centrifugation to remove particulates.[15]

LC-MS/MS Analysis:

  • Chromatography: A reversed-phase C18 column with a suitable ion-pairing reagent can be used for separation.[15]

  • Mass Spectrometry: Detection would be achieved by monitoring specific precursor-to-product ion transitions for this compound in multiple reaction monitoring (MRM) mode, ensuring high specificity and sensitivity.

Signaling Pathways and Logical Relationships

The biological effects of D-Aspartic acid are primarily mediated through its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission.

D-Aspartic Acid Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron L-Asp L-Asp Aspartate Racemase Aspartate Racemase L-Asp->Aspartate Racemase Conversion D-Asp D-Asp Aspartate Racemase->D-Asp Vesicular Transporter Vesicular Transporter D-Asp->Vesicular Transporter Synaptic Vesicle Synaptic Vesicle Vesicular Transporter->Synaptic Vesicle Packaging D-Asp_released D-Asp Synaptic Vesicle->D-Asp_released Release NMDA Receptor NMDA Receptor D-Asp_released->NMDA Receptor Binding Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Activation Downstream Signaling Downstream Signaling Ca2+ Influx->Downstream Signaling Initiates

Caption: D-Aspartic acid synthesis, release, and postsynaptic action via the NMDA receptor.

The following workflow illustrates the steps involved in validating a novel biomarker like this compound.

Biomarker Validation Workflow Discovery Discovery Analytical Validation Analytical Validation Discovery->Analytical Validation Develop & Validate Assay Clinical Qualification Clinical Qualification Analytical Validation->Clinical Qualification Establish Association with Disease Clinical Validation Clinical Validation Clinical Qualification->Clinical Validation Assess Performance in Target Population

Caption: A simplified workflow for the validation of a new biomarker.

Conclusion and Future Directions

While direct evidence for this compound as a specific biomarker is currently lacking, its relationship to D-Aspartic acid provides a compelling rationale for further investigation. The established roles of D-Asp in neurological and endocrine functions suggest that this compound could potentially serve as a stable, cyclized metabolite reflecting the in vivo concentrations and turnover of its precursor.

Future research should focus on:

  • Developing sensitive and specific analytical methods for the detection and quantification of this compound in biological fluids and tissues.

  • Investigating the in vivo formation and metabolism of this compound to understand its biological relevance.

  • Conducting exploratory studies to measure this compound levels in patient cohorts with neurological and endocrine disorders where D-Aspartic acid is implicated.

The validation of this compound as a biomarker is a long-term endeavor that requires rigorous scientific inquiry. However, the foundational knowledge of D-Aspartic acid provides a clear and promising path forward for exploring the potential of this intriguing molecule in clinical diagnostics and drug development.

References

Benchmarking D-Pyroaspartic acid detection sensitivity against other methods

Author: BenchChem Technical Support Team. Date: December 2025

Benchmarking D-Pyroaspartic Acid Detection Sensitivity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of this compound, a non-proteinogenic amino acid, is critical for advancing research in various fields, including neuroscience and drug development. This guide provides an objective comparison of the performance of key analytical methods for this compound detection, supported by experimental data and detailed protocols. Due to the limited availability of specific data for this compound, this guide leverages data from its close structural analog, D-Aspartic acid, to provide a comprehensive overview of achievable detection sensitivities.

Data Presentation: Quantitative Comparison of Detection Methods

The selection of an appropriate analytical technique for this compound quantification is contingent on the specific requirements of the study, such as the required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the reported detection sensitivities of various methods for D-Aspartic acid, which are expected to be comparable for this compound.

Analytical MethodDerivatizationDetection PrincipleLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
LC-MS/MS Chiral Derivatization (e.g., L-Pyroglutamic acid)Mass Spectrometry1-4 fmol[1]
Chiral Derivatization (DBD-Py-NCS)Mass SpectrometryNot explicitly stated, but described as "rapid and sensitive"[2]
No Derivatization (Chiral Column)Mass SpectrometryD-Asp: 0.52 pg/µL (LOD), 1.57 pg/µl (LOQ)[3][4]
Capillary Electrophoresis (CE) Derivatization (NBD-F) with Chiral Selector (TM-beta-CD)Fluorescence100 nM[5]
No DerivatizationUV Detection0.15 - 0.25 mmol/L (for pyroglutamic acid)[6]
Enzymatic Assay Enzymatic Conversion and Fluorometric DetectionFluorescenceMicromolar (µM) level[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Silylation (e.g., MTBSTFA)Mass SpectrometryGeneral for amino acids, specific LOD for this compound not found.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the key analytical techniques discussed. Researchers should optimize these protocols for their specific applications and instrumentation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Chiral Derivatization

This method offers high sensitivity and selectivity for the analysis of D-amino acids.

a) Sample Preparation and Derivatization:

  • Extraction: Extract this compound from the biological sample using a suitable solvent (e.g., methanol (B129727) or acetonitrile) and protein precipitation.

  • Derivatization: To a dried aliquot of the extract, add a solution of a chiral derivatizing agent (e.g., Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide, L-FDLA) in a suitable buffer.[9]

  • Incubate the mixture at an optimized temperature and time to ensure complete derivatization.

  • Quench the reaction and dilute the sample with the initial mobile phase for LC-MS/MS analysis.

b) LC-MS/MS Analysis:

  • Chromatographic Separation: Use a reverse-phase C18 column. The mobile phase typically consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-product ion transitions for the derivatized this compound.[9]

Capillary Electrophoresis (CE) with Laser-Induced Fluorescence (LIF) Detection

CE is a high-resolution separation technique suitable for charged molecules like amino acids.

a) Sample Preparation and Derivatization:

  • Extraction: Prepare the sample as described for LC-MS/MS.

  • Derivatization: Label the extracted amino acids with a fluorescent tag (e.g., 4-fluoro-7-nitro-2,1,3-benzoxadiazole, NBD-F).[5]

b) CE Analysis:

  • Capillary and Buffer: Use a fused-silica capillary. The background electrolyte (BGE) should contain a chiral selector, such as a modified cyclodextrin (B1172386) (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin), in a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH).[5]

  • Separation and Detection: Apply a high voltage across the capillary for separation. Detect the migrating fluorescently labeled this compound using a laser-induced fluorescence detector at the appropriate excitation and emission wavelengths.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. Amino acids require derivatization to increase their volatility.

a) Sample Preparation and Derivatization:

  • Extraction and Drying: Extract the amino acids and thoroughly dry the extract, as moisture can interfere with derivatization.

  • Derivatization: Perform a two-step derivatization. First, an esterification of the carboxyl group, followed by acylation of the amino group. Alternatively, a one-step silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used.[8]

b) GC-MS Analysis:

  • Gas Chromatography: Use a chiral capillary column for the separation of the derivatized enantiomers.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and use selected ion monitoring (SIM) for sensitive and specific detection of the derivatized this compound.

Enzymatic Assay

Enzymatic assays offer high specificity but generally have lower sensitivity compared to chromatographic methods.

a) Assay Principle: This method would rely on an enzyme that specifically acts on this compound. As specific enzymes for this compound are not readily available, a coupled enzyme system, similar to that used for D-Aspartic acid, could be developed. For D-Aspartic acid, D-aspartate oxidase is used to convert it to a product that can be measured, for instance, fluorometrically.[7]

b) Generalized Protocol:

  • Sample Preparation: Prepare a clear, protein-free sample extract.

  • Enzymatic Reaction: Incubate the sample with the specific enzyme(s) in an appropriate buffer at an optimal temperature and pH.

  • Detection: Measure the product of the enzymatic reaction using a suitable detection method, such as spectrophotometry or fluorometry.

Mandatory Visualizations

Signaling Pathway of D-Aspartic Acid

While the specific signaling pathways of this compound are not well-elucidated, the pathways of the structurally similar D-Aspartic acid are well-characterized. D-Aspartic acid is known to act as a signaling molecule in the nervous and endocrine systems, primarily through the N-methyl-D-aspartate (NMDA) receptor.[10] The following diagram illustrates the signaling cascade initiated by D-Aspartate binding to the NMDA receptor in a neuron, leading to downstream effects.

D_Aspartate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DAsp D-Aspartic Acid NMDA_R NMDA Receptor DAsp->NMDA_R Binds to Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Channel Calmodulin Calmodulin Ca_ion->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (e.g., for Synaptic Plasticity) CREB->Gene_Expression Promotes

Caption: D-Aspartate signaling via the NMDA receptor.

Experimental Workflow for this compound Detection by LC-MS/MS

The following diagram outlines a typical workflow for the sensitive detection and quantification of this compound in a biological sample using LC-MS/MS with chiral derivatization.

Experimental_Workflow Sample Biological Sample (e.g., Tissue, Plasma) Extraction Extraction & Protein Precipitation Sample->Extraction Derivatization Chiral Derivatization Extraction->Derivatization LC_Separation LC Separation (Reverse Phase) Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: LC-MS/MS workflow for this compound.

References

D-Pyroglutamic Acid's Emerging Role in Neurological Disorders: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative roles of D-Pyroglutamic acid and its related compounds in Alzheimer's, Parkinson's, and Huntington's diseases, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of the current landscape, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

While the direct role of D-Pyroglutamic acid (D-pGlu) is most prominently established in Alzheimer's disease through its modified form, pyroglutamated amyloid-beta (AβpE3), emerging evidence suggests that alterations in the metabolism of pyroglutamic acid and other D-amino acids are implicated in a broader spectrum of neurodegenerative conditions, including Huntington's and Parkinson's diseases. This guide provides a comparative analysis of the current understanding of D-pGlu's involvement in these disorders, highlighting key differences and potential common mechanisms.

Quantitative Data Summary

The following tables summarize the available quantitative data on pyroglutamic acid and related D-amino acids in Alzheimer's, Huntington's, and Parkinson's diseases.

Table 1: Pyroglutamic Acid Levels in Neurological Disorders

Neurological DisorderAnalyteBrain Region/FluidChange Compared to ControlsReference
Alzheimer's Disease Pyroglutamated Amyloid-Beta (AβpE3-42)Posterior Cingulate Cortex (Insoluble)Increased[1]
Pyroglutamated Amyloid-Beta (AβpE3-40)Posterior Cingulate Cortex (Insoluble)Increased[1]
Various N-terminally truncated and pyroglutamate-modified Aβ formsCerebrospinal Fluid (CSF)Altered levels of five N-terminally truncated forms[2]
Huntington's Disease L-Pyroglutamic AcidCaudate and PutamenDecreased[3]
L-Pyroglutamic AcidPlasmaElevated[3]
Parkinson's Disease D-SerineCerebrospinal Fluid (CSF)Reduced[4][5]
D-SerineSubstantia NigraReduced[4]
Glutamate (B1630785)Cerebrospinal Fluid (CSF)Significantly lower in patients with functional movement disorders[6]

Note: Direct quantitative data for D-Pyroglutamic acid in Parkinson's disease is currently limited in the available literature. Data on D-Serine is presented as an indicator of altered D-amino acid metabolism in the disease.

Experimental Protocols

Accurate quantification of D-Pyroglutamic acid and its derivatives is crucial for understanding their roles in disease. Below are detailed methodologies for key experimental procedures.

Quantification of Pyroglutamated Amyloid-Beta (AβpE3) by ELISA

Objective: To quantify the concentration of AβpE3 in brain tissue homogenates or cerebrospinal fluid.

Methodology:

  • Sample Preparation:

    • Brain tissue is homogenized in a suitable buffer containing protease inhibitors.

    • CSF samples are centrifuged to remove any cellular debris.

  • ELISA Procedure (Sandwich ELISA):

    • A microtiter plate is coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.

    • The plate is washed and blocked to prevent non-specific binding.

    • Standards of known AβpE3 concentration and prepared samples are added to the wells and incubated.

    • After washing, a detection antibody specific for the N-terminal pyroglutamate (B8496135) modification of Aβ is added. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • The plate is washed again, and a substrate for the enzyme is added, leading to a colorimetric reaction.

    • The reaction is stopped, and the absorbance is read using a microplate reader.

    • The concentration of AβpE3 in the samples is determined by comparing their absorbance to the standard curve.

Quantification of D-Pyroglutamic Acid by LC-MS/MS

Objective: To achieve sensitive and specific quantification of D-Pyroglutamic acid in biological fluids like CSF.

Methodology:

  • Sample Preparation:

    • To 100 µL of CSF, add an internal standard (e.g., a stable isotope-labeled D-Pyroglutamic acid).

    • Precipitate proteins by adding a solvent like acetonitrile.

    • Centrifuge the sample and collect the supernatant.

    • The supernatant can be dried down and reconstituted in a mobile phase-compatible solvent.

  • Chromatographic Separation (LC):

    • A liquid chromatography system equipped with a chiral column is used to separate D- and L-isomers of pyroglutamic acid.

    • A mobile phase gradient is employed for optimal separation. Ion-pairing reagents like heptafluorobutyric acid (HFBA) can be used to improve retention on reversed-phase columns[7][8][9][10].

  • Mass Spectrometric Detection (MS/MS):

    • The eluent from the LC system is introduced into a tandem mass spectrometer.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the transition of the parent ion of D-Pyroglutamic acid to a specific daughter ion.

    • Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Signaling Pathways and Pathogenic Roles

The involvement of D-Pyroglutamic acid and its related molecules in the pathophysiology of neurological disorders is complex and varies between diseases.

Alzheimer's Disease: The AβpE3 Cascade

In Alzheimer's disease, the formation of pyroglutamated amyloid-beta (AβpE3) is a critical event in the amyloid cascade. This process is initiated by the truncation of full-length amyloid-beta, followed by the cyclization of the exposed N-terminal glutamate residue, a reaction catalyzed by the enzyme Glutaminyl Cyclase (QC) . AβpE3 is more prone to aggregation, is more resistant to degradation, and exhibits increased neurotoxicity compared to full-length Aβ[11]. It acts as a seed for the formation of toxic Aβ oligomers and plaques, contributing to synaptic dysfunction and neuronal death.

AβpE3 Formation and Aggregation in Alzheimer's Disease APP Amyloid Precursor Protein (APP) Abeta Full-length Amyloid-Beta (Aβ) APP->Abeta β- and γ-secretase cleavage Truncated_Abeta N-terminally Truncated Aβ Abeta->Truncated_Abeta Truncation Abeta_pE3 Pyroglutamated Aβ (AβpE3) Truncated_Abeta->Abeta_pE3 Cyclization QC Glutaminyl Cyclase (QC) QC->Truncated_Abeta catalyzed by Oligomers Toxic Oligomers Abeta_pE3->Oligomers Seeding & Aggregation Plaques Amyloid Plaques Oligomers->Plaques Neurotoxicity Synaptic Dysfunction & Neuronal Death Oligomers->Neurotoxicity Plaques->Neurotoxicity

Caption: Formation of neurotoxic AβpE3 in Alzheimer's disease.

Huntington's Disease: A Striatal Deficiency

In Huntington's disease, a notable decrease in L-Pyroglutamic acid has been observed in the caudate and putamen, key areas of the striatum affected by the disease[3]. This is accompanied by an increase in plasma L-Pyroglutamic acid levels. The striatal deficiency is thought to be a consequence of the characteristic neuronal loss in this region. While the precise signaling pathways are not fully elucidated, L-pyroglutamic acid has been shown to interact with glutamate binding sites, suggesting that its altered levels could impact glutamatergic neurotransmission, a system known to be dysregulated in Huntington's disease[12].

Altered L-Pyroglutamic Acid Levels in Huntington's Disease HD Huntington's Disease Neuronal_Loss Striatal Neuronal Loss HD->Neuronal_Loss L_PGA_Plasma Increased L-Pyroglutamic Acid HD->L_PGA_Plasma Striatum Striatum (Caudate & Putamen) Neuronal_Loss->Striatum L_PGA_Striatum Decreased L-Pyroglutamic Acid Striatum->L_PGA_Striatum Plasma Plasma Glutamatergic_Dysfunction Altered Glutamatergic Neurotransmission L_PGA_Striatum->Glutamatergic_Dysfunction potentially impacts

Caption: L-Pyroglutamic acid alterations in Huntington's disease.

Parkinson's Disease: An Indirect Connection through D-Amino Acid Metabolism

While direct evidence for the involvement of D-Pyroglutamic acid in Parkinson's disease is scarce, studies have shown alterations in the levels of other D-amino acids, such as a reduction of D-serine in the CSF and substantia nigra of Parkinson's patients[4][5]. D-serine is a co-agonist of the NMDA receptor, and its reduced levels could lead to hypoglutamatergic transmission. The metabolism of D-amino acids is regulated by the enzyme D-amino acid oxidase (DAAO). This suggests that a broader dysregulation of D-amino acid metabolism, potentially including D-glutamate (the precursor of D-Pyroglutamic acid), could play a role in the pathophysiology of Parkinson's disease.

Potential Role of D-Amino Acid Dysregulation in Parkinson's Disease PD Parkinson's Disease D_Serine Decreased D-Serine PD->D_Serine D_Glutamate D-Glutamate (potential alteration) PD->D_Glutamate DAAO D-Amino Acid Oxidase (DAAO) DAAO->D_Serine regulates NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor reduced co-agonism Glutamatergic_Hypofunction Hypoglutamatergic Transmission NMDA_Receptor->Glutamatergic_Hypofunction D_pGlu D-Pyroglutamic Acid (hypothetical involvement) D_Glutamate->D_pGlu precursor to

Caption: Hypothetical involvement of D-amino acids in Parkinson's.

Conclusion

The study of D-Pyroglutamic acid and its related compounds is a rapidly evolving field in neurodegenerative disease research. While its role in Alzheimer's disease is becoming increasingly clear, its involvement in Huntington's and Parkinson's diseases is less direct but suggested by alterations in related metabolic pathways. The comparative data presented here underscore the distinct yet potentially interconnected roles of these molecules in different neurological disorders. Further research, particularly focused on obtaining direct quantitative data for D-Pyroglutamic acid in Parkinson's disease, is crucial for a more complete understanding and for the development of novel therapeutic strategies targeting these pathways.

References

Safety Operating Guide

Navigating the Safe Disposal of D-Pyroaspartic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the operational and disposal procedures for D-Pyroaspartic acid, ensuring that laboratory personnel can manage this substance responsibly.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found in the available resources. The following guidance is based on the safety data for the structurally related compound, D-Aspartic acid. It is imperative to consult your institution's Environmental Health and Safety (EHS) office and adhere to all local, state, and federal regulations for chemical waste disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of the potential hazards and necessary safety measures. Based on data for D-Aspartic acid, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1][2]

  • Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or fumes.[3]

  • Handling: Avoid direct contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[2][3]

  • Spill Response: In case of a spill, avoid dust formation. Sweep up the solid material and place it into a suitable, labeled container for disposal.[2][4]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with the understanding that it is a chemical waste product. The following steps provide a general guideline for its proper disposal:

  • Waste Identification and Classification:

    • Characterize the waste. Based on the information for D-Aspartic acid, it is not typically classified as a hazardous waste.[5] However, any contamination with hazardous substances will alter the disposal requirements.

    • Consult your institution's chemical hygiene plan and local regulations to confirm the waste classification.

  • Containerization:

    • Place the this compound waste in a clearly labeled, sealed container.[4] The container should be compatible with the chemical.

    • The label should include the chemical name ("this compound Waste"), the date, and any known hazard information.

  • Storage:

    • Store the waste container in a designated, secure area away from incompatible materials.

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide them with accurate information about the waste, including its composition and quantity. Never dispose of chemical waste down the drain or in regular trash.[6]

Quantitative Data: Properties of D-Aspartic Acid

The following table summarizes the known physical and chemical properties of D-Aspartic acid, which may serve as a useful reference.

PropertyValue
Molecular Formula C4H7NO4
Molecular Weight 133.1 g/mol [2]
Appearance Off-white powder/solid[2]
Melting Point > 300 °C / 572 °F[2]
Solubility Soluble in water. Insoluble in alcohol and ether.
Stability Stable under normal conditions.[2]
Incompatible Materials Strong oxidizing agents.[2]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[2]

Experimental Protocols

Detailed experimental protocols involving this compound should be developed in accordance with standard laboratory practices and the specific requirements of the research. Always perform a thorough risk assessment before beginning any new procedure.

Visualizing the Disposal Workflow

To further clarify the decision-making process for chemical waste disposal, the following diagram outlines a general workflow for laboratory personnel.

General Laboratory Chemical Disposal Workflow start Start: Chemical Waste Generated identify Identify Chemical & Hazards start->identify sds Consult Safety Data Sheet (SDS) identify->sds classify Classify Waste (Hazardous/Non-Hazardous) sds->classify containerize Select & Label Appropriate Waste Container classify->containerize non_hazardous Follow Institutional Guidelines for Non-Hazardous Waste classify->non_hazardous Non-Hazardous hazardous Follow Strict Hazardous Waste Procedures classify->hazardous Hazardous segregate Segregate from Incompatible Waste containerize->segregate store Store in Designated Waste Accumulation Area segregate->store request Request Waste Pickup from EHS store->request document Complete Waste Disposal Documentation request->document end End: Waste Removed by EHS document->end non_hazardous->containerize hazardous->containerize

Caption: A flowchart illustrating the general decision-making process for the safe disposal of laboratory chemical waste.

References

Essential Safety and Logistical Information for Handling D-Pyroaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for D-Pyroaspartic acid was found. The following guidance is based on safety protocols for structurally similar compounds, such as D-Pyroglutamic acid, and general best practices for handling solid organic acids in a laboratory setting. Researchers should always consult their institution's safety office and perform a risk assessment before handling any chemical.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural, step-by-step guidance is designed to answer specific operational questions, ensuring the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with similar organic acids.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles compliant with EN166 or OSHA 29 CFR 1910.133.[1]Protects eyes from dust particles and accidental splashes.
Face ShieldRecommended when handling larger quantities or when there is a significant splash risk.Provides broader protection for the entire face.
Hand Protection GlovesNitrile or butyl rubber gloves.[2]Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical.[2]
Body Protection Lab CoatStandard laboratory coat.Protects skin and personal clothing from contamination.
Chemical-Resistant ApronRecommended for handling large quantities or during procedures with a high risk of splashing.Provides an additional layer of protection against spills.
Respiratory Protection Dust Mask/RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust cannot be controlled at the source.[1]Minimizes the inhalation of airborne particles.[1][3]
Quantitative Exposure Limits

No specific occupational exposure limits (OELs) have been established for this compound. In the absence of specific limits, the OEL for nuisance dust, also known as particulates not otherwise specified, should be considered.

SubstanceLimit TypeValueIssuing Agency
Particulates (Inhalable)TWA10 mg/m³ACGIH

TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing risk.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is available and operational.[4]

  • Verify that an eyewash station and safety shower are accessible and have been recently tested.[1]

  • Designate a specific area for handling this compound.

  • Assemble all necessary equipment (spatulas, weigh boats, containers) before handling the chemical.

2. Weighing and Aliquoting:

  • Perform all manipulations of powdered this compound within a chemical fume hood to control dust.[4]

  • Use anti-static weigh boats to prevent the powder from scattering.

  • Carefully transfer the desired amount of the compound using a clean spatula.

  • Close the primary container tightly immediately after use.[3]

3. Dissolution:

  • If preparing a solution, add the solid this compound to the solvent slowly.

  • If diluting an acidic solution, always add the acid to water, never the other way around, to prevent a violent exothermic reaction.[4]

4. Post-Handling:

  • Clean all equipment and the work area thoroughly after use.

  • Wash hands with soap and water after removing gloves.[2]

Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: For a small, dry spill, use appropriate tools to carefully sweep up the material and place it in a designated waste container.[3] Avoid generating dust.[1][3]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as chemical waste.

  • Solid Waste: Collect dry this compound waste in a clearly labeled, sealed container.[5]

  • Liquid Waste: Collect solutions of this compound in a labeled, sealed, and appropriate chemical waste container. Do not mix with incompatible waste streams.

  • Disposal: All chemical waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Risk Assessment B Don PPE A->B C Prepare Fume Hood & Workspace B->C D Weigh Solid Compound C->D E Prepare Solution (if needed) D->E F Conduct Experiment E->F G Decontaminate Workspace & Equipment F->G I Doff PPE F->I H Segregate & Label Waste G->H K Dispose of Waste via EH&S H->K J Wash Hands I->J Spill Spill Spill_Evacuate Evacuate & Alert Spill->Spill_Evacuate Spill_Contain Contain & Clean Spill->Spill_Contain Spill_Dispose Dispose of Cleanup Materials Spill->Spill_Dispose Exposure Personal Exposure Exposure_Flush Flush Affected Area Exposure->Exposure_Flush Exposure_Seek_Medical Seek Medical Attention Exposure->Exposure_Seek_Medical

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.